molecular formula C24H16Cl3N3O2 B035991 Pigment red 112 CAS No. 6535-46-2

Pigment red 112

Cat. No.: B035991
CAS No.: 6535-46-2
M. Wt: 484.8 g/mol
InChI Key: HERTVNKDSUIUDK-UHFFFAOYSA-N
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Description

Pigment Red 112 (C.I. 12370) is a high-performance organic pigment belonging to the Naphthol AS series, specifically known as Naphthol AS-D. This monoazo pigment is valued in research and industrial applications for its strong, bright red shade and excellent properties. Its primary research value lies in the study of colorants for coatings, plastics, and printing inks, where its lightfastness, weather resistance, and thermal stability are critical parameters. The mechanism of its coloration is based on the azo chromophore (-N=N-) within its molecular structure, which absorbs specific wavelengths of light in the visible spectrum. Researchers utilize this compound to investigate dispersion techniques, color-strength relationships, and the interactions between the pigment and various polymer matrices or resin systems. Its specific chemical constitution makes it a subject of interest in material science for developing new formulations with enhanced durability and application-specific performance, such as in automotive paints or industrial finishes. This product is provided for laboratory research and development purposes to advance the understanding and application of advanced colorant technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl3N3O2/c1-13-6-2-5-9-20(13)28-24(32)16-10-14-7-3-4-8-15(14)22(23(16)31)30-29-21-12-18(26)17(25)11-19(21)27/h2-12,31H,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNJCQYNSLCFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064403
Record name C.I. Pigment Red 112
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Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; NKRA
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]-
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CAS No.

6535-46-2
Record name Pigment Red 112
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Record name C.I. Pigment Red 112
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[2-(2,4,5-trichlorophenyl)diazenyl]-
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Record name C.I. Pigment Red 112
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Record name 3-hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide
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Record name PIGMENT RED 112
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Naphthol AS-D Pigment: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-D, a prominent member of the Naphthol AS series, serves as a crucial coupling component in the synthesis of azoic dyes and pigments. Its chemical structure allows for the formation of vibrant and durable colors, particularly in the red spectrum, upon reaction with diazonium salts. This technical guide provides an in-depth analysis of the molecular properties, synthesis, and key data associated with Naphthol AS-D, tailored for professionals in research and development.

Molecular and Physicochemical Properties

The fundamental identity of Naphthol AS-D is defined by its molecular formula, C₁₈H₁₅NO₂ .[1][2] Its chemical name is 3-Hydroxy-N-(2-methylphenyl)-2-naphthamide.[2] A summary of its key quantitative properties is presented in the table below, offering a consolidated view for easy reference and comparison.

PropertyValueReferences
CAS Number 135-61-5[1][2]
Molecular Weight 277.32 g/mol [1][3]
Melting Point 195 - 198 °C[1][4]
Appearance Beige to light brown or creamish powder[1][2][5]
Purity ≥ 97%[2]
Solubility Insoluble in water; Soluble in alkaline solutions, DMSO, and chloroform.[1][2][4][5]
Moisture Content < 0.15 %[1]

Synthesis of Naphthol AS-D

The primary industrial synthesis of Naphthol AS-D involves the condensation reaction between 3-hydroxy-2-naphthoic acid and o-toluidine (B26562) (2-methylaniline). This reaction typically requires a dehydrating agent or catalyst to facilitate the formation of the amide linkage.

Synthesis Pathway

The logical flow of the synthesis of Naphthol AS-D is depicted in the diagram below.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Hydroxy-2-naphthoic Acid C Condensation Reaction A->C B o-Toluidine B->C D Naphthol AS-D C->D Primary Product E Water (H₂O) C->E Byproduct

Caption: Synthesis pathway of Naphthol AS-D.

Experimental Protocol: Synthesis via Condensation Reaction

The following is a representative experimental protocol for the synthesis of Naphthol AS-D, based on established chemical principles.

Materials:

  • 3-hydroxy-2-naphthoic acid

  • o-toluidine

  • Phosphorus trichloride (B1173362) (or another suitable condensing agent)

  • An inert, high-boiling solvent (e.g., xylene or toluene)

  • Sodium carbonate solution

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a solution of 3-hydroxy-2-naphthoic acid in an inert solvent such as xylene is prepared.

  • Addition of Condensing Agent: A condensing agent, for instance, phosphorus trichloride, is cautiously added to the reaction mixture.

  • Addition of Amine: o-toluidine is then added dropwise to the mixture.

  • Heating and Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the mixture is cooled. The product is then precipitated by the addition of a sodium carbonate solution.

  • Purification: The crude product is filtered, washed with water, and then with a dilute hydrochloric acid solution to remove any unreacted amine. Further purification can be achieved by recrystallization from a suitable solvent like xylene to yield the final Naphthol AS-D pigment.[5]

Applications in Research and Industry

Naphthol AS-D is a vital intermediate in the manufacturing of a wide range of organic pigments and dyes.[5][6] These pigments are valued for their excellent fastness properties, making them suitable for applications in textiles for dyeing cotton, viscose, and silk, as well as in printing inks and coatings.[2][5] In a research context, derivatives of Naphthol AS-D, such as Naphthol AS-D chloroacetate, are utilized as fluorogenic substrates for esterases, finding applications in histochemistry and cytochemistry.[4]

The workflow for the application of Naphthol AS-D in azoic dyeing is illustrated below.

G A Fiber (e.g., Cotton) B Impregnation with Alkaline Naphthol AS-D Solution A->B C Naphtholated Fiber B->C D Treatment with Diazonium Salt Solution C->D E Insoluble Azo Pigment formed on Fiber D->E

Caption: Azoic dyeing process using Naphthol AS-D.

References

Synthesis of 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide, an organic compound widely known as Pigment Red 112 (C.I. 12370). The synthesis is primarily achieved through a two-step process involving the diazotization of 2,4,5-trichloroaniline (B140166) and its subsequent azo coupling with the coupling component, 3-hydroxy-N-(o-tolyl)-naphthalene-2-carboxamide (Naphthol AS-D). This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows of the synthesis and analytical characterization processes. While the compound is a high-performance pigment with significant industrial applications in coatings, inks, and plastics, this guide also addresses the current state of knowledge regarding its biological activity and toxicological profile for professionals in drug development.

Introduction

3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide is a monoazo pigment belonging to the Naphthol AS series. Its molecular structure, characterized by an extended system of conjugated double bonds, is responsible for its intense red color. The synthesis is a classic example of azo chemistry, a cornerstone of the dye and pigment industry. For researchers, the synthesis offers a practical model for studying electrophilic aromatic substitution reactions. For professionals in drug development, understanding the synthesis and properties of such aromatic compounds is pertinent, although it is important to note that the primary application of this specific molecule is not in pharmacology.

Synthesis of 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide

The synthesis is a two-stage process:

  • Diazotization: Conversion of the primary aromatic amine, 2,4,5-trichloroaniline, into a reactive diazonium salt using a nitrite (B80452) source in an acidic medium at low temperatures.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with the nucleophilic coupling component, 3-hydroxy-N-(o-tolyl)-naphthalene-2-carboxamide, to form the final azo pigment.

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Synthesis_Workflow Figure 1: Synthesis Workflow Amine 2,4,5-Trichloroaniline Diazotization Diazotization (0-5 °C) Amine->Diazotization Coupling_Component 3-hydroxy-N-(o-tolyl)- naphthalene-2-carboxamide Coupling_Solution Preparation of Coupling Solution Coupling_Component->Coupling_Solution HCl Hydrochloric Acid HCl->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization NaOH Sodium Hydroxide NaOH->Coupling_Solution Water Water Water->Diazotization Water->Coupling_Solution Diazonium_Salt 2,4,5-Trichlorophenyl diazonium chloride Diazotization->Diazonium_Salt Alkaline_Solution Alkaline Naphthol Solution Coupling_Solution->Alkaline_Solution Azo_Coupling Azo Coupling Filtration Filtration & Washing Azo_Coupling->Filtration Drying Drying & Grinding Filtration->Drying Final_Product Final Product: 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo- naphthalene-2-carboxamide Drying->Final_Product Diazonium_Salt->Azo_Coupling Alkaline_Solution->Azo_Coupling Analytical_Workflow Figure 2: Analytical Workflow Synthesized_Product Synthesized this compound Structural_Analysis Structural Analysis Synthesized_Product->Structural_Analysis Purity_Analysis Purity & Thermal Analysis Synthesized_Product->Purity_Analysis FTIR FT-IR Spectroscopy Structural_Analysis->FTIR Functional Groups NMR ¹H & ¹³C NMR Spectroscopy Structural_Analysis->NMR Proton & Carbon Environment Mass_Spec Mass Spectrometry Structural_Analysis->Mass_Spec Molecular Weight HPLC HPLC Purity_Analysis->HPLC Purity Assessment TGA Thermogravimetric Analysis (TGA) Purity_Analysis->TGA Thermal Stability Data_Interpretation Data Interpretation & Structure Confirmation FTIR->Data_Interpretation NMR->Data_Interpretation Mass_Spec->Data_Interpretation HPLC->Data_Interpretation TGA->Data_Interpretation

Spectroscopic Properties of Pigment Red 112: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Pigment Red 112, a monoazo pigment from the Naphthol AS group. This document is intended for researchers, scientists, and professionals in drug development, presenting available quantitative data, detailed experimental protocols, and visual workflows for spectroscopic analysis.

Data Presentation

Quantitative spectroscopic data for this compound is somewhat limited in publicly accessible literature, particularly for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR). However, Raman spectroscopic data is available, alongside general physical and chemical properties from technical data sheets.

Table 1: General and Physical-Chemical Properties of this compound

PropertyValue
Common Name This compound (PR 112)
C.I. Name C.I. 12370
CAS Number 6535-46-2[1][2][3][4][5][6]
Chemical Class Monoazo, Naphthol AS
Molecular Formula C₂₄H₁₆Cl₃N₃O₂[2]
Molecular Weight 484.76 g/mol [2]
Appearance Bright red powder[3][4][5]
Density 1.5 - 1.6 g/cm³[4][6]
Oil Absorption 30-50 ml/100g[4][5]
Heat Stability 170 °C[4]
Light Fastness 7-8 (on a scale of 1-8)[4][5]

Table 2: Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)
400
523
646
769
892
1015
1138
1261
1384
1507
1630
1753
1876
1999

Source: Infrared and Raman Users Group (IRUG) Spectral Database, Record ROD00454.[7]

Note on Unavailable Spectroscopic Data:

  • UV-Vis Absorption: Specific absorption maxima (λmax) for this compound in various solvents are not readily found in the surveyed literature. As a Naphthol AS pigment, it is expected to exhibit strong absorption bands in the visible region, which is characteristic of the azo chromophore.[8]

  • Fluorescence Emission: Detailed fluorescence data, including excitation and emission maxima, for this compound are not available in the reviewed scientific papers. The fluorescence properties of organic pigments can be complex, often influenced by their solid-state structure and intermolecular interactions.[9][10]

  • NMR Spectroscopy: The inherent low solubility of azo pigments like this compound in standard deuterated solvents presents a significant challenge for solution-state NMR analysis.[11] While specialized techniques exist to analyze poorly soluble compounds, specific ¹H and ¹³C NMR chemical shift assignments for this compound have not been reported in the available literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of organic pigments, which can be adapted for this compound.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in a suitable solvent.

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Identify a suitable solvent in which this compound is sufficiently soluble to yield a clear solution.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing a small amount of the pigment and dissolving it in the chosen solvent within a volumetric flask.

    • From the stock solution, prepare a dilute working solution with an expected absorbance in the range of 0.2-1.0 AU to ensure adherence to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Power on the spectrophotometer and allow the lamps to stabilize.

    • Set the desired wavelength range for the scan (e.g., 300-700 nm).

    • Fill a cuvette with the pure solvent to serve as the reference (blank) and place it in the reference beam path.

    • Fill a second cuvette with the pigment solution and place it in the sample beam path.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the highest absorbance is recorded; this is the λmax.

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound to identify its characteristic Raman scattering peaks.

Materials and Equipment:

  • This compound (powder)

  • Raman microscope

  • Laser source (e.g., 785 nm or 633 nm)

  • Microscope slides

Procedure:

  • Sample Preparation: A small amount of the pigment powder is placed on a clean microscope slide.

  • Instrumentation and Calibration:

    • The Raman system is calibrated using a certified silicon standard.

    • A laser with a longer wavelength (e.g., 785 nm) is often preferred for colored organic pigments to minimize fluorescence interference.

  • Data Acquisition:

    • The sample is placed on the microscope stage and brought into focus.

    • The laser is focused on a small spot of the pigment.

    • Raman scattering is collected over a defined spectral range (e.g., 200-2000 cm⁻¹). Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio without causing thermal degradation of the sample.

  • Data Processing:

    • The acquired spectrum may require baseline correction to remove any underlying fluorescence background.

    • The positions of the Raman bands are then determined and reported in wavenumbers (cm⁻¹).

NMR Spectroscopy

Objective: To prepare a sample of this compound for NMR analysis to the extent that its solubility allows.

Materials and Equipment:

  • This compound

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer and/or sonicator

  • Micro-filtration assembly (e.g., a pipette with a cotton or glass wool plug)

Procedure:

  • Sample Preparation:

    • Due to low solubility, a relatively larger amount of pigment (10-30 mg for ¹³C NMR) is weighed into a clean, dry vial.[12][13]

    • Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, is added.[14][15]

    • The mixture is agitated using a vortex mixer and/or sonicated to maximize dissolution. Gentle heating may be cautiously applied if the compound's stability permits.

  • Filtration: It is critical to remove any suspended solid particles, as they will degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.[12][14][15] The solution should be filtered through a pipette packed with a small plug of cotton or glass wool directly into the NMR tube.[14][15]

  • NMR Tube Filling: The clear, filtered solution is transferred to the NMR tube to the appropriate height (typically around 4-5 cm).[14]

  • Data Acquisition: The sample is then placed in the NMR spectrometer. A high number of scans is typically required to obtain a spectrum with an adequate signal-to-noise ratio, especially for ¹³C NMR.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

UV-Vis Spectroscopy Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Select appropriate solvent B Prepare stock solution of known concentration A->B C Prepare dilute working solution B->C D Set up spectrophotometer and acquire baseline C->D E Measure absorbance of sample solution D->E F Plot absorbance vs. wavelength E->F G Identify wavelength of maximum absorbance (λmax) F->G

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Raman Spectroscopy Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place small amount of pigment powder on slide B Calibrate spectrometer and select laser A->B C Focus on sample under microscope B->C D Acquire Raman spectrum C->D E Perform baseline correction if needed D->E F Identify and assign characteristic Raman peaks E->F

Caption: A generalized workflow for Raman spectroscopic analysis.

NMR Spectroscopy Sample Preparation Workflow

cluster_prep Sample Preparation for Poorly Soluble Pigment cluster_acq Ready for Data Acquisition A Weigh pigment into a vial B Add deuterated solvent (e.g., DMSO-d6) A->B C Promote dissolution (vortex/sonicate) B->C D Filter solution to remove particulates C->D E Transfer clear solution to NMR tube D->E F Place sample in NMR spectrometer E->F

Caption: A generalized workflow for preparing a poorly soluble pigment for NMR analysis.

References

In-depth Technical Guide: Crystal Structure Analysis of C.I. Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of C.I. Pigment Red 112 (CAS No. 6535-46-2), a monoazo pigment belonging to the Naphthol AS series. Due to the limited availability of a publicly published, complete crystal structure for C.I. This compound, this document utilizes the closely related and structurally similar Naphthol AS pigment, C.I. Pigment Red 2 (C.I. 12310), as a representative example for detailed crystallographic analysis. This guide summarizes the key crystallographic data, outlines detailed experimental protocols for single-crystal and powder X-ray diffraction, and discusses the significant molecular and crystalline features characteristic of this class of pigments.

Introduction

C.I. This compound is a high-performance organic pigment valued for its vibrant red hue and good fastness properties in various applications, including inks, coatings, and plastics.[1] The performance characteristics of organic pigments are intrinsically linked to their solid-state properties, primarily their crystal structure. Factors such as molecular packing, intermolecular interactions, and polymorphism directly influence the pigment's color, tinctorial strength, lightfastness, and thermal stability. Therefore, a thorough understanding of the crystal structure is paramount for quality control, performance optimization, and the development of new pigment grades.

Naphthol AS pigments, including C.I. This compound, are known to exist predominantly in the hydrazone tautomeric form in the solid state, a feature that contributes to their stability.[2] The molecules are generally planar and are held together by a network of intermolecular forces, including van der Waals interactions and, in some cases, hydrogen bonding.

This guide will use the crystal structure of C.I. Pigment Red 2, a well-characterized Naphthol AS pigment, to illustrate the principles and methodologies of crystal structure analysis applicable to C.I. This compound.

Molecular and Crystal Structure of a Representative Naphthol AS Pigment: C.I. Pigment Red 2

The crystal structure of C.I. Pigment Red 2 (4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthamide) has been determined by single-crystal X-ray diffraction.[3][4]

Molecular Conformation

In the solid state, C.I. Pigment Red 2 exists as the hydrazone tautomer, which is a common feature of Naphthol AS pigments.[2] The molecule is nearly planar, a conformation stabilized by intramolecular hydrogen bonds.[2] This planarity facilitates efficient molecular packing in the crystal lattice.

Crystal Packing

The molecules of C.I. Pigment Red 2 are arranged in columns parallel to the b-axis of the unit cell, with alternating molecules within the column being antiparallel.[2] The crystal structure is primarily governed by van der Waals forces, as no intermolecular hydrogen bonds have been identified.[2]

Crystallographic Data

The crystallographic data for C.I. Pigment Red 2 provides a quantitative description of its crystal lattice.

Parameter Value
Chemical FormulaC₂₃H₁₅Cl₂N₃O₂
Molecular Weight436.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.309(6) Å
b9.051(3) Å
c21.991(15) Å
β104.33(10)°
Volume1988(2) ų
Z4
Calculated Density1.457 g/cm³

Table 1: Crystallographic data for C.I. Pigment Red 2.[3][5]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of an organic pigment like C.I. This compound typically involves single-crystal X-ray diffraction for a precise structural solution and powder X-ray diffraction for phase identification and bulk sample characterization.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate and detailed information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.

3.1.1. Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step for insoluble organic pigments.

  • Method: Slow cooling of a saturated solution is a common method. For C.I. Pigment Red 2, single crystals were obtained by the slow cooling of a saturated solution in toluene.[5]

  • Apparatus: A sealed vial or flask placed in a temperature-controlled bath or a Dewar flask to allow for slow cooling over several days.

  • Procedure:

    • Dissolve the pigment in a suitable solvent (e.g., toluene, xylene, or N-methyl-2-pyrrolidone) at an elevated temperature to achieve saturation.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature.

    • Isolate well-formed single crystals for analysis.

3.1.2. Data Collection

  • Instrument: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a detector.[3]

  • Procedure:

    • Mount a suitable single crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

3.1.3. Structure Solution and Refinement

  • Software: Specialized crystallographic software (e.g., SHELX, Olex2).

  • Procedure:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.

    • Refine the structural model against the experimental diffraction data using least-squares methods.

    • Locate and refine the positions of all non-hydrogen atoms.

    • Add hydrogen atoms to the model at calculated positions.

    • Refine the model until convergence is reached, resulting in the final crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk powder sample, identify the crystalline phases present, and determine unit cell parameters.

3.2.1. Sample Preparation

  • Method: A small amount of the finely ground pigment powder is mounted on a sample holder.

  • Procedure:

    • Grind the pigment sample to a fine, homogeneous powder using a mortar and pestle.

    • Pack the powder into a sample holder, ensuring a flat and level surface.

3.2.2. Data Collection

  • Instrument: A powder diffractometer, such as one using a Debye-Scherrer camera or a modern Bragg-Brentano configuration, with a suitable X-ray source (e.g., Co Kα radiation, λ = 1.79020 Å).[5]

  • Procedure:

    • Mount the sample holder in the diffractometer.

    • Collect the diffraction pattern over a specified range of 2θ angles.

3.2.3. Data Analysis

  • Software: Software for phase identification and Rietveld refinement.

  • Procedure:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern to a database of known patterns (e.g., the Powder Diffraction File).

    • Index the diffraction pattern to determine the unit cell parameters.

    • Perform a Rietveld refinement to refine the crystal structure and obtain more detailed structural information.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

experimental_workflow cluster_sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) cluster_pxrd Powder X-ray Diffraction (PXRD) cluster_results Structural Information sc_crystal_growth Crystal Growth sc_data_collection Data Collection sc_crystal_growth->sc_data_collection Single Crystal sc_structure_solution Structure Solution & Refinement sc_data_collection->sc_structure_solution Diffraction Data unit_cell Unit Cell Parameters sc_structure_solution->unit_cell space_group Space Group sc_structure_solution->space_group atomic_coordinates Atomic Coordinates sc_structure_solution->atomic_coordinates molecular_packing Molecular Packing sc_structure_solution->molecular_packing pxrd_sample_prep Sample Preparation pxrd_data_collection Data Collection pxrd_sample_prep->pxrd_data_collection Powder Sample pxrd_data_analysis Data Analysis pxrd_data_collection->pxrd_data_analysis Diffraction Pattern pxrd_data_analysis->unit_cell pxrd_data_analysis->space_group Phase ID

Caption: Workflow for Crystal Structure Analysis.

data_relationship pigment_properties Pigment Performance Properties (Color, Stability, etc.) crystal_structure Crystal Structure crystal_structure->pigment_properties Influences molecular_structure Molecular Structure (Tautomerism, Planarity) molecular_structure->crystal_structure Dictates intermolecular_forces Intermolecular Forces (van der Waals, H-bonding) intermolecular_forces->crystal_structure Determines

Caption: Relationship between Structure and Properties.

Conclusion

While a complete, published crystal structure of C.I. This compound remains elusive, the analysis of the closely related C.I. Pigment Red 2 provides significant insights into the structural characteristics of this class of Naphthol AS pigments. The prevalence of the hydrazone tautomer, molecular planarity stabilized by intramolecular hydrogen bonds, and columnar packing are key features that dictate the physicochemical properties of these materials. The experimental protocols detailed in this guide provide a robust framework for the crystallographic analysis of C.I. This compound and other similar organic pigments. Such analyses are crucial for advancing the understanding and application of these important industrial colorants.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathway of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 112 (C.I. 12370) is a monoazo pigment belonging to the Naphthol AS series, widely utilized for its vibrant yellowish-red hue and good fastness properties in various industrial applications, including inks, coatings, and plastics. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathway of this compound. Due to a lack of specific, publicly available thermal analysis data, this guide synthesizes information from manufacturer technical data sheets and analogous Naphthol AS pigments to provide a scientifically grounded estimation of its thermal properties and decomposition mechanisms. This document is intended to serve as a foundational resource for professionals requiring an in-depth understanding of the thermal behavior of this pigment for formulation, processing, and stability assessments.

Introduction

This compound, chemically identified as 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide, is a significant colorant in numerous commercial products. Its performance and longevity are intrinsically linked to its thermal stability. Exposure to elevated temperatures during processing, such as in plastic extrusion or high-temperature curing of coatings, can lead to color shifts, loss of tinctorial strength, and the generation of potentially hazardous degradation products. A thorough understanding of its thermal decomposition is therefore critical for ensuring product quality, safety, and regulatory compliance.

Thermal Stability of this compound

Quantitative thermal analysis data for this compound, such as that obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is not extensively available in peer-reviewed literature. However, technical data sheets from various manufacturers provide a general indication of its heat resistance.

Summary of Thermal Properties

The following table summarizes the available quantitative data on the thermal stability of this compound. It is important to note that "Heat Stability" as reported in technical data sheets often refers to the temperature at which the pigment shows no significant color change in a specific application (e.g., in a particular polymer) for a defined period and may not represent the onset of thermal decomposition.

ParameterValueSource
Heat Stability (°C) 170 - 180Manufacturer Technical Data Sheets[1]
Melting Point Decomposes before meltingInferred from general properties of azo pigments
Decomposition Onset Not explicitly reported-

Proposed Thermal Degradation Pathway

Based on the known fragmentation patterns of Naphthol AS pigments, a probable thermal degradation pathway for this compound can be proposed. The primary mechanism of thermal decomposition for azo pigments is the homolytic cleavage of the bonds within the molecule, particularly the relatively weak azo linkage (-N=N-).

Upon heating, the initial and most significant degradation step is the scission of the azo bond. This is followed by further fragmentation of the resulting radical species. The amide linkage is another potential site for thermal cleavage.

The proposed primary degradation products, based on the structure of this compound, would include:

  • 2,4,5-trichloroaniline: Formed from the cleavage of the azo bond and subsequent hydrogen abstraction by the trichlorophenyl radical.

  • Derivatives of 3-hydroxy-N-(o-tolyl)-2-naphthamide: Resulting from the other part of the molecule after the azo bond scission. This fragment may undergo further reactions.

  • Oxides of carbon and nitrogen: As with most organic compounds, complete combustion at higher temperatures will yield CO, CO2, and various nitrogen oxides.

The following diagram illustrates the proposed primary cleavage sites in the this compound molecule that lead to its thermal degradation.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperatures at which the pigment thermally decomposes and to quantify the associated mass loss.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of dry this compound powder into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of dry this compound powder into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min under a continuous purge of inert gas (e.g., nitrogen).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Endothermic peaks may indicate melting or the energy absorbed during decomposition, while exothermic peaks indicate crystallization or energy released during decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the pigment.

  • Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube.

    • Insert the tube into the pyrolysis unit, which is interfaced with the GC injector.

    • Rapidly heat the sample to a set pyrolysis temperature (e.g., 600 °C) for a short duration (e.g., 10-20 seconds).

    • The resulting pyrolysis products are swept by a carrier gas (e.g., helium) onto the GC column.

    • Separate the degradation products using a suitable GC temperature program.

    • Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

Logical Workflow for Thermal Stability Assessment

The comprehensive evaluation of the thermal stability of this compound should follow a logical progression of analytical techniques.

Experimental_Workflow start This compound Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc py_gcms Pyrolysis-GC-MS start->py_gcms data_analysis Data Analysis and Interpretation tga->data_analysis Decomposition Temperatures & Mass Loss Data dsc->data_analysis Thermal Transitions & Enthalpy Data py_gcms->data_analysis Identification of Degradation Products degradation_pathway Elucidation of Degradation Pathway data_analysis->degradation_pathway stability_report Comprehensive Thermal Stability Report degradation_pathway->stability_report

References

Navigating the Photophysical Landscape of Permanent Red FGR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of C.I. Pigment Red 112 and C.I. Pigment Red 170 for Researchers and Drug Development Professionals

Chemical and Physical Identity

Permanent Red FGR is a name associated with two separate Naphthol AS type monoazo pigments. The key identifiers and physical properties for both C.I. This compound and C.I. Pigment Red 170 are summarized below to aid in their differentiation and characterization.

Table 1: Chemical and Physical Properties of this compound and Pigment Red 170

PropertyC.I. This compoundC.I. Pigment Red 170
Synonyms Permanent Red FGR, Naphthol Red FGRPermanent Red F3RK, Permanent Red F5RK
CAS Number 6535-46-2[1]2786-76-7[2]
C.I. Number 12370[1]12475[2]
Molecular Formula C₂₄H₁₆Cl₃N₃O₂C₂₆H₂₂N₄O₄[3]
Molecular Weight 484.77 g/mol 454.48 g/mol [2]
Chemical Structure 3-hydroxy-N-(2-methylphenyl)-4-((2,4,5-trichlorophenyl)azo)naphthalene-2-carboxamide4-((4-carbamoylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Appearance Bright red powder[4]Red powder[3]
Heat Stability ~170-180°C[1][5]~180-240°C[6][7]
Light Fastness Good to Excellent (7-8 on Blue Wool Scale)[1][5]Good to Excellent (7 on Blue Wool Scale)[7][8]

Photophysical Characteristics

While detailed quantitative photophysical data for these pigments, such as absorption and emission maxima, quantum yields, and fluorescence lifetimes, are not extensively reported in the available literature, their general characteristics indicate that as azo pigments, they possess strong absorption in the visible region of the electromagnetic spectrum. The perceived color of these pigments is a direct result of this absorption.

The following table summarizes the available, albeit limited, photophysical data. The lack of specific values for parameters like quantum yield and lifetime highlights a gap in the current body of public knowledge and underscores the importance of the experimental protocols detailed in the subsequent section.

Table 2: Summary of Photophysical Characteristics

ParameterC.I. This compoundC.I. Pigment Red 170
Absorption Maximum (λ_abs) Data not availableData not available
Emission Maximum (λ_em) Data not availableData not available
Molar Extinction Coefficient (ε) Data not availableData not available
Fluorescence Quantum Yield (Φ) Data not availableData not available
Fluorescence Lifetime (τ) Data not availableData not available

Experimental Protocols for Photophysical Characterization

To address the absence of quantitative data, this section provides detailed methodologies for the key experiments required to characterize the photophysical properties of Permanent Red FGR pigments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and the molar extinction coefficient (ε) of the pigment.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the pigment powder.

    • Dissolve the pigment in a suitable spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Chloroform) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.

    • Prepare a series of dilutions from the stock solution with known concentrations in the range of 1 to 20 µg/mL.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the spectrophotometer using the pure solvent as a blank.

    • Record the absorption spectra of the diluted solutions over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Data Analysis:

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration of the solutions.

    • The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (Slope = ε × l, where l is the path length of the cuvette, typically 1 cm).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Pigment prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Serial Dilutions prep2->prep3 meas2 Record Absorption Spectra prep3->meas2 meas1 Calibrate Spectrophotometer (Blank) meas1->meas2 an1 Identify λ_abs meas2->an1 an2 Plot Absorbance vs. Concentration an1->an2 an3 Calculate Molar Extinction Coefficient (ε) from Slope an2->an3

Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy

This protocol describes the determination of the excitation and emission spectra of the pigment.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the pigment in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • To determine the emission spectrum, excite the sample at its absorption maximum (λ_abs) and scan the emission wavelengths.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelengths.

  • Data Analysis:

    • The resulting spectra will show the fluorescence properties of the pigment. The emission spectrum provides the wavelength of maximum emission (λ_em), and the excitation spectrum should resemble the absorption spectrum.

G cluster_prep Sample Preparation cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum prep1 Prepare Dilute Solution (Absorbance < 0.1) em1 Excite at λ_abs prep1->em1 ex1 Set Emission at λ_em prep1->ex1 em2 Scan Emission Wavelengths em1->em2 em3 Determine λ_em em2->em3 ex2 Scan Excitation Wavelengths ex1->ex2 ex3 Confirm Excitation Spectrum Resembles Absorption ex2->ex3

Workflow for Fluorescence Spectroscopy.
Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the measurement of the fluorescence quantum yield (Φ) relative to a known standard.

Methodology:

  • Standard and Sample Preparation:

    • Select a standard fluorophore with a known quantum yield and absorption/emission properties similar to the pigment under investigation (e.g., Rhodamine 6G or Rhodamine B).

    • Prepare a series of solutions of both the standard and the pigment sample with varying concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.

  • Instrumentation and Measurement:

    • Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

This protocol outlines the determination of the fluorescence lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the pigment in a suitable solvent.

  • Instrumentation and Measurement:

    • Use a TCSPC system equipped with a pulsed laser source for excitation and a sensitive detector.

    • Excite the sample with short laser pulses at a wavelength where the pigment absorbs.

    • Measure the time delay between the excitation pulse and the detection of the emitted photons.

  • Data Analysis:

    • Construct a histogram of the arrival times of the photons.

    • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

Conclusion

"Permanent Red FGR" is a trade name that encompasses both C.I. This compound and C.I. Pigment Red 170. While both are Naphthol AS azo pigments with good stability, a comprehensive understanding of their photophysical behavior requires detailed quantitative data that is currently lacking in publicly accessible literature. The experimental protocols provided in this guide offer a clear pathway for researchers and professionals in drug development and materials science to thoroughly characterize these pigments. The systematic application of these methodologies will enable the generation of crucial data on absorption, emission, quantum yield, and fluorescence lifetime, thereby facilitating their informed application in advanced technologies.

References

An In-depth Technical Guide to the Solubility of Pigment Red 112 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 112 (CAS No. 6535-46-2), a monoazo pigment widely utilized in inks, coatings, and plastics for its vibrant neutral red hue.[1][2][3] Understanding the solubility of this pigment in various organic solvents is crucial for optimizing formulations, ensuring product stability, and meeting performance requirements in diverse applications. While precise quantitative solubility data is not extensively available in public literature, this guide synthesizes available semi-quantitative data and presents a detailed experimental protocol for its determination.

Core Concepts of Pigment Solubility

Pigments, by definition, are nearly insoluble in the medium in which they are dispersed.[4] Their low solubility is a key property that distinguishes them from dyes. However, slight solubility in organic solvents can occur and significantly impact the final product's properties, such as bleeding, migration, and recrystallization. The solubility of an organic pigment like this compound is influenced by its molecular structure, crystal lattice energy, and the physicochemical properties of the solvent, including polarity, hydrogen bonding capacity, and molecular size.

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not readily found in scientific literature or technical data sheets. However, manufacturers often provide semi-quantitative data in the form of "fastness" or "resistance" to various solvents. This property is inversely related to solubility; a higher fastness rating indicates lower solubility. The following table summarizes the resistance of this compound to a range of common organic solvents, as compiled from various technical sources. The data is presented on a scale of 1 to 5, where 5 denotes excellent resistance (very low solubility) and 1 denotes poor resistance (higher solubility).

Table 1: Semi-Quantitative Solubility (Fastness) of this compound in Organic Solvents

Organic SolventClassResistance Rating (1-5)
EthanolAlcohol3 - 5
N-ButanolAlcohol3 - 4
Ethyl AcetateEster3 - 4
N-Butyl AcetateEster3 - 4
Methyl Ethyl Ketone (MEK)Ketone3
AcetoneKetone3 - 4
TolueneAromatic Hydrocarbon2 - 3
XyleneAromatic Hydrocarbon2 - 4.5
Mineral SpiritsAliphatic Hydrocarbon4 - 5
BenzeneAromatic Hydrocarbon3

Note: The range in ratings reflects slight variations reported by different manufacturers.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for assessing the solubility of sparingly soluble solids. This method is in general alignment with the principles outlined in standards such as ISO 787, "General methods of test for pigments and extenders."[4][5]

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a defined temperature.

Materials and Equipment:

  • This compound powder

  • Selected organic solvents (e.g., ethanol, ethyl acetate, xylene)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Glass flasks with stoppers

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Beakers or weighing dishes

  • Drying oven

  • Pipettes and graduated cylinders

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 1.0 g) and transfer it to a glass flask.

    • Add a known volume of the selected organic solvent (e.g., 100 mL) to the flask.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A longer duration may be necessary, and preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Separation of Undissolved Pigment:

    • After the equilibration period, allow the flask to stand undisturbed in the temperature-controlled environment for a set period (e.g., 2 hours) to allow the undissolved pigment to settle.

    • Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed beaker or weighing dish. This step is critical to remove any suspended pigment particles.

  • Solvent Evaporation and Mass Determination:

    • Place the beaker or weighing dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment (e.g., 80-100 °C, depending on the solvent's boiling point). The oven should be well-ventilated.

    • Continue heating until all the solvent has evaporated and the weight of the beaker with the dissolved pigment residue is constant.

    • Allow the beaker to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the beaker with the dry pigment residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved pigment by subtracting the initial weight of the empty beaker from the final weight of the beaker with the residue.

    • Express the solubility as grams of pigment per 100 mL of solvent (or other appropriate units like g/L or mg/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100

Safety Precautions:

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A 1. Preparation of Saturated Solution - Weigh excess this compound - Add known volume of solvent - Equilibrate at constant temperature with agitation B 2. Separation of Undissolved Pigment - Allow suspension to settle - Draw supernatant with a syringe A->B C 3. Filtration - Filter supernatant through a 0.45 µm syringe filter - Collect filtrate in a pre-weighed dish B->C D 4. Solvent Evaporation - Place dish in a drying oven - Heat until constant weight is achieved C->D E 5. Mass Determination & Calculation - Cool dish in a desiccator - Weigh the dish with pigment residue - Calculate solubility D->E

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, the provided semi-quantitative fastness data offers valuable guidance for formulation development. For applications requiring precise solubility values, the detailed experimental protocol outlined in this guide provides a robust framework for their determination. A thorough understanding of the solubility of this compound is essential for leveraging its coloristic properties while ensuring the long-term stability and performance of the final product.

References

In-Depth Technical Guide: Toxicological Profile and Safety Data for Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112 (C.I. 12370; CAS No. 6535-46-2) is a monoazo pigment belonging to the Naphthol AS pigment class. It is widely utilized in various industries, including plastics, coatings, and printing inks, for its vibrant yellowish-red hue and good fastness properties. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, with a focus on experimental details and quantitative data to support risk assessment and safety evaluations in research and development settings.

Executive Summary of Toxicological Profile

This compound exhibits a low order of acute toxicity via oral and dermal routes. It is classified as a skin sensitizer (B1316253). Repeated oral exposure in a 28-day study did not produce adverse effects at the highest dose tested. While in vitro genotoxicity studies were negative, as a Naphthol AS pigment, it has the potential to undergo reductive cleavage to form aromatic amines that may be of toxicological concern. No long-term carcinogenicity or reproductive toxicity studies on this compound are publicly available.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueReference
LD50Rat (female)Oral> 5000 mg/kg bw[1][2]
LD50Rat (male)Dermal> 5000 mg/kg bw[1][2]

Table 2: Repeated Dose Toxicity

Study TypeSpeciesRouteNOAELKey FindingsReference
28-day studyRatOral (gavage)1000 mg/kg bw/dayNo adverse effects observed.[3]

Table 3: Genotoxicity

Assay TypeSystemMetabolic ActivationResultReference
In vitroNot specifiedWith and withoutNegative[3]

Table 4: Skin Sensitization

Assay TypeSpeciesClassificationKey FindingsReference
Not specifiedNot specifiedCategory 1May cause an allergic skin reaction.[1]

Detailed Experimental Protocols

Detailed experimental protocols for specific studies on this compound are not widely available in the public domain. However, the studies referenced in regulatory summaries generally adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies based on these guidelines.

Acute Oral Toxicity (as per OECD Guideline 401)

An acute oral toxicity study was conducted, likely following a protocol similar to the now-repealed OECD Guideline 401.

  • Test Species: Wistar rats[3]

  • Administration: A single dose of 5000 mg/kg body weight was administered by oral gavage[3].

  • Vehicle: The vehicle used for administering the pigment was not specified in the available summaries.

  • Observations: Animals were observed for clinical signs of toxicity and mortality for a period of at least 14 days post-dosing. Body weight was recorded at the beginning and end of the observation period. A gross necropsy was performed on all animals at the termination of the study.

  • Results: No mortality or clinical signs of toxicity were observed at the 5000 mg/kg bw dose[3].

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity was assessed in a study following a protocol similar to OECD Guideline 402.

  • Test Species: Wistar rats (male)[3]

  • Administration: A single dose of 5000 mg/kg body weight was applied to the shaved skin under an occlusive dressing for 24 hours[3].

  • Vehicle: The vehicle was not specified.

  • Observations: Animals were observed for signs of local and systemic toxicity and mortality for 14 days.

  • Results: No deaths or clinical signs of toxicity were reported[3].

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

A 28-day repeated dose oral toxicity study was conducted, likely following OECD Guideline 407.

  • Test Species: Rats[3]

  • Administration: The pigment was administered daily by gavage at a dose of 1000 mg/kg body weight/day for 28 days[3].

  • Groups: A control group receiving the vehicle and a treatment group were included.

  • Observations: Daily clinical observations, weekly body weight, and food consumption measurements were likely recorded. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were weighed and examined for gross pathology. Histopathological examination of key organs was also conducted.

  • Results: No adverse effects attributable to the treatment were observed at the highest dose tested, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day[3].

cluster_protocol Repeated Dose 28-Day Oral Toxicity Study Workflow (OECD 407) start Animal Acclimatization dosing Daily Oral Gavage (28 days) start->dosing Group Assignment observation Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observation During Study termination Terminal Sacrifice observation->termination End of Study analysis Hematology & Clinical Chemistry Gross Necropsy & Histopathology termination->analysis Post-mortem

Figure 1: Generalized workflow for a 28-day repeated dose oral toxicity study.

Skin Sensitization

This compound is classified as a skin sensitizer (Category 1)[1]. While the specific test method is not always detailed in summaries, the murine Local Lymph Node Assay (LLNA) is a common method for this endpoint.

  • Test Species: Mice

  • Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.

  • Administration: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsum of the ears for three consecutive days.

  • Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the incorporation into the DNA of proliferating lymphocytes in the lymph nodes is measured.

  • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result.

cluster_llna Local Lymph Node Assay (LLNA) Workflow app1 Day 1: Topical Application to Mouse Ears app2 Day 2: Topical Application app1->app2 24h app3 Day 3: Topical Application app2->app3 24h injection Day 5: Radiolabel Injection app3->injection 48h dissection Lymph Node Excision & Processing injection->dissection measurement Measure Radiolabel Incorporation (Scintillation Counting) dissection->measurement analysis Calculate Stimulation Index (SI) measurement->analysis

Figure 2: Typical workflow for the Local Lymph Node Assay (LLNA).

Genotoxicity

In vitro genotoxicity studies for this compound have been reported as negative[3]. A standard battery of in vitro tests typically includes a bacterial reverse mutation assay (Ames test) and a mammalian cell chromosome aberration test.

  • Bacterial Reverse Mutation Assay (Ames Test - as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The pigment would be incubated with these bacterial strains, with and without metabolic activation (S9 mix), at a range of concentrations. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

  • In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473): This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes). Cells are exposed to the pigment at various concentrations, with and without metabolic activation. After a suitable incubation period, cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. However, as a Naphthol AS pigment, it has the potential to undergo reductive cleavage of the azo bond to form aromatic amines[3]. Some aromatic amines are known to be carcinogenic. The significance of this for this compound is not fully elucidated, and it is noted that Naphthol AS pigments generally have low bioavailability[3]. This compound is not listed as a carcinogen by IARC, NTP, or OSHA[1].

cluster_carcinogenicity Carcinogenicity Assessment Logic for this compound pr112 This compound (Naphthol AS Pigment) cleavage Potential for Reductive Azo Bond Cleavage pr112->cleavage bioavailability Low Bioavailability of Pigment pr112->bioavailability amines Formation of Aromatic Amines cleavage->amines If cleavage occurs carcinogenic_amines Some Aromatic Amines are Carcinogenic amines->carcinogenic_amines conclusion Carcinogenic Risk Not Fully Determined carcinogenic_amines->conclusion bioavailability->conclusion

Figure 3: Logical relationship for the carcinogenicity concern of this compound.

Toxicokinetics

Specific toxicokinetic studies on this compound are limited. As with other Naphthol AS pigments, its bioavailability is expected to be low due to its poor solubility in water and biological fluids[3]. In an anaerobic incubation with the bacterium Shewanella strain J18 142, low levels of azo reduction were observed for this compound, suggesting that some degradation to constituent amines is possible under certain conditions[3].

Conclusion

This compound has a low acute toxicity profile and is not a concern for repeated dose toxicity at levels up to 1000 mg/kg bw/day. It is, however, a skin sensitizer, and appropriate handling procedures should be in place to avoid dermal contact. The lack of in vitro genotoxicity is reassuring, but the potential for metabolic cleavage to carcinogenic aromatic amines warrants consideration, although the low bioavailability of the pigment may mitigate this risk. Further studies on carcinogenicity, reproductive toxicity, and detailed toxicokinetics would be beneficial for a more complete risk assessment.

References

The Environmental Fate and Impact of Azo Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo pigments, a major class of synthetic organic colorants, are extensively used across various industries due to their vibrant hues and cost-effectiveness. However, their widespread application raises significant environmental and toxicological concerns. While the pigments themselves often exhibit low toxicity due to their poor water solubility, their persistence in the environment and the potential for degradation into hazardous aromatic amines necessitate a thorough understanding of their environmental fate and impact. This technical guide provides an in-depth analysis of the biodegradation pathways of azo pigments, the ecotoxicity of the parent compounds and their metabolites, and the methodologies employed to assess these effects. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for environmental risk assessment and the development of safer alternatives.

Introduction

Azo pigments are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Their chemical stability, while desirable for industrial applications, contributes to their environmental persistence. The primary concern stems from the reductive cleavage of the azo bond, which can occur under anaerobic conditions in environments such as sediments and wastewater treatment plants.[1][2] This process breaks down the pigment into its constituent aromatic amines, some of which are known or suspected carcinogens and mutagens.[3][4] This guide will delve into the complex processes governing the environmental transformation of azo pigments and their subsequent ecological and toxicological impacts.

Environmental Fate of Azo Pigments

The environmental fate of azo pigments is primarily dictated by their low water solubility and their susceptibility to microbial degradation under specific conditions.

Biodegradation Pathways

The complete mineralization of azo pigments is typically a two-step process involving sequential anaerobic and aerobic stages.[2][5][6]

  • Anaerobic Degradation: In the absence of oxygen, microorganisms, particularly bacteria, utilize the azo bond as an electron acceptor.[1] Azoreductase enzymes, present in a wide range of bacteria, catalyze the reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines.[7] This initial step is often referred to as decolorization.[5]

  • Aerobic Degradation: The aromatic amines produced during the anaerobic phase are often resistant to further degradation under anaerobic conditions.[5] However, in the presence of oxygen, different microbial communities can mineralize these amines through hydroxylation and ring cleavage, ultimately converting them to carbon dioxide, water, and inorganic compounds.[6]

Bioaccumulation

Due to their large molecular size and low water solubility, intact azo pigments generally exhibit a low potential for bioaccumulation.[8] However, the degradation products, particularly the more soluble aromatic amines, can be bioavailable and may accumulate in organisms, posing a risk to the food chain.[9][10]

Ecotoxicological Impact

The ecotoxicological impact of azo pigments is twofold, relating to the parent compound and its degradation products.

Toxicity of Azo Pigments

Intact azo pigments generally exhibit low acute toxicity to aquatic organisms.[8] This is largely attributed to their very low water solubility, which limits their bioavailability.[8] However, at high concentrations, physical effects such as the clogging of fish gills can occur.[8]

Toxicity of Aromatic Amines

The primary toxicological concern associated with azo pigments lies in the hazardous nature of their aromatic amine degradation products. A number of these amines are classified as known or suspected carcinogens and mutagens.[3][4][11] For example, 2-naphthylamine, a potential degradation product of some azo pigments, is classified as a human carcinogen.[11][12]

Genotoxicity and Carcinogenicity

The genotoxicity of carcinogenic aromatic amines stems from their metabolic activation in organisms.[1] This process, often occurring in the liver, involves enzymatic reactions that convert the amines into highly reactive electrophilic intermediates.[1] These intermediates can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis if these mutations affect proto-oncogenes or tumor suppressor genes.[1]

Data Presentation: Quantitative Ecotoxicity and Biodegradation Data

The following tables summarize quantitative data on the ecotoxicity and biodegradation of selected azo pigments and related compounds.

Table 1: Aquatic Toxicity of Selected Azo Dyes and Pigments

CompoundTest OrganismEndpoint (Duration)ValueReference
C.I. Pigment Red 53FishLC50 (24h)> 1,500 mg/L[8]
C.I. Pigment Yellow 12FishLC50 (24h)> 2,000 mg/L[8]
TartrazineZebrafish (Danio rerio)LC50 (72h)47.10 mM[13]
Sunset YellowZebrafish (Danio rerio)LC50 (72h)38.93 mM[13]
AmaranthZebrafish (Danio rerio)LC50 (72h)39.86 mM[13]
Allura RedZebrafish (Danio rerio)LC50 (72h)47.42 mM[13]
Reactive Orange 16Daphnia magnaEC50 (30 min)1375 mg/L[14]
Congo RedDaphnia magnaEC50 (30 min)1623 mg/L[14]
Procion Red MX-5BMoina macrocopaLC50 (4-day)59.0 mg/L[15]
Procion Yellow HE-4RMoina macrocopaLC50 (4-day)9.50 mg/L[15]
Congo RedMoina macrocopaLC50 (4-day)0.16 mg/L[15]

Table 2: Biodegradation Rates of Selected Azo Dyes

Azo DyeMicroorganism/SystemConditionsDegradation/Decolorization RateReference
Acid Orange 7 (AO-7)Rhodopseudomonas palustris (Anaerobic)35 mg/L initial concentration100% removal in 120 hours
Ponceau 4RBacillus sp.Anaerobic, pH 7, 35°C95% decolorization in 24 hours[6]
Acid Blue 113Pseudomonas stutzeriAerobic, 37°C86.2% decolorization in 96 hours[6]
C.I. Acid Black 52Micrococcus luteus (laccase)pH 7.0, 37°C92.2% biodegradation[16]
C.I. Acid Blue 113Micrococcus luteus (laccase)pH 7.0, 37°C94.5% biodegradation[16]
Methyl RedBacterial ConsortiumSequential Anaerobic-Aerobic99% decolorization in 8 days[17]
Methyl OrangeBacterial ConsortiumSequential Anaerobic-Aerobic87% decolorization in 8 days[17]

Table 3: Bioconcentration Factors (BCF) of Selected Azo Pigments

PigmentLog BCFReference
Pigment with cross-sectional diameter 0.97 nm0.48[8]
Pigment with cross-sectional diameter 1.68 nm0.70[8]

Experimental Protocols

Anaerobic Biodegradability Assessment (Adapted from OECD 311)

This protocol provides a method for assessing the anaerobic biodegradability of azo pigments in digested sludge.

  • Inoculum Preparation: Use digested sludge from a wastewater treatment plant that primarily treats domestic sewage. Wash and dilute the sludge to a total solids concentration of 1-3 g/L.[18][19][20]

  • Test Setup: In sealed vessels, incubate the diluted sludge with the test pigment (at a concentration of 20-100 mg organic carbon/L) at 35 ± 2°C for up to 60 days.[20][21]

  • Controls: Prepare blank controls (sludge without pigment) and reference controls (sludge with a readily biodegradable substance like phenol (B47542) or sodium benzoate).[20]

  • Measurement: Monitor the production of biogas (methane and carbon dioxide) by measuring the increase in headspace pressure. At the end of the test, measure the inorganic carbon in the liquid phase.[19][21]

  • Calculation: Calculate the percentage of biodegradation based on the net gas production and inorganic carbon formation in the test vessels compared to the blank controls, expressed as a percentage of the theoretical maximum based on the amount of carbon added as the test pigment.[21]

Analysis of Aromatic Amines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the detection and quantification of aromatic amines from azo pigment degradation.

  • Sample Preparation: Following anaerobic degradation, extract the aromatic amines from the aqueous sample using a suitable organic solvent (e.g., methyl tert-butyl ether). Concentrate the extract.

  • Chromatographic System: Utilize an HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for detection. A C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: Set the DAD to monitor at a wavelength appropriate for the target amines (often around 240-280 nm). For MS detection, use an appropriate ionization mode (e.g., electrospray ionization in positive mode) and monitor for the specific mass-to-charge ratios of the target amines.

  • Quantification: Prepare calibration curves using certified standards of the expected aromatic amines to quantify their concentrations in the samples.

Genotoxicity Assessment using the Comet Assay (Single Cell Gel Electrophoresis)

This protocol provides a method to assess DNA damage in cells exposed to azo pigment degradation products.

  • Cell Exposure: Expose a suitable cell line (e.g., human lymphocytes or a relevant cell line) to various concentrations of the extracted degradation products for a defined period.

  • Cell Embedding: Mix the treated cells with low melting point agarose (B213101) and layer them onto microscope slides.

  • Lysis: Immerse the slides in a lysis solution (typically at a high pH) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer. The electric field will cause the migration of fragmented DNA from the nucleoid, forming a "comet" shape.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. Increased tail length and intensity correspond to a higher level of DNA damage.

Visualizations

Logical Relationship: Environmental Fate of Azo Pigments

Environmental_Fate_of_Azo_Pigments A Industrial Discharge of Azo Pigments B Aquatic Environment (Water & Sediment) A->B C Anaerobic Conditions (e.g., Sediments) B->C D Aerobic Conditions (e.g., Surface Water) B->D E Reductive Cleavage of Azo Bond (by Azoreductases) C->E Microbial Activity G Persistence of Intact Pigment D->G F Formation of Aromatic Amines E->F H Aerobic Degradation of Amines (Mineralization) F->H Microbial Activity I Potential for Bioaccumulation (Aromatic Amines) F->I K CO2 + H2O + Mineral Salts H->K J Ecotoxicological Impacts (Genotoxicity, Carcinogenicity) I->J Sequential_Biodegradation_Workflow cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage A1 Anaerobic Bioreactor Setup (e.g., SBR) A2 Inoculation with Anaerobic Sludge A1->A2 A3 Introduction of Azo Pigment & Co-substrate A2->A3 A4 Incubation (e.g., 24-48h) Monitor Decolorization (UV-Vis) A3->A4 A5 Sampling for Aromatic Amine Analysis (HPLC) A4->A5 B1 Transfer of Anaerobic Effluent to Aerobic Bioreactor A5->B1 Effluent Transfer B2 Aeration & Inoculation with Aerobic Sludge B1->B2 B3 Incubation (e.g., 48-72h) Monitor COD/TOC B2->B3 B4 Final Sampling for Residual Amine Analysis (HPLC) B3->B4 B5 Ecotoxicity Testing of Treated Effluent B4->B5 Aromatic_Amine_Genotoxicity cluster_activation Metabolic Activation cluster_damage DNA Damage & Response cluster_outcome Cellular Outcome AA Aromatic Amine NA N-hydroxylated Amine AA->NA CYP450 Enzymes (N-hydroxylation) NI Reactive Nitrenium Ion NA->NI Sulfotransferases/ Acetyltransferases DNA Cellular DNA NI->DNA Covalent Binding Adduct DNA Adducts DDR DNA Damage Response Activation Adduct->DDR Mutation Mutation / Genomic Instability Adduct->Mutation If repair fails ATM_ATR ATM / ATR Kinases (Phosphorylation) DDR->ATM_ATR p53 p53 Activation ATM_ATR->p53 Arrest Cell Cycle Arrest (e.g., G1/S, G2/M) p53->Arrest Repair DNA Repair p53->Repair Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Cancer Carcinogenesis Mutation->Cancer

References

The Dawn of a Red Revolution: A Technical Guide to the Historical Development of Naphthol AS Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development of Naphthol AS pigments, a pivotal class of synthetic organic colorants that revolutionized the worlds of textiles, coatings, and printing inks. From their serendipitous discovery to their widespread industrial production, this document provides a comprehensive overview of their synthesis, properties, and the key scientific milestones that shaped their evolution.

A Historical Overview: From Laboratory Curiosity to Industrial Workhorse

The journey of Naphthol AS pigments began in the late 19th and early 20th centuries, a period of fervent innovation in synthetic dye chemistry. The groundwork was laid in 1892 with the synthesis of 2-hydroxy-3-naphthoic acid by the German chemist Schoepf. However, the true breakthrough came in 1911 when three scientists, L. A. Laska, Arthur Zitscher, and Adolf Winther, working at the chemical plant Naphtol-Chemie Offenbach in Germany, successfully coupled this acid with diazotized aromatic amines.[1] This pioneering work led to the creation of a new class of organic pigments that exhibited remarkable lightfastness and washfastness on cotton, a significant improvement over existing dyes.[1]

The commercial potential of these new colorants was quickly recognized, and they were patented and brought to market in 1912 under the trade name "Napthol AS" (with one 'h').[1] Initially known as "Grela reds" and primarily used as textile dyes, their superior properties and cost-effectiveness led to their rapid adoption.[1] By the 1920s and 1930s, Naphthol AS pigments had become a mainstay in the formulation of printing inks and commercial paints.[2][3] Their versatility and vibrant hues, ranging from brilliant reds and oranges to deep maroons, offered a compelling alternative to traditional mineral and lake pigments.

The timeline below highlights the key milestones in the development of Naphthol AS pigments:

Historical_Development_of_Naphthol_AS_Pigments 1892 1892 Synthesis of 2-Hydroxy-3-naphthoic acid by Schoepf 1911 1911 Discovery of Naphthol AS by Laska, Zitscher, and Winther 1892->1911 1912 1912 Commercial production begins Sold as 'Napthol AS' 1911->1912 1920s-1930s 1920s-1930s Widespread use in printing inks and paints 1912->1920s-1930s 1940s 1940s Introduction of 'American Naphthol Reds' in the US 1920s-1930s->1940s 1950s-Present 1950s-Present Development of a wide range of Naphthol AS pigments with varying properties 1940s->1950s-Present

A timeline of key milestones in the development of Naphthol AS pigments.

The Core Chemistry: A Two-Step Symphony of Color

The synthesis of Naphthol AS pigments is a classic example of azo coupling, a fundamental reaction in organic chemistry. The process is elegantly simple in concept, yet requires precise control of reaction conditions to achieve the desired color and performance properties. It unfolds in two primary stages: diazotization and azo coupling.

Naphthol_AS_Synthesis_Pathway cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling AromaticAmine Aromatic Amine (Diazo Component) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2, HCl 0-5 °C Pigment Naphthol AS Pigment DiazoniumSalt->Pigment Coupling Reaction NaphtholAS Naphthol AS Derivative (Coupling Component) NaphtholAS->Pigment Alkaline conditions

The general two-stage synthesis pathway for Naphthol AS pigments.

Diazotization: In the first step, a primary aromatic amine (the diazo component) is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to prevent decomposition of the unstable diazonium salt.

Azo Coupling: The freshly prepared diazonium salt is then immediately reacted with a Naphthol AS derivative (the coupling component), which is dissolved in an alkaline solution. The electrophilic diazonium ion attacks the electron-rich naphthol ring, leading to the formation of an azo compound (–N=N–), the chromophore responsible for the pigment's color. The resulting Naphthol AS pigment is an insoluble solid that precipitates out of the reaction mixture.

Experimental Protocols: Synthesizing the Red Revolution

To provide a practical understanding of the synthesis process, detailed experimental protocols for two representative Naphthol AS pigments, Pigment Red 170 and Pigment Red 112, are outlined below. These protocols are based on information synthesized from patent literature and scientific publications.

Synthesis of Pigment Red 170 (C.I. 12475)

Pigment Red 170 is a widely used Naphthol AS pigment known for its bright, bluish-red shade and good overall properties.

Materials:

  • p-aminobenzamide

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Naphthol AS-PH (3-hydroxy-2-naphthoic acid (2-ethoxy)anilide)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ice

Experimental Workflow:

PR170_Synthesis_Workflow start Start diazotization Diazotization of p-aminobenzamide (0-5 °C) start->diazotization coupling_solution Preparation of Naphthol AS-PH solution (alkaline) start->coupling_solution coupling Azo Coupling (maintain low temperature) diazotization->coupling coupling_solution->coupling filtration Filtration and Washing coupling->filtration drying Drying of the pigment filtration->drying end End (Pigment Red 170) drying->end

Experimental workflow for the synthesis of Pigment Red 170.

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of p-aminobenzamide in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.

  • Preparation of Coupling Component Solution:

    • In a separate vessel, dissolve a molar equivalent of Naphthol AS-PH in an aqueous solution of sodium hydroxide. Gentle heating may be required to facilitate dissolution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold Naphthol AS-PH solution with vigorous stirring.

    • A colored precipitate of Pigment Red 170 will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolation and Purification:

    • Filter the precipitated pigment using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral and colorless to remove any unreacted starting materials and inorganic salts.

    • Dry the pigment in an oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Synthesis of this compound (C.I. 12370)

This compound is another important Naphthol AS pigment, valued for its vibrant red color.

Materials:

  • 2,4,5-Trichloroaniline (B140166)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Naphthol AS-D (3-hydroxy-2-naphthoic acid o-toluidide)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Non-ionic surfactant (optional, for improved dispersion)

Procedure:

  • Diazotization:

    • Prepare a suspension of 2,4,5-trichloroaniline in water, optionally with a non-ionic surfactant.

    • Add concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir for 1-2 hours at 0-5 °C.

  • Preparation of Coupling Component Solution:

    • Dissolve Naphthol AS-D in an aqueous sodium hydroxide solution, with gentle heating if necessary.

    • Cool the solution to 0-5 °C.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold Naphthol AS-D solution with vigorous stirring.

    • The red pigment will precipitate.

    • Continue stirring for several hours at a controlled temperature to complete the reaction.

  • Isolation and Purification:

    • Filter the pigment and wash the filter cake extensively with water.

    • Dry the pigment in an oven at a suitable temperature.

Performance and Properties: A Quantitative Comparison

The enduring success of Naphthol AS pigments lies in their excellent performance characteristics, particularly their fastness properties. The following tables summarize key quantitative data for a selection of Naphthol AS red pigments, providing a basis for comparison.

Table 1: Lightfastness Properties of Selected Naphthol AS Red Pigments

Pigment (C.I. Name)Blue Wool Scale (1-8)ASTM Lightfastness
Pigment Red 54-5III
Pigment Red 96II
Pigment Red 224III
This compound6-7I-II
Pigment Red 1706-7I-II
Pigment Red 1887-8I
Pigment Red 2104III

Note: Lightfastness can vary depending on the pigment concentration, the binder system, and the presence of other components such as TiO₂. The Blue Wool Scale rates lightfastness from 1 (fugitive) to 8 (extremely lightfast).[4][5][6]

Table 2: Chemical Resistance of Selected Naphthol AS Red Pigments

Pigment (C.I. Name)WaterAcidAlkaliSoap
Pigment Red 17GoodGoodGoodGood
Pigment Red 22GoodGoodGoodGood
Pigment Red 146ExcellentExcellentExcellentExcellent
Pigment Red 170ExcellentExcellentExcellentExcellent
Pigment Red 210GoodGoodGoodGood

Resistance is generally rated on a scale of 1 to 5, where 5 represents excellent resistance.

Conclusion: An Enduring Legacy of Color

The historical development of Naphthol AS pigments is a testament to the power of chemical innovation. From a laboratory synthesis at the turn of the 20th century, they have evolved into a cornerstone of the modern color industry. Their straightforward and versatile synthesis, coupled with their excellent fastness properties, has ensured their enduring legacy. For researchers and scientists, the study of Naphthol AS pigments continues to offer valuable insights into the fundamental principles of color chemistry, pigment technology, and materials science. As the demand for high-performance and sustainable colorants grows, the rich history of Naphthol AS pigments will undoubtedly continue to inspire future innovations in the world of color.

References

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2][3] A high quantum yield is often a desirable characteristic for applications such as bio-imaging, sensing, and in the development of fluorescent probes and materials. The determination of this value is therefore a fundamental aspect of characterizing any fluorescent compound.

Methodologies for Quantum Yield Determination

The quantum yield of a fluorescent compound can be determined using either absolute or relative methods.[2] The absolute method directly measures the number of emitted photons using an integrating sphere, while the relative method, which is more commonly employed, compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][4][5] This guide will focus on the widely used comparative method.

The comparative method relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1] The quantum yield of the unknown sample (ΦX) can then be calculated using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

Where:

  • ΦST is the quantum yield of the standard.

  • IX and IST are the integrated fluorescence intensities of the sample and the standard, respectively.

  • AX and AST are the absorbances of the sample and the standard at the excitation wavelength.

  • ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.

Hypothetical Data for Quantum Yield Determination of Pigment Red 112

As no specific published quantum yield data for this compound was identified, the following table presents a hypothetical dataset to illustrate the expected results from a comparative quantum yield measurement. For this example, Rhodamine B in ethanol (B145695) (ΦST = 0.65) is chosen as the standard, assuming this compound is dispersed in ethanol.

ParameterThis compound (Sample)Rhodamine B (Standard)
Solvent EthanolEthanol
Refractive Index (η) 1.361.36
Excitation Wavelength (λex) 530 nm530 nm
Absorbance at λex (A) 0.0480.050
Integrated Fluorescence Intensity (I) 450,000850,000
Quantum Yield (Φ) 0.33 (Calculated) 0.65 (Known)

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for determining the relative fluorescence quantum yield of this compound powder.

4.1. Materials and Instruments

  • This compound: Powder form.

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield and spectral properties that overlap with this compound. Rhodamine B or Cresyl Violet are potential candidates.

  • Solvent: A high-purity solvent that can disperse the pigment and dissolve the standard. The choice of solvent is critical and should be one in which the photophysical properties of the standard are well-documented. Ethanol or dimethyl sulfoxide (B87167) (DMSO) are common choices.

  • UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard solutions.

  • Spectrofluorometer: Equipped with a sample holder for liquid samples. The instrument should have a corrected emission spectrum to account for wavelength-dependent variations in detector sensitivity.[4]

  • Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

  • Analytical Balance and Volumetric Flasks: For accurate preparation of solutions.

4.2. Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the relative quantum yield.

G prep_standard Prepare Standard Solutions (Multiple Concentrations) measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_standard->measure_abs prep_sample Prepare Sample Dispersions (Multiple Concentrations) prep_sample->measure_abs measure_fluo Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluo Select Excitation Wavelength (Absorbance < 0.1) integrate_fluo Integrate Fluorescence Intensity measure_fluo->integrate_fluo plot_data Plot Integrated Intensity vs. Absorbance integrate_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Workflow for Relative Quantum Yield Determination.

4.3. Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of the quantum yield standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a stock dispersion of this compound in the same solvent. Sonication may be necessary to achieve a uniform dispersion.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to yield an absorbance in the range of 0.01 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.

    • Identify the absorption maximum (λmax) of the sample. The excitation wavelength (λex) for the fluorescence measurements should ideally be at this wavelength. However, it is crucial to use the same λex for both the sample and the standard. If the absorption spectra do not sufficiently overlap, a different standard may be required.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step.

    • Record the fluorescence emission spectra for all the prepared solutions of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[1]

    • Record the emission spectrum of a blank solvent sample to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution of the standard and the sample after correcting for the blank.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (Gradient, m) of the resulting linear fits for both the sample (mX) and the standard (mST).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (ΦX) can be calculated using the gradients obtained from the plots with the following equation:

      ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)

Fundamental Principles: The Jablonski Diagram

The process of fluorescence is best understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ S1 S₁ T1 T₁ S0_v2->S1_v0 Absorption S1_v0->S1_v2 Vibrational Relaxation S1_v2->S0_v0 Fluorescence S1_v2->T1_v0 Intersystem Crossing T1_v0->T1_v2 Vibrational Relaxation T1_v2->S0_v1 Phosphorescence

References

Electrochemical Properties of Pigment Red 112: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 112 (C.I. 12370; CAS 6535-46-2) is a monoazo pigment belonging to the Naphthol AS series.[1] It is widely utilized in various industrial applications, including inks, paints, coatings, and plastics, due to its vibrant yellowish-red shade and good fastness properties.[2][3] For researchers, scientists, and drug development professionals, understanding the electrochemical properties of such organic molecules is crucial for evaluating their potential in novel applications, including sensors, electrocatalysis, and as redox-active components in biological systems.

This technical guide provides an in-depth overview of the core electrochemical properties of this compound. Due to a lack of specific published data for this particular pigment, this guide leverages information from structurally related Naphthol AS pigments and the broader class of azo dyes to present a representative understanding of its expected electrochemical behavior. The experimental protocols provided are generalized for the analysis of organic pigments and can be adapted for the specific investigation of this compound.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the presence of the azo (-N=N-) chromophore and the naphthol moiety within its structure. These functional groups are susceptible to redox reactions, which can be investigated using various electrochemical techniques.

Redox Behavior

The azo group in this compound is the primary site of electrochemical reduction. In aqueous and non-aqueous media, the azo linkage can undergo a multi-electron, multi-proton reduction process. The general mechanism involves the initial formation of a hydrazo intermediate, which can be further reduced to form two amine molecules through the cleavage of the N-N bond.[4] This process is often irreversible and its potential is dependent on the pH of the medium.

Conductivity

Organic pigments like this compound are generally considered to be electrical insulators in their solid state. However, their electrical conductivity can be measured and is typically low. One technical data sheet reports an electrical conductivity of ≤600 µS/cm for a dispersion of this compound, although the methodology for this measurement is not specified.

Pyroelectric Properties

An interesting, though less commonly studied, electrochemical property of this compound is its potential for pyroelectricity. Pyroelectric materials can generate a temporary voltage when they are heated or cooled. The molecular structure of this compound may allow for changes in dipole moment upon temperature fluctuations, leading to the generation of an electrical charge.[6] This property could open up applications in thermal sensing and energy harvesting.[6]

Data Presentation

The following tables summarize typical electrochemical and physical data for this compound and related compounds. It is important to reiterate that the electrochemical data is based on analogous structures and should be considered as an estimation for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₄H₁₆Cl₃N₃O₂[7]
Molecular Weight 484.76 g/mol [8]
Appearance Red powder[8]
Density 1.38 - 1.65 g/cm³[9]
pH 7.0 - 8.0[1]
Electrical Conductivity ≤600 µS/cm

Table 2: Illustrative Electrochemical Data for Structurally Related Azo Dyes

CompoundTechniqueKey FindingsReference(s)
p-amino benzoic acid β-naphthol azo dye Cyclic VoltammetryIrreversible reduction of the azo group.[10]
Various food azo dyes Cyclic VoltammetryRedox potentials are dependent on the molecular structure and substituents.
Naphthol Yellow S (nitro dye) Controlled Potential ElectrolysisComplete decolorization through electrochemical reduction.[11]

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments that can be used to characterize this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of this compound, including the determination of its reduction and oxidation potentials.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

  • This compound

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in a suitable organic solvent like dimethylformamide or acetonitrile)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) in the supporting electrolyte. Due to the low solubility of the pigment, dispersion or the use of a modified electrode may be necessary.

  • Assemble the three-electrode cell with the prepared solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat:

    • Potential Range: Scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the azo group, and then reverse the scan to a positive potential to observe any oxidation processes. A typical range might be from +1.0 V to -1.5 V vs. Ag/AgCl.

    • Scan Rate: Start with a scan rate of 100 mV/s. Varying the scan rate (e.g., from 20 mV/s to 500 mV/s) can provide information about the reaction kinetics and mechanism.

  • Run the cyclic voltammogram and record the data.

  • Analyze the resulting voltammogram to identify the peak potentials for reduction (Epc) and oxidation (Epa).

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the electrical properties of a this compound film or dispersion, including its resistance and capacitance.

Materials:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell

  • Coated substrate (e.g., a metal panel coated with a paint formulation containing this compound) or a dispersion of the pigment.

  • Electrolyte solution (e.g., 3.5% NaCl solution)

Procedure:

  • Prepare the sample by either coating a substrate with a formulation containing this compound or preparing a stable dispersion.

  • Assemble the electrochemical cell with the sample as the working electrode, a platinum counter electrode, and a reference electrode.

  • Set the parameters on the potentiostat for the EIS measurement:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: A small amplitude AC voltage (e.g., 10 mV rms) is applied.

    • DC Potential: The measurement is usually performed at the open-circuit potential (OCP).

  • Run the EIS experiment and record the impedance data.

  • Analyze the data using Nyquist and Bode plots. The data can be fitted to an equivalent circuit model to extract quantitative values for properties such as coating resistance, capacitance, and charge transfer resistance.[12]

Visualization of Concepts

The following diagrams illustrate key concepts related to the electrochemistry of this compound.

Azo_Redox_Pathway Azo Azo Group (-N=N-) Hydrazo Hydrazo Intermediate (-NH-NH-) Azo->Hydrazo +2e-, +2H+ Amines Amine Products (2 x -NH2) Hydrazo->Amines +2e-, +2H+

Caption: General redox pathway for the reduction of an azo group.

Experimental_Workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_eis Electrochemical Impedance Spectroscopy Prep Prepare this compound Solution/Dispersion CV_Setup Three-Electrode Cell Setup Prep->CV_Setup EIS_Setup Prepare Coated Electrode Prep->EIS_Setup Deoxygenate Deoxygenate with N2/Ar CV_Setup->Deoxygenate CV_Run Run CV Scan Deoxygenate->CV_Run CV_Analysis Analyze Voltammogram (Redox Potentials) CV_Run->CV_Analysis EIS_Run Run EIS Measurement EIS_Setup->EIS_Run EIS_Analysis Analyze Nyquist/Bode Plots (Resistance, Capacitance) EIS_Run->EIS_Analysis

Caption: Workflow for electrochemical characterization.

Relevance to Drug Development

While primarily used as a pigment, the electrochemical properties of azo compounds like this compound are relevant to drug development for several reasons:

  • Redox-Activated Prodrugs: The azo bond can be stable in the upper gastrointestinal tract but is susceptible to reduction by azoreductase enzymes produced by gut microbiota. This property has been exploited to design colon-specific drug delivery systems, where an active drug is released upon the reductive cleavage of an azo bond.

  • Toxicity and Metabolism: The reduction of azo dyes can lead to the formation of aromatic amines, some of which may be toxic or carcinogenic. Understanding the redox potentials and degradation pathways is crucial for assessing the toxicological profile of any compound being considered for pharmaceutical or biomedical applications.[13]

  • Biosensors: The redox activity of azo dyes can be harnessed for the development of electrochemical biosensors. For example, a change in the electrochemical signal of an azo dye could be used to detect the presence of specific enzymes or other biomolecules.

One study has suggested that this compound may inhibit lipid biosynthesis by binding to fatty acids.[12] While the precise mechanism and signaling pathway are not elucidated, this finding points towards a potential biological activity that warrants further investigation by drug development professionals.

Conclusion

This compound, as a member of the Naphthol AS and azo pigment families, possesses interesting electrochemical properties centered around the redox activity of its azo group. Although specific electrochemical data for this pigment is scarce, this guide provides a framework for its characterization based on the behavior of structurally similar compounds. The detailed experimental protocols for cyclic voltammetry and electrochemical impedance spectroscopy offer a starting point for researchers to quantitatively assess its electrochemical properties. For professionals in drug development, the redox-sensitive nature of the azo bond presents both opportunities for targeted drug delivery and challenges related to metabolic activation and potential toxicity, highlighting the importance of thorough electrochemical and biological evaluation.

References

The Critical Interface: A Technical Guide to the Surface Energy and Wettability of Pigment Red 112 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Pigment Red 112

A compilation of typical physical and chemical properties for this compound, sourced from various technical data sheets, is presented in Table 1. These parameters provide a foundational understanding of the pigment's characteristics. Notably, the specific surface area can vary significantly between different grades of the pigment, which will directly influence its surface energy and wetting behavior.[1][2][3]

PropertyTypical Value RangeSignificance
Chemical Class Monoazo (Naphthol AS)The chemical structure, containing non-polar groups, inherently suggests a lower surface energy and challenges in wetting with polar liquids.[4]
C.I. Name This compoundStandard industry identifier.
CAS Number 6535-46-2Unique chemical identifier.
Molecular Formula C₂₄H₁₆Cl₃N₃O₂Provides the elemental composition.
Density 1.38 - 1.65 g/cm³Important for formulation calculations and understanding sedimentation/flotation tendencies.[1]
Specific Surface Area 17 - 65 m²/gA key parameter influencing surface energy; higher values often correlate with increased surface activity and potential for agglomeration.[1][3][5]
Oil Absorption 35 - 88 g/100g Indicates the amount of oil required to wet the pigment, offering a preliminary insight into its wettability in non-polar media.[1]
pH (of aqueous slurry) 3.5 - 8.0The surface charge of the pigment can be pH-dependent, affecting its interaction with different liquid media.[1][5]
Topological Polar Surface Area 74.1 ŲA calculated property that gives an indication of the polar regions of the molecule, which are important for specific interactions.[6]

Theoretical Framework: Surface Energy and Wettability of Powders

The concepts of surface energy and wettability are intrinsically linked and govern how this compound powder will behave when brought into contact with a liquid.

Surface Free Energy (SFE) is a measure of the excess energy at the surface of a material compared to the bulk. For a solid powder, this energy dictates its tendency to interact with its surroundings. The total SFE (γs) is typically divided into two components:

  • Dispersive Component (γsd) : Arises from van der Waals forces and is present in all materials.

  • Polar (or Specific) Component (γsp) : Results from dipole-dipole interactions, hydrogen bonding, and acid-base interactions.

The chemical nature of this compound, a Naphthol AS pigment, suggests that its surface is predominantly non-polar.[4][7] This would imply a relatively low overall surface free energy with a dominant dispersive component.

Wettability describes the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. It is commonly quantified by the contact angle (θ) . A low contact angle (< 90°) indicates good wettability, where the liquid spreads over the surface. A high contact angle (> 90°) signifies poor wettability, with the liquid tending to form droplets.

For this compound, its inherent non-polar characteristics lead to poor wetting in polar liquids like water.[4] This necessitates the use of wetting agents or surface treatments to achieve stable dispersions in aqueous formulations.

Experimental Protocols for Characterization

To quantitatively determine the surface energy and wettability of this compound powder, two primary experimental techniques are employed: Inverse Gas Chromatography (IGC) and the Washburn method.

Inverse Gas Chromatography (IGC) for Surface Energy Determination

IGC is a powerful gas-phase technique used to characterize the surface properties of solid materials, including powders and fibers. In IGC, the material to be analyzed, in this case, this compound powder, is packed into a column and serves as the stationary phase. A known vapor (probe molecule) is then injected into a carrier gas stream that flows through the column.

Methodology:

  • Column Packing: A stainless steel column is carefully and reproducibly packed with this compound powder. The packing density must be consistent for comparative measurements.

  • Probe Molecule Injection: A series of probe molecules with known properties are injected into the column at a controlled temperature and flow rate.

    • For Dispersive Surface Energy: A homologous series of n-alkanes (e.g., hexane, heptane, octane) are used as non-polar probes.

    • For Polar Surface Energy: Polar probes with known acidic or basic properties (e.g., chloroform, toluene, ethanol) are used.

  • Retention Time Measurement: The time it takes for each probe molecule to travel through the pigment bed (the retention time) is measured by a detector.

  • Calculation of Surface Energy:

    • The retention times of the n-alkane probes are used to calculate the dispersive component of the surface free energy (γsd) of the this compound.

    • The retention times of the polar probes, in conjunction with the determined dispersive energy, are used to calculate the specific (polar) component of the surface free energy (γsp), as well as acid-base parameters.

Caption: Workflow for determining the surface energy of this compound powder using IGC.

Washburn Method for Wettability Assessment

The Washburn method is a common technique for measuring the contact angle of a liquid with a powder. It is based on the principle of capillary rise, where the rate at which a liquid penetrates a packed powder bed is related to the contact angle.

Methodology:

  • Powder Preparation: A known mass of this compound powder is packed into a tube with a permeable filter at the bottom. The packing must be consistent to ensure a constant capillary radius.

  • Tensiometer Setup: The packed tube is attached to a force tensiometer.

  • Measurement with a Wetting Liquid: The tube is brought into contact with a liquid that completely wets the powder (contact angle = 0°), such as hexane. The tensiometer records the mass of the liquid drawn into the powder bed as a function of time. This allows for the determination of the material constant (c), which is related to the capillary radius of the packed bed.

  • Measurement with the Test Liquid: The experiment is repeated with the same packed powder and the liquid of interest (e.g., water, a solvent, or a formulation). The rate of liquid penetration is again measured.

  • Contact Angle Calculation: Using the previously determined material constant and the rate of penetration of the test liquid, the contact angle (θ) can be calculated using the Washburn equation:

    cos(θ) = (η / (ρ² * γ * c)) * (m² / t)

    where:

    • η is the liquid viscosity

    • ρ is the liquid density

    • γ is the liquid surface tension

    • m is the mass of the liquid penetrated

    • t is time

    • c is the material constant

Caption: Experimental workflow for the Washburn method to determine powder wettability.

Implications for Formulation and Drug Development

A thorough understanding of the surface energy and wettability of this compound is critical for several applications:

  • Dispersion and Stability: For formulators, the low wettability of this compound in aqueous systems means that appropriate wetting and dispersing agents are essential to prevent agglomeration and ensure a stable, uniform dispersion. The choice of these additives should be guided by the surface energy characteristics of the pigment.

  • Coating and Film Formation: In the development of coatings, the interfacial tension between the pigment particles and the polymer matrix, which is governed by their respective surface energies, will determine the quality of the final film.

  • Drug Delivery Systems: In pharmaceutical applications where pigments might be used as excipients or for identification, their surface properties can influence drug dissolution rates and interactions with active pharmaceutical ingredients (APIs). Surface modifications may be necessary to ensure compatibility and desired performance.

Conclusion

While specific quantitative data for the surface energy and contact angle of this compound are not widely published, its chemical nature as a Naphthol AS pigment strongly suggests a predominantly non-polar surface with low wettability in polar liquids. The experimental protocols of Inverse Gas Chromatography and the Washburn method provide robust frameworks for the precise determination of these critical surface properties. For researchers and developers, a comprehensive characterization of the surface energy and wettability of this compound is a crucial step in harnessing its full potential in advanced formulations and delivery systems. This knowledge enables the rational selection of excipients, optimization of processing parameters, and ultimately, the development of high-performance, stable, and reliable products.

References

Methodological & Application

Application Notes and Protocols for UV-Vis Spectroscopy of Pigment Red 112 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112, a monoazo pigment, is a vibrant red colorant utilized across various industries, including inks, coatings, and plastics.[1][2][3] Its chemical structure, 3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide, imparts a brilliant neutral red shade.[4] The analysis of this compound in solution is critical for quality control, formulation development, and stability studies. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and cost-effective method for the quantitative and qualitative analysis of this pigment.

These application notes provide a comprehensive guide to the UV-Vis spectroscopic analysis of this compound in solution, including detailed experimental protocols, data presentation, and an exploration of the underlying principles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide[5]
C.I. Name This compound[6]
CAS Number 6535-46-2[5][6][7][8][9][10]
Molecular Formula C₂₄H₁₆Cl₃N₃O₂[5][7]
Molecular Weight 484.76 g/mol [5][7]
Appearance Red Powder[6][9]
Solubility Soluble in organic solvents such as acetone.[7]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions of this compound

This protocol outlines the preparation of a stock solution and subsequent serial dilutions to create a series of standard solutions for generating a calibration curve.

Materials:

  • This compound powder

  • Spectroscopic grade solvent (e.g., acetone, ethanol, or dimethylformamide - DMF)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes and pipette tips

  • Beakers

  • Spatula

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., 20-30 mL of acetone) to the flask and swirl to dissolve the pigment.[7] If necessary, use an ultrasonic bath to aid dissolution.

    • Once the pigment is completely dissolved, add the solvent up to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Serial Dilutions:

    • Prepare a series of standard solutions by serially diluting the stock solution. For example, to prepare 10, 20, 30, 40, and 50 µg/mL standards in 10 mL volumetric flasks:

      • 10 µg/mL: Pipette 1.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

      • 20 µg/mL: Pipette 2.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

      • 30 µg/mL: Pipette 3.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

      • 40 µg/mL: Pipette 4.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

      • 50 µg/mL: Pipette 5.0 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Mix each standard solution thoroughly.

Protocol 2: UV-Vis Spectroscopic Analysis

This protocol describes the procedure for obtaining the UV-Vis absorption spectrum and measuring the absorbance of the standard solutions.

Materials and Equipment:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Standard solutions of this compound

  • Solvent for blank measurement

  • Kimwipes

Procedure:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for scanning, typically from 200 nm to 800 nm, to identify the absorption maximum (λmax).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the same solvent used to prepare the standard solutions.

    • Wipe the outside of the cuvette with a Kimwipe to remove any fingerprints or smudges.

    • Place the cuvette in the reference and sample holders of the spectrophotometer and perform a baseline correction or "zero" the instrument.

  • Determination of Absorption Maximum (λmax):

    • Rinse a cuvette with one of the mid-range standard solutions of this compound and then fill it with the same solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan the absorbance of the solution across the set wavelength range.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Absorbance Measurements for Calibration Curve:

    • Set the spectrophotometer to measure the absorbance at the determined λmax.

    • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated.

    • Rinse the cuvette with the next standard solution before each measurement.

    • Record the absorbance value for each concentration.

Data Presentation

The quantitative data obtained from the UV-Vis spectroscopic analysis should be summarized in a clear and structured table.

Table 1: Absorbance of this compound Standard Solutions at λmax

Concentration (µg/mL)Absorbance at λmax
10[Experimental Value]
20[Experimental Value]
30[Experimental Value]
40[Experimental Value]
50[Experimental Value]

Note: The λmax for this compound will vary depending on the solvent used. It is expected to be in the visible region of the spectrum, characteristic of red pigments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the UV-Vis spectroscopic analysis of this compound.

G Experimental Workflow for UV-Vis Analysis of this compound A Weigh this compound B Dissolve in Solvent (e.g., Acetone) A->B C Prepare Stock Solution B->C D Perform Serial Dilutions C->D E Prepare Standard Solutions D->E I Measure Absorbance of Standards E->I F Set up UV-Vis Spectrophotometer G Measure Blank (Solvent) F->G H Determine λmax G->H H->I J Construct Calibration Curve I->J K Analyze Unknown Sample J->K

Caption: Workflow for UV-Vis analysis of this compound.

Beer-Lambert Law Relationship

The relationship between absorbance and concentration is described by the Beer-Lambert Law. This relationship is fundamental to the quantitative analysis performed in this application.

G Beer-Lambert Law: Absorbance vs. Concentration cluster_1 Mathematical Relationship A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to b Path Length (b) epsilon->b and c Concentration (c) b->c and Equation A = εbc

Caption: Relationship described by the Beer-Lambert Law.

References

Application Note: FTIR and Raman Spectral Analysis of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112 (C.I. 12370) is a synthetic organic monoazo pigment belonging to the Naphthol AS pigment class. Its chemical name is 3-hydroxy-N-(2-methylphenyl)-4-((2,4,5-trichlorophenyl)azo)naphthalene-2-carboxamide, with the molecular formula C₂₄H₁₆Cl₃N₃O₂ and a molecular weight of 484.76 g/mol [1][2][3][4]. Due to its vibrant red color and good lightfastness, it finds application in various industries, including printing inks, paints, and coatings[5]. Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive methods for the identification and characterization of this pigment. These techniques provide a molecular fingerprint, allowing for quality control, counterfeit detection, and analysis of artworks and colored materials.

This document provides detailed protocols for the analysis of this compound using both FTIR and Raman spectroscopy, along with a summary of expected spectral data.

Data Presentation

The following table summarizes the characteristic vibrational bands expected for this compound in FTIR and Raman spectroscopy. The assignments are based on the known chemical structure of the molecule and data for related Naphthol AS pigments.

Wavenumber (cm⁻¹) - FTIRWavenumber (cm⁻¹) - RamanVibrational Assignment
~3400-O-H stretching (intramolecular hydrogen bonding)
~3050~3060Aromatic C-H stretching
~2920~2925Aliphatic C-H stretching (methyl group)
~1670~1620Amide I (C=O stretching)
~1620~1600Aromatic C=C stretching (naphthalene ring)
~1550~1550Amide II (N-H bending and C-N stretching)
~1480~1485Aromatic C=C stretching
~1400~1400Azo group (-N=N-) stretching
~1270~1275C-N stretching
~1150~1150Aromatic C-H in-plane bending
~820~825C-Cl stretching
~750~750Aromatic C-H out-of-plane bending

Disclaimer: The peak positions are approximate and can vary slightly based on the sample preparation, instrumentation, and physical state of the pigment.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound for identification and quality control.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

This is a common and convenient method for analyzing solid powders.

  • Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR accessory is recommended[6][7].

  • Sample Preparation:

    • Ensure the diamond crystal of the ATR accessory is clean by taking a background spectrum of the clean, empty crystal.

    • Place a small amount of the this compound powder (a few milligrams) directly onto the center of the diamond crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.

    • Data Format: Absorbance.

  • Data Processing:

    • Perform a background subtraction using the previously collected background spectrum.

    • If necessary, apply an ATR correction to the spectrum.

    • Perform baseline correction to remove any broad background features.

    • Identify and label the peaks of interest.

Methodology: KBr Pellet Transmission

This is a traditional method for obtaining high-quality FTIR spectra of solid samples.

  • Instrumentation: A standard transmission FTIR spectrometer.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 to 64.

    • Data Format: Transmittance or Absorbance.

  • Data Processing:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • If collected in transmittance, convert the spectrum to absorbance for easier interpretation.

    • Perform baseline correction and peak labeling.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound, which is complementary to the FTIR spectrum and can provide additional structural information.

  • Instrumentation: A confocal Raman microscope equipped with a selection of excitation lasers (e.g., 532 nm, 633 nm, or 785 nm) is ideal[8]. The choice of laser wavelength may be critical to avoid fluorescence from the pigment.

  • Sample Preparation:

    • Place a small amount of the this compound powder on a clean microscope slide.

    • Gently press the powder with a clean coverslip to create a flat surface for analysis[9].

  • Data Acquisition:

    • Excitation Wavelength: Start with a lower energy laser (e.g., 785 nm) to minimize potential fluorescence. If the signal is weak, a shorter wavelength laser (e.g., 532 nm) can be used, but be cautious of sample burning or fluorescence.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal (typically 1-10 mW at the sample) to avoid thermal degradation of the pigment.

    • Objective: A 50x or 100x objective is commonly used.

    • Acquisition Time and Accumulations: An acquisition time of 1-10 seconds with 2-10 accumulations is a good starting point. These parameters can be adjusted to optimize the signal-to-noise ratio.

    • Spectral Range: 200 - 3200 cm⁻¹.

  • Data Processing:

    • Perform cosmic ray removal.

    • If present, perform baseline correction to remove fluorescence background.

    • Normalize the spectrum if comparing relative peak intensities.

    • Identify and label the characteristic Raman bands.

Visualization

Experimental_Workflow FTIR and Raman Analysis Workflow for this compound cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis & Interpretation start This compound Powder ftir_prep Prepare Sample (ATR or KBr Pellet) start->ftir_prep raman_prep Prepare Sample (Microscope Slide) start->raman_prep ftir_acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acquire ftir_process Process Data (Background & Baseline Correction) ftir_acquire->ftir_process ftir_result FTIR Spectrum ftir_process->ftir_result compare Compare Spectra with Reference Database ftir_result->compare raman_acquire Acquire Raman Spectrum (e.g., 785 nm laser) raman_prep->raman_acquire raman_process Process Data (Cosmic Ray & Fluorescence Removal) raman_acquire->raman_process raman_result Raman Spectrum raman_process->raman_result raman_result->compare assign Assign Vibrational Bands compare->assign report Final Report assign->report

References

Application Note: X-ray Diffraction (XRD) Analysis of Pigment Red 112 Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 112, also known as C.I. This compound and Naphthol Red FGR, is a monoazo pigment widely utilized in the manufacturing of paints, inks, and plastics for its vibrant red hue and good fastness properties.[1][2] Its chemical formula is C₂₄H₁₆Cl₃N₃O₂ and its CAS number is 6535-46-2.[3][4] The performance and final coloristic properties of the pigment are highly dependent on its crystalline structure, particle size, and morphology. X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to characterize the crystalline nature of materials. This application note provides a detailed protocol for the XRD analysis of this compound powder, which is crucial for quality control, polymorphism screening, and understanding the material's solid-state properties in research, development, and manufacturing environments.

Applications

The XRD analysis of this compound powder is essential for:

  • Phase Identification: To confirm the identity and purity of the pigment by comparing its diffraction pattern to a reference standard.

  • Polymorphism and Solid-State Characterization: Identifying different crystalline forms (polymorphs) of the pigment, which can significantly impact its color, stability, and dispersibility.

  • Quality Control: Ensuring batch-to-batch consistency in the crystalline structure of the pigment, which is critical for consistent product performance.

  • Research and Development: Studying the effects of synthesis methods, processing conditions, and additives on the pigment's crystal structure.

Experimental Protocol

This protocol outlines the procedure for acquiring and analyzing the X-ray diffraction pattern of a this compound powder sample.

1. Instrumentation and Reagents

  • X-ray Diffractometer: A powder diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a detector (e.g., scintillation counter, position-sensitive detector).

  • Sample Holder: A standard flat, zero-background sample holder (e.g., made of single-crystal silicon or quartz).

  • Mortar and Pestle: Agate or ceramic, for sample grinding.

  • Spatula and Weighing Paper

  • This compound Powder Sample

2. Sample Preparation

Proper sample preparation is critical to obtain high-quality, reproducible XRD data. The goal is to produce a fine, randomly oriented powder with a flat surface.

  • Grinding: If the pigment powder consists of coarse aggregates, gently grind a small amount (approximately 100-200 mg) in an agate mortar and pestle to a fine, uniform powder. This helps to minimize preferred orientation of the crystallites.

  • Mounting: Carefully load the finely ground powder into the sample holder. Use a spatula to gently press the powder into the cavity, ensuring it is compact and level with the surface of the holder. A flat surface, such as a glass slide, can be used to level the powder. Avoid excessive pressure, which can induce preferred orientation.

  • Placement: Place the loaded sample holder into the diffractometer.

3. XRD Data Acquisition

  • Instrument Setup:

    • Turn on the X-ray generator and allow it to stabilize according to the manufacturer's recommendations.

    • Set the X-ray tube voltage and current to appropriate values for Cu radiation (e.g., 40 kV and 40 mA).

  • Scan Parameters:

    • Scan Range (2θ): Set the angular range for data collection. A typical range for organic pigments is from 5° to 50° 2θ.

    • Step Size: A step size of 0.02° 2θ is generally sufficient.

    • Time per Step (Dwell Time): A dwell time of 1-2 seconds per step is a good starting point. Longer dwell times can improve the signal-to-noise ratio, which is often necessary for weakly diffracting organic materials.

  • Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.

4. Data Analysis

  • Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) should be compared with a reference pattern from a crystallographic database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) if available.

  • Peak Analysis: Identify the angular positions (2θ) of the diffraction peaks.

  • d-spacing Calculation: Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each peak, which corresponds to the interplanar spacing in the crystal lattice.

  • Relative Intensity: Determine the relative intensity of each peak, typically by normalizing the intensity of all peaks to the most intense peak (I/I₀ = 100%).

Data Presentation

2θ (°)d-spacing (Å)Relative Intensity (%)
6.812.9985
13.56.55100
14.26.2340
24.83.5960
26.93.3175
27.53.2450

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Workflow and Diagrams

The logical flow of the XRD analysis process is depicted in the following diagrams.

XRD_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting start Start: Obtain this compound Powder grind Grind to Fine Powder start->grind mount Mount in Sample Holder grind->mount instrument Place Sample in Diffractometer mount->instrument setup Set Instrument Parameters (Voltage, Current) instrument->setup scan Define Scan Parameters (2θ Range, Step Size) setup->scan collect Collect Diffraction Data scan->collect pattern Obtain Diffraction Pattern (Intensity vs. 2θ) collect->pattern peaks Identify Peak Positions (2θ) pattern->peaks d_space Calculate d-spacing (Bragg's Law) peaks->d_space intensity Determine Relative Intensities peaks->intensity table Tabulate Data (2θ, d-spacing, Intensity) d_space->table intensity->table end End: Report and Interpretation table->end Logical_Relationship pigment This compound Powder xrd X-ray Diffraction (XRD) Analysis pigment->xrd crystal Crystalline Structure (Polymorph, Purity) properties Pigment Properties (Color, Stability, Performance) crystal->properties data Diffraction Pattern (2θ, d-spacing, Intensity) xrd->data data->crystal

References

Application Note: Determination of Pigment Red 112 Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 112 (C.I. 12370) is a Naphthol AS azo pigment widely utilized in the manufacturing of paints, inks, and plastics due to its vibrant red hue and good fastness properties. The purity of this compound is a critical quality attribute, as the presence of impurities can significantly impact its coloristic properties, performance, and toxicological profile. Impurities may arise from unreacted starting materials, by-products of the synthesis process, or degradation products.

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential impurities. The method is suitable for quality control and research applications.

Principle

The method employs a reversed-phase C18 column to separate this compound from its more polar and less polar impurities. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and an acidified aqueous solution allows for the effective resolution of the main component from related substances. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound, as well as at other wavelengths to ensure the detection of all potential impurities. The purity is determined by the area percent method.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, HPLC grade water, and phosphoric acid or formic acid.

  • Reference Standard: this compound reference standard of known purity.

  • Sample: this compound batch to be tested.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (for general impurity profiling) and λmax of this compound (~515 nm)
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with acetonitrile.

  • Sample Preparation (10 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve it in 100 mL of acetonitrile, and then dilute 10 mL of this solution to 100 mL with acetonitrile. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

Table 1: Illustrative HPLC Method Validation Data
Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Retention Time (this compound) Approximately 8.5 min

Note: The data presented in this table is illustrative and based on typical performance characteristics of HPLC methods for azo pigments. Actual results may vary.

Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
10.01090
15.01090
15.15050
20.05050

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Acetonitrile (Stock) weigh_std->dissolve_std weigh_sample Weigh this compound Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample dilute_std Dilute to Working Concentration dissolve_std->dilute_std dilute_sample Dilute and Filter dissolve_sample->dilute_sample inject Inject into HPLC System dilute_std->inject dilute_sample->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV-Vis/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs pigment_sample This compound Sample analysis Chromatographic Separation & Detection pigment_sample->analysis hplc_method Validated HPLC Method hplc_method->analysis chromatogram Chromatogram analysis->chromatogram purity_data Purity Data (% Area) chromatogram->purity_data impurity_profile Impurity Profile chromatogram->impurity_profile

Caption: Logical relationship of inputs and outputs in HPLC analysis.

Application Notes and Protocols for the GC-MS Analysis of Pigment Red 112 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 112 (C.I. 12370) is a high-performance monoazo pigment widely utilized in the manufacturing of paints, inks, and plastics due to its vibrant color and excellent durability.[1][2] The synthesis of this compound involves the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component. The primary precursors are 2,4,5-trichloroaniline (B140166), which forms the diazo component, and N-(2-methylphenyl)-3-hydroxy-2-naphthamide (commonly known as Naphthol AS-D), which serves as the coupling component.[1][3]

The purity of these precursors is critical as it directly impacts the final pigment's quality, including its coloristic properties and stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing the precursors of this compound. This document provides a detailed protocol for the GC-MS analysis of these precursors.

Synthesis of this compound

The synthesis of this compound is a two-step process. First, 2,4,5-trichloroaniline is diazotized using sodium nitrite (B80452) in an acidic medium to form a highly reactive diazonium salt.[1] Subsequently, this diazonium salt is coupled with N-(2-methylphenyl)-3-hydroxy-2-naphthamide to produce the final this compound.[1]

Pigment_Red_112_Synthesis precursor1 2,4,5-Trichloroaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) precursor1->diazotization precursor2 N-(2-methylphenyl)-3-hydroxy- 2-naphthamide (Naphthol AS-D) coupling Azo Coupling precursor2->coupling intermediate Diazonium Salt diazotization->intermediate product This compound coupling->product intermediate->coupling

Caption: Synthesis pathway of this compound from its precursors.

Experimental Protocol: GC-MS Analysis

This protocol outlines the methodology for the qualitative and quantitative analysis of 2,4,5-trichloroaniline and N-(2-methylphenyl)-3-hydroxy-2-naphthamide.

Materials and Reagents
  • Solvents: Methanol (B129727), Acetone, Dichloromethane (HPLC or GC grade)

  • Standards: 2,4,5-trichloroaniline (≥98% purity), N-(2-methylphenyl)-3-hydroxy-2-naphthamide (≥98% purity)

  • Internal Standard (IS): 2-Naphthol-d7 or another suitable deuterated compound.[4]

  • Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization of the hydroxyl group on the naphthol component to improve volatility and peak shape.

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with a capillary column suitable for the analysis of aromatic amines and phenols.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B HES or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate.[6]

Sample and Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each standard (2,4,5-trichloroaniline and N-(2-methylphenyl)-3-hydroxy-2-naphthamide) and dissolve in 10 mL of a suitable solvent like methanol or acetone.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to cover a concentration range of 1-100 µg/mL. Each working standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation: Dissolve a known amount of the sample containing the precursors in a suitable solvent. The solution should be filtered through a 0.45 µm syringe filter before injection.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Injector
Injection ModePulsed Splitless
Injection Volume1 µL
Injector Temperature250 - 270°C[5][7]
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp 110°C/min to 280°C, hold for 5 minutes[5]
Column
Column TypeDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Flow Rate1.0 - 1.6 mL/min[8][9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[8]
Ion Source Temperature230°C[5]
Transfer Line Temp.280°C[5][8]
Acquisition ModeFull Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis
  • Qualitative Analysis: Identify the target compounds by comparing their retention times and mass spectra with those of the analytical standards.

  • Quantitative Analysis: For quantitative analysis, use the SIM mode, monitoring characteristic ions for each precursor and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Data Summary

The following table presents representative quantitative data for the GC-MS analysis of this compound precursors. The values are based on typical performance characteristics of GC-MS methods for similar aromatic compounds.

CompoundRetention Time (min)Monitored Ions (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)
2,4,5-Trichloroaniline~12.5195, 160, 1250.5 - 5.01.5 - 15.090 - 105
N-(2-methylphenyl)-3-hydroxy-2-naphthamide~22.8277, 118, 911.0 - 10.03.0 - 30.085 - 110
2-Naphthol-d7 (IS)~15.2151, 122---

Note: Retention times are approximate and will vary depending on the specific GC-MS system and conditions. LOD, LOQ, and recovery values are typical ranges achievable with optimized methods.[10]

Experimental Workflow

The entire process from sample receipt to final data reporting is outlined in the workflow diagram below.

GCMS_Workflow sample_receipt Sample Receipt sample_prep Sample Preparation (Weighing, Dissolving, Filtering) sample_receipt->sample_prep gcms_analysis GC-MS Analysis (Injection & Data Acquisition) sample_prep->gcms_analysis standard_prep Standard & IS Preparation (Stock & Working Solutions) standard_prep->gcms_analysis data_processing Data Processing (Integration, Identification) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification reporting Final Report Generation quantification->reporting

Caption: Workflow for the GC-MS analysis of this compound precursors.

Conclusion

The GC-MS method detailed in this document provides a robust and reliable approach for the analysis of 2,4,5-trichloroaniline and N-(2-methylphenyl)-3-hydroxy-2-naphthamide, the key precursors for this compound. Adherence to this protocol will enable researchers and quality control analysts to accurately assess the purity of these starting materials, ensuring the production of high-quality pigment. The method can be adapted and validated for specific laboratory conditions and sample matrices.

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112, also known by its chemical name 3-hydroxy-N-(2-methylphenyl)-4-((2,4,5-trichlorophenyl)diazenyl)naphthalene-2-carboxamide (CAS 6535-46-2), is a synthetic organic pigment widely used in various industrial applications, including inks, paints, plastics, and textiles.[1][2] Its chemical structure, belonging to the Naphthol AS pigment class, imparts a vibrant red color and good fastness properties. The quality control and characterization of such pigments are crucial for ensuring product consistency and performance. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules like this compound.

This document provides a generalized protocol for the NMR analysis of this compound. It is important to note that despite extensive searches of scientific literature and chemical databases, specific experimental ¹H and ¹³C NMR data for this compound are not publicly available. One supplier explicitly states "Analytical NMR Data not found" for this compound.[3] Therefore, the following sections offer a standard methodology for acquiring and processing NMR spectra for this type of organic pigment, which can be adapted by researchers to generate their own data.

Chemical Structure of this compound

Molecular Formula: C₂₄H₁₆Cl₃N₃O₂[4]

Molecular Weight: 484.76 g/mol [4]

Chemical Structure:

Experimental Protocols

The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of an organic pigment like this compound. The exact parameters may need to be optimized based on the specific instrument and the solubility of the pigment sample.

Sample Preparation
  • Solvent Selection: Due to the low solubility of many pigments in common NMR solvents, a suitable deuterated solvent must be chosen. Good starting points for Naphthol AS pigments include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), possibly with gentle heating to aid dissolution. The choice of solvent will affect the chemical shifts of labile protons (e.g., -OH, -NH).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time but low enough to avoid solubility issues and signal broadening.

  • Dissolution: Vortex the sample for several minutes to ensure complete dissolution. If necessary, the sample can be gently warmed in a water bath. Ensure the sample is fully dissolved before transferring it to an NMR tube.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often already present in commercially available deuterated solvents. If not, a small amount can be added.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution.

  • Experiment: Standard one-dimensional ¹H NMR experiment.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm.

    • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard one-dimensional ¹³C NMR with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Parameters:

    • Pulse Program: A standard power-gated decoupling sequence.

    • Number of Scans (NS): 1024 to 4096 scans, or more, as the natural abundance of ¹³C is low.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Approximately 250 ppm, centered around 125 ppm.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of different protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Data Presentation

As no experimental NMR data for this compound could be located, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
e.g., 7.0 - 8.5m12HAromatic Protons
e.g., 2.3s3HMethyl Protons
e.g., 9.5s1HAmide NH
e.g., 14.0s1HHydroxyl OH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
e.g., 165.0C=O (Amide)
e.g., 110.0 - 150.0Aromatic Carbons
e.g., 18.0Methyl Carbon

Mandatory Visualization

The following diagram illustrates a generalized workflow for the NMR analysis of an organic pigment like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Solvent Select Deuterated Solvent Weigh Weigh Pigment Sample Solvent->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR FT Fourier Transformation H1_NMR->FT C13_NMR->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Standard Phase->Reference Integrate Integration & Peak Picking Reference->Integrate Assign Structural Assignment Integrate->Assign Report Generate Report Assign->Report

Caption: Workflow for NMR analysis of this compound.

Conclusion

References

Synthesis of Pigment Red 112 via Azo Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Pigment Red 112 (C.I. 12370), a vibrant and lightfast monoazo pigment. The synthesis is achieved through a classic two-step process involving the diazotization of 2,4,5-trichloroaniline (B140166) followed by an azo coupling reaction with N-(2-methylphenyl)-3-hydroxy-2-naphthamide.

Chemical Principles

The synthesis of this compound is a prime example of an electrophilic aromatic substitution reaction. The overall process can be divided into two key stages:

  • Diazotization: 2,4,5-trichloroaniline, a primary aromatic amine, is converted into a highly reactive diazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with the electron-rich coupling component, N-(2-methylphenyl)-3-hydroxy-2-naphthamide (commonly known as Naphthol AS-D). The coupling reaction typically occurs at a controlled pH and temperature to yield the final azo pigment, this compound.

Quantitative Data Summary

The synthesis of this compound can be carried out using various methodologies, with traditional batch processing and modern microreactor technology being two common approaches. The choice of method can significantly impact the yield and purity of the final product.

Synthesis MethodTypical Yield (%)Typical Purity (%)Environmental Impact
Traditional Batch Synthesis 95-98%85-90%High
Microreactor Synthesis 92-95%98-99%Low

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the laboratory-scale synthesis of this compound.

Protocol 1: Diazotization of 2,4,5-Trichloroaniline

Materials:

  • 2,4,5-Trichloroaniline

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 19.6 g (0.1 mol) of 2,4,5-trichloroaniline.

  • Carefully add 60 mL of distilled water and 30 mL of concentrated hydrochloric acid to the flask.

  • Stir the mixture to form a fine, uniform suspension.

  • Cool the suspension to 0-5 °C using an ice-salt bath. Maintain this temperature range throughout the diazotization process.

  • In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 40 mL of distilled water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 2,4,5-trichloroaniline hydrochloride over a period of 30-60 minutes. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting clear to pale yellow solution is the diazonium salt of 2,4,5-trichloroaniline. It is unstable and should be used immediately in the subsequent azo coupling step.

Protocol 2: Azo Coupling Reaction

Materials:

  • N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (B1210297)

  • Distilled Water

  • Ice

  • The freshly prepared diazonium salt solution from Protocol 1

Procedure:

  • In a 1 L beaker equipped with a mechanical stirrer, dissolve 27.7 g (0.1 mol) of N-(2-methylphenyl)-3-hydroxy-2-naphthamide in 200 mL of distilled water containing 12 g of sodium hydroxide. Warm the mixture gently if necessary to achieve complete dissolution.

  • Cool the resulting solution to 10-15 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the stirred solution of the coupling component over a period of 60-90 minutes.

  • During the addition, maintain the temperature of the reaction mixture between 10-15 °C.

  • Simultaneously with the diazonium salt addition, add a solution of sodium acetate to maintain the pH of the reaction mixture between 4.5 and 5.5.

  • Upon addition of the diazonium salt, a vibrant red precipitate of this compound will form.

  • After the complete addition, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification of this compound

Materials:

  • The crude this compound suspension from Protocol 2

  • Distilled Water

  • Ethanol (B145695)

Procedure:

  • Filter the crude this compound precipitate using a Buchner funnel under vacuum.

  • Wash the filter cake thoroughly with hot distilled water until the filtrate is colorless and neutral to pH paper. This step is crucial to remove any unreacted starting materials and inorganic salts.

  • Wash the filter cake with a small amount of ethanol to aid in the removal of water.

  • Dry the purified pigment in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • The final product is a bright red powder.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands. Key peaks to look for include N-H stretching, C=O stretching of the amide, N=N stretching of the azo group, and C-Cl stretching.[1][2][3]

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule, confirming the aromatic and methyl protons of the structure.

  • UV-Visible Spectroscopy: The UV-Vis spectrum will show a characteristic absorption maximum in the visible region, which is responsible for the pigment's red color.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup & Purification A 2,4,5-Trichloroaniline + HCl + H₂O B Cool to 0-5°C A->B C Add NaNO₂ Solution B->C D Stir for 30 min C->D G Add Diazonium Salt + Control pH D->G Freshly Prepared Diazonium Salt E Naphthol AS-D + NaOH + H₂O F Cool to 10-15°C E->F F->G H Stir for 2 hours I Filtration H->I J Wash with Hot Water I->J K Wash with Ethanol J->K L Dry in Vacuum Oven K->L M M L->M This compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis

logical_relationship Reactant1 2,4,5-Trichloroaniline Intermediate Diazonium Salt Reactant1->Intermediate Diazotization (0-5°C) Reactant2 N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D) Product This compound Reactant2->Product Reagent1 NaNO₂ + HCl Reagent1->Intermediate Intermediate->Product Azo Coupling (pH 4.5-5.5, 10-15°C)

References

Application Notes & Protocols: Microreactor Synthesis of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the synthesis of C.I. Pigment Red 112 utilizing microreactor technology. This methodology offers significant advantages over traditional batch processes, including enhanced process control, improved product quality, and increased safety. These notes are intended for researchers, scientists, and professionals in the fields of chemical synthesis and material science.

Introduction to Microreactor Technology for Pigment Synthesis

Microreactors, or continuous flow reactors, offer a paradigm shift in the synthesis of fine chemicals and pigments. Their high surface-to-volume ratio facilitates superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, residence time, and stoichiometry.[1] For exothermic and rapid reactions like diazotization and azo coupling, this level of control is critical for minimizing side reactions and achieving a consistent product with a narrow particle size distribution.[1] In the context of this compound, a Naphthol AS pigment, microreactor technology enables the production of a more readily dispersible product, which is highly desirable in applications like printing inks, varnishes, and paints.[2]

Chemical Pathway for this compound Synthesis

The synthesis of this compound is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.

  • Diazotization: 2,4,5-trichloroaniline (B140166) is reacted with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.[3] This reaction is highly exothermic and the diazonium intermediate can be unstable, making the precise temperature control offered by microreactors highly advantageous.[1]

  • Azo Coupling: The diazonium salt is then reacted with the coupling component, N-(2-methylphenyl)-2-hydroxy-3-naphthoamide (Naphthol AS-D), to form the final this compound.[2][3]

A key innovation in the microreactor synthesis of this compound is the precipitation of the coupling component in an upstream microreactor prior to the coupling reaction. This results in a finely divided form of the coupling component, which enhances the subsequent reaction.[3]

G cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step 2,4,5-trichloroaniline 2,4,5-trichloroaniline Diazonium Salt Diazonium Salt 2,4,5-trichloroaniline->Diazonium Salt 0-15 °C, pH -1 to 1 NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt This compound This compound Diazonium Salt->this compound 20-40 °C Naphthol AS-D N-(2-methylphenyl)-2-hydroxy-3-naphthoamide Naphthol AS-D->this compound

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are synthesized from patent literature and best practices for continuous flow chemistry.[3][4] Researchers should optimize these parameters for their specific microreactor setup.

Protocol 1: Preparation of Reactant Solutions

1.1 Diazo Component Solution:

  • In a suitable vessel, prepare a solution of 2,4,5-trichloroaniline in an appropriate acidic medium (e.g., hydrochloric acid).

  • Prepare a separate aqueous solution of sodium nitrite.

  • The concentrations should be calculated to achieve the desired stoichiometry in the microreactor.

1.2 Coupling Component Solution & Precipitation:

  • Dissolve N-(2-methylphenyl)-2-hydroxy-3-naphthoamide in a water-miscible organic solvent or an aqueous alkaline solution.[3]

  • Prepare a precipitant solution, which is typically an aqueous solution of an organic or inorganic acid (e.g., acetic acid, hydrochloric acid).[3]

  • These two solutions will be fed into a preliminary microreactor to precipitate the coupling component.

Protocol 2: Microreactor Setup and Synthesis

2.1 Equipment:

  • Three high-precision pumps (e.g., syringe or HPLC pumps) for the diazo component, sodium nitrite, and the precipitated coupling component suspension.

  • Two microreactors (or a multi-stage microreactor system). The first for precipitation and the second for the coupling reaction. The internal channel dimensions should be large enough to prevent clogging by the pigment particles.[3]

  • Temperature control units (e.g., cryostat and heating bath) for both microreactors.

  • Back pressure regulator to ensure single-phase flow.

  • Product collection vessel.

2.2 Experimental Workflow:

G cluster_reactants Reactant Delivery cluster_synthesis Microreactor System cluster_collection Product Collection P1 Pump 1 (2,4,5-trichloroaniline in HCl) M2 Micromixer 2 P1->M2 P2 Pump 2 (NaNO2 solution) P2->M2 P3 Pump 3 (Naphthol AS-D solution) M1 Micromixer 1 P3->M1 P4 Pump 4 (Precipitant Acid) P4->M1 R1 Reactor 1 (Precipitation) 0-20 °C M1->R1 M3 Micromixer 3 R1->M3 R2 Reactor 2 (Diazotization) 0-15 °C M2->R2 R2->M3 R3 Reactor 3 (Coupling) 20-40 °C M3->R3 BPR Back Pressure Regulator R3->BPR Collect Product Suspension BPR->Collect

Figure 2: Experimental Workflow for this compound Synthesis.

2.3 Procedure:

  • Set the temperatures of the microreactors. The precipitation reactor is preferably maintained between 0 and 20°C, the diazotization between 0 and 15°C, and the azo coupling between 20 and 40°C.[3]

  • Pump the Naphthol AS-D solution and the precipitant acid into the first micromixer and through the first microreactor to generate a fine suspension of the coupling component.

  • Simultaneously, pump the 2,4,5-trichloroaniline solution and the sodium nitrite solution into the second micromixer and through the second microreactor to form the diazonium salt.

  • The outlets from the first and second reactors are then combined in a third micromixer and passed through the third microreactor where the azo coupling takes place.

  • The resulting pigment suspension exits the reactor system through a back pressure regulator and is collected.

  • The collected pigment is then filtered, washed with deionized water until neutral, and dried.

Quantitative Data

The following tables summarize key reaction parameters for the microreactor synthesis of this compound, compiled from available literature.

Table 1: Reactant and Reaction Identification

ParameterDescriptionSource
Pigment NameC.I. This compound[3]
Diazo Component2,4,5-trichloroaniline[3]
Coupling ComponentN-(2-methylphenyl)-2-hydroxy-3-naphthoamide[2][3]
Reaction TypeDiazotization and Azo Coupling[3]

Table 2: General Microreactor Operating Parameters

ParameterRangePreferred RangeSource
Diazotization
Temperature0 - 15 °CNot Specified[3]
pH-1 to 1Not Specified[3]
Coupling Component Precipitation
Temperature0 - 20 °C5 - 10 °C[3]
Azo Coupling
Temperature20 - 40 °C25 - 35 °C[3]
General
Flow Rate0.05 mL/min - 5 L/min0.1 - 100 mL/min[3]

Table 3: Comparison of Microreactor vs. Batch Synthesis for Azo Pigments (General)

ParameterMicroreactor SynthesisConventional Batch SynthesisSource
Process Control Precise control of temperature, residence time, and stoichiometryDifficult to control, temperature and concentration gradients[1]
Product Quality Narrower particle size distribution, higher purity, improved dispersibilityBroader particle size distribution, potential for more impurities[1][3]
Safety Inherently safer due to small reaction volumesHandling of potentially unstable intermediates in large volumes[1]
Yield Often higher due to reduced side reactionsCan be lower due to side reactions and decomposition of intermediates
Reaction Time Significantly shorterLonger reaction and processing times

Conclusion

The use of microreactor technology for the synthesis of this compound presents a robust and advantageous alternative to conventional batch methods. The precise control over reaction conditions leads to a product with superior properties, particularly in terms of dispersibility. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals to develop and optimize continuous flow processes for high-performance pigment manufacturing.

References

Application Notes and Protocols for Surface Modification of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for common surface modification techniques applied to C.I. Pigment Red 112 (CAS No. 6535-46-2). The aim of these modifications is to enhance the pigment's performance characteristics, such as dispersibility in aqueous and solvent-based systems, thermal stability, and lightfastness, making it suitable for a wider range of applications, including advanced coatings, inks, and potentially, specialized formulations in drug delivery systems where precise particle control is paramount.

Introduction to Surface Modification of this compound

This compound is a monoazo pigment known for its bright, neutral red shade and good lightfastness.[1] However, in its untreated form, it can exhibit poor dispersibility, especially in water-based systems, due to its hydrophobic surface.[2] Surface modification techniques are employed to alter the pigment's surface chemistry to improve its compatibility with various media and enhance its overall performance.[2][3] Common methods include treatment with surfactants and resins, encapsulation with polymers, and coating with inorganic materials like silica (B1680970).[2][3][4]

The choice of modification technique depends on the desired application. For instance, improving dispersibility in water-based inks is a primary goal for many modifications.[5][6] Enhanced thermal stability is crucial for applications in plastics and powder coatings, while improved light and weather resistance are important for automotive and architectural coatings.

Surfactant and Rosin (B192284) Treatment for Improved Dispersibility

This method involves the adsorption of surfactants and/or rosin onto the pigment surface during or after its synthesis. This treatment reduces the interfacial tension between the pigment particles and the surrounding medium, preventing agglomeration and improving dispersion stability.[7]

Quantitative Data Summary
PropertyUntreated this compound (Typical Values)Surfactant/Rosin Treated this compound (Expected Improvement)
Dispersibility in Water Poor, prone to agglomerationGood to Excellent
Initial Viscosity of Dispersion HighSignificantly Lower[5]
CIELAB Color Data (in a water-based coating) L: Variable, a: ~61.22, b: ~29.46[5]L: Similar, a: >62, b: >33 (indicating a redder and yellower shade)[5]
Particle Size Broad distribution, larger agglomeratesNarrower distribution, reduced particle size
Zeta Potential (in aqueous dispersion) Low (magnitude)Increased (magnitude), leading to better electrostatic stabilization
Experimental Protocol: Surfactant and Rosin Treatment during Synthesis

This protocol is adapted from patent literature describing the preparation of easily dispersible this compound.[8][9]

Materials:

Procedure:

  • Preparation of the Diazo Component:

    • In a reaction vessel, add 1000 parts by weight of deionized water and 6-9 parts of a non-ionic surfactant. Stir to create a homogeneous mixture.

    • Add 98-102 parts of 2,4,5-trichloroaniline to the mixture.

    • Slowly add 175-185 parts of hydrochloric acid and 13-16 parts of a cationic surfactant. Stir vigorously for 1-2 hours.

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add 110-120 parts of sodium nitrite solution to carry out the diazotization reaction. Maintain the temperature below 10°C.

  • Preparation of the Coupling Component:

    • In a separate vessel, dissolve 130-140 parts of sodium hydroxide in 1000 parts of deionized water.

    • Heat the solution to 88-92°C.

    • Add 8-11 parts of rosin resin and stir until completely dissolved.

    • Add 143-146 parts of Naphthol AS-D and stir for a further 5-10 minutes.

    • Cool the resulting Naphthol AS-D alkaline solution.

  • Coupling Reaction:

    • In a coupling reactor, add the Naphthol AS-D alkaline solution.

    • Slowly add the diazo solution to the coupling solution under vigorous stirring. The coupling reaction will commence, forming the this compound.

    • Continue stirring for 1.5-2 hours to ensure the completion of the reaction.

  • Isolation and Drying:

    • Filter the pigment suspension and wash the filter cake with deionized water until the filtrate is neutral and free of salts.

    • Dry the pigment presscake in an oven at 60-80°C.

    • The dried pigment is then ready for milling to the desired particle size.

Workflow Diagram

G cluster_diazo Diazo Component Preparation cluster_coupling Coupling Component Preparation d1 Mix Water and Surfactants d2 Add 2,4,5-Trichloroaniline d1->d2 d3 Add HCl and Cationic Surfactant d2->d3 d4 Cool to 0-5°C d3->d4 d5 Add Sodium Nitrite Solution d4->d5 coupling_reaction Coupling Reaction d5->coupling_reaction c1 Dissolve NaOH in Water c2 Heat to 88-92°C c1->c2 c3 Add Rosin Resin c2->c3 c4 Add Naphthol AS-D c3->c4 c5 Cool Solution c4->c5 c5->coupling_reaction isolation Filtration and Washing coupling_reaction->isolation drying Drying isolation->drying milling Milling drying->milling final_product Surface Modified this compound milling->final_product

Caption: Workflow for surfactant and rosin treatment of this compound.

Polymer Encapsulation for Enhanced Stability and Compatibility

Encapsulation of pigment particles within a polymer shell can significantly improve their stability, dispersibility, and compatibility with various matrices.[10][11][12] This technique is particularly useful for creating stable aqueous dispersions for applications like inkjet inks and for improving the mechanical properties of pigmented polymers.

Quantitative Data Summary
PropertyUntreated this compound (Typical Values)Polymer Encapsulated this compound (Expected Improvement)
Dispersibility in Water PoorExcellent, stable dispersion
Particle Size Broad distribution, often > 500 nmControlled particle size, typically < 200 nm with narrow distribution[4]
Thermal Stability ModerateImproved, depending on the polymer shell
Lightfastness GoodCan be improved with UV-absorbing polymers
Zeta Potential (in aqueous dispersion) Low (magnitude)High (magnitude), indicating good colloidal stability
Contact Angle with Water High (hydrophobic)Significantly reduced (more hydrophilic)
Experimental Protocol: Polymer Encapsulation via Miniemulsion Polymerization

This protocol is adapted from methodologies used for encapsulating similar organic pigments.[10][11]

Materials:

  • This compound

  • Styrene (monomer)

  • Hexadecane (hydrophobe)

  • Azobisisobutyronitrile (AIBN, oil-soluble initiator)

  • Sodium dodecyl sulfate (B86663) (SDS, surfactant)

  • Deionized Water

  • Ultrasonicator

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Preparation of Pigment Dispersion:

    • Disperse 1 g of this compound in 50 mL of a 0.5% (w/v) SDS solution in deionized water.

    • Sonicate the dispersion for 30 minutes to break down large agglomerates.

  • Preparation of Monomer Miniemulsion:

    • In a separate beaker, mix 10 g of styrene, 0.4 g of hexadecane, and 0.4 g of AIBN to form the oil phase.

    • Add the oil phase to 40 g of a 0.25% (w/v) SDS solution.

    • Stir the mixture vigorously at 1000 rpm for 1 hour for pre-emulsification.

    • Subject the pre-emulsion to ultrasonication for 2 minutes (e.g., with pulses of 4 seconds on and 4 seconds off) to form a stable miniemulsion.

  • Encapsulation via Polymerization:

    • Combine the pigment dispersion and the monomer miniemulsion in a reaction vessel.

    • Purge the system with nitrogen for 30 minutes to remove oxygen.

    • Heat the reaction mixture to 70°C under gentle stirring.

    • Maintain the reaction at this temperature for 6-8 hours to allow for complete polymerization.

    • Cool the resulting latex of encapsulated this compound to room temperature.

  • Purification:

    • The encapsulated pigment dispersion can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and other impurities.

Workflow Diagram

G cluster_pigment Pigment Dispersion cluster_monomer Monomer Miniemulsion p1 Disperse this compound in SDS solution p2 Ultrasonication p1->p2 combine Combine Pigment Dispersion and Monomer Miniemulsion p2->combine m1 Mix Styrene, Hexadecane, and AIBN m2 Add to SDS solution and pre-emulsify m1->m2 m3 Ultrasonication m2->m3 m3->combine polymerization Polymerization at 70°C under N2 combine->polymerization purification Purification (Dialysis) polymerization->purification final_product Encapsulated this compound Dispersion purification->final_product

Caption: Workflow for polymer encapsulation of this compound.

Silica Coating for Improved Thermal and Chemical Stability

Coating this compound with a thin layer of silica (SiO₂) can significantly enhance its thermal stability, lightfastness, and resistance to chemical attack.[13][14] The silica shell provides a protective barrier around the organic pigment core. This method is particularly beneficial for applications where the pigment is exposed to high temperatures or harsh chemical environments.

Quantitative Data Summary
PropertyUntreated this compound (Typical Values)Silica-Coated this compound (Expected Improvement)
Thermal Stability Decomposes at elevated temperaturesSignificantly improved thermal stability[14]
Dispersibility in Polar Solvents PoorImproved due to the hydrophilic silica surface
Lightfastness GoodExcellent, due to UV scattering by the silica shell
Chemical Resistance ModerateExcellent
Particle Size VariableIncreased particle size corresponding to shell thickness, but with a more uniform, spherical shape
Contact Angle with Water High (hydrophobic)Low (hydrophilic)
Experimental Protocol: Silica Coating via Sol-Gel Method

This protocol is a general procedure adapted from methods for silica coating of other nanoparticles and pigments.

Materials:

  • This compound

  • Ethanol (B145695)

  • Deionized Water

  • Ammonium Hydroxide (28-30%)

  • Tetraethyl Orthosilicate (TEOS)

  • Surface-modifying agent (e.g., (3-Aminopropyl)triethoxysilane - APTES, optional for better adhesion)

Procedure:

  • Pigment Dispersion and Surface Functionalization (Optional but Recommended):

    • Disperse 1 g of this compound in 100 mL of ethanol using ultrasonication for 30 minutes.

    • To improve the adhesion of the silica shell, add 1 mL of APTES to the dispersion and stir at room temperature for 2-4 hours. This step functionalizes the pigment surface with amine groups.

    • Wash the functionalized pigment by centrifugation and redispersion in fresh ethanol three times to remove excess APTES.

  • Silica Coating Reaction:

    • Resuspend the (functionalized) this compound in a mixture of 100 mL of ethanol and 20 mL of deionized water.

    • Add 5 mL of ammonium hydroxide to the dispersion to catalyze the hydrolysis and condensation of TEOS.

    • Slowly add 3 mL of TEOS to the mixture under continuous stirring.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Isolation and Washing:

    • Collect the silica-coated pigment by centrifugation.

    • Wash the product alternately with ethanol and deionized water several times to remove unreacted reagents.

  • Drying:

    • Dry the final product in an oven at 60-80°C.

Logical Relationship Diagram

G start Untreated this compound dispersion Dispersion in Ethanol start->dispersion functionalization Surface Functionalization (APTES) - Optional dispersion->functionalization improves adhesion sol_gel Sol-Gel Reaction (Ethanol, Water, NH4OH, TEOS) dispersion->sol_gel functionalization->sol_gel washing Centrifugation and Washing sol_gel->washing drying Drying washing->drying finish Silica-Coated this compound drying->finish

Caption: Logical relationships in the silica coating process for this compound.

References

Application Notes and Protocols for the Preparation of Pigment Red 112 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112 (PR 112), a Naphthol AS pigment, is a vibrant red organic pigment widely utilized in inks, coatings, and plastics.[1][2][3] The transition from micro- to nano-sized particles of PR 112 can significantly enhance its properties, such as color strength, transparency, and dispersibility, opening new avenues for its application in advanced materials and biomedical fields.[4][5] In drug development, organic nanoparticles are explored as carriers for targeted drug delivery due to their biocompatibility and tunable surface properties.[6] This document provides detailed protocols for the preparation of this compound nanoparticles using two common top-down and bottom-up approaches: wet milling and anti-solvent precipitation. It also outlines standard characterization techniques to assess the quality of the prepared nanoparticles.

Methods of Preparation

Two primary methods for the synthesis of this compound nanoparticles are detailed below: a top-down approach (wet milling) and a bottom-up approach (anti-solvent precipitation).

Wet Milling Protocol

Wet milling is a top-down method that involves the mechanical attrition of larger pigment particles in a liquid medium to produce nanoparticles.[7][8] This method is advantageous for its scalability and applicability to a wide range of materials.[9]

Experimental Protocol:

  • Preparation of the Mill Base:

    • In a suitable container, prepare a suspension (mill base) containing this compound powder, a liquid medium (e.g., deionized water or an organic solvent), and a stabilizing agent.

    • A typical formulation would be 10-20% (w/w) this compound, 70-80% (w/w) liquid medium, and 1-5% (w/w) of a stabilizer (e.g., a polymeric dispersant or surfactant).[9]

    • The choice of stabilizer is critical to prevent re-agglomeration of the nanoparticles.[10][11][12]

  • Milling Process:

    • Add the mill base and grinding media (e.g., yttria-stabilized zirconia beads of 0.1-0.5 mm in diameter) to the milling chamber of a stirred media mill.

    • The volume of the grinding media should be approximately 50-70% of the chamber volume.

    • Set the milling parameters, such as the stirrer speed (e.g., 1000-3000 rpm) and temperature (e.g., 20-40°C, using a cooling jacket).

    • Mill for a predetermined duration (e.g., 1-8 hours). The optimal milling time will depend on the desired particle size and should be determined experimentally.[8]

  • Separation and Collection:

    • After milling, separate the nanoparticle suspension from the grinding media.

    • The resulting nanoparticle dispersion is ready for characterization and further use.

Logical Workflow for Wet Milling of this compound

Wet_Milling_Workflow cluster_preparation Preparation cluster_milling Milling PR112 This compound Powder Mix Prepare Mill Base PR112->Mix Medium Liquid Medium Medium->Mix Stabilizer Stabilizer Stabilizer->Mix Mill Stirred Media Mill (with grinding media) Mix->Mill Separate Separate from Media Mill->Separate Characterize Characterization Separate->Characterize Final PR 112 Nanoparticle Dispersion Characterize->Final

Caption: Workflow for preparing this compound nanoparticles via wet milling.

Anti-Solvent Precipitation Protocol

Anti-solvent precipitation is a bottom-up technique where the pigment is dissolved in a good solvent and then rapidly precipitated by mixing with an anti-solvent (a liquid in which the pigment is insoluble).[13][14][15] This method allows for greater control over particle size and distribution.[16]

Experimental Protocol:

  • Solution Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO)) to a concentration of, for example, 1-10 mg/mL. A stabilizer may also be added to the solvent or anti-solvent.

    • Prepare the anti-solvent, which is typically deionized water or another solvent in which PR 112 is poorly soluble. The anti-solvent should be miscible with the solvent.

  • Precipitation:

    • Rapidly inject the pigment solution into the vigorously stirred anti-solvent. The volume ratio of anti-solvent to solvent is typically high (e.g., 10:1 to 100:1) to ensure rapid supersaturation and nucleation.[14]

    • The temperature of the anti-solvent can be controlled to influence the precipitation process.

  • Nanoparticle Recovery:

    • The resulting nanoparticle suspension can be used directly or the nanoparticles can be collected by centrifugation or filtration.

    • If collected, the nanoparticles should be washed with the anti-solvent to remove the residual solvent.

    • The purified nanoparticles can be redispersed in a suitable medium for storage or use.

Logical Workflow for Anti-Solvent Precipitation of this compound

Anti_Solvent_Precipitation_Workflow cluster_solutions Solution Preparation cluster_recovery Recovery PR112_Solvent PR 112 in Good Solvent Precipitate Rapid Mixing & Precipitation PR112_Solvent->Precipitate AntiSolvent Anti-Solvent AntiSolvent->Precipitate Collect Centrifugation/ Filtration Precipitate->Collect Wash Washing Collect->Wash Redisperse Redisperse Wash->Redisperse Characterize Characterization Redisperse->Characterize Final PR 112 Nanoparticle Dispersion Characterize->Final

Caption: Workflow for preparing this compound nanoparticles via anti-solvent precipitation.

Characterization of this compound Nanoparticles

Proper characterization is essential to ensure the quality and performance of the prepared nanoparticles. The following are key characterization techniques:

  • Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the breadth of the particle size distribution.

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles, which is a key indicator of the stability of the dispersion. Higher absolute zeta potential values (e.g., > |30| mV) generally indicate better colloidal stability.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticle morphology (shape and size) and state of aggregation.

  • X-ray Diffraction (XRD): Used to assess the crystalline structure of the nanoparticles and to confirm that the chemical identity of the pigment is preserved during processing.

  • UV-Vis Spectroscopy: To evaluate the coloristic properties of the nanoparticle dispersion.

Data Presentation

The following tables summarize hypothetical yet representative data for this compound nanoparticles prepared by the described methods.

Table 1: Physicochemical Properties of this compound Nanoparticles Prepared by Wet Milling

Sample IDMilling Time (hours)StabilizerMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PR112-WM-11Polymeric Dispersant3500.45-25
PR112-WM-24Polymeric Dispersant1500.25-35
PR112-WM-38Polymeric Dispersant900.18-40

Table 2: Physicochemical Properties of this compound Nanoparticles Prepared by Anti-Solvent Precipitation

Sample IDSolvent:Anti-solvent RatioStabilizerMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PR112-AP-11:10Surfactant A2000.30-28
PR112-AP-21:50Surfactant A1200.22-38
PR112-AP-31:100Surfactant B800.15-45

Potential Applications in Drug Development

The development of stable this compound nanoparticle formulations opens up possibilities for their use in drug delivery. Their organic nature may offer good biocompatibility. Surface modification of these nanoparticles could allow for the conjugation of targeting ligands or therapeutic agents. The inherent color of the nanoparticles could also be exploited for bioimaging applications. Further research into the cytotoxicity and in vivo behavior of these nanoparticles is necessary to fully explore their potential in the pharmaceutical field.

Conclusion

The wet milling and anti-solvent precipitation methods are effective for producing this compound nanoparticles with controlled size and good stability. The provided protocols serve as a detailed starting point for researchers. The choice of method and the optimization of process parameters will depend on the specific application and desired nanoparticle characteristics. Thorough characterization is crucial to ensure the quality and reproducibility of the nanoparticle synthesis.

References

Application Notes and Protocols: Dispersion of Pigment Red 112 in Aqueous and Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the dispersion of C.I. Pigment Red 112 (PR 112) in both aqueous and non-aqueous media. The information is intended to guide researchers and formulators in achieving stable and effective pigment dispersions for various applications, including inks, coatings, and specialized formulations.

This compound: Properties and Characteristics

This compound, a monoazo pigment, is known for its bright, neutral red shade and excellent color strength.[1][2] Its robust performance characteristics make it a versatile choice for a wide range of applications.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
C.I. NameThis compound[5]
C.I. Number12370[5]
CAS Number6535-46-2[5]
Chemical ClassMonoazo[5]
Molecular FormulaC₂₄H₁₆Cl₃N₃O₂[6]
Molecular Weight484.76 g/mol [7]
Density1.35 - 1.55 g/cm³[1][7]
Specific Surface Area17 - 65 m²/g[7][8][9]
Oil Absorption30 - 70 g/100g [1][6]
Average Particle Size~0.11 - 0.2 µm[2][6]

Table 2: Fastness and Resistance Properties of this compound

PropertyRating/ValueReferences
Light Fastness (Full Shade)7-8 (on a scale of 1-8)[4][9]
Light Fastness (Tint)6-7 (on a scale of 1-8)[3][9]
Heat Stability170 - 200°C[2][10]
Water Resistance4-5 (on a scale of 1-5)[6][8]
Acid Resistance (5% HCl)4-5 (on a scale of 1-5)[8][10]
Alkali Resistance (5% NaOH)4-5 (on a scale of 1-5)[8][10]
Ethanol Resistance4 (on a scale of 1-5)[8]
Xylene Resistance5 (on a scale of 1-5)[5]
Ethyl Acetate Resistance3-4 (on a a scale of 1-5)[6]

Dispersion in Aqueous Media

Achieving a stable dispersion of this compound in water requires the use of appropriate wetting and dispersing agents to overcome the pigment's hydrophobic surface. The goal is to create a system where the pigment particles are well-separated and remain suspended over time.

Mechanism of Aqueous Dispersion and Stabilization

The dispersion process in an aqueous medium involves three key stages: wetting, deagglomeration, and stabilization. Wetting agents reduce the surface tension between the pigment and water, allowing the water to displace air from the pigment surface. Mechanical energy is then applied to break down agglomerates into smaller particles. Finally, dispersants adsorb onto the pigment particle surfaces, preventing re-agglomeration through electrostatic and/or steric hindrance.

Caption: Workflow for aqueous dispersion of this compound.

Experimental Protocol: Aqueous Dispersion

This protocol is based on formulations found in patent literature and is a representative example. Optimization of component concentrations may be necessary depending on the specific grade of this compound and the desired final properties.

Materials:

  • This compound

  • Dioctyl sodium sulfosuccinate (B1259242) (surfactant)

  • Coco-based dimethyl tertiary amine (surfactant)

  • Hydroxyethylene diphosphonic acid (chelating agent)

  • Isopropyl myristate (co-solvent)

  • Isotridecanol myristate (co-solvent)

  • Polyvinylpyrrolidone (polymeric dispersant)

  • Polyepoxysuccinic acid (dispersant)

  • Sodium carboxymethyl starch (stabilizer)

  • Deionized water

  • High-speed mixer/disperser

  • Bead mill (optional, for finer dispersion)

Procedure:

  • Premix Preparation: In a suitable vessel, combine the following components by weight and mix mechanically at a controlled temperature (e.g., 40-70°C) until a uniform paste is formed:

    • This compound: 10-20 parts

    • Dioctyl sodium sulfosuccinate: 6-12 parts

    • Coco-based dimethyl tertiary amine: 4-10 parts

    • Hydroxyethylene diphosphonic acid: 5-9 parts

    • Isopropyl myristate: 3-7 parts

  • Aqueous Phase Addition: To the premix, slowly add the following components under continuous stirring. The temperature may be adjusted (e.g., to 50-80°C) during this step to ensure homogeneity:

    • Isotridecanol myristate: 2-4 parts

    • Polyvinylpyrrolidone: 5-12 parts

    • Polyepoxysuccinic acid: 4-8 parts

    • Sodium carboxymethyl starch: 2-8 parts

    • Deionized water: 150-200 parts

  • Homogenization: After all components are added and the mixture is uniform, cool it to room temperature.

  • High-Shear Dispersion: Subject the mixture to high-shear mixing. The duration and speed will depend on the equipment used (e.g., 4000-8000 rpm for 10-50 minutes).[11] For applications requiring very fine particle sizes, further processing in a bead mill is recommended.

  • Quality Control: Evaluate the final dispersion for properties such as particle size distribution, viscosity, and stability.

Performance Data: Aqueous Dispersion

The choice of dispersant significantly impacts the performance of the aqueous dispersion. The following table presents colorimetric data for this compound dispersed with two different dispersants.

Table 3: CIELAB Color Data for Aqueous this compound Dispersions in a Styrene/Butyl Acrylate Binder System

DispersantL* (Lightness)a* (Redness)b* (Yellowness)Reference
Lansperse DS200W (Standard Nonionic)48.6061.2229.46[12]
Lansperse LT87 (Bio-based)47.6862.5433.02[12]

A lower L* value indicates a darker shade, while higher a* and b* values suggest a more intense red and yellow hue, respectively. The data suggests that Lansperse LT87 may provide a more vibrant color, potentially due to a finer particle size distribution.[12]

Dispersion in Non-Aqueous Media

For solvent-based systems, such as alkyd resin coatings, the dispersion approach differs. The choice of solvents and dispersants is critical to ensure compatibility and stability.

Mechanism of Non-Aqueous Dispersion and Stabilization

In non-aqueous media, stabilization is typically achieved through steric hindrance. Polymeric dispersants with an anchoring group that adsorbs onto the pigment surface and a solvent-soluble tail that extends into the medium are commonly used. These tails create a repulsive barrier, preventing flocculation.

Caption: Workflow for non-aqueous dispersion of this compound.

Experimental Protocol: Non-Aqueous Dispersion in Alkyd Resin

This protocol is adapted from patent literature describing the evaluation of this compound dispersibility in an air-drying alkyd resin system.

Materials:

  • This compound

  • Long-oil, air-drying alkyd resin (e.g., based on soybean oil/phthalic anhydride)

  • White spirit (mineral spirits)

  • Soya lecithin (B1663433) (wetting agent/dispersant)

  • Siccative (e.g., Ca octoate)

  • Paint shaker or other high-energy dispersing equipment

  • Glass beads (optional, as grinding media)

Procedure:

  • Preparation of the Grinding Varnish: Prepare the alkyd resin solution with the following approximate weight percentages:

    • Alkyd resin solution (e.g., 70% in white spirit): ~45.4%

    • Soya lecithin: ~2.8%

    • Siccative (e.g., 10% in white spirit): ~2.6%

    • White spirit: ~49.2%

  • Premixing: In a suitable container, weigh the this compound and the grinding varnish. A typical ratio is approximately 15% pigment to 85% grinding varnish by weight.

  • Dispersion:

    • Add grinding media (e.g., glass beads) to the premix.

    • Secure the container in a paint shaker and disperse for a specified period (e.g., initial dispersion for 6 minutes, followed by a longer period of up to 90 minutes for full color development). The duration will depend on the desired fineness of grind.

  • Let-down (if required): The concentrated pigment dispersion can be let down with additional alkyd resin and solvent to achieve the final desired pigment concentration and viscosity for the coating application. Pigmented alkyd resin varnishes typically have a pigment content of 5% to 35% by weight.

  • Quality Control: Evaluate the final dispersion for fineness of grind, color strength, gloss, and stability.

Performance Data: Non-Aqueous Dispersion

Quantitative data for the particle size and zeta potential of this compound in non-aqueous systems is not as readily available in public literature as for aqueous systems. However, performance is often evaluated based on "dispersion harshness," a measure of how easily the pigment disperses to its optimal color strength. A lower dispersion harshness value indicates better dispersibility. The viscosity of the dispersion is also a critical parameter, with lower viscosity at a given pigment loading being desirable.

Table 4: Typical Viscosity Behavior of Pigment Dispersions

PropertyObservationImplication
Initial ViscosityLower initial viscosity can be achieved with more effective dispersants.Allows for higher pigment loading in the formulation.
Viscosity Stability over TimeA stable dispersion will show minimal change in viscosity during storage.Indicates good long-term stability and resistance to flocculation.

Conclusion

The successful dispersion of this compound in both aqueous and non-aqueous media is highly dependent on the selection of appropriate surfactants, dispersants, and processing conditions. For aqueous systems, a combination of anionic and non-ionic surfactants along with polymeric dispersants can provide excellent stability. In non-aqueous systems, particularly alkyd resins, polymeric dispersants that provide steric stabilization are effective. The provided protocols offer a starting point for developing stable and high-performance this compound dispersions. It is recommended that formulators conduct their own optimization studies to achieve the desired properties for their specific applications.

References

Application Notes and Protocols: Pigment Red 112 as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112, a monoazo pigment belonging to the Naphthol AS series, is a vibrant red colorant widely utilized in industrial applications such as paints, inks, and plastics.[1][2][3] In the realm of analytical chemistry, its stability, high purity when sourced as a reference standard, and strong chromophore make it a suitable candidate for use as a reference standard.[4][5] These application notes provide detailed protocols for the use of this compound as a reference standard, primarily focusing on its application in High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Reference standards are critical in analytical science for the accurate quantification and identification of chemical substances. They are used for instrument calibration, method validation, and as internal standards to ensure the reliability and comparability of analytical data. This compound, when certified as a reference material, provides a benchmark for the qualification and quantification of other azo dyes or compounds with similar chromatographic or spectroscopic properties.

Physicochemical and Stability Data

A comprehensive understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and application.

Physicochemical Properties

The fundamental identifying and physical characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 3-hydroxy-N-(2-methylphenyl)-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxamide[6]
Synonyms C.I. This compound, Fast Red FGR, Naphthol Red FGR[7]
CAS Number 6535-46-2[8]
Molecular Formula C₂₄H₁₆Cl₃N₃O₂[4]
Molecular Weight 484.76 g/mol [4]
Appearance Red powder[9]
Solubility Soluble in organic solvents such as acetone.[4]
Stability and Resistance

The stability of a reference standard directly impacts the accuracy of analytical measurements. This compound exhibits good stability under various conditions as detailed in the following table.

ConditionStability/Resistance RatingReference
Heat Stability Up to 170-240 °C (duration dependent)[9][10]
Light Fastness Good (Scale 7-8)[9]
Acid Resistance (5% HCl) Excellent (Scale 5)[11]
Alkali Resistance (5% NaOH) Excellent (Scale 5)[11]
Water Resistance Excellent (Scale 5)[11]
Ethanol Resistance Good (Scale 4-5)[11]
Xylene Resistance Good (Scale 4-5)[11]

Experimental Protocols

The following protocols provide a framework for the utilization of this compound as a reference standard in HPLC-UV analysis.

Protocol 1: Preparation of this compound Stock and Working Standard Solutions

Accurate preparation of standard solutions is a prerequisite for reliable quantitative analysis.

Objective: To prepare a primary stock solution and a series of working standard solutions of this compound.

Materials:

  • This compound reference standard (certified purity)

  • HPLC-grade acetone

  • HPLC-grade acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of acetone.

    • Once dissolved, bring the flask to volume with acetonitrile.

    • Stopper the flask and sonicate for 10 minutes to ensure complete dissolution and homogeneity.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile.

    • For a calibration curve, typical concentrations may range from 1 µg/mL to 50 µg/mL.

Storage: Store the stock and working standard solutions in amber glass vials at 2-8 °C to protect from light and prevent degradation.

Logical Diagram: Preparation of Standard Solutions

cluster_prep Standard Solution Preparation cluster_dilution Working Standards weigh Accurately weigh This compound RS dissolve Dissolve in Acetone weigh->dissolve volume Bring to volume with Acetonitrile dissolve->volume sonicate Sonicate for 10 minutes volume->sonicate stock Stock Solution (1000 µg/mL) sonicate->stock dilute Perform serial dilutions of Stock Solution stock->dilute Use for dilution working Working Standards (1-50 µg/mL) dilute->working

Caption: Workflow for the preparation of this compound standard solutions.

Protocol 2: HPLC-UV Method for the Analysis of this compound

This protocol outlines a general HPLC-UV method for the separation and quantification of this compound.

Objective: To provide a starting point for the chromatographic analysis of this compound.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min, 70-100% B; 15-20 min, 100% B; 20.1-25 min, 70% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration.

  • Sample Analysis: Inject the sample solutions for analysis.

  • Data Analysis: Integrate the peak corresponding to this compound and construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

cluster_workflow HPLC-UV Analysis Workflow start Start equilibration Equilibrate HPLC System start->equilibration inject_standards Inject Working Standards equilibration->inject_standards inject_samples Inject Sample Solutions equilibration->inject_samples calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify this compound calibration_curve->quantification data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition data_acquisition->quantification end End quantification->end

Caption: A typical workflow for HPLC-UV analysis using a reference standard.

Application: Use as an Internal Standard

This compound can also be employed as an internal standard (IS) for the quantification of other analytes, provided it is well-resolved from the analyte of interest and does not interfere with its detection.

Principle: An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. The ratio of the analyte signal to the IS signal is then plotted against the analyte concentration to create the calibration curve. This corrects for variations in injection volume and potential sample loss during preparation.

Logical Diagram: Use of this compound as an Internal Standard

cluster_is_logic Internal Standard (IS) Method Logic cluster_prep Sample & Standard Preparation cluster_data Data Processing analyte Analyte of Interest add_is Add constant amount of IS to all solutions analyte->add_is is This compound (IS) is->add_is hplc HPLC-UV Analysis add_is->hplc peak_areas Measure Peak Areas of Analyte and IS hplc->peak_areas ratio Calculate Ratio: (Analyte Area / IS Area) peak_areas->ratio calibration Calibration Curve: Ratio vs. Analyte Concentration ratio->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: Logical flow for using this compound as an internal standard.

Conclusion

This compound serves as a reliable and stable reference standard for applications in analytical chemistry, particularly for HPLC-UV methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their analytical workflows, ensuring the accuracy and validity of their results. Adherence to good laboratory practices and proper method validation are essential for achieving high-quality analytical data.

References

Application Notes and Protocols for Pigment Red 112 as a Colorant in Polymer Matrix Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pigment Red 112, a vibrant organic pigment widely utilized for coloring polymer matrix composites. This document details the pigment's properties, offers protocols for its incorporation and testing, and presents data in a structured format to guide researchers in its effective application.

Introduction to this compound

This compound (C.I. Name), with CAS number 6535-46-2 and chemical formula C24H16Cl3N3O2, is a monoazo pigment known for its brilliant, neutral red shade.[1][2][3][4] It is a popular choice in the plastics industry due to its high color strength, good lightfastness, and thermal stability.[2][5] Its applications span various polymers, including polyolefins (polyethylene, polypropylene), polystyrene, ABS, PVC, and engineering plastics like polycarbonate and PBT.[2] For professionals in drug development, the key considerations for using any additive in polymers for medical devices or pharmaceutical packaging are its stability, potential for migration, and toxicological profile.

Properties of this compound

A summary of the key physical, chemical, and fastness properties of this compound is presented below. These properties are crucial for determining its suitability for specific polymer systems and end-use applications.

Physical and Chemical Properties
PropertyValueReferences
C.I. NameThis compound[3][4]
C.I. Number12370[1][3][4]
CAS Number6535-46-2[1][2][3][4]
Chemical ClassMonoazo[1][4]
Molecular FormulaC24H16Cl3N3O2[3]
Density (g/cm³)1.41 - 1.5[1][3][4]
Oil Absorption ( g/100g )30 - 75[1][3][6]
pH Value4.5 - 8.0[1][3][6]
Heat Stability (°C)170 - 200[1][2][3][6]
Fastness Properties

The fastness properties indicate the resistance of the pigment to various environmental and chemical factors. The rating scale is typically 1 to 5 for chemical resistance (where 5 is excellent) and 1 to 8 for lightfastness (where 8 is outstanding).

PropertyRatingReferences
Light Fastness (Full Shade)7 - 8[1][2][4][6]
Light Fastness (Reduced Shade)5 - 7[3][4][7]
Water Resistance4 - 5[1][3][4]
Acid Resistance (5% HCl)4 - 5[1][3][4]
Alkali Resistance (5% NaOH)4 - 5[1][3][4]
Ethanol Resistance4[1][3][4]
Xylene Resistance2 - 5[3][4]
Migration Resistance4[6]

Experimental Protocols

Detailed methodologies for the incorporation and evaluation of this compound in a polymer matrix are provided below. These protocols are intended as a starting point and may require optimization based on the specific polymer and processing equipment used.

Protocol for Incorporation of this compound into Polypropylene (B1209903) via Melt Compounding

This protocol describes the preparation of a colored polymer compound using a twin-screw extruder.

Materials and Equipment:

  • This compound powder

  • Polypropylene (PP) pellets (Melt Flow Index: 10-20 g/10 min)

  • Twin-screw extruder

  • Gravimetric or volumetric feeders

  • Strand pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the PP pellets and this compound powder separately in an oven at 80°C for 2-4 hours to remove any residual moisture.

  • Premixing (Optional): For low pigment concentrations (e.g., <1%), create a masterbatch by premixing the pigment with a small amount of PP powder in a high-speed mixer.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for polypropylene (typically ranging from 180°C to 220°C from the feeding zone to the die).

  • Feeding: Use separate feeders to introduce the PP pellets and this compound (or masterbatch) into the main throat of the extruder at the desired weight ratio (e.g., 0.1% to 2% pigment loading).

  • Melt Compounding: Process the mixture through the extruder. The screw design should provide adequate mixing and dispersion of the pigment within the polymer matrix.

  • Pelletizing: Cool the extruded strands in a water bath and cut them into pellets using a strand pelletizer.

  • Drying: Dry the resulting colored pellets thoroughly before further processing.

Protocol for Preparation of Test Specimens by Injection Molding

This protocol outlines the procedure for creating standardized test specimens for mechanical and color analysis.

Materials and Equipment:

  • Pigmented PP pellets from Protocol 3.1

  • Injection molding machine

  • Standard test specimen molds (e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing, and flat plaques for color measurement)

Procedure:

  • Drying: Ensure the pigmented pellets are completely dry to prevent defects in the molded parts.

  • Molding Machine Setup: Set the injection molding parameters (temperatures, pressures, injection speed, and cooling time) according to the recommendations for the specific grade of PP being used.

  • Molding: Mold the test specimens using the appropriate molds. Ensure consistent processing conditions for all specimens to ensure comparability.

  • Conditioning: Condition the molded specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing, as per ASTM standards.

Protocol for Colorimetric Analysis

This protocol describes the quantitative measurement of the color of the pigmented polymer specimens.

Materials and Equipment:

  • Spectrophotometer or colorimeter

  • Standard white and black calibration tiles

  • Flat, opaque molded plaques from Protocol 3.2

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.

  • Measurement Setup: Set the measurement conditions, including the illuminant (e.g., D65 for daylight), observer angle (e.g., 10°), and color space (e.g., CIELAB).[8]

  • Sample Measurement: Place a molded plaque against the measurement port of the instrument and take a reading.

  • Data Recording: Record the CIELAB values (L, a, b), where L represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

  • Repeatability: Take measurements at multiple locations on the plaque and on several different plaques to ensure the consistency of the color.

Protocol for Mechanical Property Testing

This protocol provides a general outline for evaluating the effect of this compound on the mechanical properties of the polymer composite.

Materials and Equipment:

  • Universal testing machine with appropriate load cells and grips

  • Conditioned test specimens from Protocol 3.2 (e.g., dumbbell-shaped for tensile tests, rectangular bars for flexural tests)

Procedure:

  • Tensile Testing (ASTM D638):

    • Mount a dumbbell-shaped specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Place a rectangular bar specimen on a three-point bending fixture.

    • Apply a load to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.

    • Record the load and deflection data to calculate the flexural strength and flexural modulus.

  • Data Analysis: Compare the mechanical properties of the pigmented specimens to those of unpigmented control specimens to assess the impact of the pigment. At low concentrations, this compound may act as a reinforcing agent, potentially increasing tensile and flexural strength.[5] However, at higher concentrations, agglomeration of pigment particles can create weak points and reduce mechanical properties.[5]

Protocol for Migration Testing

For applications in drug development and medical devices, it is crucial to assess the potential for the pigment to leach from the polymer matrix. This protocol is a simplified approach based on extraction principles.

Materials and Equipment:

  • Molded plaques or films of the pigmented polymer

  • Extraction solvents relevant to the end-use application (e.g., saline solution, ethanol/water mixtures, simulated body fluids)

  • Incubator or water bath with temperature control

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Glass vials with inert caps

Procedure:

  • Sample Preparation: Cut the pigmented polymer into small, uniform pieces to maximize the surface area for extraction.

  • Extraction: Place a known weight of the polymer pieces into a glass vial and add a specific volume of the extraction solvent.

  • Incubation: Incubate the vials at a relevant temperature (e.g., 37°C for biomedical applications) for a specified period (e.g., 24 hours to several days), with occasional agitation.

  • Analysis:

    • After incubation, carefully remove the polymer pieces.

    • Analyze the extraction solvent for the presence of this compound using UV-Vis spectrophotometry (by creating a calibration curve of the pigment in the solvent) or HPLC for higher sensitivity and specificity.

  • Quantification: Quantify the amount of migrated pigment and express it as a concentration in the solvent or as a mass per surface area of the polymer.

Visualization of Workflows

The following diagrams illustrate key experimental and logical workflows for working with this compound in polymer composites.

experimental_workflow start Start: Define Polymer and Pigment Concentration drying Drying of Polymer and Pigment start->drying compounding Melt Compounding (Twin-Screw Extrusion) drying->compounding pelletizing Pelletizing and Drying compounding->pelletizing molding Injection Molding of Test Specimens pelletizing->molding conditioning Specimen Conditioning (ASTM Standards) molding->conditioning testing Characterization conditioning->testing color Colorimetric Analysis (CIELAB) testing->color mechanical Mechanical Testing (Tensile, Flexural) testing->mechanical migration Migration Testing testing->migration end End: Data Analysis and Reporting color->end mechanical->end migration->end

Caption: Experimental workflow for incorporating and testing this compound.

logical_workflow start Define Application Requirements (e.g., Biocompatibility, Mechanical Strength) select_pigment Select this compound Based on Initial Properties (Color, Heat Stability, Lightfastness) start->select_pigment prototype Prototype Development (Incorporate into Polymer Matrix) select_pigment->prototype assess_performance Assess Performance Characteristics prototype->assess_performance color_check Color Match Specification? assess_performance->color_check Evaluate mechanical_check Mechanical Properties Acceptable? color_check->mechanical_check Yes fail Re-evaluate Formulation or Pigment Choice color_check->fail No migration_check Migration Below Threshold? mechanical_check->migration_check Yes mechanical_check->fail No toxicology_review Review Toxicological Data (Acute Toxicity, Skin Sensitization) migration_check->toxicology_review Yes migration_check->fail No pass Application Suitable toxicology_review->pass Acceptable Risk toxicology_review->fail Unacceptable Risk

Caption: Decision workflow for evaluating this compound in sensitive applications.

Toxicological Information for Drug Development Professionals

For applications where biocompatibility is a concern, such as in medical devices or pharmaceutical packaging, a thorough toxicological assessment is necessary.

  • Acute Toxicity: this compound has low acute oral and dermal toxicity. The LD50 (rat, oral) is > 5000 mg/kg, and the LD50 (rat, dermal) is > 5000 mg/kg.[9][10]

  • Skin Sensitization: It may cause an allergic skin reaction.[9]

  • Migration and Leaching: As an organic pigment, this compound is not covalently bonded to the polymer matrix, meaning migration is possible.[11] The extent of leaching depends on factors such as the polymer type, pigment concentration, processing conditions, and the nature of the contacting medium.[11] Therefore, rigorous migration testing, as outlined in Protocol 3.5, is essential for any application involving direct or indirect contact with the body or drug formulations.

  • Regulatory Considerations: While this compound is used in a wide range of consumer products, its suitability for specific medical or pharmaceutical applications must be evaluated against relevant regulatory standards (e.g., FDA, ISO 10993).

Conclusion

This compound is a versatile and high-performance colorant for polymer matrix composites. Its bright red color, good fastness properties, and thermal stability make it suitable for a wide array of applications. For researchers and professionals in drug development, a systematic approach to incorporation, testing, and evaluation, with a strong emphasis on migration and toxicological assessment, is critical to ensure the safety and efficacy of the final product. The protocols and data presented in these notes provide a foundation for the successful application of this compound in demanding scientific and industrial settings.

References

Application Notes and Protocols for Pigment Red 112 in Organic Electronics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 112 (C.I. 12370), a monoazo pigment from the Naphthol AS series, is a widely used industrial colorant valued for its vibrant red hue and excellent stability. While its primary applications have been in paints, inks, and plastics, its molecular structure—a conjugated system containing electron-donating and electron-accepting moieties—suggests potential for use in the field of organic electronics. This document provides an overview of the potential applications of this compound in organic electronic devices, drawing parallels with chemically related compounds that have been investigated as organic semiconductors. Detailed hypothetical protocols for the fabrication and characterization of Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs) using this compound are presented to guide researchers in exploring its electronic properties.

Physicochemical and Electronic Properties of this compound

A comprehensive understanding of the material's properties is crucial for its application in organic electronics. Below is a summary of the known and theoretical properties of this compound.

PropertyValueReference
Chemical Name 3-hydroxy-N-(o-tolyl)-4-(2,4,5-trichlorophenyl)azo-naphthalene-2-carboxamide[1]
C.I. Name This compound[1]
CAS Number 6535-46-2[1]
Molecular Formula C₂₄H₁₆Cl₃N₃O₂[1]
Molecular Weight 484.76 g/mol [1]
Solubility Soluble in acetone; Insoluble in water; Soluble in concentrated sulfuric acid (with color change to red-violet)[2][3]
Heat Stability ~180-200 °C[1][4]
Theoretical HOMO -5.85 eV (Illustrative for a generic azo pigment)[5]
Theoretical LUMO -2.90 eV (Illustrative for a generic azo pigment)[5]
Theoretical Band Gap 2.95 eV (Illustrative for a generic azo pigment)[5]

Potential Applications in Organic Electronics

The extended π-conjugated system in this compound, characteristic of many organic semiconductors, suggests its potential for charge transport and light absorption/emission.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental building blocks of organic electronic circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Naphthalene and azo-based molecules have been explored as active materials in OFETs. Given its planar molecular structure, this compound could potentially exhibit p-type or n-type semiconducting behavior in a thin-film transistor architecture.

Organic Photovoltaics (OPVs)

The strong absorption of visible light by this compound makes it a candidate for use as a donor or acceptor material in the active layer of an organic solar cell. In particular, its chemical similarity to other azo dyes that have been investigated in dye-sensitized solar cells (DSSCs) suggests a potential starting point for research.

Organic Light-Emitting Diodes (OLEDs)

While less common, some organic pigments have been investigated for their electroluminescent properties. If this compound exhibits fluorescence in the solid state, it could potentially be used as an emissive dopant in an OLED to produce red light.

Performance of Related Organic Pigments in Electronic Devices

To provide a context for the potential performance of this compound, the following tables summarize reported data for other monoazo and Naphthol AS-based materials in organic electronic devices.

Table 1: Performance of Azo Dyes in Dye-Sensitized Solar Cells (DSSCs)

Dye StructureVoc (V)Jsc (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)Reference
Azo Dye 10.655.800.622.34Hypothetical Data
Azo Dye 20.717.200.653.32Hypothetical Data
Azo Dye 30.686.500.642.83Hypothetical Data

Note: This table presents illustrative data for generic azo dyes to indicate a potential performance range.

Table 2: Performance of Naphthalene-Based Materials in OFETs

MaterialMobility (cm²/Vs)On/Off RatioDevice ArchitectureReference
Naphthalene Derivative 10.510⁶Top-contact, bottom-gateHypothetical Data
Naphthalene Derivative 21.210⁷Bottom-contact, bottom-gateHypothetical Data
Naphthalene Derivative 30.110⁵Top-contact, top-gateHypothetical Data

Note: This table presents illustrative data for generic naphthalene-based materials to indicate a potential performance range.

Table 3: Performance of Naphthol AS Derivatives in OLEDs (as emissive dopants)

Host MaterialDopant Concentration (%)Max. Luminance (cd/m²)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Reference
Alq₃55,0002.5(0.65, 0.34)Hypothetical Data
CBP108,0004.1(0.64, 0.35)Hypothetical Data

Note: This table presents illustrative data for generic Naphthol AS derivatives to indicate a potential performance range.

Experimental Protocols

The following are detailed, hypothetical protocols for the fabrication and characterization of organic electronic devices using this compound. These protocols are based on established methods for similar organic small molecules.

Protocol 1: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of an OFET to evaluate the charge transport characteristics of this compound.

Materials and Equipment:

  • Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (gate/dielectric)

  • This compound powder

  • High-purity organic solvent (e.g., chloroform, dichlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment (optional)

  • Gold (Au) evaporation source

  • Shadow mask for source-drain electrodes

  • Thermal evaporator

  • Spin coater

  • Glovebox with an inert atmosphere (N₂)

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Sonication of the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Drying the substrate with a stream of N₂ gas.

    • UV-ozone treatment for 10 minutes to remove organic residues.

  • Dielectric Surface Treatment (Optional):

    • For improved film morphology, treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution immersion.

  • Thin Film Deposition of this compound:

    • Prepare a solution of this compound (e.g., 5 mg/mL) in a suitable organic solvent.

    • Inside a glovebox, deposit the this compound solution onto the substrate via spin-coating. Typical parameters are 2000 rpm for 60 seconds.

    • Anneal the film at a temperature below the pigment's decomposition point (e.g., 150 °C) for 30 minutes to improve crystallinity.

  • Source-Drain Electrode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Place a shadow mask with the desired channel length and width over the organic film.

    • Deposit a 50 nm layer of gold (Au) to define the source and drain electrodes.

  • OFET Characterization:

    • Transfer the completed device to a probe station connected to a semiconductor parameter analyzer inside a glovebox.

    • Measure the output characteristics (Ids vs. Vds at various Vg) and transfer characteristics (Ids vs. Vg at a constant Vds).

    • Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Clean Substrate Cleaning Treat Surface Treatment (Optional) Clean->Treat Deposit This compound Deposition Treat->Deposit Electrodes Electrode Deposition Deposit->Electrodes Measure Electrical Measurement Electrodes->Measure Analyze Data Analysis Measure->Analyze

OFET Fabrication and Characterization Workflow.
Protocol 2: Fabrication and Characterization of a Dye-Sensitized Solar Cell (DSSC)

This protocol outlines the steps to fabricate a DSSC using this compound as the sensitizer.

Materials and Equipment:

  • Fluorine-doped tin oxide (FTO) coated glass

  • TiO₂ paste

  • This compound

  • Ethanol

  • Iodide/triiodide-based electrolyte

  • Platinum (Pt) catalyst solution or Pt-coated counter electrode

  • Surlyn sealant

  • Doctor blade or screen printer

  • Furnace

  • Solar simulator

  • Potentiostat/Source meter

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass by sonication in detergent, deionized water, and ethanol.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor blade technique.

    • Sinter the TiO₂ film in a furnace, gradually increasing the temperature to 450 °C and holding for 30 minutes to create a mesoporous structure.

  • Dye Sensitization:

    • While the TiO₂ electrode is still warm (~80 °C), immerse it in a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and tert-butanol) for 24 hours.

    • After sensitization, rinse the electrode with the solvent to remove excess dye.

  • Counter Electrode Preparation:

    • Drill a small hole in another piece of FTO glass.

    • Deposit a thin layer of Pt catalyst onto the conductive side and heat at 400 °C for 15 minutes.

  • Cell Assembly:

    • Place a Surlyn sealant frame between the photoanode and the counter electrode.

    • Heat the assembly on a hot plate to seal the two electrodes together.

    • Inject the iodide/triiodide electrolyte through the pre-drilled hole in the counter electrode.

    • Seal the hole with a small piece of Surlyn and a coverslip.

  • DSSC Characterization:

    • Measure the current-voltage (I-V) characteristics of the cell under a solar simulator (AM 1.5G, 100 mW/cm²).

    • Determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Measure the incident photon-to-current efficiency (IPCE) spectrum.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode cluster_assembly Cell Assembly cluster_char Characterization TiO2_Depo TiO2 Deposition on FTO Sinter Sintering TiO2_Depo->Sinter Dye_Sens Dye Sensitization with this compound Sinter->Dye_Sens Seal Sealing Electrodes Dye_Sens->Seal Pt_Depo Pt Deposition on FTO Pt_Depo->Seal Inject Electrolyte Injection Seal->Inject IV_Measure I-V Measurement Inject->IV_Measure IPCE_Measure IPCE Measurement Inject->IPCE_Measure

DSSC Fabrication and Characterization Workflow.
Protocol 3: Fabrication and Characterization of a Small Molecule OLED

This protocol details the fabrication of a simple OLED structure to investigate the electroluminescent properties of this compound as a dopant in an emissive layer.

Materials and Equipment:

  • Patterned indium tin oxide (ITO) coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Host material (e.g., Alq₃ or CBP)

  • This compound

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chloroform, toluene)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (N₂)

  • Source measure unit

  • Spectrometer

Procedure:

  • Substrate Preparation:

    • Clean the patterned ITO substrate using the same procedure as for the OFET substrate.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at 120 °C for 15 minutes in air.

    • Transfer the substrate into a glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material (e.g., CBP) with a specific weight percentage of this compound (e.g., 1-10%) in a suitable solvent.

    • Spin-coat the EML solution onto the PEDOT:PSS layer.

    • Anneal the film to remove residual solvent.

  • ETL, Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator inside the glovebox.

    • Sequentially deposit the following layers through a shadow mask:

      • 40 nm of the ETL material (e.g., TPBi)

      • 1 nm of LiF (EIL)

      • 100 nm of Al (cathode)

  • OLED Characterization:

    • Without breaking the inert atmosphere, connect the device to a source measure unit and a spectrometer.

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Record the electroluminescence (EL) spectrum at different operating voltages.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

OLED_Fabrication_Workflow cluster_prep Substrate and HIL cluster_active Active Layer Deposition cluster_cathode_stack Cathode Stack Deposition cluster_char Characterization ITO_Clean ITO Substrate Cleaning PEDOT_Depo PEDOT:PSS Deposition ITO_Clean->PEDOT_Depo EML_Depo Emissive Layer (Host + this compound) PEDOT_Depo->EML_Depo ETL_Depo ETL Deposition EML_Depo->ETL_Depo EIL_Depo EIL (LiF) Deposition ETL_Depo->EIL_Depo Cathode_Depo Cathode (Al) Deposition EIL_Depo->Cathode_Depo JVL_Measure J-V-L Measurement Cathode_Depo->JVL_Measure EL_Spectrum EL Spectrum Measurement Cathode_Depo->EL_Spectrum

References

Application Note: Pigment Red 112 in Forensic Analysis of Paints and Inks

References

Application Notes & Protocols: Ink Formulation and Rheological Studies with Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Pigment Red 112 (C.I. 12370) is a high-performance monoazo pigment known for its brilliant neutral red shade, high tinting strength, and excellent lightfastness.[1][2] It is widely used in various printing ink applications, including water-based, solvent-based, and offset inks.[3][4] The performance of an ink is critically dependent on its formulation—the precise combination of pigments, binders, solvents, and additives—and its resulting rheological properties.[5][6] Rheology, the study of the flow of matter, governs how an ink transfers from the press to the substrate, its stability during storage, and the final print quality.[7][8] Key rheological characteristics for inks include viscosity, shear-thinning behavior, and thixotropy.[9][10]

This document provides detailed application notes on formulating inks with this compound and protocols for their rheological characterization, intended for researchers and scientists in the ink and coatings industry.

This compound: Properties and Specifications

This compound is a versatile red pigment suitable for a wide range of ink systems due to its stability and color characteristics.[11] Its key properties are summarized below.

PropertyValue / DescriptionSource(s)
C.I. Name This compound[2]
C.I. Number 12370[12]
CAS Number 6535-46-2[2]
Chemical Formula C24H16Cl3N3O2[12]
Color Shade Bright, neutral to yellowish red[2][3][12]
Light Fastness (1-8) 5 - 8 (Varies with application)[2][3][12]
Heat Resistance ~140-180°C[2][12]
Oil Absorption 40-70 g/100g [1][2][12]
Specific Surface Area 17 - 40 m²/g[1][3]
Primary Applications Water-based inks, solvent-based inks, offset inks, textile printing, coatings.[3][4]
Resistance (1-5) Water: 5, Acid: 5, Alkali: 5[2][12]

Ink Formulation Principles and Examples

An ink's formulation is a balance of four primary components, each serving a distinct function.[5]

  • Pigments: Solid particles that provide color. This compound is the colorant in this context.[13]

  • Binders (Resins): Polymers that hold the pigment particles together and bind them to the substrate after drying.[14][15] Common binders include acrylics, polyurethanes, and nitrocellulose.[16]

  • Solvents (Vehicles): Liquids that dissolve the binder and carry the pigments, controlling the ink's viscosity and drying rate.[13][16] This can be water (for water-based inks) or organic compounds like alcohols and esters (for solvent-based inks).[16]

  • Additives: Substances used in small quantities to modify ink properties, such as dispersing agents (to prevent pigment agglomeration), defoamers, and rheology modifiers.[5][16]

Below are example starting-point formulations for water-based and solvent-based inks using this compound.

ComponentFunctionWater-Based Formulation (% w/w)Solvent-Based Formulation (% w/w)
This compound Colorant15.015.0
Polymeric Dispersant Additive (Wetting & Stabilization)5.04.0
Acrylic Resin Emulsion Binder45.0-
Nitrocellulose Resin Binder-20.0
Deionized Water Solvent29.0-
Propylene Glycol Solvent (Humectant)5.0-
Ethanol Solvent-30.0
Ethyl Acetate Solvent-30.0
Defoamer Additive0.5-
Rheology Modifier Additive0.51.0
Total 100.0 100.0

Experimental Protocols

Protocol 1: Preparation of a Water-Based this compound Dispersion

This protocol details the process for creating a stable pigment dispersion, which is the foundational step for ink formulation.

Materials & Equipment:

  • This compound powder

  • Polymeric dispersant (e.g., NUOSPERSE® FX 600)[17]

  • Deionized water

  • Defoamer

  • High-speed disperser (HSD) with a Cowles blade

  • Laboratory balance

  • Bead mill with 0.8-1.0 mm grinding media

Procedure:

  • Initial Mixing (Premix):

    • Weigh and add deionized water and the polymeric dispersant to a suitable vessel.

    • Place the vessel under the high-speed disperser.

    • Begin mixing at a low speed (e.g., 500 rpm) to create a vortex.

    • Slowly add the this compound powder into the vortex to ensure it is wetted without clumping.

    • Add the defoamer.

    • Increase the disperser speed to 2000-3000 rpm and mix for 20-30 minutes until a homogenous premix is achieved.[18]

  • Milling (Grinding):

    • Transfer the premix into the chamber of a laboratory bead mill.

    • Mill the dispersion until the desired particle size is achieved. This typically requires 30-60 minutes.[19]

    • Monitor particle size distribution periodically using a particle size analyzer. The target is typically a D90 value below 1 micron for high-quality inks.

  • Let-down (Ink Formulation):

    • Once the target particle size is reached, the pigment dispersion (mill base) is "let down" by slowly blending it with the remaining ink components (binder, additional solvent, other additives) under gentle agitation.

Ink_Formulation_Workflow raw_materials Raw Materials (Pigment, Solvent, Binder, Additives) premix Premixing (High-Speed Disperser) raw_materials->premix 1. Wetting milling Milling / Grinding (Bead Mill) premix->milling 2. Dispersion letdown Let-down (Blending with Binder) milling->letdown 3. Stabilization qc Quality Control (Viscosity, Particle Size) letdown->qc 4. Finalization final_ink Final Ink Product qc->final_ink 5. Approval

Caption: A typical workflow for pigment-based ink manufacturing.

Protocol 2: Rheological Characterization

This protocol describes how to measure the key rheological properties of a formulated ink using a rotational rheometer.

Equipment:

  • Rotational rheometer with a concentric cylinder or cone-and-plate geometry.[20]

  • Temperature control unit.

Procedure:

  • Sample Loading and Equilibration:

    • Ensure the rheometer geometry is clean and properly calibrated.

    • Load the ink sample, ensuring no air bubbles are trapped.

    • Allow the sample to equilibrate at the test temperature (e.g., 25°C) for at least 5 minutes.

  • Flow Curve Measurement (Viscosity vs. Shear Rate):

    • This test determines the ink's viscosity profile and shear-thinning behavior.[21]

    • Apply a controlled shear rate sweep, for example, from 0.1 s⁻¹ to 1000 s⁻¹.

    • Record the corresponding shear stress and calculate the viscosity at each point.

    • Plot viscosity as a function of shear rate on a log-log scale. For many inks, viscosity will decrease as the shear rate increases, which is known as shear-thinning.[10][22]

  • Oscillatory Amplitude Sweep (Yield Stress Determination):

    • This test helps identify the yield stress, which is the minimum stress required to initiate flow.[10]

    • Apply a constant frequency (e.g., 1 Hz) while sweeping the shear strain or stress from a very low to a high value.

    • Monitor the storage modulus (G') and loss modulus (G'').

    • The yield stress is often identified at the crossover point where G' = G'', indicating the transition from solid-like to liquid-like behavior.[23]

  • Thixotropy Loop (Structural Recovery):

    • This test measures the ink's ability to recover its structure after shearing.

    • Perform a shear rate sweep up from a low to a high shear rate (e.g., 0.1 to 500 s⁻¹ over 2 minutes).

    • Immediately perform a shear rate sweep back down to the low shear rate over the same duration.

    • Plot shear stress vs. shear rate. The area between the upward and downward curves represents the thixotropic breakdown. A faster recovery is crucial for sharp print definition.[19]

Rheological Studies and Data Presentation

The rheological profile of an ink is critical to its performance. Shear-thinning behavior is desirable for most printing processes.[7][22] At rest (low shear), the ink should have a high viscosity to prevent pigment settling and provide stability. During printing (high shear, e.g., passing through a nozzle or screen), the viscosity should drop significantly to allow for easy flow and transfer.[22][24]

Shear_Thinning cluster_0 Low Shear (At Rest) cluster_1 High Shear (Printing) a1 Pigment a2 Pigment a3 Pigment label_rest Disordered Structure High Viscosity b1 Pigment b2 Pigment b1->b2 b3 Pigment b2->b3 label_shear Aligned Structure Low Viscosity cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Apply Shear Force

Caption: Shear-thinning behavior in pigment-based inks.

Example Rheological Data

The following tables present illustrative data for two hypothetical water-based ink formulations to demonstrate how rheological properties can be compared.

  • Formulation A: Standard formulation.

  • Formulation B: Formulation with a higher concentration of rheology modifier.

Table 3: Viscosity vs. Shear Rate

Shear Rate (s⁻¹)Formulation A Viscosity (mPa·s)Formulation B Viscosity (mPa·s)
0.1 25004500
1.0 8001500
10 250400
100 80110
1000 3545

Table 4: Key Rheological Parameters

ParameterFormulation AFormulation BSignificance in Printing
Zero-Shear Viscosity ~2800 mPa·s~5000 mPa·sIndicates storage stability and sag (B610663) resistance.
Yield Stress 5.2 Pa10.5 PaHigher value prevents ink flow on vertical surfaces.
Thixotropic Index 2.93.6Higher value indicates more pronounced shear-thinning.

These tables show that Formulation B has a higher viscosity at rest and a higher yield stress, suggesting better storage stability and less likelihood of spreading after printing. However, both formulations exhibit significant shear-thinning, a critical property for printability.[7]

References

Pigment Red 112 in the formulation of coatings for scientific applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Pigment Red 112 in Scientific Coating Formulations

Introduction

This compound (C.I. 12370) is a monoazo pigment known for its brilliant, neutral red hue, high tinting strength, and excellent fastness properties.[1][2] While widely utilized in industrial paints, coatings, and printing inks, its robust chemical and physical stability also makes it a compelling candidate for specialized scientific applications where color fidelity, durability, and inertness are paramount.[1][3][4] These notes provide researchers, scientists, and drug development professionals with an overview of this compound's key characteristics and protocols for its use in creating high-performance coatings for laboratory and research environments.

Potential scientific applications include the formulation of durable, color-coded coatings for laboratory equipment, the creation of stable, non-leaching colored surfaces for analytical device components, and its use as a stable colorant in material science research. Its excellent resistance to acids, alkalis, and solvents ensures coating integrity in demanding experimental conditions.[5]

Key Properties of this compound

The utility of this compound in scientific coatings is derived from its combination of physical and chemical properties. It offers a vibrant yellowish-red shade with superior weathering resistance and thermal stability.[1] The pigment disperses well in both aqueous and solvent-based systems, allowing for versatile formulation development.[1][6]

PropertyValueSource(s)
Chemical Identity
C.I. NameThis compound (P.R. 112)[1]
C.I. Number12370[1][7]
CAS Number6535-46-2[7][8]
Chemical ClassMonoazo[1][5]
Molecular FormulaC₂₄H₁₆Cl₃N₃O₂[1][8]
Molecular Weight484.76 - 484.8 g/mol [1][8]
Physical Properties
AppearanceRed Powder[1]
Density1.38 - 1.65 g/cm³[3][9]
Specific Surface Area17 - 40 m²/g[3][9]
Oil Absorption35 - 88 g/100g [9]
Heat StabilityStable up to 200°C[1]
Fastness Properties (Scale 1-8, where 8 is excellent)
Light Fastness (Full Tone)7 - 8[3]
Light Fastness (Reduced)6 - 7[3]
Water ResistanceExcellent[5]
5% HCl ResistanceExcellent[5]
5% NaOH ResistanceExcellent[5]
Ethanol ResistanceExcellent[5]
Xylene ResistanceExcellent[5]

Experimental Protocols

Protocol 1: Preparation of a Solvent-Based Alkyd Resin Coating

This protocol details the formulation of a small-batch, solvent-based coating suitable for applying a durable, colored film to metal or glass substrates. Alkyd resins are synthetic polymers that provide good adhesion and durability.[10]

Materials:

  • This compound (P.R. 112)

  • Long oil alkyd resin solution (e.g., 60-70% solids in mineral spirits)

  • Dispersing agent (surfactant suitable for solvent systems)

  • Mineral spirits or xylene (solvent)

  • Driers (e.g., cobalt, zirconium, calcium octoate blend)

  • Glass beads (1-2 mm diameter) for milling

  • Substrates for coating (e.g., glass slides, aluminum panels)

Equipment:

  • Analytical balance

  • Laboratory high-shear mixer or disperser

  • Bead mill or laboratory shaker

  • Viscometer (e.g., Brookfield)

  • Draw-down bar or spin coater

  • Drying oven

Procedure:

  • Binder Preparation: In a suitable vessel, weigh the alkyd resin solution. Add the dispersing agent (typically 1-2% of the pigment weight) and mix thoroughly with the high-shear mixer at low speed.

  • Pigment Incorporation: Gradually add the pre-weighed this compound powder to the resin-dispersant mixture while slowly increasing the mixing speed. Continue mixing until the pigment is fully wetted and a homogenous paste is formed. A typical formulation would consist of approximately 15% pigment by weight to 85% alkyd resin solution.[10]

  • Dispersion (Milling): Transfer the paste to a milling vessel containing glass beads (a bead-to-paste ratio of 1:1 by volume is recommended). Seal the vessel and place it on a laboratory shaker or in a bead mill. Disperse for 60-90 minutes. The goal is to break down pigment agglomerates and achieve a fine, stable dispersion.[10]

  • Let-Down and Viscosity Adjustment: After milling, separate the dispersion from the glass beads. Slowly add additional alkyd resin and solvent (mineral spirits/xylene) to achieve the desired pigment concentration and application viscosity.

  • Addition of Driers: Add the drier blend according to the manufacturer's recommendation (typically a small percentage of the resin solids). Mix gently for 5-10 minutes.

  • Application: Apply the coating to the prepared substrate using a draw-down bar for uniform thickness or a spin coater for thin films.

  • Curing: Allow the coated substrate to air-dry in a dust-free environment for 24 hours, or cure in an oven at a specified temperature (e.g., 60-80°C) for 1-2 hours to accelerate drying and hardening.

Protocol 2: Preparation of a Water-Based Acrylic Coating

This protocol outlines the formulation of an environmentally friendly, water-based coating. These coatings are suitable for applications where low volatile organic compounds (VOCs) are required.[11]

Materials:

  • This compound (P.R. 112)

  • Water-based acrylic emulsion

  • Bio-based or synthetic dispersing agent for aqueous systems (e.g., Lansperse LT87).[7]

  • Deionized water

  • Defoamer.[7]

  • Coalescing agent (e.g., ethylene (B1197577) glycol)

  • Rheology modifier (thickener)

Equipment:

  • Same as Protocol 1, with materials suitable for aqueous solutions.

Procedure:

  • Grind Phase Preparation: In a high-shear mixing vessel, combine deionized water, the dispersing agent, and the defoamer. Mix until homogenous.

  • Pigment Dispersion: While mixing at high speed, slowly add the this compound powder. Continue to mix for 20-30 minutes to create a fine dispersion. The quality of the dispersion can be assessed by measuring particle size.[7]

  • Let-Down: In a separate vessel, combine the acrylic emulsion, coalescing agent, and any remaining deionized water.

  • Final Formulation: Under slow agitation, add the pigment dispersion (grind phase) to the let-down mixture.

  • Viscosity Adjustment: Add the rheology modifier incrementally until the desired application viscosity is reached. Mix thoroughly but avoid introducing air into the formulation.

  • Application and Curing: Apply the coating to the substrate as described in Protocol 1. Allow the film to cure at room temperature. The curing process involves the evaporation of water followed by the coalescence of the acrylic polymer particles.

Visualized Workflows and Properties

The following diagrams illustrate the experimental workflow for coating preparation and the logical relationship between the properties of this compound and its scientific applications.

G cluster_prep Phase 1: Formulation & Dispersion cluster_app Phase 2: Application & Curing cluster_analysis Phase 3: Characterization A 1. Select System (Solvent or Water-Based) B 2. Weigh Components (Pigment, Resin, Additives) A->B C 3. Pre-mix Binder & Dispersant B->C D 4. Add Pigment Under Shear C->D E 5. High-Energy Milling (Dispersion) D->E F 6. Let-Down & Viscosity Adjustment E->F G 7. Substrate Application (e.g., Draw-Down Bar) F->G H 8. Curing / Drying (Air or Oven) G->H I 9. Film Thickness Measurement H->I J 10. Colorimetric Analysis (CIELAB) I->J K 11. Adhesion & Hardness Testing J->K

Caption: Experimental workflow for preparing and testing a this compound coating.

G A This compound B Chemical Inertness (Resistance to Acid/Alkali) A->B C High Thermal Stability (Up to 200°C) A->C D Excellent Lightfastness & Weathering Resistance A->D E Vibrant, Stable Color & High Tinting Strength A->E F Coating Integrity in Harsh Lab Environments B->F G Suitability for High-Temp Applications & Curing C->G H Long-Term Color Fidelity for Labeling & Standards D->H I Clear, Reproducible Visual Markers & Identification E->I J Scientific Applications F->J G->J H->J I->J

Caption: Relationship between P.R. 112 properties and its scientific applications.

References

Application Notes: Exploring the Potential of Pigment Red 112 in Novel Biological Staining Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Pigment Red 112 (PR112), a Naphthol AS pigment, is widely utilized in industrial applications such as paints, inks, and plastics for its vibrant red color and stability. To date, its application in biological staining has not been established. However, its distinct chemical structure and physical properties suggest potential for development in specialized biological staining protocols. These application notes propose hypothetical protocols and explore the potential utility of this compound for researchers in histology, cell biology, and drug development, providing a foundation for further investigation into its use as a biological stain. The following sections outline the physicochemical properties of PR112, propose hypothetical staining protocols, and provide detailed experimental workflows.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below. These properties are crucial for considering its potential application in biological systems.

PropertyValueReference
Chemical Formula C24H17Cl3N2O2
Molecular Weight 471.77 g/mol
Physical State Red powder
Solubility Insoluble in water; Soluble in some organic solvents
Melting Point 304 - 306 °C
CAS Number 6535-46-2

Hypothetical Application 1: Lipid Droplet Staining in Adipocytes

Principle:

The lipophilic nature of this compound suggests its potential as a non-fluorescent stain for neutral lipids within cells. This proposed protocol leverages the insolubility of PR112 in aqueous solutions and its potential solubility in organic solvents compatible with cell fixation to selectively accumulate in lipid-rich structures like lipid droplets in adipocytes.

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture pre-adipocyte cells (e.g., 3T3-L1) on glass coverslips in a suitable culture medium.

    • Induce differentiation into mature adipocytes following a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

  • Preparation of Staining Solution:

    • Prepare a stock solution of 1 mg/mL this compound in a suitable organic solvent (e.g., isopropanol (B130326) or acetone).

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare a working staining solution by diluting the stock solution to a final concentration of 1-5 µg/mL in 70% ethanol (B145695).

  • Cell Fixation and Staining:

    • Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for improved penetration).

    • Wash twice with PBS.

    • Incubate the cells with the this compound working staining solution for 20-30 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Wash the cells three times with 70% ethanol to remove excess stain.

    • Briefly rinse with distilled water.

    • Mount the coverslips onto glass slides using an aqueous mounting medium.

  • Microscopy:

    • Observe the stained cells under a bright-field microscope. Lipid droplets should appear as distinct red structures within the cytoplasm.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_stain Staining cluster_final Finalization & Observation culture Culture & Differentiate Pre-adipocytes fix Fix with 4% PFA culture->fix permeabilize Permeabilize (Optional) fix->permeabilize stain_cells Incubate with PR112 permeabilize->stain_cells prepare_stain Prepare PR112 Staining Solution prepare_stain->stain_cells wash Wash to Remove Excess Stain stain_cells->wash mount Mount on Slide wash->mount observe Bright-field Microscopy mount->observe

Caption: Workflow for hypothetical lipid droplet staining using this compound.

Hypothetical Application 2: Counterstaining in Histology

Principle:

This protocol proposes the use of this compound as a cytoplasmic counterstain in histological preparations, providing a red contrast to nuclear stains like hematoxylin (B73222). Its insolubility in water could be advantageous in multi-step staining protocols by preventing leaching during aqueous washing steps.

Experimental Protocol:

  • Tissue Preparation:

    • Fix paraffin-embedded tissue sections on glass slides.

    • Deparaffinize the sections by passing them through xylene and a graded series of ethanol solutions.

    • Rehydrate the sections in distilled water.

  • Nuclear Staining:

    • Stain the sections with a standard hematoxylin solution (e.g., Mayer's or Harris's hematoxylin) for 5-10 minutes.

    • Wash gently in running tap water.

    • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or alkaline alcohol).

    • Wash with distilled water.

  • This compound Counterstaining:

    • Prepare a 0.5% (w/v) solution of this compound in 95% ethanol.

    • Dehydrate the sections through a graded series of ethanol (70%, 95%).

    • Incubate the sections in the this compound solution for 2-5 minutes.

  • Dehydration, Clearing, and Mounting:

    • Quickly rinse the sections in 95% ethanol to remove excess stain.

    • Complete dehydration in absolute ethanol.

    • Clear the sections in xylene.

    • Mount the coverslip using a resinous mounting medium.

  • Microscopy:

    • Observe under a bright-field microscope. Cell nuclei should be stained blue/purple by hematoxylin, and the cytoplasm and extracellular matrix should be counterstained in shades of red.

Workflow Diagram:

G cluster_prep Tissue Preparation cluster_nuclear Nuclear Staining cluster_counterstain Counterstaining cluster_final Finalization deparaffinize Deparaffinize & Rehydrate Tissue Section hematoxylin Stain with Hematoxylin deparaffinize->hematoxylin blueing Blue Nuclei hematoxylin->blueing dehydrate_pre Dehydrate (70-95% EtOH) blueing->dehydrate_pre pr112_stain Incubate with PR112 Solution dehydrate_pre->pr112_stain dehydrate_post Dehydrate (100% EtOH) pr112_stain->dehydrate_post clear Clear in Xylene dehydrate_post->clear mount Mount with Resinous Medium clear->mount

Application Notes and Protocols for Pigment Red 112 in Agricultural Seed Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Pigment Red 112 for the coloration of seeds in agricultural research. This document outlines the pigment's properties, provides detailed protocols for application and safety assessment, and includes visual workflows to guide experimental design.

Introduction to this compound

This compound is a monoazo organic pigment widely used for coloring seeds in the agricultural industry.[1][2] It provides a distinct and vibrant red color, which serves multiple purposes, including:

  • Identification: Differentiating treated from untreated seeds to prevent accidental consumption or misuse.[3]

  • Branding: Creating a distinct visual identity for proprietary seed treatments.

  • Application Uniformity: Visual confirmation of even coating distribution on the seed surface.

This compound is favored for its high color strength, good fastness properties, and superior opacity compared to other red pigments like Pigment Red 48:2.[4] It is available in both powder form and as aqueous dispersions, offering flexibility in formulation.[1][5] Importantly, this compound is exempt from the requirement of a tolerance by the U.S. Environmental Protection Agency (EPA) under 40 CFR §180.920, and it does not require hazardous labeling, indicating a favorable safety profile for agricultural applications.[1][2][5]

Properties of this compound

A summary of the key technical specifications for this compound powder and its aqueous dispersion is provided below.

Table 1: Technical Data for this compound (Powder Form)
PropertyValue
Chemical Group Monoazo Pigment
Color Index This compound
C.I. Number 12370
Density approx. 1.48 g/cm³
Bulk Density approx. 200 kg/m ³
Specific Surface Area approx. 25 m²/g
pH Value 5.0 - 8.0
Shelf-life 10 years
Source: Sudarshan Chemical Industries Limited[1]
Table 2: Technical Data for Agrocer® Red 112 Dispersion
PropertyValue
Chemical Group Monoazo Pigment
Color Index This compound
C.I. Number 12370
Pigment Content 40%
Water Content 42%
Propylene Glycol 10%
Density approx. 1.18 g/cm³
Viscosity <2 Pa.s
pH Value 6.0 - 9.0
Shelf-life 3 years
Source: Sudarshan Chemical Industries Limited[5]

Experimental Protocols

The following protocols are generalized for the application and assessment of this compound on agricultural seeds. Researchers should adapt these protocols and perform dose-response studies to determine the optimal pigment concentration and application method for their specific seed type and experimental conditions.

Protocol for Seed Coating with this compound

This protocol describes the preparation of a seed coating slurry and the application process. It is adaptable for both powder and dispersion forms of the pigment.

Materials:

  • This compound (powder or aqueous dispersion)

  • Binder/Polymer (commercially available seed coating binder)

  • Fungicide/Insecticide/Other active ingredients (as required)

  • Distilled water

  • Seeds for treatment

  • Laboratory-scale seed treater or rotating drum

  • Beakers, graduated cylinders, and magnetic stirrer

  • Drying trays or screens

Procedure:

  • Slurry Preparation:

    • For Aqueous Dispersion:

      • In a beaker, combine the required amount of binder, any active ingredients, and additional water if needed.

      • While stirring, slowly add the this compound aqueous dispersion to the mixture.

      • Continue to stir until a homogeneous slurry is formed.

    • For Powder Pigment:

      • In a beaker, prepare a pre-slurry by gradually adding the this compound powder to a portion of the water while stirring vigorously.

      • In a separate beaker, combine the binder, any active ingredients, and the remaining water.

      • Slowly add the pigment pre-slurry to the binder mixture while stirring.

      • Continue to stir until a uniform and stable slurry is achieved.

  • Seed Treatment:

    • Weigh the desired quantity of seeds and place them in the seed treater.

    • Start the rotation of the treater to tumble the seeds gently.

    • Slowly and evenly apply the prepared slurry to the tumbling seeds.

    • Continue tumbling for 2-5 minutes to ensure uniform coverage.

  • Drying:

    • Spread the coated seeds in a thin layer on drying trays or screens.

    • Allow the seeds to air dry at ambient temperature or in a forced-air oven at a low temperature (e.g., 25-30°C) until the coating is no longer tacky.

    • Store the dried, treated seeds in appropriate containers, labeled clearly.

Protocol for Phytotoxicity Assessment

This protocol outlines a standard seed germination and seedling vigor test to evaluate the potential phytotoxic effects of this compound.

Materials:

  • Treated seeds (from Protocol 3.1)

  • Untreated control seeds

  • Germination paper or sand

  • Petri dishes or germination trays

  • Incubator or growth chamber with controlled temperature and light

  • Ruler or caliper

  • Deionized water

Procedure:

  • Experimental Setup:

    • For each treatment group (including the untreated control), prepare at least four replicates of 25 or 50 seeds.

    • Place the germination paper or sand in the Petri dishes or trays and moisten with a defined volume of deionized water.

    • Arrange the seeds evenly on the surface of the moistened substrate, ensuring they are not in contact with each other.

    • Cover the Petri dishes or trays.

  • Incubation:

    • Place the samples in an incubator or growth chamber set to the optimal conditions for the specific seed species (e.g., 25°C with a 16h light/8h dark cycle).

    • Observe the seeds daily and add water as needed to maintain moisture.

  • Data Collection (after a predefined period, e.g., 7-14 days):

    • Germination Percentage: Count the number of seeds that have germinated (radicle emergence) in each replicate and calculate the percentage.

    • Seedling Length: Measure the root and shoot length of a representative sample of normal seedlings from each replicate.

    • Seedling Dry Weight: Carefully remove the seedlings, dry them in an oven at 70°C to a constant weight, and record the average dry weight per seedling.

    • Vigor Index: Calculate the vigor index using the formula: Vigor Index = Germination Percentage × Average Seedling Length.

  • Data Analysis:

    • Statistically compare the data from the treated groups with the untreated control group to identify any significant differences in germination, growth, or vigor.

Visual Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for seed treatment and phytotoxicity assessment.

Seed_Treatment_Workflow cluster_prep Slurry Preparation cluster_treat Seed Coating cluster_dry Drying and Storage start Start binder Combine Binder, Actives, Water start->binder pigment Add this compound (Dispersion or Powder Pre-slurry) binder->pigment mix Mix to Homogeneous Slurry pigment->mix seeds Place Seeds in Treater mix->seeds apply Apply Slurry to Tumbling Seeds seeds->apply tumble Tumble for Uniform Coverage apply->tumble dry Air Dry Seeds tumble->dry store Store Coated Seeds dry->store end End store->end

Caption: Workflow for seed coloration using this compound.

Phytotoxicity_Assessment_Workflow cluster_data Data Collection (7-14 days) start Start: Treated & Control Seeds setup Prepare Germination Trays (4 replicates per group) start->setup incubate Incubate under Controlled Conditions (e.g., 25°C, 16h/8h light/dark) setup->incubate germination Germination % incubate->germination length Seedling Length (Root & Shoot) incubate->length weight Seedling Dry Weight incubate->weight vigor Vigor Index incubate->vigor analysis Statistical Analysis (Compare Treated vs. Control) germination->analysis length->analysis weight->analysis vigor->analysis end End: Assess Phytotoxicity analysis->end

Caption: Workflow for phytotoxicity assessment of treated seeds.

Concluding Remarks

This compound is a high-performance, safe, and effective colorant for agricultural seeds. Its excellent compatibility with common seed treatment formulations makes it a versatile choice for researchers.[1][2] The provided protocols offer a solid foundation for incorporating this pigment into experimental designs. It is imperative that researchers conduct preliminary studies to optimize application rates and confirm the absence of phytotoxicity for their specific crop and environmental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Dispersion Stability of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the dispersion stability of Pigment Red 112.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound dispersion shows poor color strength and a dull appearance. What could be the cause?

A1: Poor color development is often a primary indicator of inadequate pigment dispersion. The likely culprits are agglomeration and flocculation of pigment particles. Agglomerates are dense clusters of pigment particles that were not effectively broken down during milling, while flocculates are looser clusters that form after dispersion.[1] Both reduce the effective surface area of the pigment, leading to lower tinting strength and a less vibrant color.[1]

Solutions:

  • Optimize Milling/Dispersion Process: Ensure sufficient energy is being applied during the dispersion process to break down agglomerates. This can involve adjusting milling time, speed, and the type/size of grinding media.[2][3][4] For bead mills, using smaller, denser beads (e.g., zirconium oxide) and increasing the bead charge can improve dispersion efficiency.[2][4]

  • Select an Appropriate Dispersing Agent: The choice of wetting and dispersing agents is critical. These additives work by wetting the pigment surface and providing a stabilizing barrier to prevent re-agglomeration.[5] For water-based systems, consider using high-performance, bio-based dispersants which have been shown to provide lower viscosity and improved color development with this compound.[6]

  • Evaluate Binder Compatibility: The interaction between the pigment, dispersant, and binder system is crucial. An incompatible binder can disrupt the stability of the dispersion, leading to flocculation.[7] It is important to select a binder that is compatible with the surface chemistry of the dispersed pigment.[5][7]

Q2: I'm observing settling and the formation of a hard cake in my this compound dispersion upon storage. How can I prevent this?

A2: Sedimentation is a common stability issue, particularly in low-viscosity systems. It occurs when dispersed pigment particles settle out of the liquid phase over time. The formation of a hard cake indicates poor long-term stability and can be difficult to redisperse.

Solutions:

  • Improve Dispersion Stability: The primary solution is to ensure the pigment particles are well-stabilized. This involves using an effective dispersing agent that provides a strong repulsive barrier between particles, either through electrostatic or steric hindrance.[5]

  • Optimize Formulation Viscosity: While lower viscosity is often desired for application, a very low viscosity can accelerate settling. Consider the use of rheology modifiers to build a network structure within the liquid phase that helps to suspend the pigment particles.

  • Particle Size Control: Smaller pigment particles are more susceptible to Brownian motion and may remain suspended for longer.[7] However, excessively fine particles can also lead to increased viscosity. Therefore, achieving a narrow particle size distribution is key.[4]

Q3: My water-based this compound ink is showing signs of flocculation, leading to color shifts and inconsistencies. What should I investigate?

A3: Flocculation in water-based systems is a common challenge due to the high surface tension of water and the complex interactions between formulation components.[5]

Solutions:

  • Wetting Agent Selection: Ensure you are using an effective wetting agent to reduce the surface tension of the water and facilitate the initial wetting of the pigment particles.[5]

  • Dispersant Compatibility: The choice of dispersant is critical in water-based systems. Polymeric dispersants are often effective in providing steric stabilization. Some studies have shown that novel bio-based dispersants can offer superior performance for this compound in aqueous media.[6]

  • pH and Ionic Strength: The stability of electrostatically stabilized dispersions is highly sensitive to changes in pH and the presence of ions. Ensure the pH of your formulation is in a range that promotes optimal dispersant performance and be mindful of the ionic content of all raw materials.

  • Binder Interaction: The binder system can influence the stability of the pigment dispersion. Ensure the chosen binder is compatible with the pigment and dispersant system to avoid competitive adsorption or other destabilizing interactions.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size I should aim for when dispersing this compound?

A1: The optimal particle size for this compound depends on the specific application. For many coatings and inks, a particle size in the sub-micron range is desirable to achieve high gloss, good color strength, and transparency.[8] Reducing the median particle diameter, for instance from 0.5 µm to 0.2 µm, can significantly increase color strength. However, it's important to note that excessively small particles can lead to increased viscosity and potential stability issues. A narrow particle size distribution is generally more important than achieving the absolute smallest particle size.[4]

Q2: How do I choose the right dispersing agent for this compound?

A2: The selection of a dispersing agent depends on the system (water-based vs. solvent-based) and the other components in the formulation. For water-based systems, nonionic and anionic surfactants are commonly used.[6] Polymeric dispersants that provide steric stabilization are often a good choice for organic pigments like this compound. It is recommended to perform a ladder study with different dispersants at varying concentrations to determine the optimal choice and dosage for your specific formulation.

Q3: What is the role of the binder in the dispersion stability of this compound?

A3: The binder is the film-forming component of a coating or ink and plays a crucial role in the overall stability of the pigment dispersion.[5] The binder can interact with the pigment surface and the dispersing agent. A compatible binder will contribute to the long-term stability of the dispersion, while an incompatible binder can lead to flocculation and other defects.[7] The chemical nature of the binder (e.g., acrylic, alkyd, epoxy) will influence its interaction with this compound.[9]

Q4: Can the synthesis method of this compound affect its dispersibility?

A4: Yes, the synthesis method can have a significant impact on the dispersibility of this compound. For example, producing the pigment via azo coupling in a microreactor can result in an uncoated, easily dispersible form with a lower dispersion hardness compared to conventionally produced pigments.[10]

Quantitative Data Summary

The following tables summarize quantitative data related to the performance of this compound dispersions.

Table 1: Comparison of Dispersants for this compound in a Water-Based System

DispersantInitial ViscosityViscosity Over TimeColorimetric Analysis (CIELAB)Flocculation Test
Lansperse DS200W (Standard) HigherIncreasesa: 61.22, b: 29.46Not specified
Lansperse LT87 (Bio-based) Substantially LowerConsistently Lowera: 62.54 (redder), b: 33.02 (yellower)No flocculation observed

Source: Lankem, 2020.[6] The data indicates that the bio-based dispersant provides improved viscosity stability and color development.

Table 2: Physical and Fastness Properties of this compound

PropertyValue
Density (g/cm³) 1.5
Oil Absorption (ml/100g) 30-50
pH-value 4.5-7.5
Heat Stability (°C) 170
Light Fastness (Full Shade) 7-8

Source: HUPC CHEMICAL CO.,LTD.[11]

Experimental Protocols

1. Protocol for Assessing Fineness of Dispersion using a Hegman Gauge

This protocol is based on ASTM D1210.[12][13]

Objective: To determine the fineness of grind of a this compound dispersion, which provides an indication of the presence of coarse particles and agglomerates.

Materials:

  • Hegman gauge (grindometer) with a scraper

  • This compound dispersion sample

  • Dropper or pipette

  • Lint-free cloth

  • Solvent for cleaning

Procedure:

  • Ensure the Hegman gauge and scraper are clean and dry.

  • Place the Hegman gauge on a flat, non-slip surface.

  • Using a dropper or pipette, place a small amount of the pigment dispersion in the deep end of the gauge's channel.

  • Hold the scraper with both hands at a right angle to the gauge and draw the dispersion down the length of the channel at a steady rate.

  • Immediately (within 10 seconds), view the gauge at an angle that provides good visibility of the drawdown.

  • Observe the point on the scale where a significant number of coarse particles first appear as specks or scratches in the film.

  • Record the Hegman scale reading at this point.

  • Clean the gauge and scraper thoroughly with a suitable solvent and a lint-free cloth immediately after use.

2. Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and particle size distribution of this compound in a liquid dispersion.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (appropriate for the instrument)

  • This compound dispersion sample

  • Appropriate solvent for dilution (if necessary)

  • Micropipettes

Procedure:

  • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Prepare the sample by diluting the this compound dispersion to an appropriate concentration with a suitable solvent. The optimal concentration will depend on the instrument and the sample's turbidity. Ensure the diluent is filtered to remove any dust or particulate matter.

  • Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking which may introduce air bubbles.

  • Carefully transfer the sample into a clean, scratch-free cuvette using a micropipette, avoiding the introduction of air bubbles.

  • Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or dust.

  • Place the cuvette in the sample holder of the DLS instrument.

  • Set the measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.

  • Initiate the measurement. The instrument will typically perform multiple runs to ensure data reproducibility.

  • Analyze the results, which are typically presented as an intensity-weighted particle size distribution and a Z-average diameter.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dispersion Dispersion/Milling cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome P1 Weigh this compound, Dispersant, and Vehicle P2 Premixing (e.g., High-Speed Disperser) P1->P2 D1 Milling (e.g., Bead Mill) P2->D1 A1 Fineness of Grind (Hegman Gauge) D1->A1 A2 Particle Size Analysis (DLS) D1->A2 A3 Viscosity Measurement D1->A3 A4 Color Strength & Stability D1->A4 E1 Dispersion Stable? A1->E1 A2->E1 A3->E1 A4->E1 O1 Final Product E1->O1 Yes O2 Troubleshoot E1->O2 No O2->P1 Adjust Formulation O2->D1 Optimize Milling

Caption: Experimental workflow for preparing and evaluating this compound dispersions.

Troubleshooting_Logic cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions Start Dispersion Issue Identified (e.g., Poor Color, Settling) S1 Poor Color Strength / Dullness Start->S1 S2 Settling / Hard Cake Start->S2 S3 Flocculation / Color Shift Start->S3 C1 Agglomeration S1->C1 C2 Inadequate Stabilization S1->C2 C3 Incompatible Components S1->C3 S2->C2 C4 Incorrect Viscosity S2->C4 S3->C2 S3->C3 Sol1 Optimize Milling Parameters (Time, Speed, Media) C1->Sol1 Sol2 Select/Optimize Dispersant (Type, Concentration) C2->Sol2 Sol3 Evaluate/Change Binder or Solvent C3->Sol3 Sol4 Adjust Viscosity with Rheology Modifier C4->Sol4 End Dispersion Stability Improved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for addressing common this compound dispersion issues.

References

Technical Support Center: Dispersion of Pigment Red 112 in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Pigment Red 112 in polymer films.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound in polymer films.

Issue 1: Poor Color Strength and Inconsistent Hue in the Final Polymer Film

  • Question: My polymer film containing this compound shows weak color and the shade is not consistent across the film. What could be the cause?

  • Answer: This issue typically points to poor pigment dispersion, leading to the formation of agglomerates. When pigment particles are not properly separated and stabilized, they clump together, reducing the effective surface area for color expression and causing inconsistencies.

    • Solution 1: Optimize Dispersant Selection and Concentration. The choice of dispersing agent is critical for stabilizing this compound particles.[1] Consider using a high-performance polymeric dispersant designed for organic pigments. It is also crucial to determine the optimal dispersant concentration; too little will not provide adequate stabilization, while too much can lead to issues like plasticization of the polymer.

    • Solution 2: Enhance Mechanical Dispersion. High-shear mixing is essential to break down pigment agglomerates.[2] If you are using an extruder, optimizing the screw design with more kneading and mixing elements can significantly improve dispersion.[3][4] The duration and intensity of the mixing process are also key parameters to control.

    • Solution 3: Evaluate Pigment Quality. The initial particle size and surface treatment of the this compound can affect its dispersibility. Pigments with a smaller particle size and a surface treatment compatible with the polymer matrix will disperse more easily.

Issue 2: High Melt Viscosity During Extrusion

  • Question: When compounding this compound into my polymer, the melt viscosity is significantly higher than the neat polymer, making processing difficult. Why is this happening?

  • Answer: An increase in melt viscosity is expected when adding solid fillers like pigments. However, an excessive increase often indicates poor wetting of the pigment by the polymer or the formation of a strong pigment-polymer network, which can be a precursor to aggregation.

    • Solution 1: Re-evaluate Dispersant Compatibility. The dispersant should not only stabilize the pigment particles but also improve the wetting of the pigment by the polymer melt. A dispersant that is incompatible with the polymer can lead to increased viscosity.

    • Solution 2: Adjust Processing Temperature. Increasing the processing temperature can lower the melt viscosity. However, be cautious not to exceed the thermal stability limit of this compound or the polymer, as this can lead to degradation.

    • Solution 3: Optimize Pigment Loading. High pigment concentrations will inevitably increase viscosity. Determine the minimum pigment loading required to achieve the desired color strength to keep the viscosity manageable.

Issue 3: Appearance of Specks or Gels in the Polymer Film

  • Question: My final polymer film has visible specks and some gel-like defects. What is the source of these imperfections?

  • Answer: Specks are often large, undispersed pigment agglomerates. Gels can be either cross-linked polymer or highly concentrated areas of pigment that have not been properly distributed.[2]

    • Solution 1: Improve Filtration. Incorporate a melt filter with an appropriate screen pack in your extrusion line to remove larger agglomerates and gels before the film-forming stage.

    • Solution 2: Enhance Dispersive and Distributive Mixing. In a twin-screw extruder, the screw configuration should be designed to provide both high shear for breaking down agglomerates (dispersive mixing) and efficient blending to ensure uniform distribution of the pigment (distributive mixing).[3][5]

    • Solution 3: Check for Contamination. Ensure that the raw materials (polymer, pigment, and additives) are free from contaminants and that the processing equipment is thoroughly cleaned between runs to avoid cross-contamination.

Frequently Asked Questions (FAQs)

What is the primary cause of this compound aggregation in polymer films?

The primary cause is the inherent tendency of fine solid particles to re-agglomerate to reduce their high surface energy. This is driven by van der Waals forces of attraction between the pigment particles. Effective dispersion requires overcoming these forces and creating a stable barrier around each particle.

How do I choose the right dispersant for this compound?

The ideal dispersant should have a segment that strongly adsorbs to the surface of the this compound particle (the "anchor") and a segment that is highly compatible with the polymer matrix (the "polymeric chain"). The choice depends on the specific polymer system. For non-polar polymers like polyethylene, dispersants with a polyolefin-compatible chain are suitable. It is recommended to consult dispersant manufacturers' technical datasheets and conduct small-scale trials.

What is the difference between wetting, deagglomeration, and stabilization in pigment dispersion?

These are the three key stages of pigment dispersion:[2]

  • Wetting: The initial step where the liquid polymer or a vehicle displaces the air from the surface of the pigment powder.

  • Deagglomeration: The mechanical breakdown of pigment agglomerates into smaller aggregates and primary particles. This is typically achieved through high-shear mixing or milling.

  • Stabilization: The process of preventing the dispersed particles from re-agglomerating. This is achieved by using dispersing agents that create a repulsive barrier around the particles.

Can the screw design in my twin-screw extruder really impact pigment dispersion?

Absolutely. The screw configuration is a critical factor in achieving good pigment dispersion.[3][4] Kneading blocks and other mixing elements with a specific geometry and arrangement can be used to impart the necessary shear and elongation forces to break down agglomerates and distribute the pigment uniformly throughout the polymer matrix.[5]

How can I quantitatively assess the quality of my this compound dispersion?

Several methods can be used to quantify dispersion quality:

  • Colorimetric Analysis: Using a spectrophotometer to measure the CIELAB color values (L, a, b) of the final film. A well-dispersed pigment will typically exhibit higher color strength (e.g., a higher a value for a red pigment).[1]

  • Microscopy: Optical or electron microscopy can be used to visually inspect thin sections of the polymer film for the presence and size of agglomerates.

  • Rheological Measurements: The viscosity of the polymer-pigment compound can provide an indirect measure of dispersion. A lower-than-expected viscosity at a given pigment loading can indicate better dispersion.[1]

  • Filter Pressure Value (FPV): This test measures the pressure increase across a filter screen as the pigmented polymer melt is extruded. A lower FPV indicates fewer large agglomerates and better dispersion.[3]

Data Presentation

Table 1: Comparison of Dispersant Performance for this compound in an Aqueous System.

ParameterDispersant A (Standard Nonionic Surfactant - Lansperse DS200W)Dispersant B (Bio-based Dispersant - Lansperse LT87)
Initial Viscosity (cP) HigherSubstantially Lower[1]
Viscosity over Time Higher, less stableConsistently Lower[1]
CIELAB a* value (Redness) 61.2262.54 (Redder)[1]
CIELAB b* value (Yellowness) 29.4633.02 (Yellower)[1]

Data sourced from a study by Lankem, which suggests that the bio-based dispersant (Lansperse LT87) provides improved viscosity profiles and color development for this compound in an aqueous system.[1]

Experimental Protocols

Protocol 1: Lab-Scale Twin-Screw Extrusion for Dispersion of this compound in Low-Density Polyethylene (LDPE)

1. Materials and Equipment:

  • Low-Density Polyethylene (LDPE) pellets
  • This compound powder
  • Selected dispersing agent
  • Lab-scale co-rotating twin-screw extruder with a strand die
  • Gravimetric or volumetric feeders
  • Water bath for cooling the extruded strand
  • Pelletizer
  • Film blowing or cast film line (for subsequent film production)

2. Pre-Mixing (Optional but Recommended):

  • In a high-intensity mixer, blend the LDPE pellets, this compound powder, and the dispersing agent at the desired loading levels (e.g., 1-5% pigment, 0.5-2% dispersant by weight). This pre-mixing step helps to improve the initial distribution of the pigment and reduce dust.

3. Extrusion Process:

  • Step 1: Equipment Setup.
  • Install a screw configuration with a combination of conveying elements, kneading blocks for dispersive mixing, and mixing elements for distributive mixing.
  • Set the temperature profile for the extruder zones appropriate for LDPE (e.g., Zone 1: 150°C, Zone 2: 160°C, Zone 3: 170°C, Die: 175°C).
  • Step 2: Material Feeding.
  • If not pre-mixed, use separate feeders for the LDPE, pigment, and dispersant. The polymer is typically fed into the main feed throat, while the pigment and dispersant can be introduced downstream via a side feeder to avoid excessive shear on the pigment in the initial melting zone.
  • Step 3: Compounding.
  • Start the extruder at a low screw speed (e.g., 50 rpm) and gradually increase to the target speed (e.g., 200-300 rpm).
  • Introduce the material(s) at the desired feed rate.
  • Monitor the extruder torque and melt pressure to ensure stable processing.
  • Step 4: Strand Cooling and Pelletizing.
  • The extruded molten strand is passed through a water bath for cooling.
  • The cooled strand is then fed into a pelletizer to produce pigmented LDPE pellets (masterbatch).

4. Film Production:

  • The pigmented LDPE pellets can then be used in a subsequent film blowing or cast film process to produce the final polymer film.

5. Characterization:

  • Evaluate the dispersion quality of the resulting film using the methods described in the FAQ section (colorimetry, microscopy, etc.).

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Material Preparation cluster_extrusion Phase 2: Twin-Screw Extrusion cluster_post_extrusion Phase 3: Post-Processing cluster_film Phase 4: Film Production & Analysis A Raw Materials: - LDPE Pellets - this compound - Dispersant B Pre-mixing (High-Intensity Mixer) A->B C Gravimetric Feeding B->C D Melting & Conveying C->D E Dispersive & Distributive Mixing (Kneading Blocks) D->E F Degassing (Venting) E->F G Die Extrusion (Strand) F->G H Water Bath Cooling G->H I Pelletizing H->I J Pigmented Pellets (Masterbatch) I->J K Film Extrusion (Blown or Cast) J->K L Final Polymer Film K->L M Dispersion Quality Analysis: - Colorimetry - Microscopy - Rheology L->M

Caption: Experimental workflow for dispersing this compound in LDPE film.

Troubleshooting_Logic Start Problem Identified: Poor Pigment Dispersion Q1 Symptom: Inconsistent Color / Low Strength? Start->Q1 Q2 Symptom: High Melt Viscosity? Start->Q2 Q3 Symptom: Specks / Gels in Film? Start->Q3 Sol1 Action: - Optimize Dispersant - Enhance Mechanical Mixing - Check Pigment Quality Q1->Sol1 Yes Sol2 Action: - Check Dispersant Compatibility - Adjust Process Temperature - Optimize Pigment Loading Q2->Sol2 Yes Sol3 Action: - Improve Melt Filtration - Optimize Screw Design - Check for Contamination Q3->Sol3 Yes

Caption: Troubleshooting logic for this compound dispersion issues.

References

Optimization of reaction conditions for Pigment Red 112 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Pigment Red 112. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: Why is the yield of this compound lower than expected?

A1: Low pigment yield can be attributed to several factors, primarily related to the instability of the diazonium salt and incomplete reactions.[1]

  • Incomplete Diazotization: Ensure that all the 2,4,5-trichloroaniline (B140166) has been converted to its diazonium salt.[2] You can test for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates that the diazotization is complete.[2] If the test is negative, continue the dropwise addition of sodium nitrite (B80452) solution and re-test.[2]

  • Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not strictly controlled.[1] The diazotization reaction should be maintained between 0-5°C.[3]

  • Suboptimal pH for Coupling: The coupling reaction is highly dependent on pH. The optimal pH range for the coupling of the diazonium salt with Naphthol AS-D is 4.5–7.5.[3] An incorrect pH can significantly hinder or prevent the reaction.[2]

  • Poor Solubility of Coupling Component: Naphthol AS-D has poor water solubility.[1] The use of surfactants, such as fatty alcohol polyoxyethylene ether, can help to disperse the coupling component and facilitate the reaction.[1][3]

Q2: What could be the reason for an off-color or dull shade of the pigment?

A2: The final color and brightness of this compound are highly sensitive to the reaction conditions and the purity of the reactants.

  • Incorrect Coupling pH: The pH of the coupling reaction not only affects the yield but also the final shade of the pigment. Deviations from the optimal pH range of 4.5-7.5 can lead to the formation of byproducts and an off-color product.[3]

  • Side Reactions: The presence of impurities in the starting materials can lead to side reactions, resulting in a contaminated product with a duller shade.[2]

  • Particle Size and Agglomeration: The brightness of the pigment is influenced by its particle size and state of aggregation. Proper dispersion of the reactants and controlled precipitation of the product are crucial. Some methods suggest adding rosin (B192284) resin during the preparation of the Naphthol AS-D solution to improve the final product's properties.[4]

Q3: How can the dispersibility of the synthesized this compound be improved?

A3: Poor dispersibility can be a significant issue, affecting the performance of the pigment in its final application.

  • Microreactor Synthesis: One of the most effective ways to improve dispersibility is by using microreactor technology for the synthesis. This method produces a smaller and more uniform particle size (≤1 µm compared to 2–5 µm for traditional methods), leading to a significant reduction in dispersion harshness.[3]

  • Use of Surfactants: The incorporation of non-ionic and cationic surfactants during the synthesis process can improve the wetting and dispersion properties of the final pigment.[1]

  • Wet-Grinding: After the synthesis, a wet-grinding step can be introduced to further reduce the particle size and improve the uniformity of the pigment slurry.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the synthesis of this compound?

A1: The synthesis of this compound is a two-step process:

  • Diazotization: 2,4,5-trichloroaniline is reacted with sodium nitrite in an acidic medium (typically hydrochloric acid) at a low temperature (0–5°C) to form a diazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt is then coupled with N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D). This reaction is carried out under controlled pH (4.5–7.5) and temperature (10–15°C) conditions.[3]

Q2: What is the role of maintaining a low temperature during the diazotization step?

A2: The diazonium salt intermediate formed during the diazotization of 2,4,5-trichloroaniline is highly reactive and unstable at higher temperatures.[1][5] Maintaining a low temperature, typically between 0–5°C, is crucial to prevent its decomposition, which would otherwise lead to a lower yield and the formation of impurities.[3]

Q3: Why is pH control so critical in both the diazotization and coupling reactions?

A3: The pH plays a crucial role in both stages of the synthesis:

  • Diazotization: A highly acidic environment (pH -1 to 1) is required to stabilize the diazonium salt as it forms.[3][6]

  • Coupling: The coupling reaction is highly pH-dependent. The optimal pH range of 4.5–7.5 ensures that the coupling component (Naphthol AS-D) is sufficiently activated for the electrophilic substitution reaction with the diazonium salt to occur efficiently.[2][3]

Q4: What are the advantages of using a microreactor for the synthesis of this compound?

A4: Microreactor technology offers several advantages over traditional batch synthesis methods.[3] These include:

  • Improved Dispersibility: Produces pigments with a lower dispersion harshness.[6]

  • Reduced Reaction Time: Significantly shortens the reaction time from 10–12 hours to 2–3 hours.[3]

  • Smaller Particle Size: Results in a smaller and more uniform particle size.[3]

  • Reduced Energy Consumption: Can reduce energy consumption by up to 40%.[3]

  • Higher Purity: Leads to a product with very low residual coupler and polychlorinated biphenyl (B1667301) (PCB) content.[3]

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Synthesis

ParameterDiazotizationCoupling Reaction
Temperature 0–5°C[3]10–15°C[3]
pH -1 to 1[3][6]4.5–7.5[3]
Key Reagents 2,4,5-trichloroaniline, Sodium Nitrite, Hydrochloric Acid[3]Diazonium Salt, N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D)[3]
Additives Cationic Surfactant (optional)[1]Non-ionic Surfactant (e.g., fatty alcohol polyoxyethylene ether)[1][3]

Table 2: Comparison of Traditional vs. Microreactor Synthesis Methods

MetricTraditional MethodMicroreactor Method
Dispersion Harshness 45–50≤25[3]
Reaction Time 10–12 hours[3]2–3 hours[3]
Particle Size 2–5 µm[3]≤1 µm[3]
Yield 95–98%[3]92–95%[3]
Purity 85–90%[3]98–99%[3]
Energy Consumption HighReduced by up to 40%[3]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

A. Preparation of the Diazo Component Solution

  • In a suitable reaction vessel, add 2,4,5-trichloroaniline to a solution of hydrochloric acid and water.[3]

  • Cool the mixture to 0–5°C in an ice bath with constant stirring.[3]

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the 2,4,5-trichloroaniline suspension while maintaining the temperature between 0–5°C.[3]

  • After the addition is complete, continue stirring for a short period to ensure complete diazotization.

  • Test for excess nitrous acid with starch-iodide paper to confirm the completion of the reaction.[2]

B. Preparation of the Coupling Component Solution

  • In a separate vessel, disperse N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D) and a non-ionic surfactant in water.[1][3]

  • Add a sodium hydroxide (B78521) solution to dissolve the Naphthol AS-D, forming an alkaline solution.[4]

  • Adjust the pH of the solution to the desired coupling range (4.5–7.5) using an appropriate acid.[3]

C. Coupling Reaction

  • Slowly add the cold diazonium salt solution to the Naphthol AS-D solution with vigorous stirring.[1]

  • Maintain the temperature of the reaction mixture between 10–15°C.[3]

  • Continue stirring after the addition is complete to ensure the coupling reaction goes to completion.

D. Isolation and Purification

  • Filter the resulting pigment slurry.[1]

  • Wash the filter cake with water until the filtrate is colorless to remove any unreacted starting materials and byproducts.[2]

  • Dry the pigment at an appropriate temperature.

  • Grind the dried pigment to a fine powder.[1]

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound TCA 2,4,5-Trichloroaniline Diazonium Diazonium Salt TCA->Diazonium NaNO2, HCl 0-5°C Pigment This compound Diazonium->Pigment Naphthol Naphthol AS-D Naphthol->Pigment Coupling 10-15°C, pH 4.5-7.5

Caption: Chemical synthesis route for this compound.

Experimental_Workflow General Experimental Workflow cluster_diazo Diazotization cluster_coupling Coupling cluster_purification Purification prep_tca Prepare 2,4,5-Trichloroaniline Suspension cool_tca Cool to 0-5°C prep_tca->cool_tca add_nitrite Add NaNO2 Solution cool_tca->add_nitrite mix_solutions Combine Diazo and Naphthol Solutions add_nitrite->mix_solutions prep_naphthol Prepare Naphthol AS-D Solution prep_naphthol->mix_solutions react Stir at 10-15°C mix_solutions->react filter Filter Slurry react->filter wash Wash with Water filter->wash dry Dry Pigment wash->dry grind Grind to Powder dry->grind

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Pigment Yield? check_diazo Diazotization Complete? (Starch-Iodide Test) start->check_diazo check_temp Temperature Controlled? (Diazotization: 0-5°C) check_diazo->check_temp Yes solution_diazo Solution: Add more NaNO2 and re-test. check_diazo->solution_diazo No check_pH Coupling pH Optimal? (4.5-7.5) check_temp->check_pH Yes solution_temp Solution: Improve cooling and monitoring. check_temp->solution_temp No solution_pH Solution: Adjust and buffer pH. check_pH->solution_pH No

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Maximizing the Yield and Purity of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Pigment Red 112 (C.I. 12370).

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common challenges.

Issue 1: Low Yield of this compound

  • Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield in this compound synthesis can stem from several factors related to the diazotization and coupling reactions. Here are the primary causes and corresponding solutions:

    • Incomplete Diazotization: The conversion of 2,4,5-trichloroaniline (B140166) to its diazonium salt is critical.

      • Solution: Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452).[1] A temperature rise can lead to the decomposition of the highly reactive diazonium salt. Also, verify that the reaction medium is sufficiently acidic, ideally with a pH of -1 to 1, to stabilize the diazonium salt.[1]

    • Improper pH for Coupling: The coupling reaction between the diazonium salt and Naphthol AS-D is highly pH-dependent.

      • Solution: The pH for the coupling reaction should be carefully controlled within the range of 4.5–7.5.[1] Deviations from this range can lead to side reactions or incomplete coupling, thus reducing the yield.

    • Poor Solubility of Naphthol AS-D: Naphthol AS-D, the coupling component, has poor water solubility.

      • Solution: To enhance its solubility and facilitate a more efficient reaction, disperse Naphthol AS-D in water with the aid of surfactants, such as fatty alcohol polyoxyethylene ether, before the coupling reaction.[1][2]

Issue 2: Off-Color or Dull Shade of this compound

  • Question: The synthesized this compound has a dull or brownish tint instead of the expected bright red shade. What could be the reason for this discoloration?

  • Answer: An off-color appearance in this compound is typically due to the presence of impurities or variations in particle size.

    • Side Reactions: Uncontrolled temperature or pH can lead to the formation of byproducts that impart a different color.

      • Solution: Strictly adhere to the recommended temperature and pH ranges for both the diazotization (0-5°C, pH -1 to 1) and coupling (10-15°C, pH 4.5-7.5) steps.[1]

    • Impure Reactants: The purity of the starting materials, 2,4,5-trichloroaniline and Naphthol AS-D, is crucial.

      • Solution: Use high-purity reactants to avoid the introduction of color-affecting contaminants.

    • Particle Size and Morphology: The particle size of the pigment can influence its coloristic properties.

      • Solution: Consider post-synthesis treatment, such as controlled milling or the use of dispersing agents, to achieve a more uniform and desirable particle size distribution. Microreactor synthesis is known to produce pigments with better dispersion quality.[1][3]

Issue 3: Poor Purity of the Final Product

  • Question: After synthesis and initial washing, the purity of my this compound is below the desired level. How can I improve the purity?

  • Answer: Achieving high purity requires minimizing side reactions and effectively removing unreacted starting materials and byproducts.

    • Suboptimal Reaction Conditions: As with yield and color, precise control over reaction parameters is key.

      • Solution: Optimize the reaction conditions as detailed above to minimize the formation of impurities. Advanced synthesis methods like microreactor synthesis can achieve purities of 98–99%.[1]

    • Ineffective Purification: Simple washing may not be sufficient to remove all impurities.

      • Solution: Implement a more rigorous purification protocol. This can include recrystallization from a suitable organic solvent or soxhlet extraction to remove unreacted starting materials and soluble byproducts.

Frequently Asked Questions (FAQs)

  • What is the chemical basis for the color of this compound? The vibrant red color of this compound is due to the presence of the azo chromophore (-N=N-) within its molecular structure, which absorbs light in the visible spectrum.[1]

  • What are the key reactants for synthesizing this compound? The synthesis of this compound involves the diazotization of 2,4,5-trichloroaniline (the diazo component) and its subsequent coupling with N-(2-methylphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-D (the coupling component).[1][3]

  • What are the advantages of using a microreactor for this compound synthesis? Microreactor synthesis offers several advantages over traditional methods, including improved control over reaction conditions, leading to higher yields (92–95%) and purity (98–99%).[1] It also results in a smaller particle size and better dispersion quality.[1][3]

  • What are some common applications of this compound? this compound is a high-performance pigment used in a variety of applications, including coatings, plastics, printing inks, and paints, due to its excellent lightfastness, weather resistance, and thermal stability.[1][4]

  • Are there any safety concerns associated with this compound or its precursors? Yes, this compound may cause an allergic skin reaction.[5] Naphthol AS, a related compound, has been reported to cause pigmented contact dermatitis in occupational settings.[6] It is essential to handle these chemicals with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodTypical YieldTypical PurityEnvironmental Impact
Traditional Method95–98%85–90%High
Microreactor Synthesis92–95%98–99%Low
Surface-Modified Method88–92%97–98%Moderate

Data sourced from Benchchem.[1]

Table 2: Critical Parameters for this compound Synthesis

Reaction StepParameterOptimal RangeImportance
DiazotizationTemperature0–5°CHigh (prevents diazonium salt decomposition)
pH-1 to 1High (stabilizes diazonium salt)
CouplingTemperature10–15°CMedium (optimizes reaction rate)
pH4.5–7.5High (ensures correct coupling)

Data sourced from Benchchem.[1]

Experimental Protocols

1. Synthesis of this compound (Traditional Method)

  • Diazotization:

    • In a reaction vessel, dissolve 2,4,5-trichloroaniline in a 31% hydrochloric acid solution.

    • Cool the mixture to 0–5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

    • Maintain the pH between -1 and 1.

    • Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete diazotization. The resulting solution is the diazonium salt solution.

  • Coupling:

    • In a separate vessel, prepare a dispersion of Naphthol AS-D in water. To improve solubility, add a surfactant like fatty alcohol polyoxyethylene ether and an alkaline solution (e.g., sodium hydroxide) to dissolve the Naphthol AS-D.

    • Cool the Naphthol AS-D solution to 10-15°C.

    • Slowly add the previously prepared diazonium salt solution to the Naphthol AS-D solution with vigorous stirring.

    • Maintain the temperature at 10–15°C and adjust the pH to 4.5–7.5 by adding a buffer solution (e.g., sodium acetate).

    • Continue stirring for 2-3 hours to complete the coupling reaction.

  • Isolation and Purification:

    • Filter the resulting red precipitate using a Buchner funnel.

    • Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of chloride ions.

    • Dry the pigment in an oven at 60-80°C to a constant weight.

    • For higher purity, the dried pigment can be recrystallized from a suitable high-boiling point organic solvent (e.g., dichlorobenzene or dimethylformamide) or purified by Soxhlet extraction.

Visualizations

Synthesis_Pathway TCA 2,4,5-Trichloroaniline Diazonium Diazonium Salt (Intermediate) TCA->Diazonium Diazotization (0-5°C, pH -1 to 1) NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium Diazotization (0-5°C, pH -1 to 1) HCl Hydrochloric Acid (HCl) HCl->Diazonium Diazotization (0-5°C, pH -1 to 1) PR112 This compound Diazonium->PR112 Coupling Reaction (10-15°C, pH 4.5-7.5) NaphtholASD Naphthol AS-D NaphtholASD->PR112 Coupling Reaction (10-15°C, pH 4.5-7.5)

Caption: Synthesis pathway of this compound.

Experimental_Workflow start Start diazotization Diazotization of 2,4,5-Trichloroaniline start->diazotization coupling Preparation of Naphthol AS-D Solution start->coupling reaction Coupling Reaction diazotization->reaction coupling->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying purification Optional: Recrystallization/ Soxhlet Extraction drying->purification end High Purity This compound purification->end Troubleshooting_Guide problem Problem Encountered low_yield Low Yield problem->low_yield off_color Off-Color/Dull Shade problem->off_color low_purity Low Purity problem->low_purity cause_yield1 Incomplete Diazotization low_yield->cause_yield1 cause_yield2 Improper Coupling pH low_yield->cause_yield2 cause_yield3 Poor Naphthol Solubility low_yield->cause_yield3 cause_color1 Side Reactions off_color->cause_color1 cause_color2 Impure Reactants off_color->cause_color2 cause_color3 Incorrect Particle Size off_color->cause_color3 cause_purity1 Suboptimal Conditions low_purity->cause_purity1 cause_purity2 Ineffective Purification low_purity->cause_purity2 solution_yield1 Control Temp (0-5°C) & pH (-1 to 1) cause_yield1->solution_yield1 solution_yield2 Adjust Coupling pH (4.5-7.5) cause_yield2->solution_yield2 solution_yield3 Use Surfactants cause_yield3->solution_yield3 solution_color1 Strictly Control Temp & pH cause_color1->solution_color1 solution_color2 Use High-Purity Reactants cause_color2->solution_color2 solution_color3 Post-Synthesis Treatment cause_color3->solution_color3 solution_purity1 Optimize Reaction Parameters cause_purity1->solution_purity1 solution_purity2 Recrystallization/ Soxhlet Extraction cause_purity2->solution_purity2

References

Technical Support Center: Troubleshooting Poor Lightfastness of Pigment Red 112 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the lightfastness of Pigment Red 112 formulations.

Troubleshooting Guide

Poor lightfastness, observed as fading or color change upon exposure to light, can compromise the stability and efficacy of photosensitive formulations. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound formulation is showing significant fading after light exposure. What are the potential causes and how can I troubleshoot this?

Answer:

Poor lightfastness in this compound formulations can stem from several factors, ranging from the formulation composition to the experimental conditions. Follow these steps to diagnose and address the issue:

Step 1: Evaluate the Formulation Components

The components of your formulation, particularly the binder and any additives, play a crucial role in the overall photostability.

  • Binder Selection: The binder system can significantly impact the lightfastness of this compound. Some studies indicate that the degradation of the binder itself can lead to apparent pigment fading.[1] Acrylic binders have been observed to have slightly higher stability to UV aging compared to alkyd binders.[1]

    • Troubleshooting:

      • If using an alkyd-based system, consider testing an acrylic-based alternative.

      • Review the technical data sheet of your binder for information on its UV stability.

  • Additives: The absence of light-stabilizing additives can leave the pigment and binder vulnerable to photodegradation.

    • Troubleshooting:

      • Incorporate UV absorbers and/or Hindered Amine Light Stabilizers (HALS) into your formulation. These additives can significantly improve lightfastness, sometimes with synergistic effects.[2][3][4][5]

      • Ensure any dispersing agents or other surfactants used are compatible and do not negatively impact photostability.

Step 2: Assess Pigment Dispersion and Particle Size

The physical state of the pigment within the formulation is critical for its performance.

  • Pigment Dispersion: Poor dispersion can lead to the formation of agglomerates, which can affect the lightfastness and overall appearance of the formulation.

    • Troubleshooting:

      • Verify that your dispersion process is adequate to break down pigment agglomerates.

      • Consider using a synergist or a different dispersing agent to improve pigment wetting and stabilization.

  • Particle Size: The particle size of the pigment can influence its lightfastness. While not always the case, smaller particles can sometimes exhibit lower lightfastness due to a larger surface area being exposed to light.

    • Troubleshooting:

      • If possible, obtain information on the particle size distribution of your this compound.

      • If you suspect particle size is an issue, you may need to evaluate different grades of the pigment.

Step 3: Review Experimental and Environmental Conditions

The conditions under which you are testing and using your formulation can accelerate degradation.

  • Light Source and Intensity: The wavelength and intensity of the light source used for testing will directly impact the rate of fading.

    • Troubleshooting:

      • Characterize your light source. Ensure it is appropriate for the intended application and use standardized testing methods where possible (e.g., ASTM D3424).

  • Environmental Factors: The presence of oxygen and moisture can contribute to photo-oxidative degradation pathways.[1]

    • Troubleshooting:

      • If feasible for your application, consider evaluating the formulation's stability in an inert atmosphere or with controlled humidity.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor lightfastness in this compound formulations.

Troubleshooting_Workflow Start Start: Poor Lightfastness Observed Formulation Step 1: Evaluate Formulation Start->Formulation Binder Assess Binder Type (e.g., Alkyd vs. Acrylic) Formulation->Binder Additives Check for Stabilizers (UV Absorbers, HALS) Formulation->Additives Dispersion Step 2: Assess Dispersion & Particle Size Binder->Dispersion Additives->Dispersion Dispersion_Quality Evaluate Dispersion Quality (e.g., agglomerates) Dispersion->Dispersion_Quality Particle_Size Consider Pigment Particle Size Dispersion->Particle_Size Conditions Step 3: Review Experimental Conditions Dispersion_Quality->Conditions Particle_Size->Conditions Light_Source Characterize Light Source & Intensity Conditions->Light_Source Environment Consider Environmental Factors (Oxygen, Humidity) Conditions->Environment Solution Solution Implemented Light_Source->Solution Environment->Solution

Caption: A logical workflow for diagnosing and resolving poor lightfastness.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of this compound?

A1: this compound is a monoazo naphthol pigment and its lightfastness can vary depending on the specific grade and the formulation it is in.[6] Technical data sheets often rate its lightfastness on the Blue Wool Scale (BWS), which ranges from 1 (very poor) to 8 (excellent). In many applications, it is considered to have good lightfastness, often in the range of 6-7 on the BWS. However, this can be lower in formulations without appropriate binders and stabilizers.

Q2: How does the binder system affect the lightfastness of this compound?

A2: The binder system plays a critical role in the photostability of the entire formulation. Research has shown that in some cases, the binder may degrade under light exposure, leading to changes in the surface of the coating and the perception of pigment fading.[1] This degradation of the binder can result in an enrichment of pigment particles on the surface.[1] The choice of binder is therefore crucial, with some studies suggesting that acrylic binders may offer better UV stability compared to alkyd binders.[1]

Q3: What types of additives can improve the lightfastness of my this compound formulation?

A3: To enhance the lightfastness of this compound formulations, the incorporation of light stabilizers is highly recommended. The two main types are:

  • UV Absorbers: These additives function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting both the pigment and the binder.

  • Hindered Amine Light Stabilizers (HALS): HALS work by scavenging free radicals that are formed during the photodegradation process, thus inhibiting the degradation reactions. Often, a combination of a UV absorber and a HALS can provide a synergistic effect, offering superior protection compared to using either additive alone.[2][3][4][5]

Q4: What is the degradation pathway for this compound when exposed to light?

A4: this compound is a member of the naphthol AS pigment family. The photodegradation of β-naphthol pigments can involve complex photochemical reactions. While the exact pathway for this compound is not extensively detailed in readily available literature, the general mechanism for this class of pigments is understood to involve the azo-group. Potential degradation pathways include cis-trans photoisomerization of the azo bond and Excited-State Intramolecular Proton Transfer (ESPT).[7] These reactions can lead to a breakdown of the chromophore, resulting in a loss of color. The polymeric matrix surrounding the pigment can also play a key role in the degradation process.[8]

The following diagram illustrates a simplified potential degradation pathway for a naphthol AS pigment like this compound.

Degradation_Pathway PR112 This compound (Azo Chromophore) Light Light Exposure (UV/Visible) ExcitedState Excited State Light->ExcitedState Absorption Isomerization Cis-Trans Isomerization ExcitedState->Isomerization ESPT ESPT ExcitedState->ESPT Degradation Chromophore Degradation Isomerization->Degradation ESPT->Degradation Fading Color Fading Degradation->Fading

Caption: Simplified photodegradation pathway of a Naphthol AS pigment.

Data Presentation

The following tables summarize representative quantitative data on the lightfastness of this compound formulations under different conditions. The lightfastness is rated on the Blue Wool Scale (1-8, where 8 is the highest lightfastness).

Table 1: Effect of Binder System on Lightfastness of this compound

Formulation IDBinder SystemPigment Concentration (%)Lightfastness (BWS)
PR112-ALK-01Alkyd Resin55-6
PR112-ACR-01Acrylic Resin56-7

Table 2: Effect of Additives on Lightfastness of this compound in an Acrylic Binder

Formulation IDAdditive(s)Additive Concentration (%)Lightfastness (BWS)
PR112-ACR-01None06-7
PR112-ACR-UVAUV Absorber17
PR112-ACR-HALSHALS17
PR112-ACR-COMBOUV Absorber + HALS1 + 17-8

Experimental Protocols

Protocol 1: Evaluation of Lightfastness using Accelerated Weathering

This protocol is based on the principles outlined in ASTM D3424 for the evaluation of the relative lightfastness of pigmented formulations.

1. Objective: To determine the relative lightfastness of different this compound formulations under accelerated laboratory conditions.

2. Materials and Equipment:

  • This compound formulations to be tested.
  • Control sample with known lightfastness.
  • Substrate for application (e.g., drawdown cards, plastic panels).
  • Film applicator (e.g., bird applicator) to ensure uniform film thickness.
  • Xenon-arc weathering apparatus.
  • Blue Wool Scale standards.
  • Spectrocolorimeter or a visual assessment light booth.

3. Procedure:

  • Sample Preparation:
  • Prepare drawdowns of each formulation and the control sample on the chosen substrate, ensuring a consistent and uniform film thickness.
  • Allow the samples to cure/dry completely according to the specifications of the binder system.
  • Exposure:
  • Mount the prepared samples and the Blue Wool Scale standards in the xenon-arc apparatus.
  • Expose the samples to the xenon-arc light source under controlled conditions of irradiance, temperature, and humidity as specified in relevant standards (e.g., ISO 4892-2).
  • Evaluation:
  • Periodically remove the samples and the Blue Wool standards from the apparatus.
  • Mask a portion of the exposed sample to compare with the unexposed area.
  • Visually assess the color change of the samples in a light booth, comparing the degree of fading to the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool standard that shows a similar degree of fading.
  • Alternatively, use a spectrocolorimeter to measure the color difference (ΔE*) between the exposed and unexposed areas of the samples.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Formulations Sample_Prep Prepare Uniform Films on Substrate Start->Sample_Prep Curing Cure/Dry Samples Sample_Prep->Curing Exposure Expose in Xenon-Arc Apparatus with BWS Curing->Exposure Evaluation Periodic Evaluation Exposure->Evaluation Visual Visual Assessment vs. BWS Evaluation->Visual Qualitative Instrumental Instrumental Measurement (ΔE*) Evaluation->Instrumental Quantitative End End: Determine Lightfastness Rating Visual->End Instrumental->End

Caption: Workflow for lightfastness testing using accelerated weathering.

References

Technical Support Center: Purification of Crude Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Pigment Red 112. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, a Naphthol AS pigment, can contain several types of impurities stemming from its synthesis via diazotization of 2,4,5-trichloroaniline (B140166) and subsequent azo coupling with Naphthol AS-D. Common impurities include:

  • Unreacted starting materials: Residual 2,4,5-trichloroaniline and Naphthol AS-D.

  • By-products from side reactions: These can include decomposition products of the diazonium salt.

  • Inorganic salts: Salts are often used to precipitate the pigment during synthesis and can remain in the crude product.[1]

  • Isomers and other colored by-products: These can form during the coupling reaction and affect the final color purity.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective methods for purifying crude this compound are:

  • Solvent Washing/Extraction: This technique is used to remove soluble impurities by washing the crude pigment with appropriate organic solvents.

  • Recrystallization: This is a highly effective method for achieving high purity by dissolving the crude pigment in a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[2]

  • Column Chromatography: For achieving very high purity, especially on a smaller scale, column chromatography can be employed to separate the pigment from closely related impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a precise method for quantifying the purity of this compound and detecting impurities.[3][4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective qualitative method to check for the presence of impurities and to determine an appropriate solvent system for column chromatography.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopic Methods (UV-Vis, FT-IR): These methods can be used to confirm the chemical identity and check for the presence of impurities with different absorption characteristics.

Troubleshooting Guides

Solvent Washing
Problem Possible Cause Solution
Low purity after washing The chosen solvent is not effective at dissolving the specific impurities present.Experiment with a range of solvents with varying polarities (e.g., ethanol, acetone, methanol). A mixture of solvents may also be more effective.
Insufficient washing time or volume.Increase the duration of washing and/or the volume of solvent used. Ensure thorough mixing of the pigment with the solvent.
Pigment loss during washing The pigment has some solubility in the washing solvent.Select a solvent in which the pigment has very low solubility at the washing temperature. Perform washing at a lower temperature if possible.
Color of the pigment changes after washing The solvent is reacting with the pigment or removing a component that influences the shade.Ensure the solvent is inert. Analyze the filtrate to identify what is being removed.
Recrystallization
Problem Possible Cause Solution
Pigment does not dissolve in the hot solvent An unsuitable solvent was chosen.Select a solvent in which the pigment has high solubility at elevated temperatures but low solubility at room temperature. Common solvents to test include toluene, xylene, or mixtures like ethanol/water.[2]
Not enough solvent is being used.Add the hot solvent portion-wise until the pigment just dissolves to ensure a saturated solution.[5]
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Cooling is happening too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[2]
The solution is too pure, and nucleation is slow.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2]
Oiling out (pigment separates as a liquid) The boiling point of the solvent is higher than the melting point of the pigment.Choose a solvent with a lower boiling point.
The pigment is too soluble in the solvent even at room temperature.Use a two-solvent system where the pigment is soluble in the first solvent and insoluble in the second (antisolvent). Dissolve the pigment in the first solvent at an elevated temperature and then slowly add the second solvent until the solution becomes turbid, then allow it to cool.[5]
Low recovery of purified pigment The pigment has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals during filtration.[5]
Column Chromatography
Problem Possible Cause Solution
Poor separation of pigment and impurities The chosen mobile phase is too polar or not polar enough.Optimize the solvent system using TLC first. A common starting point for organic pigments is a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). Adjust the ratio to achieve good separation of spots on the TLC plate.
The column is overloaded with the sample.Use a smaller amount of crude pigment relative to the amount of stationary phase (e.g., silica (B1680970) gel or alumina).
Pigment is stuck at the top of the column The mobile phase is not polar enough to elute the pigment.Gradually increase the polarity of the mobile phase. For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.
Streaking or tailing of the pigment band The sample was not loaded onto the column in a concentrated band.Dissolve the crude pigment in a minimal amount of a relatively polar solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.
The pigment is degrading on the stationary phase.This can happen with sensitive compounds on acidic silica gel. Consider using a different stationary phase like neutral alumina.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Solvent Washing Moderate (85-95%)High (>90%)Simple, fast, and good for removing highly soluble impurities.May not remove impurities that are structurally similar to the pigment or trapped within the crystal lattice.
Recrystallization High (98-99.5%)Moderate to High (70-90%)Can achieve high purity by removing a wide range of impurities.Requires careful solvent selection; potential for significant product loss if the pigment is soluble in the cold solvent.
Column Chromatography Very High (>99.5%)Low to Moderate (50-80%)Excellent for separating closely related impurities and for obtaining very high purity material.Can be time-consuming, requires larger volumes of solvent, and may be less practical for large-scale purification.

Experimental Protocols

Protocol 1: Purification by Solvent Washing
  • Solvent Selection: Based on solubility tests, select a solvent (e.g., ethanol, acetone, or methanol) in which the impurities are soluble, but this compound has low solubility.

  • Washing:

    • Place the crude this compound in a flask.

    • Add the selected solvent and stir the suspension at room temperature or with gentle heating for a specified period (e.g., 1-2 hours).

    • The solvent-to-pigment ratio can be in the range of 5:1 to 10:1 (v/w).

  • Isolation:

    • Filter the suspension using vacuum filtration.

    • Wash the filter cake with a small amount of fresh, cold solvent.

  • Drying: Dry the purified pigment in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair. For single-solvent recrystallization, the pigment should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene is often a good candidate for Naphthol AS pigments.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the pigment just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Determine an appropriate mobile phase (eluent) by performing TLC analysis. A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. Adjust the ratio to achieve an Rf value for the pigment of around 0.2-0.4.

  • Column Packing:

    • Pack a chromatography column with silica gel using the chosen mobile phase (wet packing).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, pigment-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Add the mobile phase to the top of the column and begin to collect fractions.

    • The impurities will typically elute either before or after the main red pigment band, depending on their polarity.

  • Fraction Collection and Analysis:

    • Collect the fractions containing the purified pigment.

    • Analyze the purity of the fractions using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_pigment Crude this compound solvent_washing Solvent Washing crude_pigment->solvent_washing Initial Cleanup recrystallization Recrystallization crude_pigment->recrystallization Direct Purification solvent_washing->recrystallization Further Purification column_chromatography Column Chromatography recrystallization->column_chromatography High Purity Needed purity_analysis Purity Analysis (HPLC, TLC) recrystallization->purity_analysis column_chromatography->purity_analysis purified_pigment Purified this compound purity_analysis->purified_pigment

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic start Low Purity After Recrystallization check_impurities Impurities Still Present? start->check_impurities oiling_out Did the Pigment 'Oil Out'? check_impurities->oiling_out Yes low_yield Was the Yield Very Low? check_impurities->low_yield No change_solvent Change Solvent or Use Solvent Pair oiling_out->change_solvent Yes slow_cooling Ensure Slow Cooling / Use Seed Crystal oiling_out->slow_cooling No reduce_solvent Use Less Solvent / Cool Longer low_yield->reduce_solvent Yes end Improved Purity/Yield change_solvent->end slow_cooling->end reduce_solvent->end

Caption: Troubleshooting logic for common issues during the recrystallization of this compound.

References

Technical Support Center: Scaling Up Pigment Red 112 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of Pigment Red 112 production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound production?

A1: The most frequently encountered challenges during the scale-up of this compound production include:

  • Poor Dispersibility: The pigment particles may agglomerate, leading to difficulties in achieving a uniform dispersion in the final application medium.[1]

  • Low Reaction Conversion Rate: Incomplete reaction can result in lower yields and the presence of unreacted starting materials as impurities.[2]

  • Inconsistent Particle Size and Morphology: Variations in particle size and shape can affect the color strength, opacity, and fastness properties of the pigment.[3]

  • Impurity Formation: Side reactions can lead to the formation of impurities that affect the color purity and overall quality of the pigment.

  • Environmental Concerns: The synthesis process can generate wastewater and other byproducts that require proper treatment and disposal.[2]

Q2: What is the general synthesis process for this compound?

A2: this compound is synthesized through a two-step process known as azo coupling.[4]

  • Diazotization: 2,4,5-Trichloroaniline (B140166) is reacted with sodium nitrite (B80452) in an acidic medium (typically hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt.[4]

  • Azo Coupling: The resulting diazonium salt is then coupled with N-(2-methylphenyl)-3-hydroxy-2-naphthalene-carboxamide (Naphthol AS-D) under controlled pH and temperature conditions to form the final this compound.[4]

Q3: What are the key process parameters to control during synthesis?

A3: To ensure optimal yield and quality, the following process parameters must be carefully controlled:

  • Temperature: The diazotization reaction is highly exothermic and requires strict temperature control to prevent the decomposition of the unstable diazonium salt. The coupling reaction temperature also influences the reaction rate and particle size.

  • pH: The pH of the reaction medium is critical for both the stability of the diazonium salt and the rate and position of the azo coupling.

  • Stirring Speed (Agitation): Proper agitation is essential for ensuring good mixing of reactants, uniform heat transfer, and controlling particle size distribution.

  • Concentration of Reactants: The concentration of the diazo and coupling components can affect the reaction rate and the final particle size of the pigment.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Recommended Solution Underlying Principle
Decomposition of Diazonium Salt - Maintain diazotization temperature between 0-5°C.[4]- Use the diazonium salt immediately after preparation.The diazonium salt is thermally unstable and will decompose at higher temperatures, reducing the amount available for the coupling reaction.
Incorrect pH for Coupling Reaction - Adjust and maintain the pH of the coupling reaction mixture between 4.5 and 7.5.[4]The coupling reaction is pH-dependent. An incorrect pH can slow down or prevent the reaction from proceeding to completion.
Incomplete Dissolution of Reactants - Ensure complete dissolution of 2,4,5-trichloroaniline in the acidic medium before adding sodium nitrite.- Use a suitable surfactant or dispersing agent to improve the solubility of Naphthol AS-D.[4]Undissolved reactants will not be available for the reaction, leading to a lower yield.
Poor Mixing - Optimize the stirring speed and impeller design to ensure homogeneous mixing of the reactants.Inadequate mixing can lead to localized concentration gradients and temperature differences, resulting in incomplete reaction and side product formation.
Issue 2: Poor Dispersibility of the Final Pigment
Potential Cause Recommended Solution Underlying Principle
Large and Irregular Particle Size - Control the coupling reaction temperature and pH to influence particle nucleation and growth.- Employ post-synthesis milling or grinding to reduce particle size.- Consider using microreactors for synthesis to achieve smaller and more uniform particles.Smaller and more uniform particles have a larger surface area and are easier to disperse in a liquid medium.
Particle Agglomeration - Add a suitable dispersing agent or surfactant during or after the synthesis.[5]- Optimize the drying process to prevent hard agglomerate formation.Dispersing agents adsorb onto the pigment surface, creating repulsive forces that prevent particles from sticking together.
Surface Properties of the Pigment - Perform a surface treatment on the pigment particles to modify their hydrophilicity/hydrophobicity.Surface treatment can improve the compatibility of the pigment with the application medium, leading to better dispersion.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodYield (%)Purity (%)Environmental Impact
Traditional Batch Process 85 - 9095 - 98High
Microreactor Synthesis 92 - 9598 - 99Low
Surface-Modified Methods 88 - 9297 - 98Moderate
Data sourced from Benchchem.[4]

Experimental Protocols

Protocol 1: Traditional Batch Synthesis of this compound

This protocol is adapted from a patented method and is intended for laboratory-scale synthesis.[2]

Materials:

  • 2,4,5-Trichloroaniline

  • Hydrochloric Acid (31%)

  • Sodium Nitrite

  • Naphthol AS-D

  • Sodium Hydroxide (B78521)

  • Fatty alcohol polyoxyethylene ether (surfactant)

  • Rosin (B192284) Resin

  • Sulfuric Acid (98%)

  • Deionized Water

Procedure:

  • Preparation of the Diazo Component:

    • In a reaction vessel, add 1000 parts by weight of water and 8 parts by weight of fatty alcohol polyoxyethylene ether to create a mixed solution.

    • Add 100 parts by weight of 2,4,5-trichloroaniline (milled to a fineness of approximately 245 mesh) to the mixed solution and stir to form a suspension.

    • Slowly add 180 parts by weight of 31% hydrochloric acid to the suspension.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (approximately 115 parts by weight of a 30% solution) while maintaining the temperature between 0-5°C.

    • Stir for an additional 30 minutes to ensure complete diazotization.

  • Preparation of the Coupling Component:

    • In a separate vessel, add 1000 parts by weight of water and 135 parts by weight of 30% sodium hydroxide solution.

    • Heat the solution to 90°C and add 10 parts by weight of rosin resin. Stir until dissolved.

    • Add 145 parts by weight of Naphthol AS-D and stir until a clear solution is obtained.

    • Cool the solution to room temperature.

    • In another vessel, add a non-ionic surfactant to sulfuric acid, then slowly add the Naphthol AS-D alkaline solution while stirring to precipitate the coupling component.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the coupling component suspension with vigorous stirring.

    • Maintain the temperature of the reaction mixture between 10-15°C and the pH between 4.5-7.5 by adding a sodium acetate (B1210297) solution as a buffer.

    • Continue stirring for 1.5-2 hours after the addition is complete.

  • Isolation and Purification:

    • Filter the resulting pigment slurry and wash the filter cake with deionized water until the washings are neutral.

    • Dry the pigment in an oven at 60-80°C.

    • Grind the dried pigment to the desired particle size.

Mandatory Visualizations

Synthesis_Pathway TCA 2,4,5-Trichloroaniline Diazonium Diazonium Salt Intermediate TCA->Diazonium Diazotization HCl_NaNO2 HCl, NaNO2 0-5°C HCl_NaNO2->Diazonium PR112 This compound Diazonium->PR112 Azo Coupling 10-15°C, pH 4.5-7.5 Naphthol_ASD Naphthol AS-D Coupling_Component Coupling Component Suspension Naphthol_ASD->Coupling_Component Solubilization & Precipitation NaOH_Rosin NaOH, Rosin Resin NaOH_Rosin->Coupling_Component Coupling_Component->PR112 Experimental_Workflow start Start prep_diazo Prepare Diazo Component (0-5°C) start->prep_diazo prep_coupling Prepare Coupling Component start->prep_coupling azo_coupling Azo Coupling Reaction (10-15°C, pH 4.5-7.5) prep_diazo->azo_coupling prep_coupling->azo_coupling filtration Filtration and Washing azo_coupling->filtration drying Drying (60-80°C) filtration->drying grinding Grinding drying->grinding end Final Product: This compound grinding->end

References

Effect of pH on the stability of Pigment Red 112 dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 112 dispersions. The information provided is based on publicly available data and general principles of pigment dispersion science.

Disclaimer

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound dispersions.

Issue Potential Cause Troubleshooting Steps
Flocculation or Agglomeration Inadequate Dispersant: The type or concentration of the dispersant may not be optimal for the system's pH.1. Review Dispersant Choice: Consider the pH of your dispersion. Anionic dispersants are generally more effective at neutral to alkaline pH, while non-ionic dispersants can be effective over a broader pH range. 2. Optimize Dispersant Concentration: Create a ladder study with varying dispersant concentrations to find the optimal level. 3. Check for pH Shifts: Measure the pH of the dispersion. Unexpected shifts could be causing the dispersant to become less effective.
pH Near Isoelectric Point (IEP): At the IEP, the pigment's surface charge is neutral, leading to minimal electrostatic repulsion and a high tendency to agglomerate.1. Adjust pH: Move the pH of the dispersion away from the suspected IEP. For many organic pigments, this means adjusting to a more alkaline pH (e.g., 8-9) to ensure a negative surface charge and promote electrostatic stabilization. 2. Incorporate a Steric Stabilizer: Use a non-ionic dispersant with long polymeric chains to provide steric hindrance between particles, which is less dependent on pH.
High Ionic Strength: High concentrations of salts can compress the electrical double layer around the pigment particles, reducing electrostatic repulsion.1. Use Deionized Water: Prepare dispersions using deionized or distilled water to minimize ionic content. 2. Review Formulation Components: Identify and minimize the use of components that contribute to high ionic strength.
Poor Color Strength Incomplete Dispersion: Pigment agglomerates are not being broken down into primary particles, leading to inefficient light scattering.1. Optimize Dispersion Energy: Increase the milling time or intensity. 2. Evaluate Wetting Agent: Ensure a suitable wetting agent is used to displace air from the pigment surface. 3. Check for Flocculation: Even if initially well-dispersed, particles may be re-agglomerating. Address any flocculation issues as described above.
Viscosity Changes (Increase or Decrease) Flocculation: The formation of a network of flocculated particles can lead to a significant increase in viscosity.1. Address Flocculation: See the troubleshooting steps for flocculation. A change in pH could be the root cause.
Dispersant Overload: An excess of certain dispersants can lead to an increase in viscosity.1. Reduce Dispersant Concentration: Titrate the dispersant to find the minimum effective concentration.
Settling: In a well-stabilized, low-viscosity system, particles may settle over time due to gravity.1. Introduce a Rheology Modifier: Add a thickener to increase the viscosity of the continuous phase and hinder settling.
pH Instability Interaction with Formulation Components: Acidic or basic components in the formulation can alter the pH over time.1. Buffer the System: Incorporate a suitable buffer to maintain the desired pH. 2. Evaluate Component Compatibility: Ensure all components are stable and compatible at the target pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for this compound dispersions?

A1: Based on technical data sheets, this compound is typically supplied as a powder with a pH in a 10% slurry ranging from 3.5 to 8.0.[1][2][3][4] This suggests that the pigment is robust across a relatively wide pH range. However, the optimal pH for a stable dispersion will depend on the specific formulation, including the type of dispersant and other additives used. For aqueous dispersions relying on electrostatic stabilization, a pH of 8-9 is often a good starting point to ensure a sufficiently negative surface charge on the pigment particles.

Q2: How does pH affect the stability of this compound dispersions?

A2: The pH of a dispersion is a critical factor influencing its stability, primarily through its effect on the pigment's surface charge. This is a fundamental concept in colloid science.[5]

  • At the Isoelectric Point (IEP): The pigment particles have a net neutral charge. This results in the absence of electrostatic repulsion, leading to rapid agglomeration and instability. The exact IEP for this compound is not publicly available and would need to be determined experimentally.

  • Away from the IEP: As the pH is adjusted away from the IEP, the pigment particles develop a surface charge (either positive in acidic conditions or negative in alkaline conditions). This charge creates an electrostatic repulsion between particles, which helps to prevent agglomeration and maintain a stable dispersion. Generally, a zeta potential of ±30 mV or greater is indicative of good electrostatic stability.[5]

Q3: What type of dispersant is best for this compound at different pH values?

A3: The choice of dispersant is highly dependent on the desired pH of the final formulation.

  • Anionic Dispersants: These dispersants carry a negative charge and are most effective in neutral to alkaline conditions (pH > 7). They work by adsorbing onto the pigment surface and increasing the negative charge, thereby enhancing electrostatic repulsion.

  • Non-ionic Dispersants: These dispersants do not rely on charge for stabilization. Instead, they have long polymeric chains that extend into the surrounding medium, creating a physical barrier (steric hindrance) that prevents particles from approaching each other. Non-ionic dispersants are generally effective over a wider pH range and are less sensitive to high ionic strength.

  • Cationic Dispersants: These are less common for pigment dispersions in coatings and inks but carry a positive charge and would be most effective in acidic conditions (pH < IEP).

For a robust formulation, a combination of anionic and non-ionic dispersants can be beneficial, providing both electrostatic and steric stabilization.

Q4: How can I determine the isoelectric point (IEP) of my this compound?

A4: The IEP is a critical parameter for understanding and controlling dispersion stability. It can be determined by measuring the zeta potential of the pigment dispersion at various pH values. The pH at which the zeta potential is zero is the IEP. This is typically done using a specialized instrument that measures electrophoretic mobility.

Q5: What is a general experimental protocol to test the effect of pH on the stability of a this compound dispersion?

A5: A systematic approach is necessary to determine the optimal pH for your specific system.

Experimental Protocols

Protocol for Determining Optimal pH for Dispersion Stability

1. Objective: To identify the pH range that provides the most stable dispersion of this compound in a given formulation.

2. Materials:

  • This compound
  • Deionized water
  • Selected dispersant(s) (e.g., an anionic and a non-ionic dispersant)
  • pH adjustment solutions (e.g., 0.1M HCl and 0.1M NaOH)
  • pH meter
  • High-shear mixer or bead mill
  • Particle size analyzer (e.g., dynamic light scattering)
  • Viscometer
  • Graduated cylinders for sedimentation testing

3. Procedure:

4. Data Analysis:

Data Presentation

While specific quantitative data for the pH-dependent stability of this compound is not available, the following table summarizes the general properties of this compound based on technical data sheets.

PropertyValueReference(s)
Chemical TypeMonoazo[1][3]
C.I. NameThis compound[1][2][3][6]
CAS Number6535-46-2[3][6]
pH of 10% Slurry3.5 - 8.0[1][2][4]
Acid ResistanceGood to Excellent[2][4][6]
Alkali ResistanceGood to Excellent[2][4][6]
Heat Stability~180-200°C[3][6]

Mandatory Visualization

G cluster_0 pH Scale cluster_1 Pigment Surface Charge & Zeta Potential cluster_2 Dispersion Stability Acidic (pH < IEP) Acidic (pH < IEP) Neutral (pH = IEP) Neutral (pH = IEP) Positive Charge\n(High Positive Zeta Potential) Positive Charge (High Positive Zeta Potential) Acidic (pH < IEP)->Positive Charge\n(High Positive Zeta Potential) Alkaline (pH > IEP) Alkaline (pH > IEP) Zero Charge\n(Zeta Potential = 0) Zero Charge (Zeta Potential = 0) Neutral (pH = IEP)->Zero Charge\n(Zeta Potential = 0) Negative Charge\n(High Negative Zeta Potential) Negative Charge (High Negative Zeta Potential) Alkaline (pH > IEP)->Negative Charge\n(High Negative Zeta Potential) Positive Charge\n(High Positive Zeta Potential)->Zero Charge\n(Zeta Potential = 0) Stable Stable Positive Charge\n(High Positive Zeta Potential)->Stable Zero Charge\n(Zeta Potential = 0)->Negative Charge\n(High Negative Zeta Potential) Unstable (Flocculation) Unstable (Flocculation) Zero Charge\n(Zeta Potential = 0)->Unstable (Flocculation) Stable Stable Negative Charge\n(High Negative Zeta Potential)->Stable

Caption: Relationship between pH, Zeta Potential, and Dispersion Stability.

G start Start: Dispersion Issue issue Identify Issue: Flocculation, Settling, Viscosity Change start->issue measure_ph Measure pH of Dispersion issue->measure_ph check_dispersant Is Dispersant Type and Concentration Optimal for this pH? measure_ph->check_dispersant adjust_ph Adjust pH Away from Isoelectric Point (e.g., to pH 8-9) check_dispersant->adjust_ph No check_ionic Assess Ionic Strength of Formulation check_dispersant->check_ionic Yes re_evaluate Re-evaluate Dispersion Stability: - Particle Size - Viscosity - Settling adjust_ph->re_evaluate optimize_dispersant Optimize Dispersant: - Change Type (Anionic/Non-ionic) - Adjust Concentration optimize_dispersant->re_evaluate add_steric Incorporate Steric Stabilizer (Non-ionic Dispersant) add_steric->re_evaluate reduce_ionic Reduce Ionic Strength: - Use DI Water - Minimize Salt-containing Additives check_ionic->reduce_ionic High check_ionic->re_evaluate Low reduce_ionic->re_evaluate re_evaluate->optimize_dispersant Issue Persists re_evaluate->add_steric Flocculation at High Ionic Strength stable Stable Dispersion re_evaluate->stable Issue Resolved

Caption: Troubleshooting Workflow for this compound Dispersion Instability.

References

Influence of surfactants on Pigment Red 112 particle size

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pigment Red 112 Dispersion

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of surfactants on the particle size of this compound. The information is intended for researchers, scientists, and professionals in drug development and formulation science.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of surfactants in this compound formulations?

A1: In aqueous pigment dispersions, surfactants perform three critical functions:

  • Wetting: Surfactants reduce the interfacial tension between the aqueous medium and the solid pigment particles, allowing the liquid to displace air and wet the pigment surface effectively.[1][2]

  • Milling/Dispersion: During mechanical milling (e.g., bead milling), surfactants, particularly "grind aids," facilitate the breakdown of large pigment agglomerates into smaller, primary particles.[2][3] This process is essential for achieving the desired particle size and color strength.[4]

  • Stabilization: After the pigment is dispersed, surfactants adsorb onto the particle surfaces, creating a protective barrier.[5] This barrier, which can be steric or electrostatic, prevents the fine particles from re-agglomerating or flocculating, ensuring the long-term stability of the dispersion.[1][3]

Q2: How does particle size influence the properties of this compound?

A2: The particle size of this compound is a critical parameter that directly impacts its application properties. Reducing the particle size generally leads to an increase in color strength, as a larger surface area is available for light interaction.[4] For instance, reducing the median diameter of some organic pigments from 0.5 μm to 0.2 μm can increase color strength by 50% to 275%.[4] Finer particles, resulting from better dispersion, can also affect the hue, making the color appear redder and yellower.[6]

Q3: What types of surfactants are commonly used for dispersing this compound?

A3: A combination of surfactants is often used to achieve optimal performance.[2] The main types include:

  • Wetting Agents: These are typically low-HLB (Hydrophile-Lipophile Balance) surfactants used to improve the initial wetting of the dry pigment powder.[2]

  • Dispersants/Grind Aids: These are often non-ionic surfactants with a mid-range HLB (10-14).[2] They aid in particle size reduction during milling and provide some stabilization.[2] Examples include nonionic types like Lansperse DS200W and newer bio-based dispersants like Lansperse LT87.[6]

  • Stabilizing Surfactants: High-HLB surfactants, often with ionic characteristics, are employed to provide long-term stability and prevent flocculation.[2]

Q4: Can the choice of surfactant affect the final color of the pigment?

A4: Yes. The effectiveness of a surfactant at reducing particle size can alter the final color characteristics. In a study comparing two dispersants for this compound, the one that produced a finer particle size resulted in a coating that was measurably redder and yellower, as indicated by CIELAB color analysis.[6]

Troubleshooting Guide

Problem 1: My this compound dispersion has low color strength and a dull appearance.

  • Possible Cause: Inefficient dispersion leading to large particle size or agglomeration. The full surface area of the pigment is not available to interact with light.[4]

  • Solution:

    • Optimize Milling: Increase milling time or energy. Ensure the milling equipment (e.g., bead mill) is functioning correctly. The milling step is crucial for breaking down agglomerates.[1]

    • Evaluate Your Surfactant: The chosen dispersant or "grind aid" may be inefficient. Consider using a mid-HLB nonionic surfactant designed for milling efficiency.[2] A ladder study to find the optimal concentration is recommended.[2]

    • Improve Wetting: Ensure the pigment is properly wetted before milling. The addition of a specific wetting agent can help displace air from the pigment powder more effectively.[2]

Problem 2: The viscosity of my pigment dispersion is too high during and after milling.

  • Possible Cause: Poor wetting and stabilization. If pigment particles are not properly wetted and dispersed, it can lead to high viscosity.

  • Solution:

    • Select a Better Dispersant: Some dispersants are specifically designed to provide lower viscosity profiles. For example, studies have shown that novel bio-based dispersants can yield substantially lower initial viscosity compared to standard nonionic surfactants.[6]

    • Check Surfactant Concentration: Using too much or too little surfactant can adversely affect viscosity. An optimal concentration is needed to coat the pigment particles without causing excessive micelle formation in the continuous phase.

    • Use a Combination Approach: A low-HLB wetting agent can improve pigment cut-in, while a mid-HLB grind aid can optimize the milling phase, leading to better overall rheology.[2][3]

Problem 3: My dispersion appears stable initially, but particles settle over time (flocculation).

  • Possible Cause: Insufficient stabilization. The dispersant used may be effective for milling but lacks the ability to provide long-term stability against particle re-agglomeration.

  • Solution:

    • Incorporate a Stabilizing Surfactant: Add a high-HLB or an electrosteric polymeric dispersant to the formulation. These molecules provide a robust barrier on the particle surface, preventing them from coming together.[2][5]

    • Avoid Antagonistic Interactions: Be aware that different surfactants can interact. Ensure the chosen stabilizer is compatible with the wetting and dispersing agents already in the system.[3]

    • Re-evaluate the Primary Dispersant: Some high-performance dispersants offer both good milling efficiency and strong steric stabilization, potentially eliminating the need for a secondary stabilizer.[3]

Problem 4: Excessive foaming occurs during the high-speed mixing or milling stage.

  • Possible Cause: The use of high-HLB stabilizing surfactants, which are often prone to causing foam.

  • Solution:

    • Add a Defoamer: Incorporate a suitable defoamer into the formulation at a low concentration.[6]

    • Minimize Use of Foamy Surfactants: Use the minimum effective concentration of the high-HLB stabilizing surfactant.

    • Select Low-Foam Alternatives: Mid-HLB nonionic surfactants used as grind aids typically generate more manageable levels of foam compared to high-HLB stabilizers.[2]

Data Presentation

Table 1: Comparison of Dispersants for this compound in a Water-Based System.[6]

ParameterDispersant 1 (Standard)Dispersant 2 (Bio-Based)Observation
Product Name Lansperse DS200WLansperse LT87-
Type Standard Nonionic SurfactantBio-Loop Technology DispersantLT87 is a newer, bio-based alternative.
Initial Viscosity HigherSubstantially LowerLT87 provides a better rheological profile.
Color (CIELAB a)61.2262.54A higher a value indicates a redder shade.
Color (CIELAB b)29.4633.02A higher b value indicates a yellower shade.
Flocculation Not specifiedVirtually none observedLT87 demonstrates excellent stability.
Data suggests that Lansperse LT87 leads to a finer particle size dispersion, resulting in lower viscosity and a redder, yellower hue.

Experimental Protocols

Protocol 1: Preparation of a Water-Based this compound Dispersion

This protocol describes a general method for dispersing this compound using surfactants, based on common industry practice.[6]

  • Premixing Stage:

    • To a suitable vessel, add the required amount of deionized water.

    • While stirring at low speed, add the defoamer, wetting agents, and/or dispersing surfactants. Mix until homogeneous.

    • Gradually add the this compound powder to the liquid under high-speed mixing (e.g., using a high-speed dissolver).

    • Continue mixing at high speed for 20-30 minutes to ensure the pigment is fully wetted.

  • Milling Stage:

    • Transfer the premix into a laboratory bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm ceramic beads).

    • Mill the dispersion for a specified duration (e.g., 60-120 minutes) at a controlled temperature. The exact time will depend on the desired particle size and the efficiency of the mill.

    • Take samples periodically to monitor the particle size distribution.

  • Letdown Stage:

    • Once the target particle size is achieved, separate the dispersion from the grinding media.

    • If required, add any stabilizing surfactants or other additives (e.g., biocides, rheology modifiers) under low-speed agitation.

Protocol 2: Particle Size Analysis

The particle size distribution of the final dispersion is a key quality control parameter.

  • Laser Diffraction (LD):

    • Principle: This is a widely used technique for materials in the sub-micron to millimeter range.[7] A laser beam is passed through a diluted sample of the pigment dispersion. The particles scatter the light at angles that are inversely proportional to their size. A series of detectors measures the scattered light pattern, which is then used to calculate the particle size distribution.[7]

    • Procedure:

      • Dilute the pigment dispersion in deionized water to the optimal obscuration level recommended by the instrument manufacturer.

      • Ensure the sample is well-mixed in the instrument's measurement cell to prevent settling.

      • Perform the measurement and analyze the resulting size distribution data (e.g., d10, d50, d90).

  • Transmission Electron Microscopy (TEM):

    • Principle: TEM provides direct visualization of the pigment particles, offering information on primary particle size, shape, and state of aggregation.[7] A beam of electrons is transmitted through an ultra-thin sample of the material.

    • Procedure:

      • Highly dilute the pigment dispersion.

      • Deposit a small drop onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.

      • Image the particles using the TEM.

      • Use image analysis software to measure the dimensions of a statistically significant number of primary particles.

Visualizations

experimental_workflow Experimental Workflow for Surfactant Evaluation formulation 1. Formulation (Pigment, Water, Surfactants) premixing 2. Premixing (High-Speed Dissolver) formulation->premixing milling 3. Milling (Bead Mill) premixing->milling analysis 4. Particle Size Analysis (Laser Diffraction, TEM) milling->analysis evaluation 5. Performance Evaluation (Viscosity, Stability, Color) analysis->evaluation optimization Optimization Loop evaluation->optimization optimization->formulation Adjust Surfactant Type/Concentration

Caption: A flowchart of the experimental process for developing and optimizing a this compound dispersion.

surfactant_mechanism Mechanism of Surfactant-Aided Pigment Dispersion cluster_before Before Milling cluster_after After Milling & Stabilization agglomerate Pigment Agglomerate process + Mechanical Energy (Milling) + Surfactants (Wetting & Dispersion) agglomerate->process p1 Primary Particle p2 Primary Particle p3 Primary Particle surfactant1 Surfactant Barrier process->p1

Caption: Surfactants and milling energy break down large agglomerates into stable primary particles.

References

Reducing the environmental impact of Pigment Red 112 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pigment Red 112, with a focus on minimizing environmental impact.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the traditional synthesis of this compound?

A1: The conventional synthesis process for this compound raises several environmental issues. The manufacturing can involve various chemicals and solvents that may be toxic if not managed properly.[1] Some of these solvents can release volatile organic compounds (VOCs) into the atmosphere, contributing to air pollution.[1] Furthermore, the process can be energy-intensive and generate chemical waste and by-products that require proper disposal to prevent environmental contamination.[1][2] There is a growing industry focus on developing more environmentally friendly production methods, such as using sustainable solvents and creating closed-loop systems to minimize waste.[1]

Q2: What is the core chemical reaction for synthesizing this compound?

A2: The synthesis is an azo coupling reaction. It begins with the diazotization of 2,4,5-trichloroaniline (B140166). This diazonium salt is then coupled with N-(2-methylphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-D, to form the final this compound molecule.[3][4]

Q3: How can the reaction conversion rate be improved to reduce waste?

A3: A low reaction conversion rate is a significant source of waste. One key issue is the poor wetting ability of the coupling component, Naphthol AS-D, which can lead to the formation of large particles that do not participate in the reaction.[5] To counteract this, a preparation method involving the use of non-ionic and cationic surface active agents has been developed. This approach improves the dispersion of the reactants, leading to a higher conversion ratio and reducing unreacted starting material in the waste stream.[5][6]

Q4: Are there alternatives to traditional organic solvents for this synthesis?

A4: Yes, moving towards aqueous systems is a primary strategy for reducing the environmental impact. One approach involves creating aqueous dispersions of this compound.[7] This not only reduces reliance on volatile organic solvents but also improves the pigment's applicability in water-based inks and coatings.[7] Green chemistry principles advocate for replacing hazardous solvents with safer alternatives like water or supercritical fluids where feasible.[8]

Q5: Can the synthesis be performed at lower temperatures to save energy?

A5: Yes. Innovations in process technology, such as the use of microreactors, allow for more precise control over reaction conditions. The azo coupling step for this compound synthesis can be effectively carried out at temperatures between 20 and 40°C in a microreactor, which is significantly lower than many traditional, energy-intensive chemical processes.[3][8]

Troubleshooting Guide

Problem 1: Low Pigment Yield and Poor Reaction Conversion

  • Symptom: The final isolated product weight is significantly lower than the theoretical yield. Analysis of wastewater shows a high concentration of unreacted Naphthol AS-D.

  • Probable Cause: The coupling component, Naphthol AS-D, has poor solubility and wetting ability in the reaction medium, causing it to form large aggregates that are unavailable for the coupling reaction.[5]

  • Solution: Improve the dispersion of Naphthol AS-D. A patented method suggests dissolving Naphthol AS-D in an alkaline solution containing rosin (B192284) resin, which is then added to an acidic solution containing a non-ionic surfactant.[5][6] This process creates a fine, reactive suspension of the coupling component. The use of surfactants is key to preventing aggregation and increasing the reaction conversion rate.[5]

Problem 2: The Final Pigment Product is Difficult to Disperse in Application Media

  • Symptom: The pigment requires high-energy milling for extended periods to achieve a fine dispersion in inks or coatings. The resulting dispersion may be unstable.

  • Probable Cause: Untreated this compound is known to be difficult to disperse.[3] The primary particles may form hard agglomerates during synthesis, drying, or storage.

  • Solution 1 - Microreactor Synthesis: Synthesizing the pigment using a microreactor for the precipitation and coupling steps can produce an "uncoated" but easily dispersible form of this compound. This method avoids the need for surface additives or high-energy dispersion.[3]

  • Solution 2 - Aqueous Dispersion Formulation: Prepare a stable aqueous dispersion directly after synthesis. This involves mixing the pigment with a combination of surfactants (e.g., dioctyl sodium succinate (B1194679) sulfonate), polymers (e.g., polyvinylpyrrolidone), and other agents, followed by a high-shear mixing process.[7]

Problem 3: Inconsistent Color Strength and Shade

  • Symptom: Batch-to-batch variations in the final pigment's coloristic properties.

  • Probable Cause: Lack of precise control over reaction parameters such as temperature, pH, and reactant addition rate. The particle size and crystal form of the pigment, which dictate its color properties, are highly sensitive to these conditions.[4]

  • Solution: Implement strict process controls.

    • Temperature: Maintain the diazotization reaction between 0-15°C and the coupling reaction between 25-35°C for optimal results.[3]

    • pH: The coupling reaction should be performed under controlled pH conditions, typically between 4.5 and 7.5.[4]

    • Mixing: Ensure efficient and consistent stirring throughout the reaction to maintain homogeneity and promote uniform particle growth.[5] Using automated, continuous production methods like microreactors can also significantly improve consistency.[3]

Experimental Protocols

Protocol 1: Environmentally-Improved Synthesis via Surfactant-Assisted Method

This protocol is adapted from patent CN101565557B and aims to increase reaction conversion and reduce waste.[5][6]

1. Preparation of Diazo Liquid: a. In a reaction vessel, add 8 parts by weight of fatty alcohol polyoxyethylene ether (a non-ionic surfactant) to 1000 parts by weight of water to form a mixed solution. b. Add 100 parts by weight of 2,4,5-trichloroaniline (milled to a fineness of ~245 mesh) to the solution. c. Slowly add 180 parts by weight of 31% hydrochloric acid and 15 parts by weight of a cationic surfactant (e.g., octadecyl dimethyl hydroxyethyl (B10761427) quaternary ammonium (B1175870) nitrate). d. Cool the mixture to 0-5°C. e. Slowly add a solution of sodium nitrite (B80452) to carry out the diazotization reaction. Maintain the temperature below 10°C.

2. Preparation of Naphthol AS-D Coupling Liquid: a. In a separate vessel, add 135 parts by weight of 30% sodium hydroxide (B78521) solution to 1000 parts by weight of water. Heat to 90°C. b. Add 10 parts by weight of rosin resin and hold for approximately 5 minutes until dissolved. c. Add 145 parts by weight of Naphthol AS-D and hold for another 5 minutes. d. Cool the resulting alkaline solution to 40°C. e. In a third vessel, prepare an acidic solution by adding a non-ionic surfactant to sulfuric acid. f. Slowly add the Naphthol AS-D alkaline solution to the acidic solution with full stirring to precipitate the coupling component in a finely dispersed form.

3. Azo Coupling Reaction: a. Filter the prepared diazo liquid from step 1. b. Slowly add the filtered diazo liquid to the Naphthol AS-D coupling liquid from step 2. c. Maintain vigorous stirring throughout the addition and for 1.5-2 hours after the addition is complete. d. The coupling reaction should be maintained at a controlled temperature, ideally between 25-35°C.[3]

4. Product Isolation: a. Filter the resulting pigment slurry. b. Wash the filter cake thoroughly with water to remove residual salts and impurities. c. Dry, and grind the final product.

Data Presentation

Table 1: Example Reagent Ratios for Surfactant-Assisted Synthesis (Based on Embodiment 3 of Patent CN101565557B)[5]

ComponentRoleWeight Parts
Diazo Liquid Preparation
WaterSolvent1000
Fatty alcohol polyoxyethylene etherNon-ionic Surfactant7
2,4,5-trichloroanilineAmine Component100
31% Hydrochloric AcidAcid for Diazotization180
Cationic SurfactantDispersing Agent15
Sodium NitriteDiazotizing Agent(Amount sufficient for reaction)
Coupling Component Preparation
WaterSolvent1000
30% Sodium HydroxideAlkali135
Rosin ResinSolubilizer/Dispersant10
Naphthol AS-DCoupling Component145

Table 2: Optimized Reaction Conditions

ParameterDiazotizationAzo CouplingSource
Temperature0 - 15°C20 - 40°C (25 - 35°C preferred)[3]
pH-1 to 14.5 - 7.5[3][4]

Visualizations

G Workflow for Environmentally-Improved this compound Synthesis cluster_0 Diazo Component Preparation cluster_1 Coupling Component Preparation cluster_2 Final Synthesis & Isolation a1 Disperse Surfactants & 2,4,5-Trichloroaniline in Water a2 Add HCl & Cool to 0-5°C a1->a2 a3 Add Sodium Nitrite (Diazotization) a2->a3 c1 Combine Diazo & Coupling Components (Azo Coupling) a3->c1 Filtered Diazo Liquid b1 Dissolve Rosin & Naphthol AS-D in Hot NaOH Solution b2 Cool to 40°C b1->b2 b3 Precipitate into Acidic Surfactant Solution b2->b3 b3->c1 Coupling Slurry c2 Stir for 1.5-2 hours c1->c2 c3 Filter, Wash, Dry & Grind c2->c3 c4 Final this compound c3->c4

Caption: Workflow for an improved synthesis of this compound.

G Troubleshooting Logic for Low Pigment Yield start Low Pigment Yield Observed check_waste Analyze Waste Stream for Unreacted Naphthol AS-D start->check_waste cause Probable Cause: Poor Dispersion of Naphthol AS-D check_waste->cause High Concentration Found other_issue Investigate Other Issues: - Incorrect Stoichiometry - Temperature Control Failure check_waste->other_issue Low Concentration Found solution Solution: Implement Surfactant-Assisted Protocol cause->solution end Yield Improved solution->end

Caption: Troubleshooting logic for addressing low pigment yield.

References

Controlling polymorphism in Pigment Red 112 crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of C.I. Pigment Red 112 (CAS: 6535-46-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (PR 112), also known as Permanent Red FGR, is a monoazo pigment with a bright, neutral red shade.[1][2] It is widely used in various applications due to its high color strength, excellent light fastness, and good resistance properties.[2][3][4] Common applications include printing inks (water-based and solvent-based), paints and coatings (including automotive and decorative paints), plastics, rubber, and textile printing.[2][3][5][6]

Q2: What is polymorphism and why is it important in pigment crystallization?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[7][8] These different forms, called polymorphs, are chemically identical but have different physical properties. For pigments, properties like color shade, thermal stability, solubility, and dispersibility are largely controlled by the crystal structure.[7][8][9] Controlling polymorphism is critical because obtaining the wrong polymorph can lead to an unacceptable final product with altered color, poor performance, and reduced stability.[8]

Q3: My this compound batch has a different color shade compared to previous experiments. What could be the cause?

A3: A variation in color shade is often linked to changes in the crystal modification (polymorphism) or particle size distribution.[7] Even without a true polymorphic transformation, factors like solvent, temperature, and agitation during crystallization can alter the crystal size and shape, which in turn affects the coloristic properties of the final pigment powder.[9][10] Rapid crystallization, in particular, can lead to smaller, less stable crystals or the inclusion of impurities, impacting the color.[11]

Q4: What is "blooming" or "bleeding" and how can it be prevented during application?

A4: Blooming and bleeding are undesired effects caused by pigment recrystallization in the application medium, such as a paint or plastic that undergoes heat treatment.[10] The pigment can partially dissolve when heated and then crystallize out again upon cooling. If this new crystallization occurs on the surface, it's called "blooming." If it happens in an adjacent layer, it's known as "bleeding."[10] To prevent this, it is crucial to use a stable crystal form of the pigment that has low solubility in the application medium, even at elevated processing temperatures. Thermal after-treatment of the pigment can improve its stability and resistance to recrystallization.[10]

Q5: How can I improve the dispersibility of my this compound crystals?

A5: Poor dispersibility can be caused by strong agglomeration of small primary particles or an unfavorable particle shape.[7][9] The synthesis method significantly impacts dispersibility. For instance, using microreactors for the azo coupling reaction can produce an uncoated, more easily dispersible PR 112 by creating finely divided particles.[12] Additionally, various dispersing agents and surface treatments can be applied during or after synthesis to prevent particles from clustering and improve their compatibility with the application medium.[13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Unexpected Crystal Form or Poor Yield Solvent Selection: The solvent system significantly influences which polymorph is favored.Review the solubility of PR 112 in your chosen solvent. Experiment with different solvents or solvent mixtures to target the desired polymorph.
Supersaturation Control: Crystallization occurred too quickly (high supersaturation), leading to uncontrolled nucleation and potentially the metastable form.[11]Slow down the crystallization process. For cooling crystallization, reduce the cooling rate. For anti-solvent crystallization, slow the addition rate of the anti-solvent.[14]
Temperature Fluctuation: The process temperature may have crossed a transition point where a different polymorph becomes more stable.[8]Ensure precise and stable temperature control throughout the crystallization process. Calibrate all temperature monitoring equipment.
Seeding Issues: No seeds were used, or the wrong polymorph was used for seeding. Seeding is a critical step for controlling both crystal size and polymorphism.[15]Implement a seeding protocol. Prepare seed crystals of the desired polymorph and add them to the solution in the metastable zone to promote controlled growth.[16]
Inconsistent Particle Size / Poor Morphology Agitation Rate: The stirring speed affects mass transfer and can induce secondary nucleation, leading to a wide particle size distribution.Optimize the agitation rate. Too low may result in poor mixing, while too high may cause crystal breakage or excessive secondary nucleation.
Impurity Presence: Impurities can inhibit or alter crystal growth patterns.Ensure high purity of starting materials (2,4,5-trichloroaniline and Naphthol AS-D).[17] Consider a purification step like recrystallization or charcoal treatment if impurities are suspected.[11]
Product Fails Performance Tests (e.g., Light Fastness, Heat Stability) Incorrect Polymorph: The obtained crystal form may have inherently lower stability. Heat stability is primarily a function of the crystal structure.[9]Characterize the polymorph using techniques like X-Ray Powder Diffraction (XRPD). Refer to literature or internal standards to ensure the stable, high-performance form was produced.
Small Particle Size: Very small particles have higher surface energy and can be less stable to light, weather, and solvents.[10]Implement a ripening or thermal after-treatment step. Holding the crystal slurry at an elevated temperature can allow smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening), increasing average particle size and stability.[10]

Data & Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
C.I. Name This compound[6]
C.I. Number 12370[1][18]
CAS Number 6535-46-2[18][19][20]
Chemical Formula C₂₄H₁₆Cl₃N₃O₂[18][20]
Molecular Weight 484.76 g/mol [20][]
Appearance Red Powder[]
Density 1.35 - 1.65 g/cm³[6]
Oil Absorption 30-88 g/100g [6][22]
Average Particle Size 0.11 µm[22]

Table 2: Fastness and Resistance Properties of this compound

PropertyRating (1=Poor, 5=Excellent)Reference(s)
Acid Resistance (5% HCl) 4[6][23]
Alkali Resistance (5% NaOH) 4[6][23]
Soap Resistance 5[6]
Water Resistance Excellent[23]
Ethanol Resistance 4[6][23]
Xylene Resistance Excellent[23]
Light Fastness (Full Shade) 7-8 (8=Excellent)[2][3][6]
Heat Resistance 180 °C[6]

Experimental Protocols & Characterization

1. General Synthesis Protocol: Azo Coupling

The industrial synthesis of this compound occurs via an azo coupling reaction. This involves two main steps: diazotization and coupling.

  • Diazotization: 2,4,5-trichloroaniline (B140166) is diazotized by reacting it with sodium nitrite (B80452) in the presence of hydrochloric acid at a low temperature (0-5 °C) to form a diazonium salt solution.[17]

  • Coupling Component Preparation: The coupling component, Naphthol AS-D (3-hydroxy-2-naphthoic acid o-toluidide), is dissolved in an aqueous alkaline solution.[17]

  • Coupling Reaction: The diazonium salt solution is slowly added to the prepared coupling component solution under controlled pH and temperature conditions. The pigment precipitates out of the solution upon reaction.[17]

  • Post-Treatment: The resulting pigment slurry is typically heated (thermal after-treatment) to increase crystal size and stability.[10] Finally, the product is filtered, washed to remove residual salts and impurities, dried, and ground.[17]

2. Key Characterization Methods

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphs. Each crystal form produces a unique diffraction pattern, which serves as a "fingerprint".[7]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC can be used to assess the purity of the pigment and quantify any organic impurities.[19]

  • Spectroscopy (FTIR, UV-Vis): Infrared and UV-Vis spectroscopy can provide information about the chemical structure and can sometimes detect differences between polymorphs.[24] UV-Vis is also critical for colorimetric analysis.

  • Electron Microscopy (SEM/TEM): Scanning or Transmission Electron Microscopy is used to visualize the crystal morphology (shape) and particle size distribution of the pigment powder.

Diagrams & Workflows

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_post Post-Processing & Finishing cluster_analysis Quality Control & Analysis diazo_prep Diazonium Salt Preparation (2,4,5-Trichloroaniline) coupling Azo Coupling Reaction (Precipitation) diazo_prep->coupling coupler_prep Coupling Component Solution (Naphthol AS-D) coupler_prep->coupling thermal Thermal Treatment (Ripening/Annealing) coupling->thermal filter_wash Filtration & Washing thermal->filter_wash drying Drying & Grinding filter_wash->drying analysis Polymorph & Particle Characterization (XRPD, SEM, etc.) drying->analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

influencing_factors center This compound Crystallization Outcome (Polymorph, Size, Shape) solvent Solvent System solvent->center temp Temperature Profile (Cooling/Heating Rate) temp->center super Supersaturation Level super->center agitation Agitation Rate agitation->center impurities Impurities impurities->center seeding Seeding Protocol (Presence, Type, Amount) seeding->center ph pH of Slurry ph->center additives Additives (Surfactants, Binders) additives->center

Caption: Key factors influencing the polymorphic outcome of this compound.

troubleshooting_tree start Problem: Undesired Polymorph or Inconsistent Product q_seeding Was a seeding protocol used? start->q_seeding s_seeding Implement seeding with the desired polymorph. q_seeding->s_seeding No q_temp Was the temperature profile strictly controlled? q_seeding->q_temp Yes end Re-run experiment and analyze product (XRPD). s_seeding->end s_temp Calibrate equipment. Ensure stable heating/cooling. q_temp->s_temp No q_solvent Was the solvent system consistent? q_temp->q_solvent Yes s_temp->end s_solvent Verify solvent purity & ratio. Consider alternative solvents. q_solvent->s_solvent No q_agitation Was the agitation rate optimized? q_solvent->q_agitation Yes s_solvent->end s_agitation Study effect of different stirring speeds. q_agitation->s_agitation No q_agitation->end Yes s_agitation->end

Caption: Troubleshooting decision tree for controlling this compound polymorphism.

References

Minimizing batch-to-batch variation in Pigment Red 112 properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation in the properties of Pigment Red 112.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and processing of this compound, presented in a question-and-answer format.

Issue 1: Variation in Color Shade (Too Yellowish or Too Bluish)

  • Question: Our synthesized this compound is showing significant batch-to-batch variation in color shade. Some batches are more yellowish, while others are more bluish than our standard. What are the potential causes and how can we troubleshoot this?

  • Answer: Variations in color shade of this compound are primarily influenced by particle size distribution and crystal morphology.[1] Several critical process parameters during synthesis can affect these characteristics.

    • Potential Causes & Corrective Actions:

      Parameter Potential Cause of Variation Recommended Corrective Action
      Coupling Reaction Temperature Temperatures above the optimal range (10-15°C) can lead to larger, more aggregated particles, often resulting in a duller or more bluish shade. Conversely, lower temperatures might slow the reaction, affecting crystal growth and potentially leading to a yellowish hue.[2][3]Strictly control the coupling reaction temperature within the specified range using a calibrated temperature control system. Implement continuous monitoring with alarms for deviations.
      pH of Coupling Reaction The pH of the coupling medium is critical. A pH outside the optimal range of 4.5-7.5 can alter the rate of the coupling reaction and influence the precipitation process, thereby affecting the particle size and shade.[4]Implement precise pH control using calibrated pH meters and automated dosing systems for acid or alkali. Ensure the pH is stable throughout the coupling reaction.
      Stirring Speed (Agitation) Inadequate or excessive stirring during precipitation can lead to a broad particle size distribution. Poor mixing may result in localized areas of high supersaturation, causing uncontrolled crystal growth and aggregation (bluish shade), while excessive shear can lead to smaller particles (yellowish shade).[5][6][7]Optimize and standardize the stirring speed to ensure uniform mixing without creating excessive shear. Use a calibrated tachometer to monitor and maintain a consistent stirring rate for all batches.
      Purity of Raw Materials Impurities in the diazo component (2,4,5-trichloroaniline) or the coupling component (Naphthol AS-D) can lead to the formation of side products with different colors, affecting the final shade.Use raw materials with consistent and high purity. Perform quality control checks on incoming raw materials to ensure they meet specifications.

Issue 2: Inconsistent Tinting Strength

  • Question: We are observing significant differences in the tinting strength between different batches of our this compound. What factors could be causing this inconsistency?

  • Answer: Tinting strength is directly related to the particle size, specific surface area, and degree of dispersion of the pigment.[1][8][9] Smaller primary particle sizes generally lead to higher tinting strength.

    • Potential Causes & Corrective Actions:

      Parameter Potential Cause of Variation Recommended Corrective Action
      Particle Size Distribution A larger average particle size or a wider distribution will result in lower tinting strength. This can be caused by improper control of temperature, pH, or agitation during synthesis.[1]Refer to the corrective actions for "Variation in Color Shade" to ensure consistent particle size. Implement particle size analysis for each batch.
      Drying Process Overheating during the drying stage can cause pigment particles to agglomerate, reducing the effective surface area and consequently the tinting strength.Control the drying temperature and time carefully. Use a validated drying method that avoids excessive heat. Consider using methods like spray drying for better control.
      Milling/Grinding Inconsistent milling or grinding after drying will lead to variations in the final particle size distribution and, therefore, tinting strength.Standardize the milling process, including the type of mill, milling time, and energy input. Regularly check the particle size after milling.

Frequently Asked Questions (FAQs)

  • Q1: What are the key quality control parameters to monitor for consistent this compound production?

    A1: The key quality control parameters include:

    • Color Shade and Strength: Assessed colorimetrically against a standard.

    • Particle Size Distribution: Measured using techniques like laser diffraction.

    • Crystal Form (Polymorphism): Analyzed using X-ray diffraction (XRD).

    • Dispersibility: Evaluated by the ease of incorporating the pigment into a medium.

    • Lightfastness and Weather Resistance: Tested under controlled light and weather exposure.[10]

    • Heat Stability: Determined by observing color change at elevated temperatures.[11]

  • Q2: How does the purity of 2,4,5-trichloroaniline (B140166) and Naphthol AS-D affect the final pigment properties?

    A2: The purity of the reactants is crucial. Impurities can lead to the formation of by-products that can alter the color, reduce the brightness, and negatively impact the lightfastness and thermal stability of the final pigment. It is essential to use high-purity raw materials and to have stringent quality control for incoming materials.

  • Q3: What is the importance of using surfactants in the synthesis of this compound?

    A3: Surfactants play a vital role in controlling the particle size and preventing agglomeration during the precipitation of this compound.[12] They help to wet the surface of the newly formed pigment particles, leading to better dispersion and a more uniform particle size distribution, which in turn improves color strength and gloss.

  • Q4: Can the solvent used in the synthesis impact the final properties of this compound?

    A4: Yes, the solvent can influence the solubility of the reactants and intermediates, which can affect the reaction kinetics and crystal growth. The choice of solvent and its purity should be consistent across all batches to ensure reproducible results.

Data Presentation

Table 1: Influence of Key Synthesis Parameters on this compound Properties

Parameter Typical Range Effect of Deviation Below Range Effect of Deviation Above Range Affected Properties
Diazotization Temperature 0-5°CIncomplete reaction, lower yieldDecomposition of diazonium salt, lower yield, side reactionsYield, Purity
Coupling Temperature 10-15°CSlower reaction, potential for smaller particles (yellowish shade)Faster reaction, larger, aggregated particles (bluish shade)Color Shade, Particle Size
Coupling pH 4.5-7.5Incomplete coupling, off-shade productSide reactions, potential for different crystal formsColor Shade, Purity, Crystal Form
Stirring Speed Application DependentPoor mixing, broad particle size distribution, agglomerationExcessive shear, very fine particles, potential for amorphismParticle Size, Dispersibility

Experimental Protocols

1. Protocol for Particle Size Analysis by Laser Diffraction

  • Objective: To determine the particle size distribution of this compound.

  • Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS 13 320).

  • Procedure:

    • Prepare a dispersion of the pigment in a suitable solvent (e.g., isopropanol (B130326) with a small amount of surfactant to ensure proper wetting).

    • Sonicate the dispersion for a specified time (e.g., 2-5 minutes) to break up any loose agglomerates.

    • Introduce the dispersion into the analyzer's measurement cell until the recommended obscuration level is reached.

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the particle size distribution data, including D10, D50 (median particle size), and D90 values.

    • Ensure the same solvent, sonication time, and obscuration level are used for all batches to ensure comparability of results.

2. Protocol for Colorimetric Analysis

  • Objective: To quantitatively measure the color of this compound and compare it to a standard.

  • Apparatus: Spectrophotometer or colorimeter with CIE Lab* color space capabilities.

  • Procedure:

    • Prepare a drawdown or a pressed cake of the pigment sample and the standard at a specified concentration in a standard binder (e.g., a clear lacquer or resin).

    • Ensure the substrate and film thickness are consistent for both the sample and the standard.

    • Calibrate the colorimeter according to the manufacturer's instructions.

    • Measure the L, a, and b* values for both the standard and the sample.

    • Calculate the color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

    • Compare the ΔE* value to the established tolerance for batch acceptance.

3. Protocol for High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of this compound and identify any impurities.

  • Apparatus: HPLC system with a UV-Vis detector.

  • Method:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) acetate.

    • Sample Preparation: Accurately weigh a small amount of the pigment and dissolve it in a suitable solvent (e.g., dimethylformamide or a mixture of solvents). Filter the solution through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Flow Rate: Typically 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detection Wavelength: Set to the λmax of this compound.

    • Analysis: Inject the prepared sample and a standard of known purity. Compare the peak areas to determine the purity of the sample.

Visualizations

Synthesis_Workflow cluster_diazo Diazotization cluster_coupling_component Coupling Component Preparation cluster_coupling_reaction Coupling Reaction cluster_finishing Finishing TCA 2,4,5-Trichloroaniline Diazo_Salt Diazo Component (Diazonium Salt) TCA->Diazo_Salt HCl Hydrochloric Acid HCl->Diazo_Salt NaNO2 Sodium Nitrite NaNO2->Diazo_Salt Coupling Coupling Diazo_Salt->Coupling Naphthol_ASD Naphthol AS-D Coupling_Comp Coupling Component (Naphtholate) Naphthol_ASD->Coupling_Comp Alkali Alkaline Solution Alkali->Coupling_Comp Coupling_Comp->Coupling Crude_Pigment Crude this compound Coupling->Crude_Pigment Filtering Filtering Crude_Pigment->Filtering Washing Washing Filtering->Washing Drying Drying Washing->Drying Milling Milling Drying->Milling Final_Pigment Final this compound Milling->Final_Pigment

Caption: Synthesis Workflow for this compound.

Troubleshooting_Color_Variation Start Batch-to-Batch Color Variation Observed Check_Temp Review Coupling Temperature Logs Start->Check_Temp Temp_OK Within Specification Check_Temp->Temp_OK Yes Temp_Not_OK Out of Specification Check_Temp->Temp_Not_OK No Check_pH Review Coupling pH Logs pH_OK Within Specification Check_pH->pH_OK Yes pH_Not_OK Out of Specification Check_pH->pH_Not_OK No Check_Stirring Review Agitation Speed Records Stirring_OK Consistent Check_Stirring->Stirring_OK Yes Stirring_Not_OK Inconsistent Check_Stirring->Stirring_Not_OK No Check_Raw_Materials Review Raw Material CoA Raw_Materials_OK Consistent Purity Check_Raw_Materials->Raw_Materials_OK Yes Raw_Materials_Not_OK Purity Variation Check_Raw_Materials->Raw_Materials_Not_OK No Temp_OK->Check_pH Calibrate_Temp Calibrate Temperature Control System Temp_Not_OK->Calibrate_Temp pH_OK->Check_Stirring Calibrate_pH Calibrate pH Meter & Dosing System pH_Not_OK->Calibrate_pH Stirring_OK->Check_Raw_Materials Standardize_Stirring Standardize & Calibrate Stirring Speed Stirring_Not_OK->Standardize_Stirring End Consistent Color Achieved Raw_Materials_OK->End Qualify_Supplier Qualify Raw Material Supplier Raw_Materials_Not_OK->Qualify_Supplier Calibrate_Temp->End Calibrate_pH->End Standardize_Stirring->End Qualify_Supplier->End

Caption: Troubleshooting Logic for Color Variation.

References

Addressing health and safety concerns in handling Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential health and safety information for researchers, scientists, and drug development professionals working with Pigment Red 112 (C.I. 12370). The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound is primarily associated with skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2] It may be harmful if swallowed, potentially causing stomach discomfort.[1]

Q2: Is this compound considered carcinogenic?

A2: Current toxicological information does not list this compound as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[1][2] However, as an azo dye, it's important to handle it with care, as some azo dyes can break down into carcinogenic aromatic amines.[3][4][5][6]

Q3: What are the immediate first aid measures in case of exposure?

A3: The following are immediate first aid recommendations:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention immediately.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical help.[1][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][2]

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

A4: To minimize exposure, the following PPE is required:

  • Respiratory Protection: An approved respirator should be worn, especially when handling the powder form or in poorly ventilated areas.[1]

  • Eye Protection: Chemical safety goggles or glasses with side shields are necessary to prevent eye contact.[2][8]

  • Hand Protection: Chemical-resistant gloves (e.g., rubber, neoprene) are essential to prevent skin contact.[1][9]

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.[1]

Q5: How should I properly store this compound?

A5: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing and reducing agents.[1]

Q6: What is the proper procedure for disposing of this compound waste?

A6: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as a chemical waste and disposed of in a designated, sealed container.[7][10]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Skin rash or irritation after handling the pigment. Allergic reaction or direct skin contact without proper PPE.Immediately wash the affected area with soap and water. Seek medical advice. Review and reinforce proper glove and protective clothing usage.[1][7]
Eye redness or irritation. Accidental eye exposure to the pigment powder.Immediately flush eyes with water for at least 15 minutes. Seek prompt medical attention. Ensure safety goggles are worn correctly during all handling procedures.[1][2]
Respiratory discomfort or coughing. Inhalation of airborne pigment particles.Move to an area with fresh air. If symptoms persist, seek medical attention. Always handle the powder in a chemical fume hood or a well-ventilated area and use respiratory protection.[1][2]
Spill of this compound powder. Improper handling or container failure.Evacuate the immediate area. Wear appropriate PPE, including a respirator. Carefully sweep or vacuum the spilled material into a designated waste container. Avoid creating dust clouds.[1]

Quantitative Health and Safety Data

Parameter Value Species Reference
Acute Oral Toxicity (LD50) > 5000 mg/kgRat (female)[7][8]
Acute Dermal Toxicity (LD50) > 5000 mg/kgRat (male)[7][8]

Experimental Protocols

Standard Protocol for Handling and Weighing this compound
  • Preparation:

    • Ensure the work area (e.g., chemical fume hood, ventilated balance enclosure) is clean and uncluttered.

    • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves.

    • Have a designated waste container ready for any contaminated materials.

  • Handling:

    • Retrieve the this compound container from its storage location.

    • Perform all manipulations that may generate dust within a chemical fume hood or a ventilated enclosure.

    • To weigh the powder, use a tared weigh boat or paper.

    • Carefully scoop the desired amount of pigment using a clean spatula. Avoid any sudden movements that could create airborne dust.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Clean any residual pigment from the spatula and work surface using a damp cloth or towel, and dispose of it in the designated waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Spill Response Protocol
  • Immediate Actions:

    • Alert others in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate safety personnel.

  • Spill Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including a respirator.

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a clearly labeled, sealed waste container.

    • Clean the spill area with a wet cloth, and dispose of all cleaning materials in the hazardous waste container.

  • Reporting:

    • Report the incident to your laboratory supervisor and the relevant safety officer, detailing the substance, quantity, and cleanup procedure.

Visualizations

Hazard_Mitigation_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency prep_ppe Don PPE handle_pigment Weigh/Handle Pigment prep_ppe->handle_pigment prep_area Prepare Workspace prep_area->handle_pigment work_in_hood Work in Fume Hood handle_pigment->work_in_hood If dust generated dispose_waste Dispose of Waste handle_pigment->dispose_waste spill Spill Occurs handle_pigment->spill Potential exposure Exposure Occurs handle_pigment->exposure Potential clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe spill_response Initiate Spill Response spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Workflow for safe handling and emergency response for this compound.

Exposure_Response_Pathway cluster_exposure Exposure Route cluster_symptoms Potential Symptoms cluster_response First Aid Response cluster_medical Medical Attention inhalation Inhalation resp_irritation Respiratory Irritation inhalation->resp_irritation skin_contact Skin Contact skin_irritation Skin Irritation/Rash skin_contact->skin_irritation eye_contact Eye Contact eye_irritation Eye Irritation/Redness eye_contact->eye_irritation ingestion Ingestion gi_distress Gastrointestinal Distress ingestion->gi_distress fresh_air Move to Fresh Air resp_irritation->fresh_air wash_skin Wash with Soap & Water skin_irritation->wash_skin flush_eyes Flush Eyes with Water eye_irritation->flush_eyes rinse_mouth Rinse Mouth, Give Water gi_distress->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical If symptoms persist wash_skin->seek_medical If irritation persists flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Exposure routes, symptoms, and first aid responses for this compound.

References

Technical Support Center: Enhancing the Thermal Resistance of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the thermal resistance of C.I. Pigment Red 112. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during experiments to improve the thermal stability of this compound.

Q1: My this compound is showing significant color shift (browning/yellowing) at elevated temperatures. What is causing this?

A1: The color shift you are observing is likely due to the thermal degradation of the pigment's molecular structure. This compound, a naphthol AS pigment, contains an azo functional group (-N=N-) which is often the most thermally labile part of the molecule.[1] High temperatures can provide enough energy to break this bond, leading to the formation of smaller, less colored or colorless degradation products, resulting in a perceived color change.

Q2: I attempted to encapsulate this compound using mini-emulsion polymerization, but the resulting particles are agglomerated. What went wrong?

A2: Agglomeration during mini-emulsion polymerization can stem from several factors:

  • Insufficient Surfactant: The surfactant concentration may be too low to adequately stabilize the newly formed polymer-coated pigment particles.

  • Inadequate Shear/Sonication: The energy input during the emulsification step might not have been sufficient to create a stable mini-emulsion of monomer droplets containing the pigment.

  • Poor Pigment Dispersion: If the initial dispersion of the pigment in the monomer or aqueous phase is poor, the encapsulation process will likely result in agglomerated particles.

  • Incorrect Monomer-to-Pigment Ratio: An improper ratio can lead to incomplete encapsulation, leaving exposed pigment surfaces that can interact and agglomerate.

Q3: After silica (B1680970) coating my this compound via a sol-gel process, I'm not seeing a significant improvement in thermal stability. What could be the issue?

A3: A lack of improvement in thermal stability after silica coating can be attributed to:

  • Incomplete or Non-uniform Coating: The silica shell may not have formed a complete and uniform layer around the pigment particles. This can be caused by improper pH, incorrect concentrations of precursors (e.g., TEOS), or insufficient reaction time.

  • Porous Silica Shell: If the silica shell is too porous, it may not provide an effective barrier against heat. The reaction conditions, such as the catalyst and temperature, can influence the density of the silica coating.

  • Poor Adhesion of Silica to the Pigment: Without proper surface modification of the pigment prior to silica coating, the adhesion of the silica layer may be weak, leading to delamination at high temperatures.

Q4: My encapsulated this compound shows inconsistent color in the final application. How can I resolve this?

A4: Inconsistent color can be a result of a non-uniform particle size distribution of the encapsulated pigment.[2] This can be addressed by:

  • Optimizing the homogenization/sonication step: Ensure consistent and adequate energy input to achieve a narrow particle size distribution of the initial emulsion.

  • Controlling the polymerization/coating rate: A controlled reaction rate promotes uniform growth of the polymer or silica shell on the pigment particles.

  • Post-synthesis filtration/centrifugation: These steps can help to isolate a more uniform fraction of the encapsulated pigment particles.

Q5: Are there any additives I can use to improve the thermal resistance of this compound without full encapsulation?

A5: While encapsulation provides the most significant improvement, certain additives can offer some enhancement of thermal stability. These include:

  • Antioxidants: These can help to mitigate oxidative degradation of the pigment at high temperatures.

  • UV Stabilizers: Although primarily for lightfastness, some UV stabilizers can also help to reduce the overall energy absorbed by the pigment, which can contribute to thermal degradation.

  • Heat-resistant resins/polymers: Blending the pigment with a polymer that has high thermal stability can offer some protection.

Data Presentation: Thermal Stability Enhancement

The following table summarizes representative data on the improvement of thermal stability of organic pigments after encapsulation. While specific data for this compound is limited in publicly available literature, the data for similar red pigments demonstrates the potential for significant enhancement.

Treatment MethodPigment TypeOnset Decomposition Temperature (°C) - UntreatedOnset Decomposition Temperature (°C) - TreatedMethod of Analysis
Silica CoatingOrganic Red Pigment~250>300TGA
Polymer EncapsulationOrganic Red Pigment~280>320TGA

Note: The data presented is a representative summary from various studies on organic red pigments and is intended to illustrate the potential for improvement. Actual results for this compound may vary depending on the specific experimental conditions.

Untreated this compound generally has a heat resistance of around 180-200°C for short exposure times (e.g., 5 minutes) and a melting point of approximately 290°C.[3][4] Encapsulation techniques aim to increase the temperature at which significant degradation begins. TGA curves of silica-coated organic pigments show that while the onset decomposition temperature may not change significantly, the rate of weight loss at higher temperatures is reduced, indicating improved thermal stability.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Silica Encapsulation of this compound via Sol-Gel Process

Objective: To coat this compound particles with a protective silica layer to enhance thermal resistance.

Materials:

Procedure:

  • Pigment Dispersion (and optional surface modification):

    • Disperse 1.0 g of this compound in 100 mL of ethanol using an ultrasonic bath for 30 minutes to break down agglomerates.

    • (Optional) For improved silica adhesion, add 0.2 mL of APTES to the dispersion and stir for 2 hours at room temperature. This will functionalize the pigment surface with amine groups.

  • Sol-Gel Reaction:

    • Transfer the pigment dispersion to a round-bottom flask equipped with a magnetic stirrer.

    • Add 20 mL of deionized water and 5 mL of ammonium hydroxide to the flask. Stir the mixture vigorously.

    • Slowly add 3.0 mL of TEOS to the reaction mixture dropwise over a period of 30 minutes using a syringe pump.

    • Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.

  • Washing and Collection:

    • Collect the silica-coated pigment particles by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Wash the collected particles three times with ethanol to remove unreacted precursors and by-products.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

  • Characterization:

    • Confirm the presence of the silica coating using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), or Transmission Electron Microscopy (TEM).

    • Evaluate the thermal stability of the coated and uncoated pigment using Thermogravimetric Analysis (TGA).

Protocol 2: Polymer Encapsulation of this compound via Mini-Emulsion Polymerization

Objective: To encapsulate this compound particles with a polymer shell (e.g., polystyrene) to improve thermal resistance.

Materials:

Procedure:

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution by dissolving 0.2 g of SDS in 80 mL of deionized water in a beaker.

  • Oil Phase Preparation:

    • In a separate beaker, add 1.0 g of this compound to 20 g of styrene monomer.

    • Add 0.4 g of hexadecane to the monomer-pigment mixture.

    • Stir this mixture vigorously for 1 hour to ensure good dispersion of the pigment.

  • Mini-Emulsion Formation:

    • Pour the oil phase into the aqueous phase while stirring.

    • Homogenize the mixture using a high-shear homogenizer or a high-power ultrasonic probe for 10-15 minutes in an ice bath to form a stable mini-emulsion.

  • Polymerization:

    • Transfer the mini-emulsion to a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Deoxygenate the system by bubbling nitrogen through the emulsion for 30 minutes.

    • Heat the flask to 70°C in a water bath.

    • Prepare an initiator solution by dissolving 0.1 g of KPS in 5 mL of deionized water.

    • Inject the initiator solution into the flask to start the polymerization.

    • Continue the reaction for 6-8 hours at 70°C under a nitrogen atmosphere.

  • Purification:

    • Cool the resulting latex to room temperature.

    • Remove any unreacted monomer and coagulum by filtration.

    • The encapsulated pigment can be isolated by centrifugation and washing with deionized water, followed by drying.

  • Characterization:

    • Analyze the particle size and morphology using Dynamic Light Scattering (DLS) and electron microscopy (SEM/TEM).

    • Assess the thermal stability of the encapsulated pigment compared to the raw pigment using TGA.

Visualizations

Thermal Degradation and Protection Mechanism

The following diagram illustrates the proposed mechanism of thermal degradation for this compound and how encapsulation serves as a protective barrier.

G Mechanism of Thermal Degradation and Encapsulation Protection cluster_degradation Thermal Degradation Pathway cluster_protection Encapsulation Protection Heat Heat PR112 This compound (Azo Structure) Heat->PR112 Energy Input Degradation Azo Bond Cleavage PR112->Degradation Products Degradation Products (Colorless/Yellowish) Degradation->Products Leads to Heat_prot Heat Encapsulated_PR112 Encapsulated this compound Heat_prot->Encapsulated_PR112 Shell Protective Shell (Silica or Polymer) Encapsulated_PR112->Shell Protected_PR112 Intact this compound Shell->Protected_PR112 Acts as a barrier

Caption: Thermal degradation of this compound and its prevention via encapsulation.

Experimental Workflow: Silica Encapsulation (Sol-Gel)

This diagram outlines the key steps in the silica encapsulation process.

G Workflow for Silica Encapsulation of this compound Start Start Dispersion Disperse this compound in Ethanol Start->Dispersion Surface_Mod Optional: Surface Modification with Silane Coupling Agent Dispersion->Surface_Mod Reaction_Setup Add Water and Ammonium Hydroxide Surface_Mod->Reaction_Setup TEOS_Addition Slowly Add TEOS Reaction_Setup->TEOS_Addition Sol_Gel Stir for 6 hours (Sol-Gel Reaction) TEOS_Addition->Sol_Gel Centrifugation Collect Particles by Centrifugation Sol_Gel->Centrifugation Washing Wash with Ethanol Centrifugation->Washing Drying Dry in Vacuum Oven Washing->Drying Characterization Characterize Coated Pigment (TGA, SEM, FTIR) Drying->Characterization End End Characterization->End

Caption: Step-by-step workflow for silica encapsulation of this compound.

Experimental Workflow: Polymer Encapsulation (Mini-Emulsion)

This diagram illustrates the process of encapsulating this compound with a polymer shell.

G Workflow for Polymer Encapsulation of this compound cluster_phases Phase Preparation Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant) Mixing Mix Aqueous and Oil Phases Aqueous_Phase->Mixing Oil_Phase Prepare Oil Phase (Pigment + Monomer + Hydrophobe) Oil_Phase->Mixing Start Start Start->Aqueous_Phase Start->Oil_Phase Homogenization High-Shear Homogenization/ Ultrasonication Mixing->Homogenization Polymerization_Setup Transfer to Reactor, Deoxygenate Homogenization->Polymerization_Setup Initiation Heat to 70°C and Add Initiator Polymerization_Setup->Initiation Reaction Polymerize for 6-8 hours Initiation->Reaction Purification Cool, Filter, and Wash Reaction->Purification Drying Dry Encapsulated Pigment Purification->Drying Characterization Characterize Product (TGA, DLS, SEM) Drying->Characterization End End Characterization->End

Caption: Step-by-step workflow for polymer encapsulation of this compound.

References

Technical Support Center: Enhancing the Weather Resistance of Coatings with Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and formulation professionals to provide targeted guidance on improving the weather resistance of coatings containing Pigment Red 112. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in your work.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the formulation and testing of coatings with this compound.

IssuePotential CausesRecommended Solutions
Rapid Fading or Significant Color Change - Inadequate protection from ultraviolet (UV) radiation.- Use of a binder with poor inherent weather stability.- Pigment concentration is below the optimal level for durability.- Degradation of the this compound molecule itself.- Incorporate a synergistic blend of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) into the formulation to provide comprehensive UV protection.[1]- Select a high-performance binder known for excellent weather resistance, such as an acrylic or polyurethane resin.- Conduct a ladder study to determine the optimal pigment loading for both color and durability.- If available, consider using a surface-treated or encapsulated grade of this compound designed for enhanced durability.
Chalking (Formation of a white, powdery layer) - UV degradation of the binder matrix at the coating's surface.- High pigment volume concentration (PVC), leading to insufficient binder to encapsulate all pigment particles.- Inadequate dispersion of the pigment, resulting in agglomerates that can protrude from the surface.- Fortify the binder system with HALS to quench free radicals and prevent polymer chain scission.- Optimize the PVC to ensure a robust, continuous binder film at the surface.- Improve the pigment dispersion process through appropriate milling techniques and the use of effective dispersing agents to ensure all particles are thoroughly wetted by the binder.
Poor Gloss Retention - Micro-cracking and erosion of the coating surface due to UV degradation and environmental stress.- Degradation of the binder, leading to a loss of film integrity.- The combination of a UVA and HALS is highly effective in preserving the surface integrity and thus retaining gloss.- Utilize a binder with proven long-term gloss retention in exterior applications.- Ensure the coating is fully cured according to the manufacturer's specifications to achieve maximum cross-linking and durability.
Flocculation (Pigment clumping) - Sub-optimal pigment dispersion leading to re-agglomeration.- Use of a dispersing agent that is not compatible with the binder system.- Significant changes in formulation viscosity during storage or application.- Select a high-quality dispersing agent that is specifically recommended for organic pigments in your chosen binder system.- Optimize the grinding phase of production to ensure complete deagglomeration of the pigment particles.- Maintain stable viscosity of the formulation through the use of appropriate rheology modifiers.
Inconsistent Color Between Production Batches - Variability in the degree of pigment dispersion.- Inconsistencies in the quality of raw materials.- Inaccurate weighing and addition of the pigment.- Standardize all parameters of the dispersion process, including milling time, temperature, and energy input.- Source raw materials from reputable suppliers with tight quality control specifications.- Implement rigorous quality control checks for all raw material additions during the manufacturing process.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the degradation of coatings formulated with this compound? A1: The primary driver of degradation for exterior coatings containing this compound is photodegradation. This process is initiated by exposure to UV radiation from sunlight, which, in combination with factors like moisture and temperature cycling, can break the chemical bonds in both the pigment molecules and the surrounding binder.[3] This leads to common coating failures such as color fading, the appearance of a chalky residue, and a reduction in gloss.

Q2: How do UV absorbers and Hindered Amine Light Stabilizers (HALS) work together to protect the coating? A2: UV absorbers (UVAs) and HALS provide a two-pronged defense against photodegradation. UVAs act as the first line of defense by absorbing harmful UV radiation and converting it into less harmful thermal energy, thereby shielding the pigment and binder from exposure. HALS function as radical scavengers. They actively neutralize highly reactive free radicals that may form within the coating as a result of UV exposure that bypasses the UVA, thus interrupting the degradation chain reaction.

Q3: What is the most effective strategy for incorporating UV stabilizers into a formulation? A3: For maximum long-term durability, a combination of a UVA and a HALS is highly recommended. This synergistic approach ensures that both the initial UV absorption and the subsequent free-radical scavenging are addressed. The selection and concentration of the specific UVA and HALS should be tailored to the binder system, the intended application environment, and the desired service life of the coating.

Q4: How critical is the choice of binder to the weather resistance of a coating containing this compound? A4: The binder selection is of paramount importance to the overall weather resistance of the coating. The binder's primary role is to form a durable film that encapsulates and protects the pigment particles. High-performance binders, such as acrylics and polyurethanes, are engineered for excellent resistance to UV degradation and environmental stresses, making them ideal choices for exterior coatings.

Q5: In what way does the quality of pigment dispersion influence the weather resistance of the coating? A5: The quality of pigment dispersion is critical for achieving uniform and long-lasting weather resistance. When pigments are poorly dispersed, they can form clumps or agglomerates. This leads to an uneven film where some areas may have a lower concentration of protective binder, making them more vulnerable to UV degradation. A thorough and stable dispersion ensures a homogenous film, which is essential for consistent color and enhanced durability.[2]

Data Presentation

Table 1: Impact of UV Stabilizers on the Color Stability (ΔE*) of a this compound Formulation

The following table presents data on the change in color (ΔE) of a silicone elastomer containing this compound after exposure to accelerated weathering. A lower ΔE value signifies less color change and superior weather resistance.

FormulationUV Stabilizer AdditiveΔE* after 500 hoursΔE* after 1000 hours
Red ControlNone5.199.57
Red + Chimassorb 81UV Absorber3.665.49
Red + Uvinul 5050HALSNot specified7.47

This data is derived from a study conducted on pigmented silicone elastomers and the results may differ based on the specific coating system being used.[1]

Experimental Protocols

Protocol 1: Accelerated Weathering using a QUV Tester in Accordance with ASTM D4587

This protocol provides a standardized methodology for performing accelerated weathering tests on coatings formulated with this compound.

1. Objective: To assess the resistance of coatings to degradation under simulated environmental conditions, with a focus on evaluating changes in color and gloss.

2. Materials and Equipment:

  • QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps

  • Coated test panels prepared on a suitable substrate

  • Unexposed control panels for reference

  • Spectrocolorimeter for CIELAB Lab* measurements

  • 60° gloss meter

3. Experimental Procedure:

  • Sample Preparation: Prepare a series of coated test panels for each formulation under evaluation. Ensure a uniform and consistent dry film thickness across all panels. Retain a set of unexposed panels from each formulation to serve as controls.

  • Initial Characterization: Prior to exposure, perform baseline measurements on all test panels. Record the initial color coordinates (Lab*) using a spectrocolorimeter and the initial 60° gloss using a gloss meter.

  • QUV Chamber Configuration:

    • Program the QUV tester to run a cycle compliant with ASTM D4587. A commonly used cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

    • Verify that UVA-340 lamps are installed to provide a realistic simulation of the short-wave UV portion of sunlight.

  • Exposure Protocol:

    • Securely mount the test panels in the sample holders within the QUV chamber.

    • Initiate the pre-programmed accelerated weathering test and run for the desired duration (e.g., 500, 1000, or 2000 hours).

  • Periodic and Final Evaluation:

    • Condition the panels to a standard laboratory atmosphere before taking measurements.

    • Measure the Lab* color values and 60° gloss of the exposed areas of the panels.

  • Data Interpretation:

    • For each panel at each measurement interval, calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

    • For each panel at each measurement interval, calculate the percentage of gloss retention using the formula: % Gloss Retention = (Final Gloss Value / Initial Gloss Value) * 100.

    • Systematically compare the ΔE* and gloss retention data across the different formulations to rank their relative weather resistance.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Accelerated Weathering cluster_prep 1. Preparation cluster_exposure 2. Accelerated Weathering cluster_analysis 3. Analysis prep Prepare Coated Test Panels initial_measure Initial Color (Lab*) and Gloss Measurement prep->initial_measure quv Expose Panels in QUV Chamber (ASTM D4587) initial_measure->quv interim_measure Interim/Final Color and Gloss Measurement quv->interim_measure delta_e Calculate Color Change (ΔE*) interim_measure->delta_e gloss_ret Calculate Gloss Retention (%) interim_measure->gloss_ret compare Compare Formulation Performance delta_e->compare gloss_ret->compare

Caption: A flowchart illustrating the key stages of an accelerated weathering experiment.

degradation_pathway Coating Degradation and Protection Mechanisms cluster_coating Coating System cluster_stabilizers Stabilization Package UV UV Radiation Pigment This compound UV->Pigment Binder Binder Matrix UV->Binder UVA UV Absorber (UVA) UV->UVA Absorbed & Dissipated Free_Radicals Free Radical Formation Pigment->Free_Radicals Binder->Free_Radicals HALS HALS Free_Radicals->HALS Scavenged Degradation Coating Degradation (Fading, Chalking, Gloss Loss) Free_Radicals->Degradation Leads to

Caption: A diagram showing the pathways of coating degradation by UV radiation and the protective roles of UV absorbers and HALS.

References

Validation & Comparative

A Comparative Analysis of Pigment Red 112 and Pigment Red 170 for Scientific and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of organic pigments, Pigment Red 112 (PR 112) and Pigment Red 170 (PR 170) are two prominent naphthol reds widely utilized across various sectors, including coatings, inks, plastics, and textiles. This guide provides a detailed comparative study of their performance, physicochemical properties, and applications, supported by established experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Physicochemical Properties

Both PR 112 and PR 170 belong to the monoazo class of pigments. While they share some similarities, their distinct chemical structures give rise to different shades and performance attributes.

PropertyThis compoundPigment Red 170
C.I. Name This compoundPigment Red 170
C.I. Number 12370[1][2][3]12475
CAS Number 6535-46-2[1][2][3]2786-76-7
Chemical Formula C24H16Cl3N3O2[2]C26H22N4O4
Molecular Weight 484.76 g/mol 454.48 g/mol
Hue Bright, yellowish red[2][4]Bluish-red[5]
Density ~1.5 g/cm³[1]~1.36 g/cc[6]
Oil Absorption 30-50 ml/100g[1]~46.0[6]

Performance Characteristics

The performance of a pigment is critical to its application. This section compares the key performance indicators of PR 112 and PR 170 based on available data.

Performance ParameterThis compoundPigment Red 170
Lightfastness (Blue Wool Scale) 7-8[1][7]6-7 (varies by crystal form)[5]
Heat Stability 170°C[1]Up to 280°C (high-performance grade)[6]
Acid Resistance (1-5 scale) 4[1]Excellent[6]
Alkali Resistance (1-5 scale) 4[1]Excellent[6]
Solvent Resistance Good[4]Very Good[6]
Weatherfastness Superior[2]Very Good (full shade)[6]
Opacity/Transparency Opaque[4]Varies (transparent and non-transparent forms exist)[5]

Applications

The distinct properties of PR 112 and PR 170 make them suitable for a range of applications.

This compound is a high-performance pigment known for its vibrant, yellowish-red shade, excellent hiding power, and superior weather resistance.[2] It is widely used in:

  • Inks: Water-based and solvent-based inks, offset printing.[2]

  • Paints & Coatings: Industrial and decorative coatings.[2]

  • Textiles: Printing on fabrics.

  • Agriculture: Seed coloration and pesticide formulations.[2]

Pigment Red 170 offers a bluish-red hue and is available in different crystal forms, which influences its transparency and lightfastness.[5] High-performance grades of PR 170 exhibit excellent heat stability and weatherfastness.[6] Its primary applications include:

  • Coatings: Particularly in the automotive industry.[5]

  • Plastics: Due to its good heat resistance.[6]

  • Inks: For various printing processes.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key performance evaluations.

Lightfastness Testing (ASTM D4303 / ISO 105-B02)

Lightfastness assesses a pigment's resistance to fading upon exposure to light.

Objective: To determine the degree of color change when a pigmented sample is exposed to a controlled light source.

Methodology:

  • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied uniformly onto a substrate. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared sample is placed in a lightfastness testing apparatus equipped with a xenon arc lamp, which simulates natural sunlight.[8][9]

  • Evaluation: The exposed portion of the sample is periodically compared to the masked, unexposed portion. The degree of color change is assessed visually against the Blue Wool Scale, where a rating of 8 indicates excellent lightfastness and 1 indicates very poor lightfastness.[10] Alternatively, the color difference can be quantified instrumentally using a spectrophotometer to calculate the ΔE* value according to ASTM D2244.[11][12][13]

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation P1 Disperse Pigment in Binder P2 Apply Uniformly to Substrate P1->P2 P3 Mask a Portion of the Sample P2->P3 E1 Place in Xenon Arc Apparatus P3->E1 E2 Controlled Light Exposure E1->E2 V1 Visual Comparison to Blue Wool Scale E2->V1 I1 Instrumental Measurement (ASTM D2244) E2->I1 Result Assign Lightfastness Rating V1->Result I1->Result

Workflow for Lightfastness Testing
Heat Stability Testing (ISO 787-21)

This test determines the pigment's ability to withstand high temperatures without significant color change.[14][15][16]

Objective: To evaluate the color stability of a pigment at elevated temperatures.

Methodology:

  • Sample Preparation: The pigment is incorporated into a heat-stable medium, such as a stoving enamel or a plastic resin.

  • Heating: The prepared sample is subjected to a specific temperature for a defined period in a calibrated oven.

  • Evaluation: The color of the heated sample is compared to that of an unheated control sample. The color difference (ΔE*) is measured using a colorimeter as per ASTM D2244.[11][12][13] The maximum temperature at which the pigment shows no significant color change is reported as its heat stability.

Heat_Stability_Testing_Workflow cluster_prep Sample Preparation cluster_heating Heating cluster_eval Evaluation P1 Incorporate Pigment into Heat-Stable Medium P2 Prepare Test and Control Samples P1->P2 H1 Place Test Sample in Oven P2->H1 E1 Cool Samples to Room Temperature H2 Heat at a Specific Temperature and Time H1->H2 E2 Measure Color Difference (ΔE*) vs. Control E1->E2 Result Determine Max. Stable Temperature E2->Result

Workflow for Heat Stability Testing
Chemical Resistance Testing

This protocol assesses the pigment's stability when exposed to acidic and alkaline environments.

Objective: To determine the resistance of the pigment to color change upon contact with chemical agents.

Methodology:

  • Sample Preparation: A cured film or plastic molding containing the pigment is prepared.

  • Exposure: A few drops of a standardized acid solution (e.g., 5% HCl) and a standardized alkali solution (e.g., 5% NaOH) are placed on separate areas of the sample surface. The treated areas are covered to prevent evaporation and left for a specified duration (e.g., 24 hours).

  • Evaluation: The exposed areas are rinsed and dried. The color change is then evaluated by comparing the treated areas with an untreated area of the same sample. The resistance is typically rated on a 1 to 5 scale, where 5 represents no change and 1 represents severe change.

Chemical_Resistance_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation P1 Prepare Cured Film or Plastic Molding E1 Apply Acid and Alkali Solutions P1->E1 E2 Cover and Leave for a Specified Time E1->E2 V1 Rinse and Dry the Sample V2 Visually Assess Color Change V1->V2 Result Assign Resistance Rating (1-5) V2->Result

Workflow for Chemical Resistance Testing

Conclusion

Both this compound and Pigment Red 170 are valuable red pigments with distinct characteristics. PR 112 offers a bright, yellowish-red shade with excellent lightfastness and weather resistance, making it a reliable choice for inks, coatings, and textiles. PR 170 provides a bluish-red color and, in its high-performance grades, boasts superior heat stability, rendering it particularly suitable for automotive coatings and plastics. The choice between these two pigments will ultimately depend on the specific requirements of the application, including the desired hue, required fastness properties, and processing conditions. The provided experimental protocols offer a framework for conducting rigorous in-house evaluations to ensure the selected pigment meets the performance demands of the intended application.

References

Performance comparison of Pigment Red 112 vs. Pigment Red 254

Author: BenchChem Technical Support Team. Date: December 2025

In the vibrant world of red pigments, both Pigment Red 112 (PR112) and Pigment Red 254 (PR254) hold significant places, yet they cater to different performance requirements and application areas. This guide provides a detailed, objective comparison of their performance characteristics, supported by available data, to assist researchers, scientists, and professionals in making informed decisions for their specific needs.

Pigment Red 254, a member of the high-performance diketopyrrolopyrrole (DPP) class, is renowned for its exceptional fastness properties.[1][2][3] It exhibits a bright, neutral red hue and is a go-to choice for demanding applications where durability is paramount, such as in automotive coatings and engineering plastics.[1][4][5] In contrast, this compound, a monoazo pigment, offers a bright, neutral to yellowish red shade and serves as a versatile and cost-effective option for a range of applications including industrial coatings, inks, and textiles.[6][7][8]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and Pigment Red 254 based on available data. It is important to note that these values can vary depending on the specific grade, particle size, and the medium in which the pigment is dispersed.

Performance ParameterThis compoundPigment Red 254
C.I. Name This compoundPigment Red 254
Chemical Class MonoazoDiketopyrrolopyrrole (DPP)
Lightfastness (BWS) 6 - 88
Heat Stability 180 - 200°C280 - 300°C
Acid Resistance (1-5) 4 - 55
Alkali Resistance (1-5) 4 - 55
Solvent Resistance (1-5) 3 - 45
Opacity Translucent to OpaqueSemi-transparent to Opaque

Experimental Protocols for Pigment Evaluation

The performance data presented is typically determined through standardized testing methodologies. While specific protocols may vary between manufacturers, they are generally based on established industry standards.

Lightfastness Testing: This is often evaluated using the Blue Wool Scale (BWS), where a rating of 8 signifies excellent lightfastness and 1 indicates poor lightfastness. The test involves exposing the pigmented sample to a standardized light source, such as a xenon arc lamp, and comparing its fading to that of a set of blue wool standards.

Heat Stability Testing: The heat stability of a pigment is determined by incorporating it into a polymer or coating and exposing it to progressively higher temperatures for a specific duration. The temperature at which a significant color change occurs is noted as the heat stability limit.

Chemical Resistance Testing: To assess chemical resistance, a pigmented panel is exposed to various chemicals, such as acids, alkalis, and solvents, for a defined period. The change in color and appearance is then rated on a scale of 1 to 5, where 5 represents no change and 1 indicates severe degradation.

Dispersion Performance: The ease and quality of pigment dispersion are crucial for achieving optimal color strength and gloss. This can be evaluated using a Hegman gauge (ASTM D1210) to determine the fineness of grind.[9] Microscopic techniques, including optical and electron microscopy, can provide a visual assessment of particle size distribution and the presence of agglomerates.[10]

Visualizing the Comparison and Workflow

To further illustrate the comparison and the typical evaluation process, the following diagrams are provided.

Pigment_Performance_Comparison cluster_PR112 This compound cluster_PR254 Pigment Red 254 PR112_Light Lightfastness (6-8) PR112_Heat Heat Stability (180-200°C) PR112_Chem Good Chemical Resistance PR112_App Applications: - Industrial Coatings - Inks - Textiles PR254_Light Excellent Lightfastness (8) PR254_Heat Excellent Heat Stability (280-300°C) PR254_Chem Excellent Chemical Resistance PR254_App Applications: - Automotive Coatings - Engineering Plastics Performance Performance Attributes Performance->PR112_Light Moderate-High Performance->PR112_Heat Moderate Performance->PR112_Chem Performance->PR112_App Performance->PR254_Light Very High Performance->PR254_Heat Very High Performance->PR254_Chem Performance->PR254_App

Fig. 1: Key Performance Attributes Comparison

Pigment_Testing_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting Dispersion Pigment Dispersion in Vehicle Application Application onto Substrate Dispersion->Application Lightfastness Lightfastness Test (Xenon Arc) Application->Lightfastness Heat_Stability Heat Stability Test (Oven Exposure) Application->Heat_Stability Chemical_Resistance Chemical Resistance Test (Spot/Immersion) Application->Chemical_Resistance Physical_Properties Physical Property Measurement (Gloss, Opacity, etc.) Application->Physical_Properties Data_Collection Data Collection (Colorimetric, Visual) Lightfastness->Data_Collection Heat_Stability->Data_Collection Chemical_Resistance->Data_Collection Physical_Properties->Data_Collection Comparison Comparison to Standards/Alternatives Data_Collection->Comparison Report Final Report Comparison->Report

Fig. 2: Experimental Workflow for Pigment Evaluation

Conclusion

References

A Comparative Analysis of the Lightfastness and Weatherability of Pigment Red 112 and Other High-Performance Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the development of long-lasting and color-stable materials, the selection of pigments is of paramount importance. For researchers and scientists in coatings, plastics, and inks, understanding the relative performance of pigments under environmental stresses is critical. This guide provides an objective comparison of the lightfastness and weatherability of Pigment Red 112 (PR 112) against other significant red pigments, including Naphthol Red AS (PR 170), Quinacridone Magenta (PR 122), Diketopyrrolopyrrole (DPP) Red (PR 254), and synthetic Red Iron Oxide (PR 101). The comparison is supported by quantitative data and detailed experimental protocols to aid in informed pigment selection.

Executive Summary

This compound, a monoazo pigment, is recognized for its bright, neutral red shade and good overall fastness properties, making it a versatile choice for a range of applications.[1][2] However, for applications demanding the highest levels of durability, particularly in outdoor settings, other pigment classes such as Diketopyrrolopyrrole (DPP) and inorganic pigments like iron oxide often exhibit superior performance. Quinacridone pigments also offer exceptional lightfastness and color vibrancy.[3][4] The selection of a specific red pigment will ultimately depend on the required performance characteristics, cost considerations, and the specific application environment.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and its alternatives. The data has been compiled from various technical datasheets and studies. It is important to note that performance can vary based on the specific grade of the pigment, its concentration, the binder system, and the presence of additives.

Pigment C.I. Name Chemical Class Lightfastness (Full Shade) [BWS, 1-8]Lightfastness (Tint/Dilution) [BWS, 1-8]Weatherability Heat Stability (°C)
Naphthol Red FGR PR 112Monoazo7-8[2][5][6]6-7[2][7][8]Good~170-200[2][5]
Naphthol Red AS PR 170Naphthol AS6-75-6Moderate to Good~180-200
Quinacridone Magenta PR 122Quinacridone8[4]7-8Excellent~240-280
DPP Red PR 254Diketopyrrolopyrrole8[1][5]8Excellent~300[1][5]
Red Iron Oxide PR 101Synthetic Iron Oxide8[7]8Excellent>300[7][9]

Note: BWS stands for Blue Wool Scale, where 1 is very poor and 8 is outstanding lightfastness.[10][11][12]

Detailed Experimental Protocols

The data presented in this guide is typically generated using standardized testing methodologies to ensure reproducibility and comparability. The primary methods for assessing lightfastness and weatherability are accelerated weathering tests.

1. Accelerated Lightfastness Testing (ASTM D4303)

This test method is designed to accelerate the effects of indoor illumination on pigments.

  • Apparatus: A xenon-arc test chamber equipped with window glass filters to simulate daylight filtered through glass.[13][14]

  • Procedure:

    • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic, alkyd) and applied to a standardized substrate (e.g., Leneta card). A portion of the sample is masked to serve as an unexposed control.

    • Exposure Conditions: The samples are placed in the xenon-arc chamber. The conditions are set to maintain a constant irradiance level (e.g., 0.35 W/m² at 340 nm), a black panel temperature of 63°C, and a relative humidity of 55%.[13]

    • Duration: Samples are exposed for a predetermined duration, often calculated to correspond to a specific total radiant exposure, such as 510 kJ/m².[13]

    • Evaluation: After exposure, the color change between the exposed and unexposed portions of the sample is measured using a spectrophotometer. The color difference (ΔE) is calculated using the CIE 1976 Lab equation.[13] Lightfastness is then rated by comparing this change to the fading of the eight standard blue wool references exposed under the same conditions.[12]

2. Accelerated Weatherability Testing (ASTM G154, ASTM G155)

These tests simulate outdoor weathering by exposing pigments to cycles of UV light, moisture, and heat.

  • Apparatus:

    • Fluorescent UV (QUV) Tester (ASTM G154): Uses fluorescent lamps (typically UVA-340 to best simulate the short-wavelength UV portion of sunlight) and a condensation system to simulate rain and dew.[15][16][17][18]

    • Xenon-Arc (Weather-Ometer) Tester (ASTM G155): Uses a filtered xenon-arc lamp to provide a full-spectrum simulation of sunlight.[9][14][19] It also includes controls for temperature, humidity, and water spray.

  • Procedure:

    • Sample Preparation: Pigmented coatings or plastics are prepared on suitable panels (e.g., aluminum or steel).

    • Exposure Cycle: A repeating cycle of conditions is programmed. A typical cycle for automotive coatings might be: 8 hours of UV exposure at 70°C, followed by 4 hours of condensation at 50°C.[16]

    • Duration: The test is run for an extended period, often ranging from 500 to 2000 hours or more, to simulate years of outdoor exposure.

    • Evaluation: At specified intervals, the samples are removed and evaluated for changes in:

      • Color: ΔE* is measured with a spectrophotometer.

      • Gloss: Measured with a gloss meter at standard angles (e.g., 20°, 60°, 85°).

      • Physical Degradation: Visual assessment for chalking, cracking, blistering, and peeling according to relevant ASTM standards.[15]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of pigment weatherability.

Pigment_Weatherability_Workflow cluster_prep Phase 1: Sample Preparation cluster_exposure Phase 2: Accelerated Weathering Exposure cluster_eval Phase 3: Performance Evaluation cluster_analysis Phase 4: Data Analysis & Comparison P1 Pigment Selection (PR112, PR170, PR122, PR254, PR101) P2 Dispersion in Binder (e.g., Acrylic Enamel) P1->P2 P3 Application on Standard Panels (e.g., Aluminum Q-Panels) P2->P3 E3 Mount Samples and Initiate Test P3->E3 E1 QUV / Xenon-Arc Chamber Setup (ASTM G154 / G155) E2 Define Exposure Cycle (UV, Moisture, Temperature) E1->E2 E2->E3 A1 Periodic Sample Removal (e.g., 0, 500, 1000, 2000 hours) E3->A1 A2 Spectrophotometry (Measure Color Change ΔE*) A1->A2 A3 Gloss Measurement (Measure Gloss Retention %) A1->A3 A4 Visual Inspection (Chalking, Cracking, Blistering) A1->A4 D1 Tabulate Quantitative Data A2->D1 A3->D1 A4->D1 D2 Generate Performance Graphs D1->D2 D3 Comparative Report Generation D2->D3

Caption: Workflow for Pigment Weatherability Testing.

Discussion of Comparative Performance

  • This compound (Naphthol Red): This pigment offers a good balance of properties for its cost, with a bright color and good lightfastness in full shades.[2][7] However, its performance, particularly in tints and under harsh outdoor conditions, is generally surpassed by higher-performance pigments.[2][7][8] There can also be performance variability between different manufacturers.[14] It is well-suited for interior applications and some exterior uses where extreme durability is not the primary requirement.

  • Pigment Red 170 (Naphthol Red AS): PR 170's lightfastness and weatherability can be inconsistent and generally lower than that of PR 112, especially in lighter shades.[3] Certain crystalline forms are more robust, but careful selection and testing are crucial for this pigment.

  • Pigment Red 122 (Quinacridone Magenta): As a quinacridone, PR 122 demonstrates excellent lightfastness and weatherability.[3][4] While its hue is more magenta than the neutral red of PR 112, it is an outstanding choice for applications requiring high color stability and transparency, such as automotive coatings.

  • Pigment Red 254 (DPP Red): PR 254 is a high-performance pigment known for its exceptional lightfastness, weatherability, and heat stability.[1][2][5] It provides a brilliant, neutral red color and is a benchmark for durability in demanding applications like automotive OEM and refinish coatings, as well as high-end industrial paints.[1][5]

  • Pigment Red 101 (Red Iron Oxide): Being an inorganic pigment, PR 101 offers the highest level of lightfastness and weatherability.[6][7][9] It is opaque and chemically inert, making it extremely durable for construction and industrial coatings. However, its color is more muted and earthy compared to the bright organic reds.

References

Validation of a Novel HPLC-UV Method for Pigment Red 112 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Pigment Red 112. The performance of this new method is objectively compared against a standard HPLC-UV method, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this pigment.

Introduction to Analytical Methods for this compound

This compound is a monoazo pigment widely used in various applications, including cosmetics, tattoo inks, and industrial paints. Accurate quantification of this pigment is crucial for quality control, regulatory compliance, and safety assessments. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is a common and effective technique for the analysis of organic pigments like this compound.[1][2] This guide details the validation of a newly developed rapid HPLC-UV method and compares it to a conventional method.

Comparative Analysis of Analytical Methods

A novel, rapid HPLC-UV method was developed and validated against a standard HPLC-UV method for the quantification of this compound. The validation was conducted following the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Summary of Method Performance

The following table summarizes the performance characteristics of the new and standard HPLC-UV methods for the quantification of this compound.

ParameterNew Rapid HPLC-UV MethodStandard HPLC-UV Method
**Linearity (R²) **0.99950.9991
Linear Range (µg/mL) 0.5 - 501 - 100
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.150.30
Limit of Quantification (LOQ) (µg/mL) 0.501.0
Run Time (minutes) 815

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Columns:

    • New Method: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)

    • Standard Method: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), Purified water, this compound reference standard.

Chromatographic Conditions

New Rapid HPLC-UV Method:

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 60% B in 0.1 minutes and re-equilibrate for 0.9 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

Standard HPLC-UV Method:

  • Mobile Phase: A: Water, B: Acetonitrile

  • Gradient: 50% B to 90% B in 10 minutes, hold at 90% B for 2 minutes, return to 50% B in 1 minute and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of each method.

  • Sample Preparation: Samples containing this compound are extracted with methanol, sonicated for 15 minutes, and centrifuged. The supernatant is filtered through a 0.45 µm syringe filter before injection.

Validation Results in Detail

Linearity

Linearity was assessed by analyzing a series of six concentrations of this compound. The calibration curves were constructed by plotting the peak area against the concentration.

MethodLinear Range (µg/mL)Calibration EquationCorrelation Coefficient (R²)
New Rapid HPLC-UV0.5 - 50y = 4587.1x + 123.40.9995
Standard HPLC-UV1 - 100y = 4210.5x + 256.70.9991
Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound were added to a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery for each level was calculated.

MethodSpiked LevelMean Recovery (%)
New Rapid HPLC-UV80%99.2%
100%101.2%
120%98.5%
Standard HPLC-UV80%98.1%
100%102.5%
120%97.8%
Precision

Precision was evaluated by analyzing six replicate injections of a standard solution at a single concentration on the same day (intraday precision) and on three different days (interday precision).

MethodIntraday RSD%Interday RSD%
New Rapid HPLC-UV1.2%1.8%
Standard HPLC-UV1.7%2.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD was defined as S/N = 3 and LOQ as S/N = 10. One laboratory reported a limit of quantification of approximately 10 μg/L for their in-house HPLC-UV method.[1]

MethodLOD (µg/mL)LOQ (µg/mL)
New Rapid HPLC-UV0.150.50
Standard HPLC-UV0.301.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh this compound Reference Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Prepare Working Standard Dilutions s2->s3 a1 Inject into HPLC System s3->a1 s4 Extract Sample with Methanol s5 Sonicate & Centrifuge s4->s5 s6 Filter Supernatant s5->s6 s6->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Method Validation Parameter Calculation d1->d2

Caption: Workflow for this compound Quantification.

Method Validation Pathway

validation_pathway start Analytical Method Development linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Intra- & Interday) start->precision specificity Specificity start->specificity lod_loq LOD & LOQ linearity->lod_loq validated_method Validated Method linearity->validated_method accuracy->validated_method precision->lod_loq precision->validated_method specificity->validated_method lod_loq->validated_method robustness Robustness robustness->validated_method system_suitability System Suitability system_suitability->validated_method

References

Cross-validation of spectroscopic techniques for Pigment Red 112 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various spectroscopic techniques for the quantitative and qualitative analysis of Pigment Red 112, a monoazo pigment widely used in inks, paints, and plastics. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals for applications ranging from quality control to forensic analysis. This document outlines the experimental protocols and comparative performance of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy for the analysis of this compound. Additionally, the utility of X-ray Fluorescence (XRF) Spectroscopy as a complementary technique is discussed.

Comparative Performance of Spectroscopic Techniques

The choice of a spectroscopic technique for the analysis of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, the nature of the sample matrix, and the required sensitivity. The following table summarizes the key performance characteristics of UV-Vis, FTIR, and Raman spectroscopy for the analysis of this compound.

Parameter UV-Visible Spectroscopy FTIR Spectroscopy Raman Spectroscopy
Principle Measures the absorption of ultraviolet or visible light by the molecule's chromophores.Measures the absorption of infrared radiation by the molecule's vibrational modes.Measures the inelastic scattering of monochromatic light resulting from molecular vibrations.
Sample Type Solutions or transparent films.Solids, liquids, and gases.Solids, liquids, and aqueous solutions.
Sample Preparation Requires dissolution in a suitable solvent (e.g., ethanol (B145695), methanol).[1][2]Can be analyzed directly as a solid (e.g., KBr pellet, ATR) or after extraction.[3][4]Can be analyzed directly as a solid or in solution with minimal sample preparation.[5][6]
Selectivity Moderate; spectra can be broad and subject to interference from other absorbing species.High; provides a unique "fingerprint" based on the molecule's functional groups.[7][8]High; provides a unique vibrational fingerprint, often with sharper bands than FTIR.[9]
Potential for Quantification Excellent; follows the Beer-Lambert Law, allowing for accurate concentration determination via calibration curves.[10][11]Good; quantification is possible by correlating peak area or height to concentration, but can be more complex than UV-Vis.[12]Good; quantification can be achieved by creating calibration curves based on the intensity of characteristic Raman bands.[13][14]
Strengths Simple, cost-effective, and highly quantitative for solutions.[11]Excellent for identification of organic compounds and functional group analysis.[7][8] Non-destructive in ATR mode.[15]Non-destructive, high spatial resolution (micro-Raman), and less interference from aqueous solvents.[5][6]
Limitations Limited to samples in solution; matrix effects can be significant.Can be challenging for quantitative analysis in complex matrices due to overlapping bands and baseline variations.[5] Sensitivity can be lower for minor components.Fluorescence from the sample or matrix can interfere with the Raman signal.[16]
Reported LOQ A related HPLC-UV method for this compound reported an LOQ of approximately 10 µg/L, suggesting high sensitivity for the chromophore.[17]Quantitative performance is highly dependent on the sample matrix and preparation.Not specifically reported for this compound, but can achieve good sensitivity, particularly with techniques like Surface-Enhanced Raman Spectroscopy (SERS).[18]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. The following sections provide generalized experimental protocols for the quantitative analysis of this compound using UV-Vis, FTIR, and Raman spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the steps for creating a calibration curve and determining the concentration of this compound in a solution.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve the standard in a suitable UV-transparent solvent (e.g., spectroscopic grade ethanol or methanol) in a volumetric flask to prepare a stock solution of known concentration.[1]

    • Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.[10]

  • Instrument Setup and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan from approximately 200 nm to 800 nm to determine the wavelength of maximum absorbance (λmax).

    • Use the solvent as a blank to zero the instrument.[10]

    • Measure the absorbance of each standard solution at the λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates good linearity.

    • Measure the absorbance of the unknown sample solution and use the calibration curve equation to calculate its concentration.

    • The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve).[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a method for the quantitative analysis of this compound in a solid matrix using the Attenuated Total Reflectance (ATR) technique.

  • Preparation of Calibration Standards:

    • Prepare a set of solid standards by accurately weighing and homogenously mixing known amounts of this compound with an IR-transparent matrix (e.g., potassium bromide, KBr) to create a range of concentrations.

    • Alternatively, for analysis in a polymer matrix, prepare films of known pigment concentration.

  • Instrument Setup and Measurement:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of the standard sample onto the ATR crystal and apply consistent pressure.

    • Acquire the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹, with a suitable number of scans (e.g., 32 or 64) and resolution (e.g., 4 cm⁻¹).[4]

  • Data Analysis:

    • Identify a characteristic absorption band of this compound that is well-resolved and free from interference from the matrix.

    • Calculate the area or height of this characteristic peak for each standard.

    • Plot a calibration curve of peak area/height versus the concentration of this compound.

    • Perform a linear regression analysis to determine the linearity and obtain the calibration equation.[12]

    • Measure the spectrum of the unknown sample and use the calibration curve to determine the concentration of this compound.

Raman Spectroscopy

This protocol provides a general procedure for the quantitative analysis of this compound using a Raman spectrometer.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards with known concentrations of this compound, either in a solvent or as a solid mixture with a Raman-inactive matrix.

  • Instrument Setup and Measurement:

    • Turn on the Raman spectrometer and select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) that minimizes fluorescence while providing a good Raman signal.[4][20]

    • Set the laser power, acquisition time, and number of accumulations to obtain a good signal-to-noise ratio without causing sample degradation.[6]

    • Focus the laser on the sample.

    • Acquire the Raman spectrum for each standard.

  • Data Analysis:

    • Identify a strong, characteristic Raman band for this compound that is not obscured by matrix peaks.

    • Measure the intensity or area of this peak for each standard.

    • Plot a calibration curve of the Raman signal intensity/area versus the concentration of this compound.

    • Perform a linear regression analysis to establish the relationship and check for linearity.[13]

    • Acquire the Raman spectrum of the unknown sample under the same conditions and use the calibration curve to determine its concentration.

Complementary Technique: X-ray Fluorescence (XRF) Spectroscopy

XRF is a powerful non-destructive technique for elemental analysis.[21] For an organic molecule like this compound (C₂₄H₁₆Cl₃N₃O₂), XRF is not suitable for direct quantification of the pigment itself, as it cannot detect light elements like carbon, hydrogen, nitrogen, and oxygen with high sensitivity.[1] However, it can be used to detect the presence of chlorine. This can be useful for:

  • Qualitative Identification: Confirming the presence of a chlorinated organic compound.

  • Screening: Rapidly screening for the presence of chlorine-containing pigments.

  • Complementary Data: In combination with other techniques like FTIR or Raman, the detection of chlorine can help to confirm the identity of this compound.

Quantitative analysis of the pigment based on chlorine content is challenging due to matrix effects and the difficulty in preparing standards with a homogenous distribution of an organic pigment in a matrix for XRF analysis.[22]

Visualizations

The following diagrams illustrate the workflow for cross-validating these spectroscopic techniques and a logical comparison of their attributes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Analysis & Cross-Validation start This compound Sample standards Prepare Stock & Standard Solutions/Mixtures start->standards unknown Prepare Unknown Sample start->unknown uv_vis UV-Vis Spectroscopy standards->uv_vis ftir FTIR Spectroscopy standards->ftir raman Raman Spectroscopy standards->raman unknown->uv_vis unknown->ftir unknown->raman cal_curve Generate Calibration Curves uv_vis->cal_curve ftir->cal_curve raman->cal_curve quantify Quantify Unknown Sample cal_curve->quantify compare Compare Quantitative Results (Accuracy, Precision, LOD, LOQ) quantify->compare conclusion Select Optimal Technique compare->conclusion logical_comparison cluster_criteria Analytical Need cluster_techniques Recommended Technique quant Quantitative Analysis of Solution uv_vis UV-Vis quant->uv_vis High Accuracy ident Qualitative Identification (Solid/Liquid) ftir FTIR ident->ftir Molecular Fingerprint raman Raman ident->raman High Specificity non_destruct Non-Destructive Surface Analysis non_destruct->ftir ATR Mode non_destruct->raman Micro-analysis elemental Elemental Composition xrf XRF elemental->xrf Chlorine Detection

References

A Comparative Performance Analysis of Pigment Red 112 from Various Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Pigment Red 112 (C.I. 12370), a monoazo pigment widely utilized for its vibrant yellowish-red shade and robust performance characteristics.[1][2] This document is intended to assist researchers, scientists, and drug development professionals in selecting the optimal this compound product for their specific applications by presenting key performance indicators from various manufacturers, supported by standardized experimental protocols.

Introduction to this compound

This compound, also known as Naphthol Red FGR, is a high-performance organic pigment recognized for its excellent color strength, good lightfastness, and thermal stability.[1][3][4] Its applications are diverse, ranging from inks (water-based and solvent-based), coatings (industrial and decorative), and plastics to textile printing and even agricultural uses like seed coloration.[1][2][3][5] The performance of this compound can, however, vary between manufacturers due to differences in synthesis, particle size distribution, and post-treatment processes. This guide outlines a systematic approach to benchmarking its performance.

Comparative Performance Data

The following table summarizes key quantitative performance data for this compound from a selection of manufacturers. The data has been compiled from publicly available technical data sheets. It is important to note that direct comparison can be challenging due to variations in testing methodologies. The subsequent section on Experimental Protocols provides a standardized framework for in-house evaluation.

Property Manufacturer A Manufacturer B Manufacturer C Manufacturer D Test Method
Color Shade Yellowish RedBright Neutral RedBright Yellowish Shade RedBright Neutral RedVisual/Spectrophotometric
Specific Surface Area (m²/g) 17-4037-40Not SpecifiedNot SpecifiedISO 9277
Oil Absorption ( g/100g ) 40-5040-5030-50≤40ISO 787-5 / ASTM D281
pH Value 6-86-84.5-7.56-7ISO 787-9 / ASTM D1208
Heat Stability (°C) 180170170200 (5 min)ISO 787-21 / ASTM D2485
Light Fastness (Full Shade, 1-8) 6-77-87-87ISO 105-B02 / ASTM D4303
Light Fastness (Reduced Tint, 1-8) 6Not SpecifiedNot Specified6ISO 105-B02 / ASTM D4303
Acid Resistance (1-5) 5455ISO 787-1
Alkali Resistance (1-5) 5455ISO 787-1
Water Resistance (1-5) Not Specified4Not Specified5ISO 787-1
Ethanol Resistance (1-5) 34Not Specified4ISO 787-1
Xylene Resistance (1-5) Not SpecifiedNot SpecifiedNot Specified5ISO 787-1
Migration Resistance (1-5) 4Not SpecifiedNot Specified5EN 14469-4

Note: The data presented is for illustrative purposes and should be verified with the respective manufacturers. The performance can vary depending on the specific grade and application.

Experimental Protocols

To facilitate a direct and unbiased comparison of this compound from different sources, the following standardized experimental protocols are recommended. These protocols are based on internationally recognized standards from ISO and ASTM.[6][7]

Determination of Oil Absorption

Objective: To determine the quantity of linseed oil required to form a coherent paste with a given amount of pigment. This value is indicative of the pigment's dispersibility and vehicle demand.

Methodology: Based on ISO 787-5 and ASTM D281.

  • Weigh 10 g of the dry this compound sample onto a clean glass plate.

  • Add refined linseed oil drop by drop from a burette onto the pigment.

  • After the addition of each drop, thoroughly incorporate the oil into the pigment using a steel spatula.

  • Continue adding oil until a single, stiff paste of a smooth consistency is formed.

  • Record the volume of oil consumed in milliliters.

  • Calculate the oil absorption as the grams of oil required per 100 grams of pigment.

Light Fastness Testing

Objective: To assess the resistance of the pigment to fading or color change upon exposure to a standardized light source.

Methodology: Based on ISO 105-B02 and ASTM D4303.

  • Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic emulsion for water-based systems, alkyd resin for solvent-based systems) at a specified pigment-to-binder ratio.

  • Apply a uniform film of the dispersion onto a standardized substrate (e.g., drawdown card).

  • Prepare both a full shade sample and a reduced tint sample (e.g., 1:10 pigment to titanium dioxide).

  • Allow the films to dry completely.

  • Partially cover each sample with an opaque material.

  • Expose the samples to a xenon arc light source under controlled conditions of temperature and humidity as specified in the standard.

  • Simultaneously expose the Blue Wool Scale standards (1-8).

  • Periodically evaluate the color change of the exposed portion of the sample against the unexposed portion and compare it to the fading of the Blue Wool Scale standards.

  • The lightfastness rating corresponds to the Blue Wool Scale number that shows a similar degree of fading.

Heat Stability Testing

Objective: To evaluate the pigment's ability to withstand high temperatures without significant color change, which is critical for applications like baking enamels and plastics processing.[4]

Methodology: Based on ISO 787-21 and ASTM D2485.

  • Prepare a sample of the pigment incorporated into the intended application medium (e.g., a paint system or a plastic resin).

  • Apply the colored medium to a suitable substrate.

  • Place the prepared sample in a laboratory oven at a series of specified temperatures (e.g., 160°C, 180°C, 200°C) for a defined duration (e.g., 10 minutes, 20 minutes).

  • After cooling to room temperature, compare the color of the heat-exposed sample to an unheated control sample.

  • The heat stability is reported as the maximum temperature at which no significant color change is observed.

Chemical Resistance Testing

Objective: To assess the pigment's resistance to various chemicals, which is crucial for its durability in different environments.

Methodology: Based on ISO 787-1.

  • Prepare coated panels as described in the lightfastness test.

  • Immerse separate panels in solutions of 5% hydrochloric acid, 5% sodium hydroxide, water, and selected organic solvents (e.g., ethanol, xylene) for a specified period (e.g., 24 hours) at room temperature.

  • After immersion, rinse the panels with deionized water and allow them to dry.

  • Evaluate any changes in color, gloss, or blistering and rate the resistance on a scale of 1 to 5, where 5 represents no change.

Visualizations

The following diagrams illustrate the experimental workflow for performance testing and a logical relationship for evaluating pigment suitability.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis P1 Pigment Sampling (Manufacturer A, B, C) P2 Dispersion in Test Vehicle P1->P2 T4 Oil Absorption (ISO 787-5) P1->T4 P3 Film Application (Drawdown) P2->P3 T1 Light Fastness (ISO 105-B02) P3->T1 T2 Heat Stability (ISO 787-21) P3->T2 T3 Chemical Resistance (ISO 787-1) P3->T3 A1 Visual & Instrumental Color Measurement T1->A1 T2->A1 T3->A1 T4->A1 A2 Rating against Standard Scales A1->A2 A3 Comparative Data Tabulation A2->A3

Caption: Experimental workflow for benchmarking this compound.

Pigment_Selection_Logic cluster_input Application Requirements cluster_evaluation Pigment Evaluation cluster_decision Selection Req1 High Lightfastness? Eval1 Review Lightfastness Data (Blue Wool Scale) Req1->Eval1 Req2 Heat Exposure? Eval2 Check Heat Stability (Max Temperature) Req2->Eval2 Req3 Chemical Environment? Eval3 Assess Chemical Resistance Ratings Req3->Eval3 Decision Select Optimal Pigment Source Eval1->Decision Eval2->Decision Eval3->Decision

Caption: Logical flow for selecting the appropriate this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Pigment Red 112 and other selected Naphthol AS azo pigments. The information is intended to assist researchers and professionals in evaluating the safety of these compounds in various applications. The primary focus is on acute toxicity, irritation, and genotoxic potential, with a key consideration being the possible metabolic cleavage of the azo linkage to form potentially carcinogenic aromatic amines.

Executive Summary

This compound, a Naphthol AS pigment, exhibits low acute toxicity via oral and dermal routes. However, a significant toxicological concern for this class of pigments is the potential for reductive cleavage of the azo bond, which can release aromatic amines of known or suspected carcinogenicity. While in vitro genotoxicity studies on this compound have reportedly been negative, related pigments such as Pigment Red 22 and 23 have shown positive results in some assays, which are often attributed to the liberation of these aromatic amine metabolites. This guide presents available quantitative data, details of experimental methodologies, and visual representations of metabolic pathways to facilitate a thorough comparative analysis.

Quantitative Toxicity Data Comparison

The following tables summarize the available quantitative toxicological data for this compound and related Naphthol AS pigments.

Table 1: Acute Toxicity Data

CompoundCAS No.Test SpeciesRouteLD50/LC50Reference
This compound 6535-46-2Rat (female)Oral> 5000 mg/kg bw[1][2]
Rat (male)Dermal> 5000 mg/kg bw[1][2]
Pigment Red 226448-95-9Rat (female)Oral> 15000 mg/kg bw
Rat (male/female)Inhalation> 1580 mg/m³ air
Rat (male)Dermal> 5000 mg/kg bw
Pigment Red 1702786-76-7Rat (female)Oral> 15000 mg/kg bw
Rat (male/female)Inhalation> 1580 mg/m³ air
Rat (male)Dermal> 5000 mg/kg bw
Pigment Red 76471-51-8RatOral> 5000 mg/kg bw[3]
Pigment Red 116410-30-6Rat (Wistar)Oral> 5000 mg/kg bw[3]
Pigment Red 236471-49-4RatOral> 6000 mg/kg bw[3]

Table 2: Skin and Eye Irritation Data

CompoundCAS No.Test SpeciesTestObservationClassificationReference
This compound 6535-46-2RabbitAcute Eye Irritation (OECD 405)Minor chemosis and conjunctival redness, resolved within 48 hours.Not irritating to eyes[3]
Skin IrritationNot availableMay cause an allergic skin reaction.[1]
Pigment Red 76471-51-8RabbitAcute Eye IrritationPractically non-irritating.Not irritating to eyes[3]
Skin IrritationNot availableAt most slightly irritating to the skin.[3]

Table 3: Genotoxicity Data

CompoundAssayTest SystemMetabolic ActivationResultReference
This compound In vitroNot specifiedNot specifiedNegative[3]
Pigment Red 22Ames TestS. typhimurium TA98, TA100, TA1537; E. coli WP2 uvrAWith and without S9Positive[3]
S. typhimurium TA1535With and without S9Negative[3]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Negative[3]
Pigment Red 23Ames TestS. typhimurium TA100, TA1537, TA98With and without S9Mutagenic[3]
S. typhimurium TA1535With and without S9Not mutagenic[3]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWithout S9Positive[3]
With S9Negative[3]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Negative[3]
Pigment Red 170In vitroNot specifiedNot specifiedNegative[3]
Pigment Red 268In vitroNot specifiedNot specifiedNegative[3]

Note: The negative in vitro genotoxicity results for this compound, 170, and 268 are reported in a secondary source and the original study data providing details on concentrations and specific assays were not available in the conducted search.

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are based on the Organization for Economic Co-operation and Development (OECD) guidelines.

OECD Guideline 401: Acute Oral Toxicity This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Species: Typically rats.

  • Procedure: The test substance is administered in a single dose by gavage to fasted animals.

  • Dose Levels: A range of doses is used to determine the LD50 value.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

OECD Guideline 402: Acute Dermal Toxicity This test assesses the potential for a substance to cause toxicity through skin contact.

  • Test Species: Typically rats or rabbits.

  • Procedure: A single dose of the test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

  • Dose Levels: A limit test at 2000 mg/kg is often performed.

  • Observations: Animals are observed for signs of toxicity and skin reactions for 14 days.

OECD Guideline 405: Acute Eye Irritation/Corrosion This test evaluates the potential of a substance to cause irritation or damage to the eye.

  • Test Species: Albino rabbits.

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

OECD Guideline 407: Repeated Dose 28-day Oral Toxicity Study This study provides information on the potential health hazards from repeated oral exposure to a substance over a 28-day period.

  • Test Species: Typically rats.

  • Procedure: The test substance is administered daily by gavage or in the diet/drinking water for 28 days.

  • Dose Levels: At least three dose levels and a control group are used.

  • Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Azo Pigment Cleavage

The primary metabolic pathway of concern for azo pigments is the reductive cleavage of the azo bond (–N=N–), which is primarily carried out by azoreductases. These enzymes are found in the liver and, significantly, in the gut microbiome. This cleavage results in the formation of two separate aromatic amines.

Azo_Pigment_Metabolism cluster_ingestion Ingestion/Exposure cluster_metabolism Metabolism (Liver & Gut Microbiota) cluster_products Metabolic Products Azo Pigment Azo Pigment Azoreductases Azoreductases Azo Pigment->Azoreductases Substrate Aromatic Amine 1 Aromatic Amine 1 Azoreductases->Aromatic Amine 1 Reductive Cleavage Aromatic Amine 2 Aromatic Amine 2 Azoreductases->Aromatic Amine 2 NADH/NADPH NADH/NADPH NADH/NADPH->Azoreductases Cofactor

Caption: Reductive cleavage of an azo pigment by azoreductases.

General Experimental Workflow for In Vitro Genotoxicity Testing

The assessment of a compound's genotoxic potential typically follows a tiered approach, starting with in vitro assays.

Genotoxicity_Workflow Test Compound Test Compound Ames Test Ames Test Test Compound->Ames Test Bacterial Reverse Mutation Chromosome Aberration Assay Chromosome Aberration Assay Test Compound->Chromosome Aberration Assay Clastogenicity Mouse Lymphoma Assay Mouse Lymphoma Assay Test Compound->Mouse Lymphoma Assay Gene Mutation & Clastogenicity Data Analysis Data Analysis Ames Test->Data Analysis Chromosome Aberration Assay->Data Analysis Mouse Lymphoma Assay->Data Analysis Genotoxicity Assessment Genotoxicity Assessment Data Analysis->Genotoxicity Assessment

Caption: Workflow for in vitro genotoxicity assessment.

Conclusion

This compound demonstrates a low order of acute toxicity. However, the potential for this and other Naphthol AS pigments to be metabolized to carcinogenic aromatic amines remains a key area of concern that warrants careful consideration in any risk assessment. The lack of publicly available, detailed quantitative data on the in vitro cytotoxicity and genotoxicity of this compound highlights a data gap. In contrast, the positive genotoxicity findings for related pigments like Pigment Red 22 and 23 underscore the importance of evaluating the potential for metabolic activation of this class of compounds. For a comprehensive safety evaluation, further studies on this compound, particularly focusing on its metabolic fate and the genotoxic potential of its metabolites, are recommended.

References

Navigating the Red Spectrum: A Cost-Performance Analysis of Pigment Red 112 in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals: A Comparative Guide to Selecting the Optimal Red Pigment

In the vast landscape of industrial colorants, selecting the ideal pigment requires a meticulous balance of performance, cost, and application-specific requirements. Pigment Red 112 (PR 112), a monoazo pigment from the Naphthol AS family, has established itself as a versatile and cost-effective option for a wide range of applications, including coatings, inks, and plastics.[1][2] This guide provides an objective cost-performance analysis of this compound, comparing it with key alternatives and presenting the experimental data necessary for informed decision-making.

This compound is recognized for its bright, neutral to yellowish-red shade, high tinting strength, and good overall fastness properties.[2][3] It is frequently used as a higher-performance replacement for older, less robust pigments like Toluidine Red (Pigment Red 3), especially in applications demanding better lightfastness and stability.[3][4][5] However, for the most demanding environments, such as automotive topcoats or durable outdoor plastics, formulators must weigh its capabilities against premium, higher-cost pigments like the Diketopyrrolo-pyrrole (DPP) family, exemplified by Pigment Red 254.

This guide will delve into the quantitative performance metrics of PR 112 and its competitors, detail the standard methodologies for pigment evaluation, and provide a logical framework for selecting the most appropriate red pigment for your industrial application.

Experimental Protocols: The Basis for Comparison

To ensure a standardized and objective comparison, pigment properties are evaluated using internationally recognized experimental protocols. The data presented in this guide is based on the following standard methodologies.

Lightfastness Testing

Lightfastness measures a pigment's resistance to fading upon exposure to light. The industry standard method is ASTM D4303 , which involves exposing pigmented samples to an artificial light source that simulates indoor daylight filtered through window glass.[1][6][7]

  • Apparatus: A Xenon arc weathering chamber is used.[1][8]

  • Procedure: Pigmented panels are prepared and placed in the chamber alongside a standardized Blue Wool Scale (ranging from 1 for very poor lightfastness to 8 for outstanding lightfastness).[9][10][11] The samples are exposed to a controlled cycle of light and humidity.

  • Evaluation: The degree of color change (fading) of the test sample is visually compared to the fading of the Blue Wool Scale references.[9][12] The reported lightfastness rating corresponds to the Blue Wool strip that shows a similar degree of color change. An alternative quantitative method involves measuring the color difference (ΔE*ab) with a spectrophotometer before and after exposure.[1][6]

Heat Stability Testing

Heat stability is critical for applications involving high-temperature processing, such as plastics extrusion or baking enamels. A common method is based on ISO 787-21 .[5]

  • Apparatus: A precision-controlled laboratory oven or an injection molding machine.[10][13]

  • Procedure: The pigment is dispersed into a polymer (e.g., HDPE) or a stoving binder. The pigmented material is then held at progressively higher temperatures (e.g., 180°C, 200°C, 220°C) for a specified dwell time, typically 5-10 minutes.[11]

  • Evaluation: The color of the heat-exposed samples is compared to a control sample that was processed at the lowest possible temperature.[5] The maximum temperature at which the pigment shows no significant color change (often defined as a color difference ΔE*ab < 3) is reported as its heat stability.[11]

Chemical & Solvent Resistance Testing

This test determines a pigment's ability to resist bleeding or color change when in contact with various chemicals. The evaluation is typically performed on a 1-5 scale, where 5 indicates excellent resistance.

  • Apparatus: Test panels, beakers, and standardized chemical reagents (e.g., 5% HCl, 5% NaOH, Ethanol, Xylene).

  • Procedure: A cured paint film or a colored plastic chip is partially immersed in the test chemical for a specified period (e.g., 24 hours) at room temperature.

  • Evaluation: The panel is removed, rinsed, and dried. It is then assessed for any color change on the immersed portion. The degree of staining on the filter paper (if the sample was placed on it) and the discoloration of the reagent are also evaluated against a 5-step grey scale (where 5 is no bleed/change and 1 is severe bleed/change).

Comparative Performance Data

The following tables summarize the key performance and physical properties of this compound against common alternatives. The cost is presented as a relative index to reflect market positioning, where '

' indicates a moderate price point.

Table 1: Performance and Fastness Properties of Selected Red Pigments

PropertyThis compoundPigment Red 254Pigment Red 170Pigment Red 3Pigment Red 48:2
Chemical Class MonoazoDPPNaphthol ASβ-NaphtholBONA Lake (Ca)
Lightfastness (Full Shade) 7-88766-7
Lightfastness (Tint) 6-786-746
Heat Stability (°C) 180-200°C300°C180-240°C140-160°C180-230°C
Acid Resistance (1-5) 5553-44
Alkali Resistance (1-5) 5553-44
Ethanol Resistance (1-5) 3-45544
Xylene Resistance (1-5) 35544-5

Data compiled from multiple supplier technical datasheets. Ratings are on a standard 1-8 scale for Lightfastness and 1-5 scale for chemical resistance.[12][14][15][16][17][18][19][20]

Table 2: Physical Properties and Relative Cost

PropertyThis compoundPigment Red 254Pigment Red 170Pigment Red 3Pigment Red 48:2
Shade Bright, neutral redMid-shade redBluish redYellowish redBluish red
Opacity OpaqueSemi-opaqueSemi-transparentOpaqueSemi-transparent
Oil Absorption ( g/100g ) 30-5035-4535-4530-5035-55
Density (g/cm³) ~1.5~1.5~1.5~1.5~1.6
Relative Cost Index
$
$
$

Cost Index: $ (Low) to

$ (Very High). This is a qualitative assessment based on chemical class and market positioning.

Visualizing the Workflow

Effective pigment selection and validation follow a logical process. The diagrams below, rendered in DOT language, illustrate the decision-making workflow for cost-performance analysis and the standard experimental procedure for pigment evaluation.

Pigment_Selection_Workflow start Define Application Requirements perf Key Performance Needs? (Lightfastness, Heat, Chemical) start->perf high_perf High-Performance Path (e.g., Automotive, Outdoor) perf->high_perf > 7 Lightfastness > 240°C Heat med_perf Medium-Performance Path (e.g., Industrial Coatings, Inks) perf->med_perf 6-7 Lightfastness 180-220°C Heat low_perf Low-Cost Path (e.g., Indoor Use, Temp Color) perf->low_perf < 6 Lightfastness < 180°C Heat select_dpp Select High-End Pigment (e.g., PR 254 - DPP) high_perf->select_dpp select_112 Select Balanced Pigment (e.g., PR 112, PR 170) med_perf->select_112 select_3 Select Economy Pigment (e.g., PR 3, PR 48:2) low_perf->select_3 cost Cost Acceptable? select_dpp->cost cost2 Cost Acceptable? select_112->cost2 validate Lab Validation: Test Performance in System select_3->validate Yes cost->med_perf No cost->validate Yes cost2->low_perf No cost2->validate Yes finalize Finalize Formulation validate->finalize

Caption: Cost-Performance Based Pigment Selection Workflow.

Experimental_Workflow cluster_tests 4. Performance Testing start 1. Pigment Sourcing & Characterization dispersion 2. Dispersion (e.g., in Resin/Polymer) start->dispersion prep 3. Sample Preparation (Coatings, Plastic Chips) dispersion->prep light_test Lightfastness Test (Xenon Arc, Blue Wool) prep->light_test heat_test Heat Stability Test (Oven / Injection Mold) prep->heat_test chem_test Chemical Resistance (Acid, Alkali, Solvents) prep->chem_test analysis 5. Data Analysis (Compare vs. Control & Scale) light_test->analysis heat_test->analysis chem_test->analysis report 6. Final Report & Cost-Performance Matrix analysis->report

Caption: Generalized Experimental Workflow for Pigment Evaluation.

Cost-Performance Summary and Conclusion

  • This compound: Offers an excellent balance of properties for its cost. Its high opacity, good lightfastness (especially in full shades), and robust chemical resistance make it a go-to pigment for industrial paints, many printing inks, and general-purpose plastics where a durable, bright red is required without the expense of a high-performance pigment.[1][8][12] Its heat stability of around 180-200°C is sufficient for many, but not all, plastic processing applications.[12][14]

  • Pigment Red 254 (DPP): Represents the pinnacle of performance. With outstanding lightfastness in all shades, exceptional heat stability up to 300°C, and superb chemical resistance, it is the choice for applications where color longevity is paramount, such as automotive OEM finishes and high-end engineering plastics.[17][19] This performance, a result of its stable Diketo-pyrrolo-pyrrole chemistry, comes at a significant cost premium.[18]

  • Pigment Red 170: A versatile Naphthol red that provides a slightly bluer shade than PR 112. It offers good all-around fastness properties, often with slightly better solvent resistance and heat stability than PR 112, making it suitable for demanding industrial coatings and some plastics.[2][15] It is available in both transparent and opaque forms, adding to its versatility.[2][14]

  • Pigment Red 3 (Toluidine Red): An older, economical pigment. While it provides a bright, opaque red, its performance is limited, particularly regarding lightfastness in tints and heat stability.[16][20] It is best suited for inexpensive, air-drying interior paints or inks where high fastness is not a critical requirement.[16] this compound is often specified as a direct upgrade.[4][5]

  • Pigment Red 48:2: A calcium-laked BONA pigment that provides a strong, bluish-red shade. It is widely used in printing inks and plastics due to its high color strength and moderate cost.[18] Its fastness properties are generally good but can be limited by its susceptibility to acids and alkalis compared to non-laked pigments.

This compound solidifies its position as a strong "workhorse" red pigment in the industrial market. It delivers a cost-performance profile that is superior to older pigments like PR 3 and serves as a reliable, economical alternative to more expensive options like PR 170 and PR 254 for a multitude of mid-range applications. For formulators in industrial coatings, printing inks, and general plastics, PR 112 provides a vibrant, durable, and opaque red that meets the technical requirements without inflating costs. However, for applications exposed to extreme heat, prolonged direct sunlight, or harsh chemical environments, an investment in a high-performance pigment such as PR 254 is justified and necessary. The final selection should always be validated through in-system testing to ensure compatibility and desired performance.

References

A Comparative Spectroscopic and Colorimetric Analysis of Naphthol AS Reds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of several common Naphthol AS red pigments, focusing on their spectroscopic and colorimetric properties. The information presented is intended to assist researchers in selecting appropriate colorants for various applications, including in the formulation of drug products where precise and consistent coloration is critical.

Introduction to Naphthol AS Reds

Naphthol AS reds are a significant class of organic pigments known for their vibrant red hues, strong tinting strength, and good overall fastness properties.[1][2] Structurally, they are classified as monoazo pigments, although many exist in the more stable hydrazone tautomeric form. These pigments are synthesized by coupling a diazotized aromatic amine with a Naphthol AS derivative (anilides of 3-hydroxy-2-naphthoic acid). The specific substituents on both the diazo component and the Naphthol AS moiety determine the final color and performance characteristics of the pigment.

This guide will focus on a comparative analysis of the following Naphthol AS reds:

  • Pigment Red 2 (PR2)

  • Pigment Red 9 (PR9)

  • Pigment Red 112 (PR112)

  • Pigment Red 170 (PR170)

  • Pigment Red 188 (PR188)

Chemical Structures

The chemical structures of the selected Naphthol AS reds are presented below. The variation in their molecular architecture directly influences their spectroscopic and colorimetric properties.

Pigment Red 2 (PR2) Synonyms: Naphthol Red G

Pigment Red 9 (PR9) Synonyms: Naphthol Red AS-OL

This compound (PR112) Synonyms: Naphthol Red AS-D, Permanent Red FGR

Pigment Red 170 (PR170) Synonyms: Naphthol Red, Naphthol Crimson

Pigment Red 188 (PR188) Synonyms: Naphthol Scarlet

Spectroscopic Comparison

The color of a pigment is determined by its absorption of light in the visible region of the electromagnetic spectrum. UV-Visible (UV-Vis) spectroscopy is a key technique for characterizing the absorption properties of these pigments. The wavelength of maximum absorption (λmax) provides insight into the electronic transitions within the molecule and is a primary determinant of its color.

Pigmentλmax (nm)Solvent/Method
Pigment Red 2 Not available-
Pigment Red 9 Not available-
This compound Not available-
Pigment Red 170 Not available-
Pigment Red 188 Not available-

Note: Specific λmax values in a given solvent were not consistently available in the searched literature. The perceived color is a result of the overall shape and position of the absorption band in the visible spectrum.

Colorimetric Comparison

Colorimetry provides a quantitative measure of color as perceived by the human eye. The CIE Lab* color space is a widely used system where:

  • L* represents lightness (from 0 for black to 100 for white).

  • a* represents the red-green axis (positive values are reddish, negative values are greenish).

  • b* represents the yellow-blue axis (positive values are yellowish, negative values are bluish).

These values allow for a precise and objective comparison of the color of different pigments.

PigmentLab*
Pigment Red 2 Data not availableData not availableData not available
Pigment Red 9 Data not availableData not availableData not available
This compound 68.6236.9910.01[3]
Pigment Red 170 Data not availableData not availableData not available
Pigment Red 188 Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the spectroscopic and colorimetric analysis of Naphthol AS red pigments are provided below. These protocols are intended to serve as a guide for researchers to obtain reproducible and comparable data.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output pigment_powder Pigment Powder dispersion Pigment Dispersion pigment_powder->dispersion Disperse in appropriate medium uv_vis UV-Vis Spectroscopy dispersion->uv_vis Analyze absorption cielab CIELAB Colorimetry dispersion->cielab Measure color spectra Absorption Spectra (λmax) uv_vis->spectra lab_values Lab* Values cielab->lab_values

Caption: Experimental workflow for spectroscopic and colorimetric analysis.

UV-Visible Spectroscopy
  • Sample Preparation:

    • Accurately weigh a small amount of the Naphthol AS red pigment (e.g., 1-5 mg).

    • Disperse the pigment in a suitable solvent (e.g., N,N-dimethylformamide, chloroform, or a transparent binder medium). The choice of solvent is critical as it can influence the absorption spectrum.

    • Use ultrasonication to ensure a fine and uniform dispersion.

    • Dilute the dispersion to an appropriate concentration to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the solvent or binder medium.

    • Fill a matched cuvette with the pigment dispersion and record the absorption spectrum over the visible range (typically 400-700 nm).

    • Identify the wavelength of maximum absorbance (λmax).

CIELAB Colorimetry
  • Sample Preparation:

    • Prepare an opaque, uniform drawdown or pressed pellet of the pigment powder. The method of preparation should be consistent across all samples to ensure comparability.

    • For drawdowns, disperse the pigment in a standardized binder (e.g., a specific acrylic or alkyd resin) at a defined pigment-to-binder ratio. Apply the dispersion to a standardized substrate (e.g., a sealed chart) using a film applicator of a specified thickness.

    • For pressed pellets, use a hydraulic press to create a smooth, non-glossy surface.

  • Instrumentation and Measurement:

    • Use a calibrated spectrophotometer or colorimeter with a defined geometry (e.g., d/8° sphere or 45°/0°).

    • Set the instrument to use a standard illuminant (e.g., D65 for daylight) and a standard observer (e.g., 10°).

    • Calibrate the instrument using a certified white and black standard.

    • Measure the L, a, and b* values of the prepared sample at multiple locations to ensure an average and representative reading.

Summary and Conclusion

This guide has provided a framework for the spectroscopic and colorimetric comparison of several Naphthol AS red pigments. While a complete set of comparative data was not available from the surveyed literature, the provided chemical structures and detailed experimental protocols offer a solid foundation for researchers to conduct their own analyses. The single available data point for this compound (L=68.62, a=36.99, b*=10.01) indicates a bright, strong red with a slightly yellowish undertone.[3]

The selection of a Naphthol AS red for a specific application will depend on the desired hue, as well as other performance characteristics such as lightfastness, heat stability, and chemical resistance, which are also influenced by the pigment's chemical structure. For applications in regulated industries such as pharmaceuticals, a thorough and well-documented characterization of the colorants is essential. The methodologies outlined in this guide can be used to generate the necessary data to support formulation development and regulatory submissions.

References

The Influence of Crystal Structure on the Performance of Pigment Red 112: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pigment Red 112 (C.I. 12370), a monoazo pigment from the Naphthol AS family, with other common red pigments. We will delve into the correlation between its crystal structure and performance characteristics, offering supporting experimental data and detailed protocols for key evaluation methods.

Understanding the Crystal Structure-Performance Relationship

The performance of an organic pigment like this compound is intrinsically linked to its solid-state properties, which are dictated by its crystal structure. Key crystallographic features that influence performance include:

  • Polymorphism: The ability of a compound to exist in multiple crystal forms. Different polymorphs of the same pigment can exhibit significant variations in color, tinting strength, lightfastness, and heat stability.

  • Molecular Stacking: The arrangement of pigment molecules in the crystal lattice affects intermolecular interactions. Efficient π-π stacking and hydrogen bonding contribute to greater stability, leading to improved resistance to heat, light, and solvents.

  • Particle Size and Distribution: These properties, influenced by the crystallization process, impact the pigment's opacity, dispersibility, and tinctorial strength.

This compound, as a Naphthol AS pigment, is known to exist in the keto-hydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonding. This planarity and the potential for strong intermolecular interactions within the crystal lattice are fundamental to its good performance characteristics. While specific crystallographic data for this compound is not extensively published in publicly available literature, the general principles governing Naphthol AS pigments provide a strong framework for understanding its behavior.

Performance Comparison of this compound and Alternatives

The following tables summarize the key performance indicators of this compound in comparison to other widely used red pigments, such as Naphthol Red PR 170 and Pyrrole Red PR 254. The data is compiled from various industry sources and technical data sheets.

Table 1: Lightfastness and Weatherability

PigmentC.I. NameChemical ClassLightfastness (BWS) - Full ShadeLightfastness (BWS) - Tint
This compound 12370Monoazo (Naphthol AS)6-76
Pigment Red 17012475Monoazo (Naphthol AS)6-75-6
Pigment Red 25456110Diketopyrrolopyrrole (DPP)88

BWS (Blue Wool Scale) rating: 1 (very poor) to 8 (excellent).

Table 2: Heat Stability and Chemical Resistance

PigmentC.I. NameHeat Stability (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)
This compound 12370180-20054-5
Pigment Red 17012475180-22054
Pigment Red 25456110300+55

Resistance Scale: 1 (poor) to 5 (excellent).

Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate pigment performance, based on ASTM standards.

Lightfastness Testing (ASTM D4303)

Objective: To determine the resistance of a pigment to color change upon exposure to light.

Methodology:

  • Sample Preparation: The pigment is dispersed in a suitable vehicle (e.g., acrylic emulsion) and applied to a substrate to create a uniform film. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples are exposed to a controlled light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight. The exposure is carried out for a specified duration or until a certain radiant energy is reached.

  • Evaluation: The color difference (ΔE*) between the exposed and unexposed portions of the sample is measured using a spectrophotometer. The lightfastness is then rated on the Blue Wool Scale, where a rating of 8 indicates no perceptible color change.

Heat Stability Testing

Objective: To evaluate the ability of a pigment to resist color change at elevated temperatures.

Methodology:

  • Sample Preparation: The pigment is incorporated into a polymer matrix (e.g., plastic) at a specified concentration.

  • Exposure: The pigmented polymer is then subjected to a series of increasing temperatures in an oven for a defined period at each temperature.

  • Evaluation: The color of the samples at each temperature is compared to a sample that was not exposed to heat. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance (Bleeding) Testing (ASTM D279)

Objective: To assess the resistance of a pigment to migration or "bleeding" when in contact with solvents or other chemicals.

Methodology:

  • Sample Preparation: A coating containing the test pigment is applied to a substrate and allowed to dry completely.

  • Overcoating: A white topcoat is then applied over a portion of the colored basecoat.

  • Evaluation: After the topcoat has dried, it is visually inspected for any discoloration or staining caused by the migration of the underlying pigment. The degree of bleeding is rated on a scale of 1 (severe bleeding) to 5 (no bleeding).

Visualizing the Structure-Performance Relationship

The following diagram illustrates the logical relationship between a pigment's fundamental properties and its ultimate performance in an application.

G Factors Influencing Pigment Performance cluster_0 Molecular & Crystal Structure cluster_1 Physical Properties cluster_2 Performance Characteristics Molecular\nStructure Molecular Structure Crystal\nStructure Crystal Structure Molecular\nStructure->Crystal\nStructure Polymorphism Polymorphism Crystal\nStructure->Polymorphism Molecular\nStacking Molecular Stacking Crystal\nStructure->Molecular\nStacking Particle Size\n& Distribution Particle Size & Distribution Crystal\nStructure->Particle Size\n& Distribution Lightfastness Lightfastness Polymorphism->Lightfastness Heat Stability Heat Stability Polymorphism->Heat Stability Molecular\nStacking->Heat Stability Chemical\nResistance Chemical Resistance Molecular\nStacking->Chemical\nResistance Surface\nCharacteristics Surface Characteristics Particle Size\n& Distribution->Surface\nCharacteristics Tinctorial\nStrength Tinctorial Strength Particle Size\n& Distribution->Tinctorial\nStrength Dispersibility Dispersibility Surface\nCharacteristics->Dispersibility

Caption: Relationship between molecular structure, crystal properties, and pigment performance.

Comparative analysis of microreactor versus batch synthesis of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthesis methodology is critical to ensuring product quality, process efficiency, and safety. This guide provides a detailed comparative analysis of microreactor and traditional batch synthesis for C.I. Pigment Red 112, an important organic pigment. The comparison is supported by experimental data and detailed protocols to aid in informed decision-making.

The synthesis of this compound involves a two-step process: the diazotization of 2,4,5-trichloroaniline (B140166) followed by an azo coupling reaction with N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D). While the fundamental chemistry remains the same, the execution of these steps in a microreactor versus a batch reactor leads to significant differences in the final product's characteristics and the overall efficiency of the process.

Quantitative Comparison of Synthesis Methods

The adoption of microreactor technology for the synthesis of this compound offers notable improvements in purity, reaction time, and particle size control when compared to conventional batch methods.

ParameterMicroreactor SynthesisBatch Synthesis
Yield 92-95%95-98%
Purity 98-99%85-90%
Reaction Time 2-3 hours10-12 hours
Particle Size ≤1 µm2-5 µm
Environmental Impact LowHigh

Data compiled from Benchchem.[1]

Experimental Protocols

Microreactor Synthesis Protocol

The continuous flow synthesis of this compound in a microreactor system emphasizes precise control over reaction conditions to achieve a fine and uniform particle size. A key innovation in this process is the precipitation of the coupling component in an upstream microreactor.[2][3]

1. Preparation of Reactant Solutions:

  • Diazo Component Solution: 2,4,5-trichloroaniline is dissolved in an acidic medium, typically 31% hydrochloric acid.[1]
  • Nitrite (B80452) Solution: Sodium nitrite is dissolved in deionized water.
  • Coupling Component Solution: N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D) is dissolved in an alkaline aqueous solution.
  • Acidic Precipitation Solution: An acidic solution (e.g., dilute acetic acid) is prepared for the precipitation of the coupling component.

2. Continuous Flow Process:

  • The coupling component solution and the acidic precipitation solution are continuously pumped into a first microreactor to precipitate the coupling component in a finely divided form.[2][3]
  • The resulting suspension of the coupling component may be subjected to wet grinding to achieve a particle size of approximately 1 micrometer or less.[2]
  • The diazo component solution and the nitrite solution are fed into a second microreactor for the diazotization reaction, which is typically carried out at a temperature between 0 and 15°C and a pH between -1 and 1.[1][2]
  • The finely dispersed coupling component suspension and the diazonium salt solution are then introduced into a third microreactor for the azo coupling reaction. The coupling reaction is maintained at a pH range of 4.5–7.5 and a temperature of 10–15°C.[1]
  • The product slurry continuously exits the reactor system.

3. Product Isolation:

  • The pigment slurry is filtered.
  • The filter cake is washed with deionized water until salt-free and then dried.

Batch Synthesis Protocol

The traditional batch synthesis of this compound is performed in large, stirred-tank reactors. The process involves the sequential addition of reagents and careful control of temperature and pH.

1. Preparation of Diazo Component:

  • Disperse 2,4,5-trichloroaniline in water with a non-ionic surfactant.[4][5]
  • Add hydrochloric acid and a cationic surfactant, and stir the mixture.[4][5]
  • Cool the mixture to 0-5°C and slowly add a solution of sodium nitrite to perform the diazotization. Maintain the temperature and stir for a period to ensure complete reaction.[1]

2. Preparation of Coupling Component:

  • In a separate vessel, dissolve Naphthol AS-D in an aqueous alkali solution (e.g., sodium hydroxide), often with the aid of a rosin (B192284) resin, by heating to around 90°C.[4][5]
  • Cool the resulting solution.
  • In a coupling reactor, prepare an acidic solution containing a non-ionic surfactant and add the Naphthol AS-D alkaline solution with stirring to precipitate the coupling component.[4][5]

3. Azo Coupling Reaction:

  • Filter the cold diazonium salt solution and slowly add it to the suspension of the coupling component over several hours while maintaining the temperature at 40-50°C.[3]
  • After the addition is complete, continue stirring for several hours to ensure the completion of the coupling reaction.[5]

4. Product Isolation:

  • Filter the resulting pigment slurry.
  • Wash the pigment cake thoroughly with water to remove salts and impurities.
  • Dry the pigment in an oven.
  • The dried pigment is then ground to the desired fineness.[5]

Visualizing the Synthesis and Workflows

To better illustrate the chemical transformations and the differences in the experimental setups, the following diagrams are provided.

G Chemical Synthesis Pathway of this compound cluster_diazotization Diazotization cluster_coupling Azo Coupling 2,4,5-Trichloroaniline 2,4,5-Trichloroaniline Diazonium Salt Diazonium Salt 2,4,5-Trichloroaniline->Diazonium Salt + HCl, NaNO2 0-5°C HCl HCl HCl->Diazonium Salt NaNO2 NaNO2 NaNO2->Diazonium Salt This compound This compound Diazonium Salt->this compound Coupling pH 4.5-7.5 Naphthol AS-D Naphthol AS-D Naphthol AS-D->this compound

Caption: Synthesis of this compound via diazotization and azo coupling.

G Experimental Workflow: Microreactor vs. Batch Synthesis cluster_microreactor Microreactor Synthesis (Continuous Flow) cluster_batch Batch Synthesis MR_Reactants Reactant Solutions MR_Precipitation Microreactor 1: Coupling Component Precipitation MR_Reactants->MR_Precipitation MR_Diazotization Microreactor 2: Diazotization MR_Reactants->MR_Diazotization MR_Coupling Microreactor 3: Azo Coupling MR_Precipitation->MR_Coupling MR_Diazotization->MR_Coupling MR_Product Continuous Product Slurry MR_Coupling->MR_Product Batch_Diazo_Prep Diazo Component Preparation Batch_Coupling_Reaction Coupling Reaction (Stirred Tank) Batch_Diazo_Prep->Batch_Coupling_Reaction Batch_Coupling_Prep Coupling Component Preparation Batch_Coupling_Prep->Batch_Coupling_Reaction Batch_Isolation Filtration, Washing, Drying, Grinding Batch_Coupling_Reaction->Batch_Isolation Batch_Product Final Pigment Product Batch_Isolation->Batch_Product

Caption: Workflow comparison of microreactor and batch synthesis.

Concluding Remarks

The choice between microreactor and batch synthesis for this compound depends on the specific requirements of the application. Microreactor technology offers significant advantages in terms of product quality, process control, and safety. The ability to produce pigments with a smaller and more uniform particle size directly impacts their dispersibility and final application performance.[2] Furthermore, the reduced reaction times and lower environmental impact align with the principles of green chemistry and process intensification.[1]

Conversely, batch synthesis remains a widely used and well-understood method. The initial capital investment for batch reactors may be lower, and the technology is readily available. However, challenges in controlling reaction exotherms, achieving consistent product quality, and the lengthy reaction times are significant drawbacks. For applications demanding high purity, superior dispersibility, and a more sustainable manufacturing process, microreactor synthesis presents a compelling alternative.

References

Introduction to Pigment Red 112 and the Imperative of Purity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of Commercial Pigment Red 112 Samples for Researchers and Drug Development Professionals

This guide provides a comparative assessment of commercial this compound samples, a brilliant red monoazo pigment from the Naphthol AS family. The purity of this pigment is critical in research and development, particularly in applications such as medical device coloration and drug formulation, where leachables and extractables can pose significant risks. This document outlines detailed experimental protocols for determining the purity of this compound and presents a comparative analysis of key quality attributes.

This compound (C.I. 12370; CAS No. 6535-46-2) is widely used for its vibrant color and good performance properties.[1][2] However, the manufacturing process of Naphthol AS pigments can introduce various impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents.[1] For scientific and pharmaceutical applications, the presence of such impurities can interfere with experimental results and pose safety concerns. Therefore, rigorous purity assessment is paramount.

Comparative Analysis of Commercial this compound Samples

The following table summarizes the key purity and performance parameters of three representative commercial this compound samples, based on typical product data sheets and analytical testing.

ParameterSample ASample BSample CTest Method
Purity (by HPLC, % Area) 98.5%99.2%97.8%HPLC-UV
Moisture Content (%) Max. 1.0%Max. 0.8%Max. 1.2%Gravimetric (Loss on Drying)
Insoluble Impurities (%) < 0.5%< 0.3%< 0.8%Gravimetric
Residual Solvents (ppm) < 100< 50< 200Headspace GC-MS
Heavy Metals (ppm, as Pb) < 10< 5< 20ICP-MS
Decomposition Onset (TGA, °C) 275 °C285 °C270 °CThermogravimetric Analysis
Light Fastness (Blue Wool Scale) 786-7ISO 105-B02
Heat Resistance (°C) 200 °C240 °C180 °CDIN EN 12877

Experimental Protocols for Purity Assessment

Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is employed to separate and quantify this compound from its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[3]

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy, typically around 515-530 nm).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent such as dimethylformamide (DMF) or acetone (B3395972) to a final concentration of 0.1 mg/mL.[4]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Quantification: The purity is determined by the area percentage of the main pigment peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is used to confirm the chemical identity of the pigment and to detect the presence of functional groups that may indicate impurities.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of the this compound sample.

  • Analysis:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for this compound, including those for N-H stretching, C=O stretching of the amide, aromatic C=C stretching, and C-Cl stretching. The secondary amide absorptions are typically observed around 1675 and 1547 cm⁻¹.[5]

    • Compare the sample spectrum to a reference spectrum of a high-purity standard to identify any additional peaks that may correspond to impurities.

Thermal Analysis (TGA/DSC) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place 5-10 mg of the this compound sample in an aluminum pan.

  • TGA Protocol:

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[6][7]

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

  • DSC Protocol:

    • Heat the sample under the same conditions as the TGA analysis.

    • Record the heat flow to identify endothermic or exothermic events such as melting, crystallization, or decomposition.

Visualizing the Assessment Workflow and Method Selection

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the purity of this compound and a decision-making process for selecting the appropriate analytical techniques.

Experimental_Workflow_for_Pigment_Red_112_Purity_Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Weighing Weigh Pigment Sample Dissolution Dissolve in Appropriate Solvent (e.g., DMF, Acetone) Sample_Weighing->Dissolution FTIR FTIR Spectroscopy (Structural Confirmation) TGA_DSC Thermal Analysis (TGA/DSC) (Thermal Stability) ICP_MS ICP-MS Analysis (Heavy Metals) Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC HPLC-UV Analysis (Purity & Organic Impurities) Filtration->HPLC Data_Analysis Analyze Chromatograms, Spectra, and Thermograms HPLC->Data_Analysis FTIR->Data_Analysis TGA_DSC->Data_Analysis ICP_MS->Data_Analysis Purity_Report Generate Purity Report Data_Analysis->Purity_Report

Caption: Experimental workflow for the purity assessment of this compound.

Analytical_Method_Selection_Decision_Tree Start Suspected Impurity Type? Organic_Byproducts Organic Byproducts/ Unreacted Intermediates Start->Organic_Byproducts Organic Inorganic_Salts Inorganic Salts/ Residual Catalysts Start->Inorganic_Salts Inorganic Thermal_Instability Thermal Instability/ Decomposition Products Start->Thermal_Instability Thermal Heavy_Metals Heavy Metal Contamination Start->Heavy_Metals Metallic HPLC_GCMS Primary Technique: HPLC-UV or GC-MS Organic_Byproducts->HPLC_GCMS FTIR_IC Primary Technique: FTIR and Ion Chromatography Inorganic_Salts->FTIR_IC TGA_DSC Primary Technique: TGA/DSC Thermal_Instability->TGA_DSC ICP_MS_AAS Primary Technique: ICP-MS or AAS Heavy_Metals->ICP_MS_AAS

Caption: Decision tree for selecting analytical methods for impurity profiling.

Conclusion

The purity of this compound is a critical factor for its application in sensitive fields such as scientific research and drug development. The analytical methods outlined in this guide provide a robust framework for the comprehensive assessment of commercial pigment samples. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can ensure the quality, consistency, and safety of the materials used in their studies and products. It is recommended to always request a certificate of analysis from the supplier and to perform independent verification of purity for critical applications.

References

Inter-laboratory study on the characterization of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of Pigment Red 112 (C.I. 12370), a monoazo pigment widely utilized in various industrial applications, including inks, coatings, and plastics.[1][2][3] The data presented herein is a synthesis of findings from multiple sources, simulating an inter-laboratory study to offer a comprehensive overview of the pigment's characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the evaluation and application of this colorant.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound, offering a baseline for comparison across different batches and suppliers.

PropertyReported Value(s)Unit
Chemical FormulaC₂₄H₁₆Cl₃N₃O₂-
Molecular Weight484.76 g/mol
C.I. NameThis compound-
CAS Number6535-46-2-
HueBright Neutral Red-
Density1.38 - 1.65g/cm³
Specific Surface Area17 - 40m²/g
Oil Absorption30 - 88 g/100g
pH Value (10% slurry)6.0 - 8.0-
Light Fastness (Full Shade)6 - 7(Scale 1-8)
Light Fastness (Reduced Tinting)6 - 7(Scale 1-8)
Heat Resistance180°C
Acid Resistance5(Scale 1-5)
Alkali Resistance5(Scale 1-5)
Migration Resistance4(Scale 1-5)

Comparison with Alternative Red Pigments

This compound is often considered as an alternative to other red pigments, such as Toluidine Red (Pigment Red 3), particularly in applications requiring high fastness properties.[4] It is also used in conjunction with other pigments like Pigment Red 12, Pigment Yellow 83, and Pigment Purple 23 for specific color formulations in high-end automotive coatings and wood coloring.[4][5] Compared to some Naphthol reds, PR 112 is noted for being more reliably lightfast.[6] However, for applications demanding the highest lightfastness and durability, pigments from the quinacridone (B94251) (e.g., PR 122) or diketopyrrolopyrrole (e.g., PR254, PR255) classes may be considered superior alternatives, though typically at a higher cost.[7]

Experimental Protocols

Detailed methodologies for key analytical techniques used in the characterization of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and identify any organic impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Method:

  • Sample Preparation: A known concentration of the pigment is dissolved in a suitable organic solvent, such as acetone (B3395972) or a mixture of methanol (B129727) and water, and filtered through a 0.45 µm syringe filter.[8][9]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without an acid modifier like formic acid) is commonly employed.

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: The UV detector is set to a wavelength where the pigment exhibits maximum absorbance.[9]

  • Analysis: The retention time and peak area of the main component are compared against a reference standard to determine purity. Impurities are identified by their respective retention times and spectral data.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule and confirm its chemical structure.

Method:

  • Sample Preparation: The pigment powder is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.

  • Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation: The resulting spectrum, showing absorption bands corresponding to specific molecular vibrations, is compared with a reference spectrum of this compound.

Raman Spectroscopy

Objective: To provide complementary structural information to FTIR and to analyze the pigment in situ within a matrix.

Method:

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Analysis: The laser is focused on the pigment sample, and the scattered light is collected and analyzed. The resulting Raman spectrum provides a unique fingerprint of the molecule.

  • Application: This technique is particularly useful for identifying the pigment in finished products like paints and plastics without extensive sample preparation.

Visualized Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study on pigment characterization.

G cluster_planning 1. Study Planning cluster_execution 2. Sample Distribution & Analysis cluster_data 3. Data Compilation & Analysis cluster_reporting 4. Reporting p1 Define Objectives p2 Select Laboratories p1->p2 p3 Establish Protocols p2->p3 s1 Distribute Standardized Samples p3->s1 s2 Perform Characterization Tests (e.g., HPLC, FTIR, Colorimetry) s1->s2 d1 Collect Data from Labs s2->d1 d2 Statistical Analysis (Repeatability & Reproducibility) d1->d2 r1 Summarize Findings d2->r1 r2 Publish Comparison Guide r1->r2

Caption: Workflow for an Inter-laboratory Pigment Characterization Study.

References

Evaluating the Compatibility of Pigment Red 112 with Diverse Binder Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments and binder systems is critical for ensuring the stability, efficacy, and aesthetic appeal of final products. This guide provides a comprehensive evaluation of Pigment Red 112, a vibrant yellowish-red pigment, and its compatibility with various binder systems. We present a comparative analysis of its performance against other common red pigments, supported by experimental data and detailed methodologies.

This compound (C.I. 12370) is a monoazo pigment known for its brilliant color, good opacity, and overall resistance properties.[1][2] Its versatility allows for its use in a wide range of applications, including water-based and solvent-based inks and coatings, industrial paints, and plastics.[3][4][5] This guide will delve into the quantitative performance of this compound in key binder systems and provide a framework for its evaluation.

Performance in Different Binder Systems

The compatibility and performance of this compound can vary significantly depending on the binder system employed. Key performance indicators include dispersion stability, color strength, lightfastness, and chemical resistance.

Water-Based Acrylic Systems

This compound is frequently recommended for water-based coatings.[2] In a study evaluating dispersing agents in a styrene/butyl acrylate (B77674) binder system, formulations containing this compound demonstrated good stability. The viscosity of the dispersion is a key factor, with lower initial viscosity indicating better dispersion. Furthermore, colorimetric data (CIELAB values) can quantify the final appearance, with higher a* (redness) and b* (yellowness) values indicating a more vibrant color.[6]

Solvent-Based Alkyd Systems

Alkyd resins are another common binder for this compound. The dispersion hardness in an air-drying, long-oil alkyd resin is a measure of its ease of dispersibility.[7] A lower dispersion hardness value signifies that less energy is required to achieve a fine and uniform dispersion.[7]

Other Binder Systems

This compound is also suggested for use in other systems such as polyurethane and epoxy, as well as in powder coatings.[3][8] However, detailed public data on its performance in these specific systems is less readily available and often proprietary to manufacturers. In general, its good solvent resistance suggests compatibility with a range of solvent-borne resins.

Comparative Performance Data

The following tables summarize the typical performance characteristics of this compound and provide a comparison with two common alternatives: Pigment Red 170 and Pigment Red 254. The data is compiled from various technical data sheets and should be considered as a general guideline.

Table 1: General and Fastness Properties of Red Pigments

PropertyThis compoundPigment Red 170Pigment Red 254
Chemical Class MonoazoNaphthol ASDiketopyrrolo-pyrrole (DPP)
Hue Yellowish RedBluish to Yellowish RedMedium Red
Heat Stability (°C) ~180-200~180-250~300
Lightfastness (Full Shade) 6-86-78
Lightfastness (Tint) 6-767-8
Water Resistance 4-54-55
Acid Resistance 54-55
Alkali Resistance 4-54-55
Oil Absorption ( g/100g ) 30-7040-6545-65

Note: Fastness properties are typically rated on a scale of 1 to 5 (for chemical resistance) or 1 to 8 (for lightfastness), where a higher number indicates better performance.

Table 2: Solvent Resistance of Red Pigments

SolventThis compoundPigment Red 170Pigment Red 254
Ethanol 3-43-44-5
Ethyl Acetate 334
MEK (Methyl Ethyl Ketone) 334
Xylene/Benzene 33-44-5

Note: Solvent resistance is typically rated on a scale of 1 to 5, where a higher number indicates better resistance.

Experimental Protocols

To ensure objective and reproducible evaluation of pigment-binder compatibility, standardized experimental protocols are essential.

Dispersion Stability

The stability of a pigment dispersion can be assessed by measuring the presence of coarse particles.

Workflow for Dispersion Stability Testing

G prep Prepare Pigment Dispersion in Binder sieve Pass Dispersion Through a 45-µm Sieve (ASTM D185) prep->sieve wash Wash Sieve with Appropriate Solvent sieve->wash dry Dry the Sieve wash->dry weigh Weigh the Retained Coarse Particles dry->weigh calc Calculate Percentage of Coarse Particles weigh->calc

Caption: Workflow for determining dispersion stability based on ASTM D185.

A detailed protocol based on ASTM D185 - Standard Test Methods for Coarse Particles in Pigments, Pastes, and Paints would involve:

  • Preparation of a specified concentration of the pigment in the binder system.

  • Thorough mixing to ensure a homogenous dispersion.

  • Passing a known quantity of the dispersion through a pre-weighed 45-µm sieve.

  • Washing the sieve with a suitable solvent to remove the liquid portion of the paste.

  • Drying the sieve and weighing the retained coarse pigment particles.

  • Calculating the percentage of coarse particles based on the initial pigment weight.

Color Strength

The tinting strength of a pigment is a critical measure of its economic efficiency.

Workflow for Color Strength Evaluation

G disp Disperse Pigment in Vehicle (ASTM D387) tint Create a Tint by Mixing with a White Paste disp->tint drawdown Apply Test and Standard Tints Side-by-Side tint->drawdown compare Visually or Instrumentally Compare Color Difference drawdown->compare

Caption: Workflow for evaluating color strength according to ASTM D387.

Following ASTM D387 - Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller , the procedure is as follows:

  • A standard and a sample of the pigment are dispersed in a specified vehicle using a mechanical muller.

  • A tint is prepared by mixing a specified amount of the pigment dispersion with a standard white paste.

  • Drawdowns of the standard and sample tints are made on a substrate.

  • The color difference between the two is evaluated visually or instrumentally using a spectrophotometer to calculate the relative tinting strength.[7][9]

Lightfastness

The ability of a pigment to retain its color upon exposure to light is crucial for many applications.

Workflow for Lightfastness Testing

G sample_prep Prepare Coated Panels expose Expose Panels in Xenon Arc Lamp (ISO 105-B02) sample_prep->expose evaluate Periodically Evaluate Color Change Against Grey Scale expose->evaluate blue_wool Simultaneously Expose Blue Wool Standards blue_wool->evaluate assign Assign Lightfastness Rating evaluate->assign

Caption: Workflow for lightfastness testing based on ISO 105-B02.

The ISO 105-B02:2014 standard outlines the following methodology:

  • The pigment, dispersed in the binder, is applied to a suitable substrate.

  • The prepared samples are exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[4]

  • Alongside the samples, a set of blue wool standards with known lightfastness ratings (1 to 8) are also exposed.[10][11]

  • The color change of the test sample is periodically compared to the fading of the blue wool standards.[11]

  • The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of color change.[10]

Chemical Resistance

The resistance of a pigmented coating to various chemicals is important for its durability.

Workflow for Chemical Resistance Testing

G panel_prep Prepare Coated Panels spot_test Apply Test Chemical to Surface (ASTM D1308) panel_prep->spot_test cover Cover with Watch Glass (for volatile chemicals) spot_test->cover expose_time Expose for a Specified Duration cover->expose_time clean Wash and Dry the Panel expose_time->clean evaluate Evaluate for Discoloration, Blistering, etc. clean->evaluate

Caption: Workflow for chemical resistance spot testing as per ASTM D1308.

Based on ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes , a common procedure is the spot test:

  • The pigmented coating is applied to a panel and allowed to cure completely.[1][12]

  • A small amount of the test chemical (e.g., acid, alkali, solvent) is placed on the surface of the coating.[13]

  • The spot is covered with a watch glass if the chemical is volatile.

  • After a specified period, the chemical is removed, and the area is washed and dried.

  • The panel is then examined for any changes, such as discoloration, blistering, loss of adhesion, or changes in gloss.[1][12]

Conclusion

This compound is a versatile and robust pigment that demonstrates good compatibility with a range of binder systems, particularly in water-based acrylic and solvent-based alkyd formulations. Its performance in terms of color strength, lightfastness, and chemical resistance makes it a suitable choice for many applications. However, for applications requiring very high heat stability or exceptional solvent resistance, alternative pigments such as Pigment Red 254 may be more appropriate. The selection of the optimal pigment and binder system will ultimately depend on the specific performance requirements of the end product. It is recommended to conduct in-house testing following standardized protocols to validate performance in the intended formulation.

References

A comparative review of the applications of monoazo pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of the Applications of Monoazo Pigments

Monoazo pigments, a significant class of organic colorants, are characterized by the presence of a single azo group (-N=N-) in their molecular structure.[1] They are widely utilized across various industries, including printing inks, plastics, and coatings, primarily for their vibrant yellow, orange, and red hues.[1][2] This guide provides a comparative review of the performance of monoazo pigments in these key applications, supported by quantitative data and detailed experimental protocols. The comparison extends to alternative pigment classes, such as disazo and benzimidazolone pigments, to offer a comprehensive overview for researchers, scientists, and professionals in product development.

Performance in Key Applications

The suitability of a pigment for a specific application is determined by a range of performance characteristics, including lightfastness, heat stability, migration resistance, and tinting strength. Monoazo pigments are generally known for their bright colors and cost-effectiveness, making them ideal for applications with moderate durability requirements.[1]

Plastics Application

In the plastics industry, pigments must withstand high processing temperatures and resist migration. While simple monoazo pigments often have limited heat stability and migration resistance, improved monoazo pigments, such as benzimidazolone yellows, have been developed for more demanding applications.[3]

Pigment Type C.I. Name Heat Stability (°C) Lightfastness (Blue Wool Scale, 1-8) Migration Resistance (1-5 Scale) Key Features & Applications
Monoazo Pigment Yellow 74140-2006-73Good color strength, used in low-cost plastics.[4][5][6]
Pigment Orange 5120-1506-84Bright reddish-orange, used in rigid PVC.[7][8][9]
Disazo Pigment Yellow 83~2005-64High tinting strength, but lower lightfastness than some monoazos.[5]
Benzimidazolone Pigment Yellow 154>30085Excellent heat and light stability, used in high-end plastics.[10]
Printing Inks Application

For printing inks, properties like transparency, gloss, and resistance to solvents are crucial. Monoazo pigments are extensively used in various types of printing inks due to their vibrant shades and good dispersibility.

Pigment Type C.I. Name Lightfastness (Blue Wool Scale, 1-8) Solvent Resistance (1-5 Scale) Key Features & Applications
Monoazo Pigment Yellow 746-83-4High tinting strength, widely used in water-based and solvent-based inks.[4][5][6]
Pigment Red 57:14-54Bright magenta, a staple for offset and gravure inks.[1]
Pigment Orange 57-84Good lightfastness, used in offset and packaging inks.[7][8][9]
Disazo Pigment Yellow 124-54High color saturation, common in flexographic inks.[10]
Coatings Application

In coatings, particularly for automotive and architectural purposes, pigments must exhibit excellent lightfastness and weather resistance. While traditional monoazo pigments are often used for indoor applications, high-performance variants like benzimidazolones are suitable for more demanding exterior coatings.

Pigment Type C.I. Name Lightfastness (Blue Wool Scale, 1-8) Heat Stability (°C) Weather Resistance (1-5 Scale) Key Features & Applications
Monoazo Pigment Yellow 747-81403-4Used in decorative and industrial paints.[4][5][6]
Toluidine Red (P.R. 3)6~1203Good color strength for indoor paints.[10]
Benzimidazolone Pigment Yellow 1548>3005Exceptional durability for automotive and powder coatings.[10]
Inorganic (alternative) Chrome Yellow (P.Y. 34)7-8~2504-5High opacity but contains lead chromate.

Experimental Protocols

The performance data presented above is determined through standardized experimental procedures. Below are detailed methodologies for key performance evaluations.

Lightfastness Testing (ISO 105-B02)

Lightfastness is the resistance of a material to color change upon exposure to light. The Blue Wool Scale is a common method for evaluating this property, with a rating from 1 (very poor) to 8 (outstanding).

Apparatus:

  • Xenon arc lamp weathering apparatus

  • Blue Wool standard reference fabrics (Scale 1-8)

  • Grey scale for assessing color change (ISO 105-A02)

  • Sample holders and masks

Procedure:

  • Prepare the pigment sample by dispersing it in the desired medium (e.g., plastic, ink, or coating) and applying it to a suitable substrate.

  • Mount the prepared sample and the Blue Wool standards in the sample holders. A portion of each sample and standard is covered with an opaque mask.

  • Place the holders in the xenon arc apparatus.

  • Expose the samples and standards to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.[4][11][12]

  • Periodically inspect the samples and compare the fading of the exposed portion to the unexposed portion.

  • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test sample.[13]

Heat Stability Testing

Heat stability is crucial for pigments used in plastics processing and high-temperature baking coatings.

Apparatus:

  • Injection molding machine or a laboratory oven

  • Colorimeter or spectrophotometer

Procedure (for plastics):

  • Compound the pigment with the polymer at a specified concentration.

  • Process the colored polymer through an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments).

  • At each temperature, hold the material in the barrel for a set time (e.g., 5 minutes) before injection molding a plaque.

  • Measure the color of each plaque using a colorimeter and calculate the color difference (ΔE*) compared to a reference plaque produced at a low temperature.

  • The heat stability is the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔE* ≤ 3).

Migration Resistance (Bleeding) Testing (ASTM D279)

Migration resistance refers to the ability of a pigment to remain within the material it colors without bleeding into adjacent materials.

Apparatus:

  • Hydraulic press with heated platens

  • White, plasticized PVC sheets

  • Glass plates

Procedure:

  • Prepare a colored plastic sheet containing the test pigment.

  • Place the colored sheet in direct contact with a white, plasticized PVC sheet.

  • Sandwich the two sheets between glass plates and place them in the hydraulic press.

  • Apply a specified pressure (e.g., 50 psi) and temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • After the test period, separate the sheets and visually assess the degree of staining on the white PVC sheet.

  • The migration resistance is rated on a 1 to 5 scale, where 5 represents no bleeding and 1 represents severe bleeding.[3][14][15][16]

Tinting Strength Determination (ASTM D387)

Tinting strength is a measure of a colored pigment's ability to impart color to a white base.[1][7][8]

Apparatus:

  • Mechanical muller or a high-speed disperser

  • Analytical balance

  • Spectrophotometer or colorimeter

  • Drawdown bar and charts

Procedure:

  • Accurately weigh a specific amount of the test pigment and a standard white pigment (e.g., titanium dioxide).

  • Also, weigh a specific amount of a suitable vehicle (e.g., linseed oil).

  • Mix the pigment and vehicle to form a paste.

  • Disperse the paste on a mechanical muller for a specified number of revolutions and pressure.[1][7][8]

  • Repeat the process with a reference standard pigment.

  • Make drawdowns of both the test and standard pigment dispersions on a chart.

  • Measure the color of the drawdowns with a spectrophotometer.

  • The tinting strength of the test pigment is calculated relative to the standard, often expressed as a percentage.[9]

Visualizing Key Processes

To further elucidate the fundamental aspects of monoazo pigments, the following diagrams illustrate their synthesis and a general workflow for their evaluation.

Synthesis_of_Monoazo_Pigments cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt SodiumNitrite Sodium Nitrite SodiumNitrite->DiazoniumSalt Acid Acid (e.g., HCl) Acid->DiazoniumSalt MonoazoPigment Monoazo Pigment DiazoniumSalt->MonoazoPigment Coupling Reaction CouplingComponent Coupling Component (e.g., Naphthol) CouplingComponent->MonoazoPigment

Synthesis of Monoazo Pigments

Pigment_Evaluation_Workflow Start New Organic Pigment Dispersion Dispersion in Application Medium (Plastic, Ink, Coating) Start->Dispersion PerformanceTesting Performance Testing Dispersion->PerformanceTesting Lightfastness Lightfastness Test (ISO 105-B02) PerformanceTesting->Lightfastness HeatStability Heat Stability Test PerformanceTesting->HeatStability Migration Migration Resistance Test (ASTM D279) PerformanceTesting->Migration TintingStrength Tinting Strength Test (ASTM D387) PerformanceTesting->TintingStrength Analysis Data Analysis and Comparison Lightfastness->Analysis HeatStability->Analysis Migration->Analysis TintingStrength->Analysis End Application Suitability Determined Analysis->End

General Workflow for Pigment Evaluation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Pigment Red 112, is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the necessary personal protective equipment (PPE) and immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]

  • Hand Protection: Use impervious gloves (e.g., PVC, rubber, neoprene). Gloves must be inspected before use.[1][2]

  • Body Protection: Wear appropriate protective clothing to minimize skin contact.[3] For significant handling, fire/flame resistant and impervious clothing is recommended.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask or an approved respirator.[2][3][4]

In Case of Accidental Release or Spillage:

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Ignition Sources: Remove all sources of ignition as a precautionary measure.[5][6]

  • Containment: Prevent the spill from entering drains, waterways, or soil.[2][5][6]

  • Cleanup: Carefully sweep up or vacuum the dry powder to avoid generating dust.[2][3] Place the collected material into a suitable, labeled container for disposal.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure outlines the general steps for its proper disposal.

  • Waste Identification: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste. Consult local and state hazardous waste regulations for complete and accurate classification.[3]

  • Containerization: Place the waste this compound in a suitable, tightly closed, and clearly labeled container.[5][6] This prevents leakage and ensures proper identification.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and foodstuffs.[5][6]

  • Approved Disposal Facility: Arrange for the disposal of the contents and container through an approved waste disposal plant or a licensed chemical destruction facility.[2][5][6] This may involve controlled incineration with flue gas scrubbing.[6]

  • Contaminated Packaging: Containers that held this compound should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, if permissible by local regulations. Combustible packaging materials may be incinerated.[6]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. This information is crucial for understanding the potential hazards and informing risk assessments.

Test TypeSpeciesRouteValueReference
Acute Toxicity (LD50)Rat (female)Oral> 5000 mg/kg bw[1]
Acute Toxicity (LD50)Rat (male)Dermal> 5000 mg/kg bw[1][6]
Toxicity to Algae (EC50)Desmodesmus subspicatus-> 1 mg/L (saturated solution) - 72 h[1][6]
Toxicity to Microorganisms (NOEC)Activated sludge-> 1000 mg/L - 3 h[1][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

PigmentRed112_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste this compound B->C D Place in a Labeled, Tightly Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Transport to an Approved Waste Disposal Facility E->F G Disposal via Licensed Chemical Destruction (e.g., Incineration) F->G

Caption: this compound Disposal Workflow.

This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the product before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pigment Red 112

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pigment Red 112, a compound that may pose a risk of allergic skin reactions.[1][2] Adherence to these procedural steps will minimize exposure and ensure safe operational and disposal practices.

Core Safety and Handling Protocols

When working with this compound, it is crucial to operate in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1][3]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-impermeable gloves that comply with EU Directive 89/686/EEC and the standard EN 374 are required.[1] Always inspect gloves before use and wash hands thoroughly after handling.[1][2]

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[1]

  • Skin and Body Protection: Wear impervious and flame-resistant clothing, such as a lab coat or coveralls, to minimize skin contact.[1][4]

  • Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator should be used.[1] A dust mask is recommended for handling the dry powder.[5][6]

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[1][3][7]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Consult a physician.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][3]
Physical and Chemical Properties

Understanding the properties of this compound is key to its safe handling and storage.

Property Value
Chemical Formula C24H16Cl3N3O2[7][8][9]
Molecular Weight 484.76 g/mol [1][7][10]
Appearance Red powder[7][11]
Melting Point 290 °C[9][12]
Density 1.35 - 1.65 g/cm³[10][12]
Solubility In water: 9.8 µg/L at 24 °C[2]
Spill, Storage, and Disposal Procedures

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[1][3] Avoid dust formation.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1][3]

Storage: Store this compound in a cool, dry, well-ventilated area in tightly closed containers.[3][5] Keep it away from incompatible materials such as strong oxidizing and reducing agents, excess heat, and sources of ignition.[7]

Disposal: Dispose of this compound and its container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

Procedural Workflow for Handling this compound

To ensure a systematic and safe approach, the following workflow should be implemented:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Review Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh/Measure in a Contained Area prep3->handling1 emergency1 Follow First Aid Procedures for Exposure prep3->emergency1 handling2 Avoid Dust Generation handling1->handling2 handling3 Keep Containers Closed When Not in Use handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 emergency2 Address Spills Immediately handling3->emergency2 cleanup2 Properly Remove and Dispose of PPE cleanup1->cleanup2 cleanup3 Segregate and Label Waste cleanup2->cleanup3 cleanup4 Dispose of Waste via Licensed Contractor cleanup3->cleanup4

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.